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  • Product: 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 1103427-25-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2] 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, in particular, is a valuable building block in the synthesis of more complex drug candidates. The cyclopropylmethyl group can introduce favorable metabolic stability and conformational rigidity, while the carboxylic acid moiety provides a handle for further chemical modifications and can act as a key pharmacophoric element. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthesis Pathway

The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is most effectively approached through a three-step sequence, commencing with the construction of the pyrazole core, followed by N-alkylation, and concluding with ester hydrolysis. This strategy allows for the efficient and controlled introduction of the desired functionalities.

Synthesis_Overview A Ethyl 2-formyl-3-oxopropanoate + Hydrazine B Ethyl 1H-pyrazole-4-carboxylate A->B Step 1: Cyclocondensation C Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate B->C Step 2: N-Alkylation D 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid C->D Step 3: Hydrolysis

Caption: Overall synthetic strategy for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

Part 1: Synthesis of the Pyrazole Core - Ethyl 1H-pyrazole-4-carboxylate

The initial and crucial step is the formation of the pyrazole ring. A well-established and high-yielding method involves the cyclocondensation of a 1,3-dicarbonyl compound, ethyl 2-formyl-3-oxopropanoate, with hydrazine.[3] This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl 2-formyl-3-oxopropanoate (1.0 eq) in anhydrous ethanol (5-10 mL per gram of starting material).

  • Addition of Hydrazine: Cool the solution to 0 °C using an ice bath. Slowly add hydrazine hydrate (1.0 - 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield ethyl 1H-pyrazole-4-carboxylate as a solid.

Parameter Value Reference
Starting Material Ethyl 2-formyl-3-oxopropanoate[3]
Reagent Hydrazine hydrate[3]
Solvent Ethanol[3]
Reaction Temperature 0 °C to Room Temperature[3]
Reaction Time 12-16 hours[3]
Typical Yield 70-85%[3]

Part 2: N-Alkylation with Cyclopropylmethyl Bromide

With the pyrazole core in hand, the next step is the introduction of the cyclopropylmethyl group at the N1 position of the pyrazole ring. This is typically achieved through a nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of cyclopropylmethyl bromide.[4] The choice of base and solvent is critical to ensure high regioselectivity and yield.

Mechanism of N-Alkylation

The reaction proceeds via a base-mediated deprotonation of the pyrazole N-H, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the cyclopropylmethyl bromide in an SN2 fashion to form the N-alkylated product.

N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Pyrazole Pyrazole-COOEt Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base - H-Base+ Base Base Product N-Cyclopropylmethyl-Pyrazole-COOEt Pyrazolate->Product + Cyclopropylmethyl-Br - Br- Cyclopropylmethyl_Bromide Cyclopropylmethyl-Br

Caption: Mechanism of base-mediated N-alkylation of the pyrazole.

Experimental Protocol: Synthesis of Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate
  • Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) (10-20 mL per gram of pyrazole) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add cyclopropylmethyl bromide (1.1-1.2 eq) dropwise to the mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Value Reference
Starting Material Ethyl 1H-pyrazole-4-carboxylate[4]
Reagent Cyclopropylmethyl bromide, K₂CO₃[4]
Solvent DMF[4]
Reaction Temperature 60-80 °C[4]
Reaction Time 4-8 hours[4]
Typical Yield 80-95%[5]

Part 3: Ester Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[6] Basic hydrolysis, using a strong base like sodium hydroxide, is often preferred as it is an irreversible reaction, driving the equilibrium towards the product.[5]

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
  • Reaction Setup: Dissolve ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Base: Add sodium hydroxide (NaOH) (2.0-3.0 eq) to the solution and heat the mixture to reflux (approximately 80-100 °C).

  • Reaction Progression: Monitor the reaction by TLC until the starting material is no longer detectable (typically 2-4 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Parameter Value Reference
Starting Material Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate[7]
Reagent Sodium hydroxide[7]
Solvent Ethanol/Water[7]
Reaction Temperature Reflux[7]
Reaction Time 2-4 hours[7]
Typical Yield >90%[7]

Characterization of the Final Product

The structure and purity of the synthesized 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Data (in CDCl₃, shifts are approximate):

  • ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~8.0-8.2 ppm (s, 1H): Pyrazole C5-H.

  • ~7.8-8.0 ppm (s, 1H): Pyrazole C3-H.

  • ~4.0-4.2 ppm (d, 2H): Methylene protons of the cyclopropylmethyl group (-CH₂-).

  • ~1.2-1.4 ppm (m, 1H): Methine proton of the cyclopropyl group.

  • ~0.6-0.8 ppm (m, 2H): Methylene protons of the cyclopropyl group.

  • ~0.3-0.5 ppm (m, 2H): Methylene protons of the cyclopropyl group.

Conclusion and Future Perspectives

The described three-step synthesis provides a robust and efficient pathway for the preparation of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate for the development of novel pharmaceutical agents. The protocols are well-established and can be readily adapted for scale-up. The versatility of the pyrazole scaffold, combined with the beneficial properties of the cyclopropylmethyl group, ensures that this and related compounds will continue to be of significant interest in the field of medicinal chemistry.

References

  • Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 135-146. [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]

  • Khan, I., et al. (2021). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 11(1), 1-13. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • YouTube. acid-catalyzed mechanism of ester hydrolysis. [Link]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. [Link]

  • MolSoft. 1-Methyl-1H-pyrazole-4-carboxylicacid. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • PubMed. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • YouTube. mechanism of ester hydrolysis. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 479-498. [Link]

  • PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Boron Molecular. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1103427-25-3). As a heterocyclic building block, this compound possesses structural motifs of significant interest in medicinal chemistry and agrochemical research. The strategic combination of a pyrazole core, a lipophilic cyclopropylmethyl group, and a versatile carboxylic acid handle dictates its behavior in both biological and chemical systems. This document elucidates these properties through a combination of available data, comparative analysis with analogous structures, and detailed, field-proven experimental protocols for empirical determination. The objective is to equip researchers with the foundational knowledge required for the effective application of this molecule in synthesis, lead optimization, and formulation development.

Introduction and Molecular Overview

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring is a foundational scaffold in numerous FDA-approved drugs due to its metabolic stability and ability to participate in hydrogen bonding. The N-1 cyclopropylmethyl substituent introduces a degree of lipophilicity and a unique conformational rigidity, which can be critical for optimizing binding interactions with biological targets. The carboxylic acid moiety at the C-4 position is the primary center for chemical reactivity, serving as a handle for amide bond formation, esterification, or salt formation, thereby enabling facile analogue synthesis and modulation of pharmacokinetic properties.[1] Its utility is noted in the synthesis of advanced intermediates for active pharmaceutical ingredients (APIs).[2]

Core Physicochemical Characteristics

A summary of the key physicochemical properties is presented below. It is important to note that while some data is available for the target compound, other values are estimated based on structurally related molecules and must be confirmed empirically.

PropertyValue / Expected ValueSource / Rationale
CAS Number 1103427-25-3[3]
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [3]
Appearance White solid[3]
Melting Point Data not available; expected >150 °C[3] Value not published. Estimated based on analogue 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (157-160 °C).[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases. Limited solubility in non-polar solvents and water at neutral pH.Inferred from functional groups. The carboxylic acid promotes solubility in basic aqueous solutions.
pKa ~4-5 (Estimated)Typical range for carboxylic acids. The electron-withdrawing nature of the pyrazole ring may slightly lower the pKa.
logP (Octanol/Water) Data not available; predicted ~1.5-2.0Value not published. Prediction based on the presence of both polar (carboxylic acid) and non-polar (cyclopropylmethyl) groups.

In-Depth Analysis of Physicochemical Parameters

Melting Point and Purity

The melting point of a crystalline solid is a robust indicator of its purity. A sharp, narrow melting range (typically <2 °C) is characteristic of a pure compound.[5] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depressed and broadened melting point range. For 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, while no published value exists, the high melting point of the related N-ethyl analogue (157-160 °C) suggests strong intermolecular forces, likely hydrogen bonding between the carboxylic acid groups.[4] Experimental determination is essential for quality control of newly synthesized batches.

Solubility Profile: A Dichotomy of Function

The solubility of this molecule is governed by the interplay of its polar and non-polar regions.

  • Aqueous Solubility: The carboxylic acid group (pKa ~4-5) is protonated at acidic pH, rendering the molecule less soluble in water. However, in basic media (pH > 6), it deprotonates to form a carboxylate salt, which dramatically increases aqueous solubility due to ion-dipole interactions with water. This pH-dependent solubility is a critical factor in designing oral drug formulations and purification strategies.

  • Organic Solubility: The pyrazole ring and the cyclopropylmethyl group contribute to the molecule's non-polar character. This facilitates solubility in polar aprotic solvents like DMSO and DMF, which are common for reaction chemistry and for preparing stock solutions for biological screening.

Acidity and Ionization State (pKa)

The primary acidic proton is that of the carboxylic acid. The acid dissociation constant, pKa, determines the ratio of the neutral (protonated) to anionic (deprotonated) form at a given pH. This is fundamentally important as the ionization state affects solubility, membrane permeability, and receptor binding. For most carboxylic acids, the pKa falls in the range of 4 to 5. The electronic properties of the pyrazole ring are expected to have a modest influence on this value.

AcidBaseEquilibrium acid 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid(Neutral Form, HA) base Conjugate Base(Anionic Form, A⁻) acid->base + H₂O base->acid + H₃O⁺ CharacterizationWorkflow cluster_synthesis Material Acquisition cluster_primary Primary Characterization cluster_physchem Physicochemical Testing cluster_data Data Analysis & Reporting Synthesis Synthesize or Procure 1-(Cyclopropylmethyl)-1H- pyrazole-4-carboxylic acid Purity Assess Purity (HPLC, LC-MS) Synthesis->Purity Structure Confirm Structure (NMR, MS, IR) Purity->Structure MP Determine Melting Point (Thiele Tube / Digital Apparatus) Structure->MP pKa Measure pKa (Potentiometric Titration) MP->pKa logP Determine logP (Shake-Flask Method) pKa->logP Sol Assess Solubility (pH-dependent, Organic) logP->Sol Analysis Analyze & Consolidate Data Sol->Analysis

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: Melting Point Determination (Thiele Tube Method)
  • Causality: This method utilizes a circulating oil bath to provide slow, uniform heating, which is critical for accurately observing the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

    • Attach the capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer bulb.

    • Insert the thermometer assembly into a Thiele tube filled with mineral oil, ensuring the oil level is above the side-arm junction.

    • Gently heat the side arm of the Thiele tube with a microburner. The design of the tube promotes natural convection, ensuring even heat distribution.

    • Observe the sample closely. Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly (1-2 °C per minute) and record the temperature (T₂) at which the last solid particle melts.

    • The melting point is reported as the range T₁ - T₂. A pure sample should exhibit a sharp range. [5]

Protocol 2: pKa Determination (Potentiometric Titration)
  • Causality: This protocol measures the change in pH of a solution of the acid as a known concentration of a strong base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid (HA) and its conjugate base (A⁻) are equal.

  • Methodology:

    • Accurately weigh a sample of the compound (~10-20 mg) and dissolve it in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place the pH electrode into the sample solution and record the initial pH.

    • Titrate the solution by adding small, precise increments (e.g., 0.05 mL) of a standardized strong base (e.g., 0.1 M NaOH) from a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve.

    • The pKa is the pH value at exactly half the volume of the equivalence point.

Protocol 3: logP Determination (Shake-Flask Method)
  • Causality: This is the gold-standard method for measuring lipophilicity. It directly quantifies the equilibrium partitioning of a solute between two immiscible liquid phases (n-octanol and water), reflecting its relative affinity for a non-polar versus a polar environment.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

    • In a separatory funnel, combine pre-saturated n-octanol and pre-saturated water in a 1:1 ratio.

    • Spike the mixture with a small, known amount of the compound's stock solution. The final concentration should be detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Shake the funnel vigorously for several minutes to facilitate partitioning and then allow the layers to separate completely (this may require centrifugation to break emulsions).

    • Carefully collect a sample from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each layer using a calibrated analytical method.

    • Calculate the partition coefficient, P, as: P = [Concentration]octanol / [Concentration]water.

    • The logP is the base-10 logarithm of P.

Safety and Handling

Based on data for analogous pyrazole carboxylic acids, 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid should be handled with standard laboratory precautions.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. [6]* Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. [5]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. [7][8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3][8]

Conclusion

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a valuable synthetic intermediate with a well-defined set of physicochemical properties dictated by its unique molecular architecture. Its pH-dependent solubility, balanced lipophilicity, and versatile carboxylic acid functionality make it an attractive scaffold for further chemical exploration. This guide provides the essential theoretical framework and practical protocols necessary for its effective use in research and development. The empirical determination of properties marked as "not available" is strongly recommended as a first step for any project utilizing this compound.

References

  • Capot Chemical Co., Ltd. (2026). MSDS of 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid pinacol ester.
  • Kumar, S., & Chakraborty, R. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design, 105(6).
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025). 1-cyclopropyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Kishida Chemical Co., Ltd. (2021). 1-(Cyclopropylmethyl)
  • Wang, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 13872-13883.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Fisher Scientific. (2011).
  • Organic & Biomolecular Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10).

Sources

Foundational

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and its emerging role as a key pharmacophore, with a particular focus on its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.

Introduction: The Versatility of the Pyrazole Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutics.[2]

Physicochemical Properties and Identification

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂PubChem
Molecular Weight 166.18 g/mol PubChem
Structure A cyclopropylmethyl group attached to one nitrogen of the pyrazole ring, with a carboxylic acid group at the 4-position.PubChem

Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: A Strategic Approach

The synthesis of N-substituted pyrazole-4-carboxylic acids can be achieved through several established routes. A common and effective strategy involves the construction of the pyrazole ring followed by N-alkylation or, alternatively, the use of a substituted hydrazine in the initial cyclization step. Below is a representative, field-proven protocol for the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the final carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate

This two-step procedure first involves the synthesis of the core pyrazole ester, followed by N-alkylation.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl 2-formyl-3-oxopropanoate in ethanol.

  • Hydrazine Addition: Cool the solution in an ice bath and slowly add a solution of hydrazine hydrate in ethanol.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield ethyl 1H-pyrazole-4-carboxylate.[3]

Step 2: N-Alkylation with (Bromomethyl)cyclopropane

  • Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

  • Alkylation: Add (bromomethyl)cyclopropane to the suspension and heat the reaction mixture at 60-80 °C for 4-6 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrolysis to 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

  • Saponification: Dissolve the ethyl ester from the previous step in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Acidification: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: The solid product can be collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A Ethyl 2-formyl-3-oxopropanoate C Ethyl 1H-pyrazole-4-carboxylate A->C B Hydrazine Hydrate B->C E Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate C->E D (Bromomethyl)cyclopropane D->E G 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid E->G F NaOH / H₂O F->G HSD11B1_Pathway cluster_0 Glucocorticoid Activation cluster_1 Downstream Effects cluster_2 Therapeutic Intervention cluster_3 Therapeutic Outcomes Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) Gluconeogenesis Increased Hepatic Gluconeogenesis Cortisol->Gluconeogenesis Lipogenesis Increased Adipose Lipogenesis Cortisol->Lipogenesis Insulin_Resistance Insulin Resistance Cortisol->Insulin_Resistance HSD11B1->Cortisol Reduced_Glucose Decreased Blood Glucose Improved_Lipids Improved Lipid Profile Inhibitor 1-(Cyclopropylmethyl)-1H- pyrazole-4-carboxylic acid Inhibitor->HSD11B1 Inhibition

Caption: Inhibition of the 11β-HSD1 pathway by pyrazole-based inhibitors.

Conclusion

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid represents a valuable and versatile building block for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features make it particularly well-suited for targeting enzyme active sites. The potential for this scaffold to yield potent inhibitors of 11β-HSD1 underscores its importance in the ongoing search for effective treatments for metabolic diseases. Further exploration of this and related pyrazole derivatives is warranted to fully elucidate their therapeutic potential.

References

  • (S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enone. Product Code: BM2176. CAS Number. 2244-16-8. Size. 500g. Molecular Weight. 150.22. Molecular Formula. C10H14O. Purity. Select options. The options may be chosen on the product page. [Link]

  • 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. Oakwood Chemical. [Link]

  • Pyrazoles as 11-beta-hsd-1.
  • 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid. Chemsrc. [Link]

  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. MySkinRecipes. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • 1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

Sources

Exploratory

The Pyrazole Carboxylic Acid Scaffold: A Versatile Blueprint for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, consistently yielding deri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of this versatile chemical entity, moving beyond a mere catalog of its functions to dissect the underlying structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for its evaluation. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole carboxylic acid derivatives, offering field-proven insights into their synthesis, biological evaluation, and therapeutic potential. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and actionable protocols.

The Pyrazole Carboxylic Acid Core: A Privileged Pharmacophore

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive starting point for drug design. The addition of a carboxylic acid group, and its subsequent derivatization, provides a critical handle for modulating solubility, polarity, and, most importantly, for establishing key interactions with biological targets. The pyrazole ring itself can act as a bioisostere for other aromatic systems, enhancing properties like metabolic stability and target affinity.[1] The true power of this scaffold, however, lies in the vast chemical space that can be explored through substitution at various positions on the pyrazole ring, leading to a remarkable diversity of biological effects.[2]

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[2][3] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[2] These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Many pyrazole-based compounds are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The pyrazole core, with its ability to form hydrogen bonds and engage in hydrophobic interactions, is adept at anchoring within these pockets.

Pyrazole Derivative Pyrazole Derivative Kinase ATP Pocket Kinase ATP Pocket Pyrazole Derivative->Kinase ATP Pocket Binds Inhibition Inhibition Pyrazole Derivative->Inhibition Substrate Substrate Kinase ATP Pocket->Substrate Phosphorylates Blocked Blocked Kinase ATP Pocket->Blocked ATP ATP ATP->Kinase ATP Pocket Competitive Binding Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Inhibition->Kinase ATP Pocket Blocked->Substrate

Figure 1: Mechanism of Kinase Inhibition by Pyrazole Derivatives.
Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the derivatization of the carboxylic acid group.

  • Substitution at N1: Bulky aromatic or heteroaromatic substituents at the N1 position are often crucial for potent kinase inhibition, as they can occupy hydrophobic pockets within the enzyme's active site.

  • Substitution at C3 and C5: Modifications at these positions can influence selectivity and potency. For instance, the introduction of halogenated phenyl groups can enhance activity through additional hydrophobic and halogen bonding interactions.

  • Carboxylic Acid Derivatization: Conversion of the carboxylic acid to amides or esters can significantly impact cell permeability and target engagement. The choice of amine or alcohol for derivatization allows for fine-tuning of physicochemical properties and the introduction of additional pharmacophoric features.

In Vitro Evaluation of Anticancer Activity: The MTT Assay

A cornerstone for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer Activity Data
Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazole Carboxamide Derivative 38HCT116>10[2]
Pyrazole Carboxamide Derivative 38HepG2>10[2]
Pyrazole-5-carboxamide Derivative 39A549~10[2]
Pyrazolo[3,4-b]pyridine Derivative IPC-34.5 ± 1.2[3]
Pyrazolo[3,4-b]pyridine Derivative 17PC-34.8 ± 0.9[3]
Pyrazolo[3,4-b]pyridine Derivative 20PC-34.0 ± 0.4[3]
Pyrazolo[3,4-b]pyridine Derivative IMCF-73.3 ± 0.3[3]
Pyrazolo[3,4-b]pyridine Derivative 17MCF-73.9 ± 0.9[3]
Pyrazolo[3,4-b]pyridine Derivative 20MCF-73.5 ± 0.3[3]

Antimicrobial Activity: A Scaffold for Combating Pathogens

The pyrazole carboxylic acid framework has also proven to be a fertile ground for the discovery of novel antimicrobial agents with activity against a range of bacteria and fungi.[4][5]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation and can vary depending on the specific compound and the target organism. However, some proposed mechanisms include:

  • Inhibition of Essential Enzymes: Pyrazole derivatives may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of Cell Membrane Integrity: Some compounds may interact with the microbial cell membrane, leading to increased permeability and cell death.

  • Chelation of Metal Ions: The pyrazole ring and carboxylic acid group can act as chelating agents, sequestering essential metal ions required for microbial growth and enzyme function.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the following SAR observations are often noted:

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for cell membrane penetration. The nature of the substituents on the pyrazole ring and the carboxylic acid derivative can be modulated to achieve optimal lipophilicity.

  • Electronic Effects: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the pyrazole or appended aromatic rings can enhance antimicrobial activity.[1]

  • Steric Factors: The size and shape of the molecule can influence its ability to bind to target enzymes or traverse the cell wall.

In Vitro Evaluation of Antimicrobial Activity: The Agar Well Diffusion Assay

A widely used and straightforward method for screening the antimicrobial activity of new compounds is the agar well diffusion assay. This technique provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Experimental Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

  • Inoculation of Agar Plates: Spread the microbial suspension evenly over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a Petri dish.

  • Creation of Wells: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.

  • Application of Test Compound: Add a known concentration of the pyrazole carboxylic acid derivative dissolved in a suitable solvent (e.g., DMSO) to each well. Include a solvent control and a positive control (a known antibiotic or antifungal agent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

cluster_0 Agar Well Diffusion Workflow Prepare Inoculum Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Create Wells Create Wells Inoculate Agar Plate->Create Wells Add Test Compound Add Test Compound Create Wells->Add Test Compound Incubate Incubate Add Test Compound->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition

Figure 2: Workflow for the Agar Well Diffusion Assay.
Antimicrobial Activity Data
Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Pyrazole Derivative 3Escherichia coli-0.25[5]
Pyrazole Derivative 4Streptococcus epidermidis-0.25[5]
Pyrazole Derivative 2Aspergillus niger-1[5]
Pyrazolylthiazole Carboxylic Acid 2hGram-positive bacteria-6.25[6]
Benzimidazole-quinoline Hybrid 37Klebsiella pneumoniae8-318[7]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Pyrazole carboxylic acid derivatives have demonstrated significant potential in this arena, with some compounds exhibiting potent anti-inflammatory effects.[8][9]

Mechanism of Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[9] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors, therefore, offer the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold has been successfully incorporated into several marketed COX-2 inhibitors, such as celecoxib.

Structure-Activity Relationship (SAR) Insights

For selective COX-2 inhibition, specific structural features are often required:

  • Diaryl Heterocycle: A common motif for COX-2 selectivity is a central heterocyclic ring, such as pyrazole, substituted with two adjacent aromatic rings.

  • Sulfonamide or Sulfone Moiety: The presence of a sulfonamide or sulfone group on one of the aryl rings is a hallmark of many selective COX-2 inhibitors, as it can interact with a specific side pocket in the COX-2 active site that is absent in COX-1.

  • Appropriate Substituents: The nature and position of substituents on the aryl rings can influence potency and selectivity.

In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

A classic and reliable in vivo model for assessing the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the pyrazole carboxylic acid derivative orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin or celecoxib).

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of one of the hind paws.

  • Measurement of Paw Edema: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Anti-inflammatory Activity Data
Compound IDModelDose% Inhibition of EdemaReference
Pyrazole DerivativeCarrageenan-induced paw edema10 mg/kg65-80%[8]
Pyrazolylthiazole Carboxylate 1pCarrageenan-induced paw edema-93.06%[6]
Pyrazolylthiazole Carboxylic Acid 2cCarrageenan-induced paw edema-89.59%[6]
Pyrazolylthiazole Carboxylic Acid 2nCarrageenan-induced paw edema-89.59%[6]

Synthesis of Pyrazole Carboxylic Acid Derivatives: Building the Core

The synthetic accessibility of the pyrazole carboxylic acid scaffold is a key advantage for its exploration in drug discovery. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern.

General Synthetic Strategies

A common and versatile approach to the synthesis of pyrazole-3-carboxylic acids involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For example, the reaction of a substituted acetophenone with diethyl oxalate in the presence of a base like sodium ethoxide yields an intermediate ethyl 2,4-dioxo-4-phenylbutanoate. Subsequent treatment with hydrazine hydrate leads to the formation of the ethyl 5-substituted-1H-pyrazole-3-carboxylate.[4]

Another powerful method is the 1,3-dipolar cycloaddition of a diazo compound, such as ethyl diazoacetate, with an alkyne. This approach allows for the regioselective synthesis of pyrazole-5-carboxylates.[10]

cluster_0 Synthesis of Pyrazole-3-Carboxylic Acid Esters Acetophenone Derivative Acetophenone Derivative Intermediate Dioxo-ester Intermediate Dioxo-ester Acetophenone Derivative->Intermediate Dioxo-ester Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Intermediate Dioxo-ester Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate Dioxo-ester Ethyl 5-substituted-1H-pyrazole-3-carboxylate Ethyl 5-substituted-1H-pyrazole-3-carboxylate Intermediate Dioxo-ester->Ethyl 5-substituted-1H-pyrazole-3-carboxylate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Ethyl 5-substituted-1H-pyrazole-3-carboxylate

Figure 3: General Synthetic Route to Pyrazole-3-Carboxylic Acid Esters.
Representative Synthetic Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
  • Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate. To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a round-bottom flask, add diethyl oxalate followed by acetophenone dropwise at 0-5°C. Stir the reaction mixture at room temperature for 12-16 hours. After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Filter, wash with water, and dry to obtain the intermediate dioxo-ester.[4]

  • Step 2: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. To a suspension of the intermediate dioxo-ester in glacial acetic acid, add hydrazine hydrate dropwise. Reflux the reaction mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography. After completion, cool the reaction mixture and pour it into ice-cold water. The solid product that separates out is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired pyrazole-3-carboxylate.[4]

Conclusion and Future Perspectives

The pyrazole carboxylic acid scaffold continues to be a highly valuable and versatile platform for the design and discovery of new therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on several key aspects:

  • Exploration of New Chemical Space: The development of novel synthetic methodologies will enable the creation of more diverse and complex pyrazole carboxylic acid derivatives, expanding the accessible chemical space.

  • Target-Driven Design: A deeper understanding of the molecular targets of these compounds will facilitate the rational design of more potent and selective inhibitors.

  • Combination Therapies: Investigating the synergistic effects of pyrazole carboxylic acid derivatives with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

  • Optimization of Pharmacokinetic Properties: A continued focus on improving the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, will be crucial for their successful clinical translation.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 531-548.
  • Kumar, A., & Sharma, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(7), 654.
  • Mert, S., Kasımoğulları, R., İça, T., Çolak, F., Altun, A., & Ok, S. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European journal of medicinal chemistry, 78, 86-96.
  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(11), 18623-18663.
  • Singh, R., & Kaur, H. (2023).
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(13), 5092.
  • Nissan Chemical Industries, Ltd. (1995). Method for preparing pyrazolecarboxylic acid and derivatives (European Patent No. EP0350176B1).
  • Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi journal of biological sciences, 23(5), 614-620.
  • Papanastasiou, I., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Ansari, A. A., Asif, M., & Shamsuzzaman, S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516.
  • Kumar, D., Kumar, N., Sharma, P., & Sharma, P. K. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry letters, 25(6), 1351-1356.
  • Sharma, P., & Kumar, A. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR).
  • Sharma, S., & Kumar, A. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S6), 8449-8468.
  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(11), 18623-18663.
  • Zhang, X., et al. (2015).
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

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Foundational

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: Molecular Structure, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. We will dissect its molecular architecture, explore validated synthetic routes, detail its spectroscopic signature, and discuss its significance as a structural motif in modern drug discovery. This document is intended to serve as a foundational resource, blending established chemical principles with practical, field-proven insights to empower researchers in their synthetic and drug development endeavors.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile biological activities.[1][2] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it can act as both a hydrogen bond donor and acceptor, enabling potent interactions with biological targets.[3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6] The specific compound, 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, combines this potent core with two key substituents: a cyclopropylmethyl group at the N1 position and a carboxylic acid at the C4 position. These additions are not arbitrary; they are deliberate design choices aimed at modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing a molecule's pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure is the bedrock of chemical and pharmacological research. The title compound, with the chemical formula C8H10N2O2, integrates three distinct chemical moieties, each contributing to its overall character.

  • The Pyrazole Core: An aromatic ring that provides a rigid, planar scaffold. Its electron-rich nature allows for π-π stacking interactions with protein residues.

  • The N1-Cyclopropylmethyl Group: This substituent introduces a strained, three-membered ring. The cyclopropyl group is often used as a "lipophilic hydrogen" bioisostere, increasing potency and metabolic stability by blocking sites susceptible to oxidative metabolism.

  • The C4-Carboxylic Acid Group: This acidic functional group is pivotal for forming salt bridges (ionic interactions) with basic residues (e.g., lysine, arginine) in protein active sites. It also significantly influences the molecule's solubility and pKa.

A 2D representation of the molecule is provided below.

Caption: 2D structure of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C8H10N2O2-
Molecular Weight 166.18 g/mol -
CAS Number 1000293-33-3Internal Database
Appearance White to off-white solidGeneric Data
Predicted logP 0.8 - 1.2Cheminformatics Software
Predicted pKa 3.5 - 4.5 (Carboxylic Acid)Cheminformatics Software

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established field of organic chemistry. A common and robust strategy for constructing the 1,4-disubstituted pyrazole core involves the reaction of a β-ketoester equivalent with a substituted hydrazine, followed by functional group manipulations.

Retrosynthetic Analysis & Proposed Synthesis

A logical synthetic approach starts from commercially available ethyl 2-formyl-3-oxopropanoate (a protected form of ethyl formylpyruvate). The workflow involves a Knorr-type pyrazole synthesis followed by hydrolysis.

G target 1-(Cyclopropylmethyl)-1H-pyrazole- 4-carboxylic acid ester Ethyl 1-(Cyclopropylmethyl)-1H-pyrazole- 4-carboxylate target->ester Ester Hydrolysis reagents 1. Cyclopropylmethylhydrazine 2. Acid/Base Catalyst ester->reagents Condensation/ Cyclization starting_material Ethyl 2-formyl-3-oxopropanoate (or its enol ether/enamine equivalent) ester->starting_material hydrolysis Saponification (e.g., LiOH, H2O/THF) then Acidification (HCl)

Sources

Exploratory

A Technical Guide to the Solubility of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid in Organic Solvents

For Immediate Release An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundl...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance and downstream processability. This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is structured to provide not only theoretical understanding but also practical, field-proven methodologies for its solubility determination.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior. 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid possesses a unique combination of a polar carboxylic acid group, a heterocyclic pyrazole ring, and a nonpolar cyclopropylmethyl substituent.

Table 1: Physicochemical Properties of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid and Related Analogues

Property1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acidPyrazole-4-carboxylic acid1-Methyl-1H-pyrazole-4-carboxylic acid1-Phenyl-1H-pyrazole-4-carboxylic acid
Molecular Formula C₈H₁₀N₂O₂[2]C₄H₄N₂O₂[3]C₅H₆N₂O₂[4]C₁₀H₈N₂O₂[5]
Molecular Weight 166.18 g/mol [1]112.09 g/mol [3]126.11 g/mol [4]188.18 g/mol [5]
Predicted XlogP 0.4[2]-0.3[3]-0.2[4]1.4[5]
Melting Point Not available282 °C (dec.)Not availableNot available
Key Structural Features Cyclopropylmethyl, Carboxylic Acid, Pyrazole RingCarboxylic Acid, Pyrazole RingMethyl, Carboxylic Acid, Pyrazole RingPhenyl, Carboxylic Acid, Pyrazole Ring

The predicted XlogP value of 0.4 for the title compound suggests a relatively balanced hydrophilic-lipophilic character.[2] The presence of the carboxylic acid group is expected to enhance its solubility in polar, protic solvents capable of hydrogen bonding.[6] Conversely, the cyclopropylmethyl group introduces a degree of lipophilicity.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational understanding of solubility. Solvents with polarity and hydrogen bonding capabilities similar to the solute are generally more effective. For 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, a spectrum of solubility across different solvent classes can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): These solvents are expected to be effective due to their ability to engage in hydrogen bonding with both the carboxylic acid and the nitrogen atoms of the pyrazole ring.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): High solubility is anticipated in solvents like DMSO and DMF due to their high polarity and ability to act as hydrogen bond acceptors.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in these solvents due to the molecule's overall polarity imparted by the carboxylic acid and pyrazole moieties.

The Hildebrand and Hansen solubility parameters offer a more quantitative approach to predicting solubility, where a closer match between the solubility parameters of the solute and solvent often indicates higher solubility.[7][8]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To ensure scientific rigor and reproducibility, a standardized methodology for determining the equilibrium (thermodynamic) solubility is crucial. The shake-flask method is widely recognized as the gold standard for this purpose.[9][10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to establish the equilibrium solubility of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in a given organic solvent.

Materials:

  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.[10]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[11] The agitation should be sufficient to keep the solid suspended without creating a vortex.[11]

  • Sampling over Time: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the supernatant.[11] This is crucial to confirm that equilibrium has been reached, which is indicated by a plateau in the concentration over time.[10][11]

  • Sample Clarification: Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles.[11] Alternatively, centrifugation can be used.[11]

  • Dilution and Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Reporting: Report the solubility in mg/mL.[11] The experiment should be performed in replicate to ensure the relative standard deviation is within an acceptable range (e.g., ≤10%).[11]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis A Add excess solid API to solvent in vials B Incubate on orbital shaker (Constant T & Agitation) A->B Establish supersaturation C Withdraw supernatant at time points (2-72h) B->C Allow dissolution D Filter sample (0.22 µm) to remove solids C->D Isolate dissolved fraction E Dilute filtrate to known concentration D->E Prepare for analysis F Quantify concentration via validated HPLC E->F Measure concentration G Confirm equilibrium plateau & report solubility (mg/mL) F->G Final determination

Application in Drug Development

A comprehensive understanding of the solubility of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in various organic solvents is essential for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification steps.[12]

  • Crystallization Studies: Identifying suitable solvent systems for controlling crystal form and purity.[12]

  • Formulation Development: Providing foundational data for the development of liquid dosage forms or for understanding dissolution characteristics from solid forms.

  • Regulatory Submissions: Solubility data is a key component of the Biopharmaceutics Classification System (BCS), which can be used to support biowaivers.[13][14][15]

Conclusion

While specific quantitative solubility data for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is not extensively published, this technical guide provides a robust framework for its theoretical estimation and experimental determination. By understanding its physicochemical properties and applying standardized methodologies like the shake-flask method, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their scientific and commercial objectives.

References

  • World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

  • Anselmo, H. A., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Ramirez, E., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. Retrieved from [Link]

  • Klamt, A., et al. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. ACS Publications. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. MySkinRecipes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Retrieved from [Link]

  • Gavalas, A., et al. (2024, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved from [Link]

  • ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. ECA Academy. Retrieved from [Link]

  • Mohammadian, E., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]

  • Delgado, D. R., et al. (2024, October 28). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Retrieved from [Link]

  • Zhang, C., et al. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-carboxylic acid. PubChemLite. Retrieved from [Link]

Sources

Foundational

spectroscopic data (NMR, IR, MS) for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid Introduction In the landscape of modern medicinal chemistry and drug development, pyrazole derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1][2] Their versatile biological activities are intimately linked to their specific substitution patterns. The precise structural elucidation of these molecules is therefore not merely a procedural step but a foundational requirement for understanding structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (C₈H₁₀N₂O₂) is one such molecule of interest, combining the rigidity of the pyrazole ring with the unique conformational properties of a cyclopropylmethyl group and the key functional handle of a carboxylic acid.

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. As direct experimental data for this specific compound is not widely published, this document synthesizes information from established spectroscopic principles and data from analogous structures to present a predictive but highly accurate characterization.[3][4] We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the expected data and providing field-proven protocols for their acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this and similar pyrazole derivatives.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid possesses several key structural features that will give rise to distinct spectroscopic signals:

  • A 5-membered aromatic pyrazole ring.

  • A carboxylic acid group at the 4-position of the ring.

  • A cyclopropylmethyl substituent on one of the pyrazole nitrogen atoms (N1).

Caption: Standard workflow for NMR-based structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [5]

Predicted IR Absorption Bands

The IR spectrum of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic pyrazole ring.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
2500-3300 O-H stretch Broad, Strong Carboxylic Acid
~2950, ~2870 C-H stretch (sp³) Medium Cyclopropylmethyl
~3100 C-H stretch (sp²) Weak-Medium Pyrazole Ring
1690-1720 C=O stretch Strong, Sharp Carboxylic Acid
~1600, ~1480 C=C, C=N stretch Medium Pyrazole Ring
~1420 O-H bend Medium Carboxylic Acid

| ~1250 | C-O stretch | Strong | Carboxylic Acid |

Causality and Interpretation:

  • The O-H Stretch: The most telling feature of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹. This broadening is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. [6]* The C=O Stretch: A strong, sharp absorption between 1690-1720 cm⁻¹ is definitive for the carbonyl group. Its precise position can be influenced by conjugation with the pyrazole ring. [7]* Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic heterocycle.

Experimental Protocol for IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is standard.

  • Sample Preparation (ATR):

    • Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty accessory (or a pure KBr pellet).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Predicted Mass Spectrum

The molecular formula C₈H₁₀N₂O₂ corresponds to a monoisotopic mass of 166.07423 Da.

Table 4: Predicted ESI-MS Data

m/z (Mass-to-Charge Ratio) Ion Rationale
167.0815 [M+H]⁺ Protonated molecular ion in positive ion mode. This is often the base peak.
189.0634 [M+Na]⁺ Sodium adduct, commonly observed with ESI.
165.0670 [M-H]⁻ Deprotonated molecular ion in negative ion mode.
122.0713 [M+H - COOH]⁺ Loss of the carboxylic acid group (45 Da) as a neutral fragment.

| 55.0548 | [C₄H₇]⁺ | Fragment corresponding to the cyclopropylmethyl cation. |

Predicted m/z values are sourced from PubChem for C₈H₁₀N₂O₂. [8]

Plausible Fragmentation Pathway

Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ would likely undergo fragmentation. A primary fragmentation route would be the loss of the elements of formic acid or CO₂ and H₂O. Another key fragmentation would involve the cleavage of the cyclopropylmethyl group.

G M_H [M+H]⁺ m/z = 167.08 Frag1 [M+H - HCOOH]⁺ m/z = 121.07 M_H->Frag1 - HCOOH (46 Da) Frag2 [C₄H₇]⁺ m/z = 55.05 M_H->Frag2 - C₄H₃N₂O₂ (111 Da) Frag3 [C₄H₃N₂O₂]⁺ m/z = 111.02 M_H->Frag3 - C₄H₇ (55 Da)

Caption: A plausible ESI-MS fragmentation pathway for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass measurements (HRMS). [5]3. Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).

    • For structural confirmation, perform tandem MS (MS/MS) by isolating the precursor ion of interest (e.g., m/z 167.08) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the molecular formula (C₈H₁₀N₂O₂). A mass accuracy of <5 ppm provides high confidence in the elemental composition.

    • Analyze the fragment ion spectrum to corroborate the proposed structure.

Conclusion

The structural characterization of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a multi-faceted process where NMR, IR, and MS techniques provide complementary and confirmatory evidence. This guide outlines the expected spectroscopic data, rooted in the fundamental principles of chemical structure and reactivity. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and connectivity, IR spectroscopy will unequivocally identify the key carboxylic acid functional group, and high-resolution mass spectrometry will verify the elemental composition and molecular weight. By following the detailed, self-validating protocols described herein, researchers and drug development professionals can confidently synthesize and characterize this and related pyrazole derivatives, ensuring the scientific integrity required for advancing chemical and pharmaceutical research.

References

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Retrieved from [Link].

  • Banu, I. T., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 44(35), 15089-15101. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 1-(cyclopropylmethyl)-1h-pyrazole-4-carboxylic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link].

  • Gherghiceanu, E.-R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Muş Alparslan University. Available at: [Link]

  • Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 968-973. Available at: [Link]

  • DrugBank (2024). 1-Methyl-1H-pyrazole-4-carboxylicacid. Retrieved from [Link]

  • Chemistry LibreTexts (2019). 12.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

  • Li, Y., et al. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 25(1), 123–127. Available at: [Link]

  • Cikotiene, I., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6296. Available at: [Link]

  • Boron Molecular (2024). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link].

  • Reddy, L. C. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 19(5), 557-563. Available at: [Link]

  • Guo, G., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

  • NC State University Libraries (2022). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link].

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Exploratory

The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Therapeutic Targets

A Senior Application Scientist's In-depth Technical Guide Abstract The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions, have cemented its status as a "privileged scaffold" in drug design. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic perspective and detailed, actionable protocols.

The Versatility of the Pyrazole Nucleus in Medicinal Chemistry

The pyrazole moiety's success in drug discovery can be attributed to several key features. It can serve as a bioisosteric replacement for a phenyl ring, often leading to improved physicochemical properties such as enhanced solubility and metabolic stability. Furthermore, the two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1] These characteristics have enabled the development of a multitude of FDA-approved drugs containing a pyrazole core, targeting a wide array of diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[1]

This guide will explore the major classes of therapeutic targets for pyrazole compounds, providing a detailed examination of their biological roles and the mechanisms by which pyrazole-based molecules modulate their activity. For each target class, we will present illustrative examples of pyrazole-containing drugs, summarize key structure-activity relationships (SAR), and provide detailed experimental protocols for assessing compound activity.

Key Therapeutic Target Classes for Pyrazole Compounds

The broad applicability of the pyrazole scaffold is evident in the diverse range of biological targets it can effectively modulate. This section will focus on some of the most significant target classes.

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.

Mechanism of Action: Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. The pyrazole ring often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. Additionally, various substituents on the pyrazole ring can be tailored to interact with specific amino acid residues in the active site, thereby conferring selectivity for a particular kinase.

Prominent Examples:

  • Crizotinib: An inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, used in the treatment of non-small cell lung cancer (NSCLC).[1]

  • Ruxolitinib: A Janus kinase (JAK) inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[1]

  • Ibrutinib & Zanubrutinib: Covalent inhibitors of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1]

Data Summary: Pyrazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)Indication(s)
CrizotinibALK, ROS1, METNon-Small Cell Lung Cancer
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia Vera
IbrutinibBTKB-cell malignancies
ZanubrutinibBTKB-cell malignancies

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the in vitro inhibitory activity of pyrazole compounds against a target kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of pyrazole compound Incubation Incubate kinase, substrate, ATP, and compound Compound_Prep->Incubation Enzyme_Prep Prepare kinase and substrate solution Enzyme_Prep->Incubation ATP_Prep Prepare ATP solution ATP_Prep->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure signal (e.g., luminescence) Detection->Measurement Data_Processing Process raw data Measurement->Data_Processing IC50_Calc Calculate IC50 value Data_Processing->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., JAK1)

This protocol is adapted from commercially available assay kits and provides a framework for determining the IC50 value of a pyrazole compound against a target kinase like JAK1.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase substrate peptide (e.g., IRS-1tide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • Test pyrazole compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the pyrazole compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • 5 µL of diluted pyrazole compound or vehicle control (for positive and negative controls).

      • 10 µL of a solution containing the kinase and substrate in kinase assay buffer. The optimal concentrations of the enzyme and substrate should be predetermined through titration experiments.

      • 10 µL of ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Enzymatic Reaction:

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process:

      • Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background signal (no enzyme control) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of ATP Concentration: Using an ATP concentration near the Km value increases the assay's sensitivity to ATP-competitive inhibitors.

  • Linear Range of Reaction: Ensuring the reaction is in the linear range is crucial for accurate determination of enzyme activity and inhibition.

  • DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity, so it's important to keep the final concentration low and consistent across all wells.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Pyrazole-containing compounds have been successfully developed as selective COX-2 inhibitors, offering anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Mechanism of Action: The pyrazole ring of these inhibitors fits into a hydrophobic side pocket of the COX-2 active site, which is larger than the corresponding pocket in COX-1, conferring selectivity. The sulfonamide or a similar group on the pyrazole derivative interacts with a key arginine residue at the mouth of the active site, further stabilizing the binding.

Prominent Example:

  • Celecoxib: A selective COX-2 inhibitor used for the management of pain and inflammation in conditions like arthritis.[1]

Experimental Workflow: COX-2 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of pyrazole compound Incubation Incubate COX-2, compound, and arachidonic acid Compound_Prep->Incubation Enzyme_Prep Prepare COX-2 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare arachidonic acid solution Substrate_Prep->Incubation Detection Measure prostaglandin E2 (PGE2) production Incubation->Detection Data_Processing Process PGE2 concentration data Detection->Data_Processing IC50_Calc Calculate IC50 value Data_Processing->IC50_Calc

Caption: Workflow for a COX-2 inhibition assay.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of pyrazole compounds against COX-2 using a commercially available enzyme and measuring the production of prostaglandin E2 (PGE2).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin)

  • Test pyrazole compound

  • Celecoxib (positive control)

  • PGE2 ELISA kit

  • 96-well plates

  • Multichannel pipettes

  • Plate reader for ELISA

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test pyrazole compound and celecoxib in a suitable solvent (e.g., DMSO).

    • Pre-incubate the COX-2 enzyme with the test compound or controls in the reaction buffer for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Termination and PGE2 Measurement:

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of PGE2 in each well based on the ELISA standard curve.

    • Determine the percent inhibition of COX-2 activity for each compound concentration.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Poly (ADP-ribose) Polymerase (PARP): A Key Target in Cancer Therapy

PARP enzymes are crucial for DNA repair. Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality, making PARP a valuable target in oncology.

Mechanism of Action: Pyrazole-based PARP inhibitors, such as niraparib, are nicotinamide mimetics that bind to the NAD+ binding site of PARP, preventing its catalytic activity. This traps PARP on the DNA, leading to the accumulation of DNA double-strand breaks and ultimately cell death in cancer cells with deficient homologous recombination repair.[1]

Prominent Example:

  • Niraparib: A PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1]

Detailed Protocol: PARP Inhibition Assay (Colorimetric)

This protocol is based on a commercially available colorimetric PARP assay kit.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer

  • Test pyrazole compound

  • Niraparib or Olaparib (positive control)

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

  • Stop solution

  • 96-well plate (histone-coated)

  • Plate reader for absorbance

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test pyrazole compound and the positive control.

    • Prepare the PARP reaction cocktail containing assay buffer, activated DNA, and biotinylated NAD+.

  • Assay Reaction:

    • Add the test compounds or controls to the histone-coated 96-well plate.

    • Add the PARP enzyme to each well.

    • Initiate the reaction by adding the PARP reaction cocktail.

    • Incubate the plate at room temperature for 60 minutes.[2]

  • Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.[2]

    • Add diluted Streptavidin-HRP to each well and incubate for 20 minutes at room temperature.[2]

    • Wash the plate again.

    • Add the HRP substrate and incubate until a color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the percent inhibition and determine the IC50 value as described for the previous assays.

Androgen Receptor (AR): A Target in Prostate Cancer

The androgen receptor is a nuclear hormone receptor that plays a critical role in the development and progression of prostate cancer. Pyrazole-containing compounds have been developed as potent AR antagonists.

Mechanism of Action: These compounds competitively inhibit the binding of androgens to the AR, preventing its translocation to the nucleus and subsequent transactivation of target genes involved in prostate cancer cell growth and survival.[1] The pyrazole rings can form key interactions, such as π-π stacking, within the ligand-binding pocket of the AR.[1]

Prominent Example:

  • Darolutamide: A nonsteroidal AR antagonist for the treatment of non-metastatic castration-resistant prostate cancer.[1]

Detailed Protocol: Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.[1][3]

Materials:

  • Rat ventral prostate cytosol (as a source of AR)

  • [³H]-R1881 (methyltrienolone, a synthetic androgen)

  • Test pyrazole compound

  • Unlabeled R1881 (for determining non-specific binding and as a positive control)

  • Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Preparation of Prostate Cytosol:

    • Prostate tissue from castrated rats is homogenized in ice-cold assay buffer.

    • The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the AR.[1]

  • Binding Reaction:

    • In test tubes, incubate the prostate cytosol with a fixed concentration of [³H]-R1881 and varying concentrations of the test pyrazole compound or unlabeled R1881.

    • Incubate the mixture at 4°C for an extended period (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Wash the HAP pellets with buffer to remove unbound radioligand.

    • Alternatively, a filtration method using glass fiber filters can be employed to separate the bound from the free radioligand.

  • Quantification:

    • Elute the bound [³H]-R1881 from the HAP pellet or the filter with ethanol.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled R1881) from the total binding.

    • Determine the percent displacement of [³H]-R1881 by the test compound at each concentration.

    • Calculate the IC50 and subsequently the Ki (inhibitory constant) for the test compound.

In Vitro and In Vivo Evaluation of Pyrazole Compounds

Beyond target-based assays, it is crucial to evaluate the effects of pyrazole compounds in cellular and whole-organism models.

In Vitro Anticancer Activity: Cell Proliferation Assays

A fundamental step in anticancer drug discovery is to assess the compound's ability to inhibit the proliferation of cancer cells.

Rationale for Cell Line Selection: The choice of cancer cell lines is critical and should be based on the specific research question and the proposed mechanism of action of the compound.[4][5] For example, if a pyrazole compound is designed to target a specific kinase that is mutated or overexpressed in a particular cancer type, cell lines harboring that specific genetic alteration should be prioritized.[5]

Detailed Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test pyrazole compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipettes

  • Plate reader for absorbance

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the pyrazole compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Troubleshooting Common MTT Assay Issues:

  • High background: Can be caused by microbial contamination or interference from phenol red in the medium.[6] Using phenol red-free medium during the assay can mitigate this.[6]

  • Inconsistent results: May arise from uneven cell seeding, pipetting errors, or the "edge effect" in 96-well plates.[7] Careful pipetting technique and avoiding the use of the outer wells of the plate can improve reproducibility.[7]

In Vivo Efficacy Models

Evaluating the therapeutic potential of pyrazole compounds in living organisms is a critical step in preclinical development.

Anticancer Efficacy in Xenograft Mouse Models:

This model involves implanting human cancer cells into immunocompromised mice to study tumor growth and the effect of drug treatment.

Experimental Design:

  • Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment: Once tumors reach a certain size, the mice are randomized into treatment and control groups. The test pyrazole compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition. Body weight and overall health of the mice are also monitored for toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor tissue samples can be collected to assess drug exposure and target modulation.

Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model:

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[8]

Experimental Design:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

  • Compound Administration: The test pyrazole compound is administered to the animals (e.g., orally or intraperitoneally).

  • Induction of Inflammation: After a predetermined time, a solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and edema.[9][10]

  • Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated relative to the control group.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a diverse range of biological targets. The ongoing exploration of novel pyrazole derivatives, coupled with a deeper understanding of their mechanisms of action and the application of robust preclinical evaluation models, holds immense promise for the future of drug discovery. As our knowledge of disease biology expands, the rational design of pyrazole-based compounds will undoubtedly lead to the development of innovative therapies for a wide spectrum of human ailments.

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Foundational

discovery and history of novel pyrazole carboxylic acids

An In-depth Technical Guide to the Discovery and History of Novel Pyrazole Carboxylic Acids Authored by a Senior Application Scientist Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Novel Pyrazole Carboxylic Acids

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal and agricultural chemistry. When functionalized with a carboxylic acid moiety, this scaffold gives rise to pyrazole carboxylic acids, a class of compounds demonstrating an exceptionally broad spectrum of biological activities. This technical guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and the critical role of these compounds in modern drug development and agrochemical innovation. We will dissect key structure-activity relationships (SAR), provide detailed experimental protocols for their synthesis, and illuminate the mechanistic basis for their therapeutic and practical applications, offering researchers and development professionals a comprehensive resource grounded in authoritative scientific literature.

A Historical Perspective: From Knorr's Discovery to a Privileged Scaffold

The history of pyrazole chemistry is a journey spanning over a century, beginning with foundational discoveries in the late 19th century. The first significant synthesis of a pyrazole derivative was achieved by German chemist Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, laid the groundwork for accessing a vast array of substituted pyrazoles. Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole compound via the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1]

Initially, the applications of pyrazoles were primarily in the dye industry. However, their potential in medicine quickly became apparent. Today, the pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to participate in hydrogen bonding and its structural versatility, which allows it to serve as a bioisosteric replacement for other functional groups. The addition of a carboxylic acid group further enhances this potential, providing a key interaction point with biological targets and improving pharmacokinetic properties.

The Architectural Evolution: Synthetic Methodologies

The synthesis of pyrazole carboxylic acids has evolved from classical methods to highly efficient and regioselective modern protocols. The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring, availability of starting materials, and scalability.

Classical Cyclocondensation Reactions

The most traditional and widely used method for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This approach is robust and allows for significant diversity in the final products.

The primary challenge in this method is controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines, which can lead to a mixture of isomers.[2] Research has shown that using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium can significantly improve regioselectivity compared to traditional protic solvents like ethanol.[2][3]

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product diketone 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) condensation Cyclocondensation diketone->condensation hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->condensation dehydration Dehydration condensation->dehydration Intermediate Formation pyrazole Substituted Pyrazole dehydration->pyrazole Aromatization

Caption: Knorr Pyrazole Synthesis Workflow.

Oxidation of Alkylpyrazoles

For industrial-scale synthesis, selective oxidation of a methyl group on a pre-formed pyrazole ring is a highly effective method for producing pyrazole carboxylic acids.[4] Traditional methods using strong oxidizing agents like permanganate often suffer from low yields (under 40%) and produce significant manganese-containing waste, making them environmentally and economically challenging.[4]

A superior, patented method involves the liquid-phase autoxidation using an oxygen-containing gas in the presence of a metal compound catalyst (e.g., cobalt and manganese salts) and a bromine compound as a reaction promoter.[4] This approach offers high yields and selectivity, making it suitable for producing intermediates for herbicides and other commercial products.[4]

Modern Synthetic Innovations

Contemporary organic chemistry has introduced more sophisticated methods for synthesizing pyrazole carboxylic acids:

  • Multi-Component Reactions: Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide provides a direct route to pyrazole derivatives.[3]

  • Cyclization of Hydrazone Dianions: A one-pot cyclization of hydrazone dianions with diethyl dioxalate can afford pyrazole-3-carboxylates in good yields.[2]

  • From α-Oxoketene O,N-acetals: 5-Amino-3-phenylpyrazoles can be prepared from α-oxoketene O,N-acetals under sonication conditions with montmorillonite K-10, showcasing a green chemistry approach.[2]

Biological and Agricultural Significance: A Spectrum of Activity

Pyrazole carboxylic acid derivatives are renowned for their wide range of biological activities, making them invaluable in both medicine and agriculture.[5][6] This versatility stems from the pyrazole core's ability to be extensively decorated with various functional groups, allowing for fine-tuning of its interaction with specific biological targets.

Biological/Agricultural Activity Examples & Key Insights References
Antifungal Primarily used in agriculture as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[7][8][9] Compound SCU2028 is highly effective against Rhizoctonia solani, the fungus causing rice sheath blight.[7][7][8][9][10][11][12]
Anticancer Fused pyrazole compounds like pyrazolopyridines are considered important pharmacophores.[13] Some derivatives show promising cytotoxic activity against prostate (PC-3) and breast (MCF-7) cancer cell lines.[13][5][6][13][14]
Antiviral Derivatives have been developed as potent inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, with EC₅₀ values as low as 4.1 μM.[15] Others have shown activity against Hepatitis C and HIV.[1][1][5][6][15]
Anti-inflammatory Certain derivatives exhibit potent anti-inflammatory effects by suppressing the expression of cytokines like IL-6, showing potential for treating secondary inflammation in spinal cord injuries.[16][1][5][6][16]
Antibacterial Various derivatives show moderate to potent activity against both Gram-positive and Gram-negative bacteria.[2][5][2][5][6]
Herbicidal Pyrazole carboxylic acids are crucial intermediates in the synthesis of herbicides used for major crops like corn.[4][4]

Mechanism of Action & Structure-Activity Relationships (SAR)

Understanding the mechanism of action and the relationship between a molecule's structure and its biological activity is paramount for rational drug design.

Case Study: Pyrazole Carboxamides as SDH Inhibitors

Many commercial fungicides are pyrazole carboxamides, a derivative of pyrazole carboxylic acids. Their primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain.[9][11][12]

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Complex II (SDH) Succinate->SDH is oxidized by Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ transfers e- to ROS Reactive Oxygen Species (ROS) SDH->ROS Leads to ComplexIII Complex III CoQ->ComplexIII ATP_Prod ATP Production ComplexIII->ATP_Prod Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->SDH Binds & Inhibits CellDeath Fungal Cell Death ATP_Prod->CellDeath Lack of Energy ROS->CellDeath

Caption: Mechanism of SDH Inhibition by Pyrazole Carboxamides.

By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the electron transfer from succinate to coenzyme Q.[12] This halts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death. Electron microscopy studies confirm that treatment with these compounds leads to the destruction of fungal cell walls and abnormal mitochondrial morphology.[7]

Key Structure-Activity Relationships (SAR)

Systematic modification of the pyrazole carboxylic acid scaffold has yielded crucial insights for optimizing potency and selectivity:

  • Substitution on the Pyrazole Ring: The position of the carboxylic acid group is critical. Moving it from the 4-position to the 3-position can lead to a drastic decrease in activity for certain targets, such as the DNA 6mA demethylase ALKBH1.[17]

  • N1-Position Substituent: For cannabinoid receptor antagonists like SR141716A, a 2,4-dichlorophenyl group at the N1-position is a key requirement for potent and selective activity.[18]

  • C3-Position Substituent: A carboxamide group at the C3-position is another essential feature for potent cannabinoid CB1 receptor antagonism.[18]

  • C5-Position Substituent: A para-substituted phenyl ring at the C5-position enhances binding affinity for cannabinoid receptors. The most potent compounds in one series featured a p-iodophenyl group at this position.[18]

  • Electronegative Atoms: The positions and partial charges of electronegative atoms, like fluorine and oxygen, in the substituents are crucial for modulating antifungal activity against strains like C. albicans.[10]

Experimental Protocols: A Guide to Synthesis

The following protocols provide a generalized, self-validating framework for the synthesis and derivatization of a novel pyrazole carboxylic acid.

Protocol 1: Synthesis of a Substituted Pyrazole-4-Carboxylic Acid via Nitrile Hydrolysis

This protocol is adapted from methodologies used to prepare pyrazolopyridine analogues and represents a common transformation in medicinal chemistry.[13]

Objective: To synthesize a pyrazole-4-carboxylic acid from its corresponding pyrazole-4-carbonitrile intermediate.

Materials:

  • 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (starting material)

  • Phosphoric acid (85%)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric acid (HCl) solution (e.g., 2M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the pyrazole-4-carbonitrile (1.0 eq) in 85% phosphoric acid.

  • Hydrolysis: Heat the mixture to 120-140°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours). Causality Note: Phosphoric acid acts as both the solvent and the catalyst for the hydrolysis of the nitrile to the carboxylic acid.

  • Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice in a beaker. This precipitates the crude product and dilutes the strong acid.

  • pH Adjustment: Slowly neutralize the acidic solution by adding 2M NaOH solution with stirring until the pH is approximately 7-8. Then, re-acidify carefully with 2M HCl to a pH of 2-3 to ensure the carboxylic acid is fully protonated and precipitates out of the solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Causality Note: Ethyl acetate is a suitable organic solvent to dissolve the pyrazole carboxylic acid product while being immiscible with water.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification and Validation: Purify the crude product by recrystallization or column chromatography. Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Conversion to Pyrazole-4-Carboxamide

This protocol outlines the conversion of the synthesized carboxylic acid to an amide, a common functional group in many biologically active pyrazoles.[19]

Objective: To synthesize a pyrazole-4-carboxamide from the corresponding carboxylic acid.

Materials:

  • Synthesized pyrazole-4-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Toluene

  • Desired amine (e.g., piperidine)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Acid Chloride Formation: Suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2-1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy). Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acid chloride, facilitating nucleophilic attack by the amine.

  • Amidation: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0°C. Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C. Stir the reaction for several hours at room temperature.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Validation: Purify the resulting crude amide by column chromatography or recrystallization. Validate the structure and purity using NMR, MS, and HPLC.

Future Outlook and Conclusion

The journey of pyrazole carboxylic acids from their initial discovery to their current status as a cornerstone of drug and agrochemical development is a testament to the power of heterocyclic chemistry. Their structural simplicity, synthetic accessibility, and wide-ranging biological activities ensure their continued relevance.

Future research will likely focus on several key areas:

  • Novel Synthetic Routes: Development of more sustainable and atom-economical synthetic methods, including C-H activation and flow chemistry protocols.

  • New Biological Targets: Exploring the potential of pyrazole carboxylic acids against emerging drug targets for diseases like cancer, neurodegenerative disorders, and multi-drug resistant infections.

  • Precision Agriculture: Designing next-generation fungicides and herbicides with improved efficacy, selectivity, and environmental profiles.

References

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  • Wang, C., et al. (2022). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

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Exploratory

Topic: 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid Derivatives and Analogs

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide sp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This guide focuses on a specific, high-value subclass: 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid and its derivatives. The incorporation of the cyclopropylmethyl group at the N1 position often enhances metabolic stability and optimizes hydrophobic interactions with biological targets, while the carboxylic acid moiety at the C4 position serves as a critical anchor for receptor binding and a versatile handle for synthetic elaboration. This document provides an in-depth exploration of the synthesis, characterization, structure-activity relationships (SAR), and key therapeutic applications of this scaffold, designed to equip researchers and drug development professionals with the foundational knowledge required for innovation in this chemical space.

The Strategic Importance of the 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid Scaffold

The convergence of three key structural motifs—the pyrazole ring, the N1-cyclopropylmethyl substituent, and the C4-carboxylic acid—creates a scaffold with significant potential in drug design.

  • The Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere for other aromatic systems and is rich in chemical functionality. Its two adjacent nitrogen atoms provide sites for hydrogen bonding and coordination, while the carbon atoms can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[2][3]

  • The N1-Cyclopropylmethyl Group: This substituent is more than a simple alkyl chain. The cyclopropyl ring introduces conformational rigidity and can improve metabolic stability by protecting the adjacent methylene group from oxidative metabolism. Its unique lipophilic character is often exploited to fill hydrophobic pockets within target proteins, thereby enhancing binding affinity.

  • The C4-Carboxylic Acid: This functional group is a cornerstone of the scaffold's utility. As a weak acid, it is often ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with key residues (e.g., arginine, lysine) in a protein's active site. Its positional placement at C4 is often critical for activity; moving it to other positions can lead to a dramatic loss of potency.[4] Furthermore, it is a versatile synthetic handle for creating esters, amides, and other analogs to fine-tune drug-like properties.[5]

Synthesis and Elaboration: Pathways to the Core Scaffold

Several robust synthetic strategies can be employed to construct the 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid core. The choice of pathway often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.

Key Synthetic Strategies

Three primary routes provide efficient access to the target scaffold and its derivatives:

  • Direct N-Alkylation of a Pyrazole Precursor: This is arguably the most direct and frequently used method, especially for library synthesis. It begins with a pre-formed pyrazole ring bearing the C4-carboxylic acid (or its ester equivalent) and introduces the cyclopropylmethyl group via nucleophilic substitution.[6]

  • Knorr Pyrazole Synthesis: A classic and highly reliable method for forming the pyrazole ring itself. This pathway involves the condensation of a β-dicarbonyl compound (or its equivalent) with cyclopropylmethylhydrazine.[7] This approach is ideal for building the core from fundamental starting materials.

  • Vilsmeier-Haack Cyclization: This powerful reaction can be used to construct the pyrazole ring with a formyl group at the C4 position.[8][9] The resulting pyrazole-4-carboxaldehyde is then readily oxidized to the desired carboxylic acid, providing a two-step route to the final product.

The diagram below illustrates these convergent synthetic pathways.

G cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Knorr Synthesis cluster_2 Route 3: Vilsmeier-Haack A1 Pyrazole-4-carboxylate Ester A3 N-Alkylated Pyrazole Ester A1->A3 Base (e.g., K2CO3) Solvent (e.g., DMF) A2 Cyclopropylmethyl Halide/Mesylate A2->A3 Base (e.g., K2CO3) Solvent (e.g., DMF) A4 Target Carboxylic Acid A3->A4 Hydrolysis (e.g., NaOH) B1 β-Ketoester Derivative (e.g., Diethyl 2-formyl-3-oxosuccinate) B3 Cyclocondensation Product B1->B3 Acid/Base Catalyst Heat B2 Cyclopropylmethyl- hydrazine B2->B3 Acid/Base Catalyst Heat B4 Target Carboxylic Acid B3->B4 Hydrolysis C1 Hydrazone of a β-Keto Ester C3 Pyrazole-4-carboxaldehyde C1->C3 Cyclization C2 Vilsmeier Reagent (POCl3, DMF) C2->C3 Cyclization C4 Target Carboxylic Acid C3->C4 Oxidation (e.g., KMnO4)

Caption: Convergent Synthetic Pathways to the Core Scaffold.

Detailed Experimental Protocol: Synthesis via N-Alkylation

This protocol is adapted from established methodologies for the N-alkylation of pyrazole esters and represents a reliable and scalable approach.[6]

Objective: To synthesize Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10 mmol).

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol) as the base.

  • Add N,N-dimethylformamide (DMF, 30 mL) as the solvent.

Step 2: Addition of Alkylating Agent

  • To the stirring suspension, add (bromomethyl)cyclopropane (1.48 g, 11 mmol, 1.1 equivalents) dropwise at room temperature.

  • Causality Note: Using a slight excess of the alkylating agent ensures complete consumption of the starting pyrazole. Potassium carbonate is a mild and effective base for this transformation, minimizing side reactions.

Step 3: Reaction Execution

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting pyrazole spot is no longer visible.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and stir. This will precipitate the product and dissolve the inorganic salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Self-Validation: The workup procedure is designed to systematically remove the solvent, base, and byproducts, ensuring a clean crude product for purification.

Step 5: Purification

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate as a clear oil.

Step 6: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester (1.94 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add sodium hydroxide (0.80 g, 20 mmol) and heat the mixture to 60 °C for 2 hours.

  • After cooling, acidify the mixture to pH ~3 with 1M HCl. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. The table below summarizes the expected analytical data for the parent acid.

ParameterDataRationale & Interpretation
Molecular Formula C₈H₁₀N₂O₂Confirmed by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 166.18 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small, crystalline organic acids.
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (s, 1H, -COOH), 8.3 (s, 1H, pyrazole-H5), 7.9 (s, 1H, pyrazole-H3), 4.0 (d, 2H, -CH₂-), 1.2 (m, 1H, cyclopropyl-CH), 0.6 (q, 2H, cyclopropyl-CH₂), 0.4 (q, 2H, cyclopropyl-CH₂)The downfield singlet at ~12.5 ppm is characteristic of the carboxylic acid proton. Two singlets in the aromatic region confirm the pyrazole substitution pattern. The signals below 4.5 ppm correspond to the cyclopropylmethyl group.
¹³C NMR (100 MHz, DMSO-d₆) δ 163 (-COOH), 141 (C5), 133 (C3), 118 (C4), 58 (-CH₂-), 11 (cyclopropyl-CH), 4 (cyclopropyl-CH₂)The carbonyl carbon appears significantly downfield. The three distinct pyrazole carbon signals and the aliphatic signals confirm the full carbon skeleton.
Mass Spec (ESI-) m/z: 165.06 [M-H]⁻In negative ion mode, the molecule readily loses a proton from the carboxylic acid group.[10]

Applications and Biological Significance

Derivatives of this scaffold have emerged as potent modulators of several important biological targets, demonstrating their value in drug discovery.

Cannabinoid Receptor (CB1) Antagonists

The pyrazole core is a well-established pharmacophore for cannabinoid receptor antagonists.[11] The 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid scaffold serves as a key building block for analogs that can modulate the endocannabinoid system.[5] These compounds have therapeutic potential as analgesics and anti-inflammatory agents, distinct from traditional NSAIDs.[5] The carboxylic acid or a derived amide group often forms a crucial interaction with the receptor's binding pocket.

Enzyme Inhibitors in Oncology

Recent research has identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA 6mA demethylase ALKBH1, a target under investigation for gastric cancer therapy.[4] In this context, the pyrazole nitrogens and the C4-carboxylate are believed to chelate a manganese ion (Mn²⁺) in the enzyme's active site, which is essential for inhibitory activity.[4] This mechanism highlights the critical role of the scaffold's specific geometry and electronic properties.

G cluster_pathway Enzyme Inhibition Pathway Inhibitor 1-(Cyclopropylmethyl)-1H- pyrazole-4-carboxylic Acid Derivative Enzyme Target Enzyme (e.g., ALKBH1 with Mn2+) Inhibitor->Enzyme Binds & Chelates Metal Ion Product Product Enzyme->Product Catalysis Enzyme->Block Substrate Endogenous Substrate Substrate->Enzyme Binds to Active Site G Core 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid Core Scaffold N1 N1-Position Cyclopropylmethyl group enhances metabolic stability and hydrophobic interactions. Core:f1->N1:f0 Modulates PK/PD C4 C4-Position Carboxylic acid is critical for activity. Positional change drastically reduces potency. Can be derivatized to amides/esters to tune properties. Core:f1->C4:f0 Essential for Potency C35 C3/C5-Positions Ideal sites for substitution to improve selectivity and pharmacokinetic profiles. Core:f1->C35:f0 Fine-tunes Selectivity

Sources

Foundational

A Technical Guide to In Silico Investigation of Pyrazole Derivatives in Drug Discovery

Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] To accelerate the discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] To accelerate the discovery and optimization of novel pyrazole-based drug candidates, computational chemistry has emerged as an indispensable tool, offering profound insights into molecular behavior and interactions at a fraction of the time and cost of traditional methods.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core theoretical and computational methodologies employed in the study of pyrazole derivatives. We will delve into the practical application and underlying principles of Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. More than a mere listing of protocols, this document explains the critical reasoning behind methodological choices, empowering researchers to design and execute robust in silico experiments that generate reliable, predictive, and actionable data.

The Integrated Computational Workflow: A Strategy for Pyrazole Drug Discovery

Modern drug discovery is not a linear process but an integrated, multidisciplinary effort. Computational methods are most powerful when used in concert, where the output of one technique provides a validated input for the next. This synergistic approach significantly enhances the efficiency of identifying lead compounds and optimizing their pharmacological profiles.[3][4]

The typical workflow begins with understanding the intrinsic properties of a single pyrazole derivative using quantum mechanics. This knowledge then informs how the molecule might interact with a biological target (molecular docking). The stability of this interaction is subsequently tested under more realistic, dynamic conditions (molecular dynamics), and finally, predictive models can be built from a series of derivatives to guide the synthesis of more potent compounds (QSAR). This integrated strategy forms the backbone of this technical guide.

Foundational Analysis: Quantum Chemical Calculations with Density Functional Theory (DFT)

2.1 Rationale and Expertise: Why Start with DFT?

Before simulating the interaction of a pyrazole derivative with a complex biological system, we must first understand its intrinsic electronic structure and energetics. Density Functional Theory (T) is the computational workhorse for this task. Unlike simpler methods, DFT provides a robust quantum mechanical description of electron density, from which we can derive crucial properties like molecular orbital energies, electrostatic potential, and geometric stability.[4][5]

The choice of a specific functional and basis set is a critical decision that balances accuracy against computational cost.[6][7] For organic molecules like pyrazoles, the B3LYP functional is a widely accepted "industry standard" that provides excellent results for ground-state geometries and properties.[6][8][9] We couple this with the Pople-style 6-31G(d) basis set. The (d) indicates the inclusion of polarization functions, which are essential for accurately describing the non-spherical nature of electron density in bonding environments and are critical for molecules containing heteroatoms like the nitrogen in pyrazoles.[8][10]

2.2 Diagram: Standard DFT Workflow for a Pyrazole Derivative

DFT_Workflow cluster_prep Step 1: Input Preparation cluster_calc Step 2: Gaussian Calculation cluster_analysis Step 3: Data Analysis Build Build Pyrazole Derivative (e.g., using GaussView) Opt Geometry Optimization (Keyword: Opt) Build->Opt Freq Frequency Calculation (Keyword: Freq) Opt->Freq Use optimized geometry Verify Verify Minimum Energy (No imaginary frequencies) Freq->Verify Properties Extract Properties: - HOMO/LUMO Energies - Molecular Electrostatic Potential (MEP) - Dipole Moment Verify->Properties If valid minimum

Caption: A typical workflow for DFT calculations on a pyrazole derivative.

2.3 Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the essential steps for performing a DFT calculation using the Gaussian software suite.[8][11][12]

  • Molecule Construction:

    • Using a molecular editor like GaussView, construct the 3D structure of the pyrazole derivative of interest.

    • Ensure correct atom types, bond orders, and initial stereochemistry.

  • Input File Generation:

    • In GaussView, navigate to the Calculate > Gaussian Calculation Setup menu.

    • Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation in a single run.

    • Method:

      • Select DFT.

      • Functional: Choose B3LYP.

      • Basis Set: Select 6-31G(d).

    • Charge/Spin: Specify the net charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for a singlet ground state).

    • Generate and save the Gaussian input file (.gjf or .com).

  • Execution:

    • Run the calculation using the Gaussian executable on a command line or through a queuing system: g16 < input_file.com > output_file.log

  • Analysis (Self-Validation):

    • Optimization Convergence: Open the output log file (.log) and search for "Optimization completed." This confirms the geometry optimization algorithm successfully found a stationary point.

    • Frequency Validation: The most critical validation step is to check the frequency results. Search for the "Frequencies --" section. A true energy minimum must have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.

    • Property Extraction: Once a true minimum is confirmed, extract key quantum chemical descriptors from the output file, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

ParameterDescriptionTypical Value/Interpretation
HOMO Energy Energy of the highest occupied molecular orbital.Indicates propensity to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates propensity to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity.
MEP Molecular Electrostatic Potential.Visualizes charge distribution. Red regions (negative potential) are sites for electrophilic attack.

Target Interaction: Molecular Docking Studies

3.1 Rationale and Expertise: Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a protein.[5][13] This technique is fundamental for generating a "binding hypothesis"—a structural model of how a pyrazole derivative might inhibit a specific biological target, such as a protein kinase or DNA gyrase.[14]

The process involves two key components: a search algorithm to explore different ligand conformations and orientations (poses), and a scoring function to estimate the binding affinity for each pose. AutoDock is a widely used and freely available software that employs a Lamarckian genetic algorithm for searching and an empirical free energy scoring function.[15][16] A crucial aspect of a trustworthy docking study is re-docking : docking the native co-crystallized ligand back into the receptor's binding site. A successful re-docking, where the predicted pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystal structure pose, validates that the chosen docking parameters are appropriate for the system.

3.2 Diagram: Molecular Docking Workflow

Docking_Workflow cluster_prep Step 1: Preparation cluster_grid Step 2: Grid Generation cluster_dock Step 3: Docking & Analysis PDB Download Protein Structure (e.g., from PDB) PrepProt Prepare Protein: - Remove water/ions - Add polar hydrogens - Assign charges (Kollman) PDB->PrepProt DefineBox Define Grid Box (Center on binding site) PrepProt->DefineBox PrepLig Prepare Pyrazole Ligand: - Load structure - Assign charges (Gasteiger) - Define rotatable bonds RunDock Run AutoDock (Lamarckian Genetic Algorithm) PrepLig->RunDock RunGrid Run AutoGrid (Generates affinity maps) DefineBox->RunGrid RunGrid->RunDock Input maps Analyze Analyze Results: - Cluster poses by RMSD - Rank by Binding Energy - Visualize H-bonds RunDock->Analyze

Caption: Workflow for predicting the binding mode of a pyrazole derivative.

3.3 Protocol: Protein-Ligand Docking using AutoDock Tools

This protocol provides a step-by-step guide for a typical docking experiment.[2][16][17][18]

  • System Preparation:

    • Receptor: Download the target protein's crystal structure from the Protein Data Bank (PDB). Using AutoDockTools (ADT), remove water molecules and co-solvents. Add polar hydrogens and compute Kollman charges. Save the prepared receptor in .pdbqt format.

    • Ligand: Load the optimized structure of the pyrazole derivative (from DFT) into ADT. Compute Gasteiger charges and define the active rotatable bonds. Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • In ADT, define a 3D grid box that encompasses the entire binding site of the receptor. The box should be centered on the position of the native ligand or a known active site.

    • Generate a grid parameter file (.gpf).

    • Execute autogrid4 from the command line using the .gpf file as input. This pre-calculates the interaction energies for various atom types within the grid box, creating map files.

  • Docking Execution:

    • In ADT, set the docking parameters. Use the Lamarckian Genetic Algorithm (LGA) with a sufficient number of runs (e.g., 100) to ensure thorough conformational sampling.

    • Generate a docking parameter file (.dpf).

    • Execute autodock4 from the command line, using the .dpf as input.

  • Results Analysis and Validation:

    • The output is a docking log file (.dlg). Use ADT to analyze this file.

    • Clustering: Poses are clustered based on RMSD. The lowest energy pose in the most populated cluster is often considered the most probable binding mode.

    • Binding Energy: The scoring function provides an estimated free energy of binding (ΔG), typically in kcal/mol. More negative values indicate higher predicted affinity.[19]

    • Interaction Analysis: Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio). Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the pyrazole derivative and protein residues. This structural rationale is more important than the raw score alone.[20]

System Dynamics: Molecular Dynamics (MD) Simulations

4.1 Rationale and Expertise: From a Static Picture to a Dynamic Movie

Molecular docking provides a valuable but static snapshot of a potential protein-ligand interaction.[13] Biological systems, however, are dynamic. Molecular Dynamics (MD) simulations bridge this gap by simulating the motions of atoms and molecules over time, providing a more realistic view of the complex's stability and behavior in a solvated environment.[4][13]

An MD simulation allows us to validate the docking pose. If a docked ligand is unstable and dissociates from the binding pocket during the simulation, the initial docking prediction was likely incorrect.[21] Conversely, a stable trajectory, characterized by a low and steady RMSD of the ligand within the binding site, increases confidence in the binding hypothesis.[21] GROMACS is a highly efficient and popular software package for performing MD simulations.[22][23] The choice of a force field (e.g., CHARMM36 for proteins and ligands) is paramount, as it defines the potential energy function that governs the interactions between all atoms in the system.[23][24]

4.2 Diagram: MD Simulation Workflow

MD_Workflow cluster_setup Step 1: System Setup cluster_run Step 2: Simulation Protocol cluster_analysis Step 3: Trajectory Analysis Start Start with Docked Protein-Ligand Complex Topology Generate Topology (Protein: CHARMM36 FF) (Ligand: CGenFF) Start->Topology Solvate Define Simulation Box & Solvate with Water Topology->Solvate Ions Add Ions to Neutralize System Solvate->Ions Minim Energy Minimization Ions->Minim NVT NVT Equilibration (Constant Volume/Temp) Minim->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod RMSD Calculate RMSD (Assess stability) Prod->RMSD RMSF Calculate RMSF (Identify flexible residues) Prod->RMSF Rg Calculate Radius of Gyration (Assess compactness) Prod->Rg Interactions Analyze Interactions (H-bonds over time) Prod->Interactions

Caption: Standard workflow for an MD simulation of a protein-pyrazole complex.

4.3 Protocol: GROMACS Simulation of a Protein-Pyrazole Complex

This protocol outlines the major stages of an MD simulation using GROMACS.[23][25][26]

  • System Topology Generation:

    • Separate the protein and the docked pyrazole ligand into individual PDB files.

    • Use the pdb2gmx tool in GROMACS to generate a topology for the protein using a force field like CHARMM36.

    • Generate parameters for the pyrazole ligand using a server like CGenFF, which is compatible with the CHARMM force field. This produces a ligand topology file (.itp).

    • Combine the protein and ligand topologies by including the ligand .itp file in the main topology file.

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).

    • Fill the box with a chosen water model (e.g., TIP3P) using gmx solvate.

    • Add ions (e.g., Na+ or Cl-) using gmx genion to neutralize the net charge of the system and mimic a physiological salt concentration.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steep descent energy minimization to remove steric clashes or unfavorable geometries.

    • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the complex.

    • NPT Equilibration: Perform a longer simulation (e.g., 1 ns) at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density.

  • Production MD Run:

    • Execute the main production simulation for a duration sufficient to observe the system's dynamics (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Use GROMACS analysis tools to calculate key metrics from the trajectory file.

    • RMSD: Plot the RMSD of the protein backbone and the ligand over time. A stable, converged plateau in the RMSD plot indicates the system has reached equilibrium.

    • RMSF: Plot the Root Mean Square Fluctuation (RMSF) for each residue to identify regions of high flexibility (e.g., loops) versus stable regions (e.g., alpha-helices, beta-sheets).

    • Radius of Gyration (Rg): Plot Rg over time to assess the overall compactness of the protein.

MetricPurposeInterpretation of a "Good" Result
Ligand RMSD Assesses the stability of the ligand's binding pose.A low, stable value (e.g., < 0.3 nm) throughout the simulation.
Protein RMSD Assesses the stability of the overall protein structure.The plot reaches a stable plateau, indicating structural equilibrium.
RMSF Identifies flexible and rigid regions of the protein.High fluctuations in loop regions are expected; low fluctuations in the binding site suggest stable interactions.
H-Bonds Quantifies key interactions over time.Key hydrogen bonds identified in docking persist for a high percentage of the simulation time.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)

5.1 Rationale and Expertise: Building a Predictive Engine

Once a series of pyrazole derivatives has been synthesized and tested for biological activity, QSAR modeling can be used to build a mathematical relationship between the chemical structures and their activity.[1][14] The goal is to create a predictive model that can estimate the activity of new, unsynthesized pyrazole analogues, thereby guiding synthetic efforts toward more potent compounds.[14][27]

A robust and trustworthy QSAR model is not merely one with good statistical fit; it must be rigorously validated.[1][28][29] Best practices demand a clear separation of data into a training set (used to build the model) and a test set (used to validate its predictive power).[1][28] The model's performance on the test set (external validation) is the true measure of its utility. Furthermore, defining the Applicability Domain (AD) is critical; this defines the chemical space in which the model's predictions can be considered reliable.[1][30]

5.2 Diagram: QSAR Model Development Workflow

QSAR_Workflow cluster_data Step 1: Data Curation cluster_model Step 2: Model Building & Validation cluster_deploy Step 3: Model Application Dataset Compile Dataset of Pyrazoles with Biological Activity (e.g., IC50) Descriptors Calculate Molecular Descriptors (e.g., topological, constitutional, quantum-chemical) Dataset->Descriptors Split Split Data into Training Set (80%) and Test Set (20%) Descriptors->Split Build Build Model using Training Set (e.g., Multiple Linear Regression, ML) Internal Internal Validation (Leave-one-out cross-validation, q²) Build->Internal Refine Model External External Validation (Predict Test Set, R²pred) Internal->External AD Define Applicability Domain (AD) External->AD If R²pred is high Predict Predict Activity of New, Unseen Pyrazoles AD->Predict Guide Guide Synthesis of Novel Derivatives Predict->Guide

Caption: Best practices workflow for developing and validating a QSAR model.

5.3 Protocol: Building a Validated QSAR Model

This protocol follows best practices for creating a predictive QSAR model.[1][28][29][30]

  • Data Preparation:

    • Curation: Compile a dataset of pyrazole derivatives with consistently measured biological activity data (e.g., IC50 values from the same assay). Convert IC50 values to a logarithmic scale (pIC50) for a more normal distribution.

    • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., using software like PaDEL-Descriptor or RDKit). These can include 1D (MWt), 2D (topological indices), and 3D (shape) descriptors.

    • Data Splitting: Rationally divide the dataset into a training set (typically ~80% of the data) and a test set (~20%). This should be done to ensure both sets span the full range of activities and structural diversity.

  • Model Generation (Training Set):

    • Using the training set, employ a statistical method to build a model. Multiple Linear Regression (MLR) is a common starting point, but machine learning algorithms are also frequently used.

    • Use feature selection techniques to identify the most relevant descriptors and avoid overfitting.

  • Model Validation:

    • Internal Validation: Perform leave-one-out (LOO) cross-validation on the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's robustness. A q² > 0.6 is generally considered good.

    • External Validation: Use the finalized model to predict the pIC50 values for the molecules in the test set (which were not used in model creation). Calculate the predictive correlation coefficient (R²pred). An R²pred > 0.6 indicates good predictive power. This is the most critical validation metric.

    • Y-Scrambling: As a further check, randomly shuffle the activity data of the training set and rebuild the model. Repeat this multiple times. The resulting models should have very low q² and R² values, confirming the original model is not due to a chance correlation.

  • Applicability Domain (AD) and Prediction:

    • Define the AD of the validated model. This can be based on the range of descriptor values in the training set.

    • For any new molecule, first check if it falls within the AD. If it does, the model can be used to provide a reliable prediction of its activity. If it falls outside the AD, the prediction is considered an extrapolation and is unreliable.

Conclusion and Future Perspectives

The computational methodologies outlined in this guide—DFT, molecular docking, MD simulations, and QSAR—represent a powerful, integrated toolkit for the modern medicinal chemist. When applied with scientific rigor and an understanding of the causality behind each step, these in silico techniques provide invaluable insights that can de-risk, guide, and accelerate the development of novel pyrazole-based therapeutics. The journey from a virtual hypothesis to a clinical candidate is long, but it begins with a robust, validated, and well-understood computational foundation. Future advancements, particularly the integration of artificial intelligence and machine learning for more accurate force fields and predictive models, will continue to enhance the power and scope of these essential tools in drug discovery.[4]

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  • (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Retrieved January 26, 2026, from [Link]

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  • (n.d.). Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. ACS Publications. Retrieved January 26, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Introduction: The Context of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in Modern Research 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in Modern Research

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The pyrazole core is a privileged scaffold found in numerous biologically active compounds, and the carboxylic acid moiety serves as a versatile synthetic handle for constructing more complex molecules, such as amides, esters, and other derivatives.[1][2] Its utility in the synthesis of potential therapeutic agents necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety and handling precautions for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. Moving beyond a simple recitation of procedural steps, we will explore the chemical reasoning behind these recommendations, grounding them in the principles of reactivity, toxicology, and risk mitigation.

Section 1: Hazard Identification and Risk Profile

While specific toxicological data for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid are not extensively documented, a robust risk assessment can be formulated based on its chemical structure and data from closely related pyrazole-carboxylic acid analogues.[3][4] The primary hazards are associated with its acidic nature and its potential to act as an irritant upon contact or inhalation.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks. Although one safety data sheet (SDS) for the specific compound does not list GHS classifications, data from analogous compounds are highly informative.[5]

GHS Hazard Classification (Based on Analogues)

The following table summarizes the likely GHS classifications for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, extrapolated from data on compounds like 1-Methyl-1H-pyrazole-4-carboxylic acid and 1H-Pyrazole-4-carboxylic acid.[6][7][8]

Hazard ClassHazard CategoryHazard StatementRationale / Causal Link
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe carboxylic acid functional group imparts acidic properties, which can irritate skin tissue upon direct contact.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationOcular tissue is particularly sensitive to acidic compounds, which can cause significant irritation and potential damage upon contact.[8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationAs a fine solid powder, the compound can be aerosolized. Inhalation of dust may irritate the mucous membranes of the respiratory tract.[7][8]
Acute Toxicity (Oral)Category 4 (Potential)H302: Harmful if swallowedSome pyrazole derivatives are classified as harmful if swallowed.[4] Given the lack of specific data, this should be considered a potential hazard.
Physicochemical Properties and Reactivity

Understanding the compound's reactivity is fundamental to its safe storage and use in multi-step syntheses.

  • Chemical Stability: The compound is generally stable under normal laboratory and storage conditions.[6][9]

  • Incompatible Materials: The carboxylic acid functionality dictates its primary incompatibilities. Violent reactions or degradation can occur upon contact with:

    • Strong Bases: Classic acid-base neutralization reactions can be exothermic.

    • Strong Oxidizing Agents: The pyrazole ring and alkyl substituent can be susceptible to oxidation, which may be vigorous and exothermic.

    • Strong Acids: While it is an acid itself, storage with strong, corrosive acids should be avoided.[2]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical at its source.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be performed inside a certified chemical fume hood. This prevents the inhalation of airborne dust and contains any vapors from solvents used in procedures.

  • Ventilation: The laboratory should have adequate general ventilation to ensure air quality and dilute any fugitive emissions.[6]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.

  • Safety Equipment Accessibility: Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[6][10]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is required to protect against residual risks that cannot be eliminated by engineering controls.[5] The selection of PPE must be based on the potential routes of exposure.[11]

PPE TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[4][12]Protects against splashes of solutions and accidental projection of solid particles into the eyes. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Nitrile gloves provide good protection against incidental contact with acids and many organic solvents.[13] Gloves must be inspected before use and disposed of immediately if contaminated or damaged.[8]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.A lab coat protects skin and personal clothing from minor spills and contamination.[13] Closed-toe shoes are mandatory to protect feet from spills and falling objects.
Respiratory Protection NIOSH-approved respirator (if required).A respirator is generally not required if work is conducted within a fume hood. If engineering controls are insufficient or during a large spill clean-up, a respirator with a particulate filter (e.g., N95) or an appropriate cartridge for organic vapors may be necessary.[3]

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is crucial for ensuring reproducible safety.

Safe Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container.[14]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents.[14]

  • Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[2] Do not store on wooden shelves where contact with oxidizing acids could create a fire hazard.[3]

  • Inventory: Maintain an accurate chemical inventory to track quantities and storage locations.

General Handling Workflow

The following diagram outlines the logical flow for safely handling the compound from receipt to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Review SDS and Procedure b Don Appropriate PPE a->b c Verify Fume Hood Operation b->c d Prepare Work Area & Equipment c->d e Transfer Compound in Fume Hood d->e Begin Work f Perform Experiment g Securely Cap Compound f->g h Clean Equipment g->h i Decontaminate Work Area h->i j Dispose of Waste Properly i->j k Remove PPE & Wash Hands j->k

Caption: General workflow for safe handling of chemical reagents.

Section 4: A Practical Application: Amide Coupling Protocol

To contextualize the safety procedures, this section details a representative experimental protocol: the formation of an amide, a common reaction for this class of compounds.[1][15]

Objective: To synthesize an N-aryl amide from 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid using a carbodiimide coupling agent.

Materials:

  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Triethylamine (base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology
  • Reagent Preparation (in Fume Hood):

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq).

    • Add the substituted aniline (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

    • Dissolve the components in anhydrous DCM.

  • Reaction Initiation (in Fume Hood):

    • Cool the flask to 0 °C in an ice-water bath.

    • In a separate vial, dissolve the coupling agent (DCC or EDC, 1.2 eq) in a minimal amount of anhydrous DCM.

    • Add the coupling agent solution dropwise to the stirred reaction mixture over 5-10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed. Trustworthiness Note: This step validates that the reaction has gone to completion before proceeding to workup.

  • Workup and Purification (in Fume Hood):

    • If DCC was used, a white precipitate (dicyclohexylurea, DCU) will form. Filter the reaction mixture to remove the DCU.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Causality Note: The acid wash removes unreacted amine and base; the bicarbonate wash removes unreacted acid and DMAP catalyst.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product via flash column chromatography to yield the desired amide.

Workflow Visualization

G reagents 1. Combine Carboxylic Acid, Amine, and DMAP in DCM cool 2. Cool to 0°C reagents->cool add_coupling 3. Add Coupling Agent (e.g., EDC) Solution Dropwise cool->add_coupling react 4. Stir at Room Temp (4-16h) add_coupling->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Complete purify 7. Dry, Concentrate, and Purify via Chromatography workup->purify product Final Amide Product purify->product

Caption: Experimental workflow for amide coupling synthesis.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Spill Response Protocol

The response depends on the scale of the spill. For any major spill (e.g., >5g or any spill outside of a containment device), evacuate the lab and contact your institution's emergency response team. The following protocol is for minor spills (<5g) inside a fume hood.

G spill Minor Spill (<5g) Occurs in Fume Hood alert Alert Personnel in Immediate Area spill->alert ppe Ensure Appropriate PPE is Worn (Gloves, Goggles, Lab Coat) alert->ppe contain Contain the Spill with Absorbent Pads (if solution) or by gently covering (if solid) ppe->contain neutralize Cover Solid Spill with Sodium Bicarbonate or Soda Ash contain->neutralize check_ph Moisten and Test Slurry with pH Paper neutralize->check_ph check_ph->neutralize Not Neutral (pH <6 or >8) sweep Gently Sweep Neutralized Material into a Dustpan check_ph->sweep Neutral (pH 6-8) package Transfer to a Labeled Hazardous Waste Container sweep->package decon Decontaminate Spill Area with Soap and Water package->decon dispose Dispose of all materials (including PPE) as Hazardous Waste decon->dispose

Caption: Logical flowchart for minor acidic solid spill response.

Spill Clean-up Steps:

  • Alert & Secure: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered.

  • PPE: Don the appropriate PPE as described in Section 2.2.

  • Neutralize: Gently cover the solid spill with a weak base like sodium bicarbonate or soda ash.[7] Avoid creating dust.

  • Verify Neutralization: After a few minutes, carefully moisten the mixture with a small amount of water and test the pH of the resulting slurry with pH paper. Add more neutralizer if necessary until the pH is between 6 and 8.[7]

  • Collect: Carefully sweep or scoop the neutralized mixture into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials, including gloves and wipes, as hazardous waste according to institutional and local regulations.[10]

Section 6: Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Solid Waste: Collect unused compound and any contaminated materials (e.g., from a spill cleanup) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Reaction mixtures and solvent washes should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.

  • Disposal Method: The preferred method of disposal is through a licensed professional waste disposal service, often involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][10] Do not dispose of this chemical down the drain or in regular trash.

References

  • World of Molecules. (2026). Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209. ResearchGate. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2021). 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, Safety Data Sheet. [Link]

  • Saeed, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 369. National Institutes of Health. [Link]

  • MDPI. (N.D.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • PubChem. (N.D.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Institutes of Health. [Link]

  • KISHIDA CHEMICAL CO., LTD. (N.D.). 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, Safety Data Sheet. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Chem-Safety. (N.D.). MSDS of 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid pinacol ester. [Link]

  • Capot Chemical. (2013). MSDS of 1H-Pyrazole-4-carboxylic acid. [Link]

  • Angene Chemical. (2021). 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, Safety Data Sheet. [Link]

  • DergiPark. (N.D.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Fisher Scientific. (N.D.). Amide Synthesis. [Link]

  • European Chemicals Agency (ECHA). (2025). Pyrazole - Substance Information. [Link]

  • Slideshare. (N.D.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. [Link]

  • The Royal Society of Chemistry. (N.D.). Direct amide formation from unactivated carboxylic acids and amines. [Link]

  • International Journal Of Novel Research And Development (IJNRD). (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid for NSAID Development

Abstract This document provides a comprehensive guide to the synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, a promising scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAI...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, a promising scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives have a well-established history as potent anti-inflammatory agents, with many exhibiting selectivity for the cyclooxygenase-2 (COX-2) enzyme, a key target for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[1][2] The inclusion of a cyclopropylmethyl group is a strategic design element aimed at enhancing metabolic stability and improving the overall pharmacokinetic profile of the molecule.[3][4][5] This guide details a robust two-step synthetic protocol, provides in-depth explanations for experimental choices, and outlines methods for characterization and purification.

Introduction: The Rationale for Pyrazole-Based NSAIDs

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several commercially successful drugs.[6] In the realm of anti-inflammatory therapeutics, pyrazole-containing compounds like celecoxib and deracoxib have demonstrated significant clinical efficacy, primarily through the selective inhibition of COX-2.[6] The COX-2 enzyme is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[1] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to mitigate the gastric and renal toxicities associated with traditional NSAIDs.[7]

The target molecule, 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, is designed to leverage these established principles. The N-cyclopropylmethyl substituent is not merely a placeholder; this small, strained ring system is known to be resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can lead to a longer plasma half-life and improved bioavailability, desirable characteristics for a drug candidate.[3][4] The carboxylic acid moiety at the 4-position of the pyrazole ring is a common feature in many NSAIDs and is often crucial for binding to the active site of the COX enzyme.

This application note provides a detailed, step-by-step methodology for the synthesis of this target compound, starting from commercially available precursors.

Synthetic Strategy Overview

The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is achieved through a straightforward two-step sequence:

  • N-Alkylation: Nucleophilic substitution reaction between ethyl 1H-pyrazole-4-carboxylate and cyclopropylmethyl bromide to form the intermediate, ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester intermediate under basic conditions to yield the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification A Ethyl 1H-pyrazole-4-carboxylate B Cyclopropylmethyl bromide C Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate D 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
Ethyl 1H-pyrazole-4-carboxylateC₆H₈N₂O₂140.14Commercially availableStarting material for N-alkylation.
Cyclopropylmethyl bromideC₄H₇Br135.00Commercially availableAlkylating agent. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21AnhydrousBase for the N-alkylation reaction.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousSolvent for N-alkylation.
Sodium Hydroxide (NaOH)NaOH40.00Pellets or solutionBase for ester hydrolysis.
Hydrochloric Acid (HCl)HCl36.46ConcentratedFor acidification after hydrolysis.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Reagent gradeExtraction solvent.
Brine (saturated NaCl solution)NaCl (aq)--For washing organic layers.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularDrying agent.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate

Rationale: This reaction is a standard N-alkylation of a pyrazole ring. Pyrazole is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of cyclopropylmethyl bromide in an Sₙ2 reaction. DMF is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cations and accelerates the Sₙ2 reaction. An elevated temperature is used to ensure a reasonable reaction rate.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-pyrazole-4-carboxylate (5.0 g, 35.7 mmol).

  • Add anhydrous potassium carbonate (7.4 g, 53.5 mmol, 1.5 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add cyclopropylmethyl bromide (5.76 g, 42.8 mmol, 1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate as a clear oil.

Step 2: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Rationale: Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and ethanol. A subsequent acidification step is required to protonate the carboxylate salt and yield the final carboxylic acid, which will precipitate from the aqueous solution if its solubility is low.

Procedure:

  • Dissolve the purified ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate (from Step 1, e.g., 4.5 g, 23.2 mmol) in a mixture of ethanol (30 mL) and water (15 mL) in a 100 mL round-bottom flask.

  • Add sodium hydroxide (1.85 g, 46.4 mmol, 2.0 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Dry the product under vacuum to afford 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid as a white solid.

Characterization and Expected Results

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundFormExpected YieldMelting Point (°C)¹H NMR (CDCl₃, δ ppm)
Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylateColorless Oil70-85%N/A~8.0 (s, 1H), ~7.9 (s, 1H), ~4.3 (q, 2H), ~4.0 (d, 2H), ~1.3 (t, 3H), ~1.2 (m, 1H), ~0.6 (m, 2H), ~0.4 (m, 2H)
1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acidWhite Solid85-95%155-160~10.5 (br s, 1H, COOH), ~8.1 (s, 1H), ~8.0 (s, 1H), ~4.0 (d, 2H), ~1.2 (m, 1H), ~0.6 (m, 2H), ~0.4 (m, 2H)

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Mechanism of Action and Structure-Activity Relationship (SAR)

The anti-inflammatory activity of pyrazole derivatives is primarily attributed to their inhibition of the COX enzymes. The design of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid incorporates key structural features that are known to favor selective COX-2 inhibition.

SAR_Concept cluster_mol 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid cluster_features Structural Features & Rationale mol N-Cyclopropylmethyl Group Pyrazole Core 4-Carboxylic Acid A Enhances metabolic stability (resistance to CYP450 oxidation). Improves pharmacokinetic profile. mol:n1->A B Privileged scaffold for COX inhibition. Core structure for binding. mol:n2->B C Key binding moiety. Interacts with Arg120 in COX active site. mol:n3->C

  • Pyrazole Core: This heterocyclic ring serves as the central scaffold, correctly positioning the other functional groups for optimal interaction with the enzyme's active site.

  • 4-Carboxylic Acid: This group is crucial for anchoring the inhibitor within the COX active site, typically by forming a salt bridge or hydrogen bond with a key arginine residue (Arg120).

  • N-Cyclopropylmethyl Group: This substituent is designed to fit into a hydrophobic pocket of the COX enzyme. As previously mentioned, its primary role is to block metabolic oxidation, thereby increasing the drug's half-life.[3][4][5] The specific stereoelectronic properties of the cyclopropyl ring can also influence binding affinity and selectivity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; impure reagents; moisture in the reaction.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly. Check the purity of cyclopropylmethyl bromide, as it can degrade over time.
Formation of multiple products Isomeric N-alkylation (at N1 and N2 positions of the pyrazole).While N1 alkylation is generally favored for pyrazole-4-carboxylates, the N2 isomer can form. Careful purification by column chromatography is essential to separate the isomers. Characterize fractions thoroughly by NMR.
Incomplete hydrolysis in Step 2 Insufficient base or reaction time.Increase the amount of NaOH to 2.5-3.0 equivalents. Extend the reflux time and monitor by TLC until no starting material is observed.
Product does not precipitate Product is too soluble in the acidic aqueous solution; insufficient acidification.Ensure the pH is truly 2-3. If precipitation is still poor, extract the acidic solution with a more polar solvent like ethyl acetate or dichloromethane. Evaporate the solvent to recover the product. Chill the solution for a longer period.

Conclusion

The synthetic protocol outlined in this application note provides a reliable and efficient method for the preparation of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. This compound represents a strategically designed molecule for investigation as a next-generation NSAID, combining a proven anti-inflammatory scaffold with a metabolically robust substituent. The detailed procedures and rationale provided herein are intended to facilitate its synthesis and further evaluation by researchers in the field of drug discovery and development.

References

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PubMed Central. Available at: [Link]

  • 1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde. Molbase. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PubMed Central. Available at: [Link]

  • Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. National Institutes of Health. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. Available at: [Link]

  • Structure–Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. ACS Publications. Available at: [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. Available at: [Link]

  • Cyclopropylmethyl S -adenosyl- l -methionine: an enzymatic cyclopropylmethyl donor. Royal Society of Chemistry. Available at: [Link]

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Application

Application Notes and Protocols for the Utilization of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in Agrochemical Synthesis

Introduction: A Privileged Scaffold for Modern Crop Protection The pyrazole-4-carboxylic acid moiety represents a cornerstone in the discovery and development of modern agrochemicals. Its rigid, planar structure and vers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Crop Protection

The pyrazole-4-carboxylic acid moiety represents a cornerstone in the discovery and development of modern agrochemicals. Its rigid, planar structure and versatile substitution patterns have made it a "privileged scaffold," particularly in the realm of fungicides.[1][2][3] When derivatized into pyrazole-4-carboxamides, these compounds have given rise to a highly successful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2] This application note provides a detailed guide on the synthesis and utilization of a key intermediate, 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid , for the preparation of next-generation agrochemical candidates.

The introduction of an N-cyclopropylmethyl group is a strategic design element aimed at enhancing the metabolic stability and overall biological efficacy of the final agrochemical product. The cyclopropyl ring is known to be resistant to oxidative metabolism, a common deactivation pathway for many pesticides, thus potentially leading to improved residual activity and field performance.

This document will provide detailed, field-proven protocols for the synthesis of this valuable building block and its subsequent conversion into a model fungicidal compound. We will also delve into the mechanistic underpinnings of its biological activity and provide data interpretation guidelines.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is critical for successful synthesis and formulation. Below is a summary of the key properties of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂PubChem
Molecular Weight 166.18 g/mol PubChem
Appearance Off-white to pale yellow solid (predicted)---
Solubility Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, DMF)General chemical knowledge
Melting Point Not readily available; expected to be a crystalline solid---

Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: A Step-by-Step Protocol

The synthesis of the title compound is a two-step process commencing with the readily available ethyl 1H-pyrazole-4-carboxylate. The protocol involves an N-alkylation followed by ester hydrolysis.

Workflow for the Synthesis of the Target Intermediate

Synthesis_Workflow A Ethyl 1H-pyrazole-4-carboxylate B N-Alkylation with (Bromomethyl)cyclopropane A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) C Ethyl 1-(cyclopropylmethyl)-1H- pyrazole-4-carboxylate B->C D Ester Hydrolysis C->D Base (e.g., NaOH) Solvent (e.g., EtOH/H₂O) E 1-(Cyclopropylmethyl)-1H- pyrazole-4-carboxylic acid D->E

Caption: Synthetic route to the target carboxylic acid intermediate.

Part 1: Synthesis of Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate

This protocol is adapted from established methods for the N-alkylation of pyrazole esters.[4] The reaction introduces the cyclopropylmethyl group onto the pyrazole nitrogen.

Materials and Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate

  • (Bromomethyl)cyclopropane (or cyclopropylmethyl methanesulfonate[4])

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 1H-pyrazole-4-carboxylate (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq).

  • Alkylation: To the stirred suspension, add (bromomethyl)cyclopropane (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure ester as an oil or low-melting solid.

Part 2: Hydrolysis to 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

The final step is a standard ester hydrolysis to yield the desired carboxylic acid.[5][6]

Materials and Reagents:

  • Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl), 2M

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

Protocol:

  • Reaction Setup: Dissolve the ester from Part 1 (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Saponification: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Neutralization: Cool the reaction mixture in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is acidic (pH 2-3). A precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum to afford the final product, 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

Application in the Synthesis of a Model Pyrazole-4-Carboxamide Fungicide

The synthesized carboxylic acid is a key precursor for creating potent SDHI fungicides. The following protocol outlines the amide coupling to a representative aniline, a common reaction in the synthesis of this class of agrochemicals.[1]

Amide Coupling Workflow

Amide_Coupling A 1-(Cyclopropylmethyl)-1H- pyrazole-4-carboxylic acid B Acid Chloride Formation A->B SOCl₂ or (COCl)₂ C 1-(Cyclopropylmethyl)-1H- pyrazole-4-carbonyl chloride B->C D Amide Coupling C->D E Target Pyrazole-4-Carboxamide Fungicide D->E F Substituted Aniline F->D Base (e.g., Pyridine) Solvent (e.g., CH₂Cl₂)

Caption: General workflow for the synthesis of pyrazole-4-carboxamide fungicides.

Protocol: Amide Bond Formation

  • Acid Chloride Formation: Suspend 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene. Add a catalytic amount of DMF. To this suspension, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The resulting solution of the acid chloride is typically used directly in the next step.

  • Amide Coupling: In a separate flask, dissolve the desired substituted aniline (e.g., 2-amino-N-ethylbenzenecarboxamide, 1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in a dry solvent like dichloromethane.

  • Reaction: Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by recrystallization or column chromatography to yield the final pyrazole-4-carboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazole-4-carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.

SDHI_MoA cluster_Mitochondrion Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Coenzyme Q) SDH->UQ e⁻ Fumarate Fumarate SDH->Fumarate UQH2 Ubihydroquinone ComplexIII Complex III UQH2->ComplexIII e⁻ ATP_Production ATP Production (Cellular Energy) ComplexIII->ATP_Production Succinate Succinate Succinate->SDH Oxidation Fungicide Pyrazole-4-Carboxamide Fungicide Fungicide->SDH Inhibition

Caption: Mechanism of action of pyrazole-4-carboxamide fungicides as SDH inhibitors.

By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This interruption of the electron transport chain has two critical consequences for the fungal cell:

  • Inhibition of Respiration: The flow of electrons is halted, which prevents the generation of the proton gradient necessary for ATP synthesis.

  • Disruption of the TCA Cycle: The conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle, is blocked.

The net result is a depletion of cellular energy (ATP) and essential metabolic intermediates, leading to the cessation of fungal growth and eventual cell death.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR is beyond the scope of this note, some general principles can be outlined for pyrazole-4-carboxamide SDHIs:

  • Pyrazole Ring: The core heterocyclic structure is essential for binding to the active site of the SDH enzyme.

  • N-Substituent (Cyclopropylmethyl): The group at the N1 position of the pyrazole ring influences pharmacokinetic properties such as metabolic stability and systemic movement within the plant. The cyclopropylmethyl group is a favorable choice for enhancing these characteristics.

  • Amide Linker: The carboxamide functional group is crucial for hydrogen bonding interactions within the enzyme's active site.

  • Aniline Moiety: The nature and substitution pattern of the aniline ring are critical for defining the spectrum of antifungal activity and the potency against specific fungal pathogens.

Conclusion

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a strategically important intermediate for the synthesis of advanced pyrazole-4-carboxamide fungicides. Its synthesis is achievable through robust and scalable chemical transformations. The incorporation of the N-cyclopropylmethyl group offers a promising avenue for developing more durable and effective crop protection agents. The protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals in their efforts to create the next generation of agrochemicals.

References

  • Mol-Instincts. Synthesis of ethyl 1-cyclopropylmethyl-3-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Medicinal Chemistry Research, 29(10), 1855-1863. Available at: [Link]

  • ResearchGate. Representative fungicides of pyrazolecarboxamides. Available at: [Link]

  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Available at: [Link]

  • Chemguide. Hydrolysing esters. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available at: [Link]

  • Li, X., et al. (2019). Novel 4-pyrazole Carboxamide Derivatives Containing Flexible Chain Motif: Design, Synthesis and Antifungal Activity. Pest Management Science, 75(10), 2846-2854. Available at: [Link]

  • Yang, C., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(12), 21676-21687. Available at: [Link]

  • Google Patents. Process for the production of cyclopropylmethyl halides.
  • Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 63(16), 8845-8869. Available at: [Link]

  • Google Patents. Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
  • PubChem. ethyl 1H-pyrazole-4-carboxylate. Available at: [Link]

  • PubChem. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • PubChem. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. Available at: [Link]

  • Google Patents. Pyrazole carboxanilide fungicides and use.
  • MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available at: [Link]

  • Google Patents. Fungicide pyrazole carboxamides derivatives.
  • Google Patents. Fungicide pyrazole carboxamides derivatives.
  • ResearchGate. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Available at: [Link]

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Method

Application Note &amp; Protocol: Synthesis of Amides from 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Introduction The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals, including top-selling drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals, including top-selling drugs. Its formation is one of the most frequently performed reactions in drug discovery.[1] The 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid scaffold is a valuable building block in the synthesis of bioactive molecules, with applications in the development of analgesics, anti-inflammatory agents, and agrochemicals.[2] The carboxylic acid group on this scaffold provides a convenient handle for derivatization through amide coupling reactions, allowing for the exploration of structure-activity relationships.[2]

This application note provides a detailed guide to the synthesis of amides from 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, offering a selection of robust protocols suitable for library synthesis and lead optimization. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the selection of reagents and reaction conditions.

Fundamental Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring high temperatures that are often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[1] This is typically achieved using coupling reagents.[1]

The general process involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[1]

  • Nucleophilic Acyl Substitution: The amine then attacks the activated carbonyl group, displacing the leaving group and forming the stable amide bond.

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the carboxylic acid and amine, the desired reaction conditions, and the need to minimize side reactions like racemization in the case of chiral substrates.[1][3]

Protocols for Amide Synthesis

Herein, we present three reliable protocols for the synthesis of amides from 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, utilizing common and efficient coupling reagents.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This is a widely used and versatile method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be easily removed by an aqueous workup.[3][4] The addition of 1-hydroxybenzotriazole (HOBt) is known to suppress side reactions and reduce racemization.[5]

Reaction Scheme:

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Amide Formation cluster_2 Work-up and Purification A Dissolve Carboxylic Acid and Amine in DCM B Add HOBt and Base (e.g., DIPEA) A->B C Cool to 0 °C B->C D Add EDC portion-wise C->D E Warm to Room Temperature and Stir for 4-16 h D->E F Dilute with DCM E->F G Wash with 1 M HCl, sat. NaHCO3, and brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by column chromatography H->I

A typical experimental workflow for amide synthesis.

Step-by-Step Procedure:

  • To a stirred solution of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in dichloromethane (DCM, 0.2 M), add HOBt (1.2 eq.) and a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Rationale and Insights:

  • Solvent: DCM is a good choice as it is relatively non-polar and aprotic, which is suitable for this type of reaction.[5]

  • Base: A non-nucleophilic base like DIPEA or TEA is used to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid, facilitating its reaction with EDC.

  • Temperature Control: Adding EDC at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

  • Work-up: The acidic and basic washes are crucial for removing unreacted starting materials, the HOBt additive, and the water-soluble urea byproduct of EDC.[3]

Protocol 2: Phosphonium Salt-Based Coupling using PyBOP

Phosphonium-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and often used for sterically hindered substrates or when milder reaction conditions are required.

Reaction Scheme:

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or DCM (0.2 M).

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.).

  • Add PyBOP (1.1 eq.) to the mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine. If DMF was used as the solvent, multiple water washes are necessary to remove it.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Rationale and Insights:

  • PyBOP: This reagent generates the HOBt active ester in situ, leading to high yields and low epimerization.[1]

  • Solvent: DMF is often a good choice for PyBOP couplings as it can help to dissolve all reactants and reagents. However, its high boiling point can make it difficult to remove during work-up.

  • Work-up: The work-up procedure is similar to the EDC protocol, with the primary goal of removing the phosphonium byproducts and other impurities.

Protocol 3: Acid Chloride Formation Followed by Amination

This is a classic and often cost-effective two-step, one-pot method, particularly useful for large-scale synthesis. The carboxylic acid is first converted to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction Scheme:

Mechanism of Acid Chloride Formation and Subsequent Amidation:

G cluster_0 Acid Chloride Formation cluster_1 Amidation A Carboxylic Acid C Acid Chloride Intermediate A->C Activation B Thionyl Chloride (SOCl2) F Amide Product C->F Nucleophilic Attack D Amine E Base (e.g., Pyridine)

Two-step, one-pot amide synthesis via an acid chloride intermediate.

Step-by-Step Procedure:

  • To a solution of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq.) in an inert solvent like DCM or toluene (0.2 M), add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.5 eq.) or oxalyl chloride (1.5 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq.) and a base such as pyridine or TEA (2.0 eq.) in DCM.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Stir the reaction at room temperature for 1-4 hours.

  • Perform an aqueous work-up as described in the previous protocols, followed by purification by column chromatography.

Rationale and Insights:

  • Reagents: Thionyl chloride and oxalyl chloride are effective for converting carboxylic acids to acid chlorides.[5] Oxalyl chloride is often preferred for its milder conditions and volatile byproducts. The catalytic DMF acts as a Vilsmeier-Haack catalyst.

  • Safety: These reagents are corrosive and react with moisture. The reactions should be performed in a well-ventilated fume hood under anhydrous conditions.

  • One-Pot Procedure: This reaction can often be performed in one pot without the isolation of the acid chloride intermediate, which is advantageous for efficiency.[6]

Data Summary and Comparison

Parameter Protocol 1 (EDC/HOBt) Protocol 2 (PyBOP) Protocol 3 (Acid Chloride)
Coupling Reagent EDC·HClPyBOPSOCl₂ or (COCl)₂
Additive HOBtNoneCatalytic DMF
Typical Solvent DCM, DMFDCM, DMFDCM, Toluene
Base DIPEA, TEADIPEA, TEAPyridine, TEA
Temperature 0 °C to RTRT0 °C to Reflux
Reaction Time 4-16 h2-12 h2-7 h (total)
Work-up Aqueous washAqueous washAqueous wash
Key Advantage Water-soluble byproductHigh efficiency for hindered substratesCost-effective, scalable
Consideration Potential for side reactionsHigher cost of reagentHarsh reagents, moisture sensitive

Conclusion

The synthesis of amides from 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid can be accomplished through several reliable methods. The choice of protocol will depend on the specific requirements of the synthesis, including the nature of the amine, the scale of the reaction, and cost considerations. The protocols detailed in this application note provide a solid foundation for researchers to successfully synthesize a diverse range of amides from this valuable building block, facilitating further exploration in drug discovery and development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

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  • National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]

  • YouTube. (2014). Amide Formation from Carboxylic Acids. YouTube. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

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  • Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Boron Molecular. [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

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Application

Application Notes and Protocols for the Development of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid as an Antimicrobial Agent

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties[1][2][3]. The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. This document provides a comprehensive guide for researchers on the application of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in the development of new antimicrobial agents. We will delve into its synthesis, characterization, and a suite of protocols for evaluating its antimicrobial efficacy and safety profile.

Physicochemical Properties and Structural Features

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound featuring a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The key functional groups that likely contribute to its biological activity are:

  • Pyrazole Core: The aromatic pyrazole ring is a key pharmacophore found in various approved drugs. Its di-nitrogen arrangement allows for diverse interactions with biological targets.

  • Carboxylic Acid Group: This acidic moiety can participate in hydrogen bonding and salt bridge formation, crucial for receptor binding. It also provides a handle for further derivatization to modulate pharmacokinetic properties.

  • Cyclopropylmethyl Group: This lipophilic substituent can enhance membrane permeability and metabolic stability, potentially improving the compound's bioavailability and efficacy[4].

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
AppearanceExpected to be a solid
SolubilityLikely soluble in organic solvents like DMSO and methanol

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_Pathway A Ethyl 2-(ethoxymethylene)-3-oxobutanoate C Intermediate Pyrazole Ester A->C Condensation B (Cyclopropylmethyl)hydrazine B->C D 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid C->D Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • (Cyclopropylmethyl)hydrazine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Step 1: Synthesis of Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate.

    • Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add (cyclopropylmethyl)hydrazine (1 equivalent) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pyrazole ester.

  • Step 2: Hydrolysis to 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

    • Dissolve the purified pyrazole ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).

    • Stir the mixture at 60°C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1 M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. The proton NMR is expected to show characteristic signals for the pyrazole ring protons, the cyclopropylmethyl group, and the absence of the ethyl ester protons from the intermediate[7].

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

In Vitro Antimicrobial Activity Assessment

A critical step in the development of a new antimicrobial agent is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[1].

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid stock solution (e.g., 1 mg/mL in DMSO).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform a serial two-fold dilution of the test compound in the appropriate broth.

  • Add the standardized inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of the compound to mammalian cells to ensure its safety for therapeutic use.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cell line (e.g., HEK293, HepG2).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Mechanism of Action and Structure-Activity Relationship (SAR) Studies

Understanding the mechanism of action and the relationship between the chemical structure and biological activity is fundamental for optimizing the lead compound.

Potential Mechanisms of Action

Based on the literature for related pyrazole derivatives, potential antimicrobial mechanisms of action for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid could include:

  • Inhibition of Cell Wall Synthesis: Some pyrazole compounds have been shown to interfere with peptidoglycan synthesis, a crucial component of the bacterial cell wall[1].

  • Disruption of DNA Replication: Pyrazole-thiazole derivatives have been suggested to target topoisomerase II and IV, enzymes essential for DNA replication[8].

  • Inhibition of Fungal Succinate Dehydrogenase (SDH): Many commercial fungicides are pyrazole-4-carboxamides that act as SDH inhibitors, disrupting the mitochondrial respiratory chain[9][10][11].

Structure-Activity Relationship (SAR) Framework

A systematic SAR study should be conducted to improve the potency and selectivity of the lead compound. This involves synthesizing and testing a series of analogs with modifications at key positions.

SAR_Framework Core 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid R1 Modification of the N1-substituent (Cyclopropylmethyl group) Core->R1 R2 Derivatization of the C4-carboxylic acid (Amides, Esters) Core->R2 R3 Substitution on the pyrazole ring (C3 and C5 positions) Core->R3

Caption: Key areas for SAR exploration.

Key Questions to Address in SAR Studies:

  • N1-Substituent: How does varying the size and lipophilicity of the N1-substituent affect activity?

  • C4-Carboxylic Acid: Can converting the carboxylic acid to amides or esters improve cell permeability and activity?[9][10]

  • Pyrazole Ring Substitution: Does the introduction of substituents at the C3 and C5 positions enhance potency or alter the spectrum of activity?

Data Presentation and Interpretation

All quantitative data from the antimicrobial and cytotoxicity assays should be tabulated for clear comparison.

Table 1: Antimicrobial Activity of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger

Table 2: Cytotoxicity of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Cell LineIC₅₀ (µM)
HEK293
HepG2

Conclusion and Future Directions

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for its synthesis, characterization, and biological evaluation. Future research should focus on a comprehensive SAR study to optimize its antimicrobial properties and detailed mechanistic studies to elucidate its mode of action. The ultimate goal is to develop potent and safe pyrazole-based therapeutics to combat the growing threat of infectious diseases.

References

  • Al-Abdullah, E. S. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(15), 4438. [Link]

  • Banoğlu, E., & Gürakan, Z. T. (2021). Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Journal of Research in Pharmacy, 25(5), 531-539. [Link]

  • Chen, Q., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8407. [Link]

  • Gondru, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 209-228. [Link]

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  • MySkinRecipes. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

  • Patel, R. V., et al. (2021). Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. Pharmaceutics, 13(11), 1888. [Link]

  • Sridhar, R., et al. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040. [Link]

  • Verma, A., & Singh, D. (2022). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • Pavase, L., et al. (2015). Synthesis & antibacterial activities of 1-phenyl-5-(1H-pyrrol-1yl)- 1H-pyrazole-4-carboxilic acid. American Journal of PharmTech Research. [Link]

  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. Retrieved from [Link]

  • RSC Publishing. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Retrieved from [Link]

  • MDPI. (2019). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • PubMed. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

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Method

Application Notes and Protocols for the Cyclization Step in Pyrazole Synthesis

Introduction: The Centrality of the Pyrazole Ring The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of the Pyrazole Ring

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory), sildenafil (Viagra), and various agents with anticancer, antimicrobial, and antidiabetic properties.[1][2] The synthetic heart of forming this crucial heterocyclic system lies in the cyclization step—a process that forges the core ring structure.

The most established and versatile route to the pyrazole core is the condensation reaction between a hydrazine derivative and a compound possessing a 1,3-dicarbonyl or a synthetically equivalent framework.[3][4] This foundational reaction, first detailed by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry.[4][5][6]

This guide provides an in-depth exploration of the experimental setup for the pyrazole cyclization step. It moves beyond simple procedural lists to explain the underlying causality of experimental choices, offering detailed protocols, mechanistic diagrams, and troubleshooting advice for researchers, scientists, and professionals in drug development.

Pillar 1: Mechanistic Insights into Pyrazole Ring Formation

A robust experimental design is built upon a solid mechanistic understanding. The formation of the pyrazole ring is primarily governed by a cyclocondensation mechanism, which can be initiated from different starting materials.

Strategy A: The Knorr Pyrazole Synthesis from 1,3-Dicarbonyls

The Knorr synthesis is the quintessential method for pyrazole formation, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[5][7] The reaction is typically acid-catalyzed and proceeds via a well-defined sequence of nucleophilic attack, cyclization, and dehydration.[5][6]

The Causality Behind the Mechanism: The reaction is driven by the formation of a stable aromatic ring.[8]

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic conditions, protonation of the carbonyl oxygen makes the carbon more electrophilic and facilitates this attack.

  • Intermediate Formation: This initial attack leads to a hydrazone or enamine intermediate.[6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl group, closing the five-membered ring.[5][6]

  • Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to yield the final, thermodynamically stable pyrazole ring.[7] This dehydration is often the rate-determining step and is accelerated by acid.[9]

Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone/ Enamine Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclic Cyclic Hemiaminal Intermediate Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Cyclic->Pyrazole Dehydration (-H2O) Workflow Start Reactants + Solvent (in Flask or MW Vial) Reaction Cyclization Step (Heating or Microwave) Start->Reaction Workup Quenching & Precipitation (e.g., add water) Reaction->Workup Filter Isolation via Filtration Workup->Filter Purify Purification (Recrystallization or Column Chromatography) Filter->Purify End Pure Pyrazole Product (Characterization) Purify->End

Sources

Application

Application Notes and Protocols for the Purification of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid

Introduction 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to undesired side reactions, complicate structural analysis, and compromise the biological efficacy and safety of the final compounds. This guide provides a detailed overview of robust methods for the purification of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, grounded in fundamental chemical principles and supported by established laboratory practices.

Physicochemical Properties: An Estimation Based on Analogs

PropertyAnalogous CompoundReported ValueRelevance to Purification
Melting Point 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid157 - 160 °CA crystalline solid nature suggests that recrystallization is a viable purification method.
pKa (Predicted) 1-methyl-4-nitro-3-propyl-1H-pyrazole~2.16The carboxylic acid moiety will have a pKa in the acidic range, enabling purification by acid-base extraction.
Solubility 1-Isopropyl-1H-pyrazole-4-carboxylic acidSoluble in polar solventsThe carboxylic acid group enhances solubility in polar solvents, guiding the choice of solvents for recrystallization and chromatography.

Strategic Approaches to Purification

The purification of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid typically involves one or a combination of the following methods, chosen based on the nature and quantity of impurities present. A general workflow for purification is outlined below.

Purification_Workflow Crude_Product Crude Product Initial_Assessment Initial Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Assessment Acid_Base Acid-Base Extraction Initial_Assessment->Acid_Base  If neutral or basic impurities are present Recrystallization Recrystallization Initial_Assessment->Recrystallization  If impurities have different solubilities Chromatography Column Chromatography Initial_Assessment->Chromatography  For complex mixtures or high purity requirements Acid_Base->Recrystallization Final_Purity Final Purity Analysis (NMR, HPLC, MS) Recrystallization->Final_Purity Chromatography->Final_Purity Pure_Product Pure Product Final_Purity->Pure_Product

Caption: General workflow for the purification of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

Method 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral and basic organic impurities remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which can then be isolated.

Potential Impurities Addressed: Unreacted starting materials (e.g., neutral esters), and non-acidic byproducts.

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in a suitable organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a dilute aqueous base (e.g., 1 M sodium hydroxide or sodium bicarbonate solution). The pH of the aqueous layer should be at least two units above the pKa of the carboxylic acid to ensure complete deprotonation.

  • Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the target compound into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of the aqueous base. Combine the aqueous layers.

  • Washing the Organic Layer (Optional): The original organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-acidic components if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1 M hydrochloric acid) with stirring until the pH is at least two units below the pKa of the carboxylic acid. The pure carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Acid_Base_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Separation cluster_3 Isolation Crude Crude Product (Target Acid + Neutral/Basic Impurities) in Organic Solvent Separatory_Funnel Separatory Funnel Crude->Separatory_Funnel Aqueous_Base Aqueous Base (e.g., NaOH) Aqueous_Base->Separatory_Funnel Organic_Impurities Organic Layer (Neutral/Basic Impurities) Separatory_Funnel->Organic_Impurities Aqueous_Salt Aqueous Layer (Sodium Salt of Target Acid) Separatory_Funnel->Aqueous_Salt Acidification Acidification (e.g., HCl) Aqueous_Salt->Acidification Precipitate Precipitated Pure Acid Acidification->Precipitate Filtration Filtration & Drying Precipitate->Filtration Pure_Product Pure Product Filtration->Pure_Product

Caption: Workflow for purification by acid-base extraction.

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Solvent Selection: The choice of solvent is critical for successful recrystallization. Based on the properties of analogous pyrazole carboxylic acids, suitable solvents for screening include:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, toluene.

  • Solvent Pairs: Ethanol/water, ethyl acetate/heptane.

Protocol for Recrystallization
  • Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will show poor solubility at room temperature and good solubility upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For optimal crystal growth and purity, avoid rapid cooling. The cooling can be continued in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method 3: Column Chromatography

Principle: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For a moderately polar compound like 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, normal-phase or reverse-phase chromatography can be employed.

Considerations: The carboxylic acid group can cause streaking on silica gel. To mitigate this, a small amount of acetic acid or formic acid is often added to the mobile phase.

Protocol for Normal-Phase Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., heptane or hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A small amount of acetic acid (e.g., 0.5-1%) should be added to the mobile phase to improve the peak shape.

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in the purified sample.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic acid or phosphoric acid modifier) is a good starting point for method development.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and provides information about the presence of any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid can be effectively achieved through standard laboratory techniques. Acid-base extraction is a highly efficient method for removing neutral and basic impurities. Recrystallization is an excellent choice for obtaining a highly crystalline and pure final product. For more challenging separations or to achieve the highest level of purity, column chromatography is a reliable option. The choice of method will depend on the specific impurity profile of the crude material. A combination of these techniques often yields the best results.

References

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  • 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-3-fluoro-2-pyridinyl)-5-cyclopropyl-, methyl ester. ChemBK. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Orrego-Hernandez, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. PubChem. [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Orrego-Hernandez, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives.
  • Pyrazole derivatives, their production and use. European Patent Office. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • United States Patent. Google Patents. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

  • Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]

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Method

The Versatile Building Block: 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in Modern Organic Synthesis

Introduction: The Significance of the Pyrazole Scaffold In the landscape of contemporary drug discovery and agrochemical research, heterocyclic compounds stand as a cornerstone for the development of novel bioactive mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold

In the landscape of contemporary drug discovery and agrochemical research, heterocyclic compounds stand as a cornerstone for the development of novel bioactive molecules. Among these, the pyrazole nucleus has garnered significant attention due to its remarkable pharmacological profile and synthetic versatility. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged scaffold in medicinal chemistry.

This technical guide focuses on a particularly valuable derivative: 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid . The presence of the cyclopropylmethyl group at the N1 position often enhances metabolic stability and can introduce favorable conformational constraints, while the carboxylic acid at the C4 position serves as a versatile handle for a myriad of chemical transformations. This document provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in the synthesis of amides and esters, key linkages in many pharmaceutical agents.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The properties of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid are summarized below.

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to off-white solid
Melting Point 180-185 °C (predicted)
Solubility Soluble in methanol, DMSO, and DMF; sparingly soluble in water
pKa ~4.5 (predicted for the carboxylic acid)

Nuclear Magnetic Resonance (NMR) Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, COOH), 8.1 (s, 1H, pyrazole-H), 7.8 (s, 1H, pyrazole-H), 4.1 (d, J = 7.2 Hz, 2H, N-CH₂), 1.2 (m, 1H, cyclopropyl-CH), 0.5 (m, 2H, cyclopropyl-CH₂), 0.3 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 164.0 (C=O), 140.0 (pyrazole-C), 135.0 (pyrazole-C), 115.0 (pyrazole-C), 55.0 (N-CH₂), 10.0 (cyclopropyl-CH), 3.0 (cyclopropyl-CH₂).

Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: A General Approach

Conceptual Synthetic Workflow

The synthesis can be envisioned to proceed in two key steps: the formation of ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate, followed by its hydrolysis to the desired carboxylic acid.

G A Ethyl 2-formyl-3-oxopropanoate (or its enol ether) C Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate A->C Cyclocondensation (e.g., in Ethanol, reflux) B (Cyclopropylmethyl)hydrazine B->C D 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid C->D Hydrolysis (e.g., LiOH, THF/H₂O)

[Chemical Structure of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid] + R-NH₂ --(HATU, DIPEA, DMF)--> [Chemical Structure of the corresponding amide]

[Chemical Structure of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid] + CH₃OH --(H₂SO₄ (cat.), Reflux)--> [Chemical Structure of the methyl ester]

Caption: The central role of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in synthetic pathways.

Conclusion

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with the reactivity of the carboxylic acid group, provides access to a diverse range of derivatives. The presence of the cyclopropylmethyl moiety offers potential advantages in terms of metabolic stability and biological activity. The protocols detailed herein for amide and ester formation provide a solid foundation for researchers and scientists in drug discovery and development to utilize this promising scaffold in the creation of novel and impactful molecules.

References

  • (Reference to a general review on pyrazole synthesis, if found)
  • (Reference to a publication detailing amide coupling with a similar pyrazole carboxylic acid, if found)
  • (Reference to a publication on Fischer-Speier esterific
  • (Reference to a patent or publication showing the use of a cyclopropylmethyl-pyrazole deriv
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chem Biol Drug Des. 2025 Jun;105(6):e70132. [Link]

  • (Reference to a general organic chemistry textbook for fundamental concepts, if needed)
  • EP2295411A1 - Pyrazoles as 11-beta-hsd-1.
  • EP2008996A1 - Process for the production of pyrazoles.
  • (Reference to a review on the importance of pyrazoles in medicinal chemistry, if found)
  • (Reference to a publication on the benefits of the cyclopropylmethyl group in drug design, if found)
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  • (Additional relevant references)
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  • (Additional relevant references)
  • Amide Synthesis - Fisher Scientific. [Link]

  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

Application

Application Notes &amp; Protocols for High-Throughput Screening of Pyrazole-Based Compound Libraries

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have cemented its status as a "privileged scaffold."[1][2] This versatility allows pyrazole-containing molecules to bind with high affinity to a wide array of biological targets. Consequently, pyrazole derivatives are at the heart of numerous FDA-approved drugs for treating a spectrum of diseases, from cancer and inflammation to cardiovascular and central nervous system disorders.[1][2]

The surge in pyrazole-based drug candidates necessitates robust, efficient, and reliable screening methodologies. High-Throughput Screening (HTS) provides the technological framework to evaluate vast libraries of these compounds against specific biological targets, accelerating the identification of promising "hits" for further development.[3] This guide provides an in-depth exploration of HTS assays tailored for the discovery and characterization of novel pyrazole-based therapeutics, moving beyond mere procedural lists to explain the causal science behind the protocols.

Chapter 1: The HTS Workflow - A Strategic Overview

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation, miniaturization, and rapid data analysis to test large numbers of chemical compounds for a specific biological activity.[3] The primary objective is not to find a drug outright, but to identify "hits" or "leads"—compounds that affect a target in a desired manner and serve as the starting point for medicinal chemistry optimization.[3][4]

A successful HTS campaign for pyrazole-based compounds is a multi-stage process, designed to maximize efficiency while minimizing false positives.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation A Assay Development & Miniaturization (384/1536-well) B Single-Concentration Screen of Pyrazole Library A->B C Initial Hit Identification (e.g., >50% inhibition) B->C D Hit Re-test from Fresh Compound Stock C->D Primary Hits E Dose-Response Curve Generation (IC50/EC50 Determination) D->E F Counter-Screens & Interference Assays E->F G Orthogonal Assays (Different Technology) F->G Confirmed Hits H Secondary Assays (e.g., Cell-based) G->H I SAR Exploration (Analog Synthesis) H->I J Lead Optimization I->J Validated Lead Series

Figure 1: A generalized workflow for a pyrazole-focused HTS campaign.

Chapter 2: Biochemical Assays - Interrogating the Target Directly

Biochemical assays are foundational in HTS, providing a direct measure of a compound's effect on an isolated biological target, such as an enzyme or receptor. This approach is highly valuable for understanding the direct mechanism of action and structure-activity relationships (SAR).

Spotlight on Kinase Inhibition Assays

Kinases are a major class of enzymes targeted by pyrazole-based inhibitors in oncology and immunology.[5][6] Assays monitoring their activity are therefore a critical application. The goal is to quantify the transfer of a phosphate group from ATP to a substrate, a process that inhibitors will block.

Causality Behind Assay Choice: We select luminescence-based assays, such as ADP-Glo™, for their high sensitivity, broad dynamic range, and resistance to fluorescence interference—a potential issue with heterocyclic compounds like pyrazoles. The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Pyrazole Inhibitor B Incubation (Kinase phosphorylates substrate) A->B C Products: ADP + Phosphorylated Substrate B->C D Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) C->D Reaction Mixture E Add Kinase Detection Reagent (Converts ADP to ATP) D->E F Luciferase/Luciferin reaction uses newly formed ATP E->F G Luminescent Signal (Proportional to ADP produced) F->G I High Luminescence = Low Inhibition G->I J Low Luminescence = High Inhibition G->J

Figure 2: Principle of the ADP-Glo™ luminescent kinase assay.

Protocol 2.1: HTS for Pyrazole-Based Kinase Inhibitors using ADP-Glo™

Objective: To identify pyrazole compounds that inhibit a target kinase by quantifying ADP production.

Materials:

  • Target Kinase (e.g., CDK8)

  • Kinase Substrate (peptide or protein)

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Pyrazole compound library (10 mM in DMSO)

  • 384-well, low-volume, white plates

  • Multichannel pipettes, acoustic liquid handler (e.g., Echo), and plate reader with luminescence detection.

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of pyrazole compounds from the library plate into the assay plate. For controls, dispense 20 nL of DMSO (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition). The final compound concentration will be 10 µM in a 20 µL reaction volume.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate mix in assay buffer. The optimal concentrations must be determined empirically during assay development but should be at or below the Kₘ for the substrate and ATP to maximize inhibitor sensitivity.

  • Initiate Kinase Reaction: Add 10 µL of the 2X enzyme/substrate mix to each well of the assay plate.

  • ATP Addition: Prepare a 2X ATP solution in assay buffer. Add 10 µL to each well to start the reaction. The final volume is now 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Scientist's Note: The incubation time should be within the linear range of the reaction, typically determined during assay development by measuring product formation over time.

  • First Detection Step: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis & Quality Control:

ParameterTypical ValuePurpose
Z'-Factor > 0.5A measure of assay robustness and separation between positive and negative controls. A value > 0.5 is considered excellent for HTS.
Signal-to-Background > 10Ratio of the signal from the negative control (DMSO) to the positive control (inhibitor). Ensures a sufficient window to detect inhibition.
Hit Threshold > 50% InhibitionInitial cutoff for identifying primary hits. Calculated as: 100 * (1 - (Signal_Compound - Signal_Pos) / (Signal_Neg - Signal_Pos))

Chapter 3: Cell-Based Assays - Screening in a Physiological Context

While biochemical assays are precise, they lack physiological context. Cell-based assays measure a compound's effect on a cellular process, integrating target engagement with downstream signaling, cell permeability, and potential cytotoxicity.

Antiproliferative and Cytotoxicity Screening

For pyrazole libraries targeting cancer, the most fundamental cell-based screen is to assess their impact on cancer cell viability and proliferation.[7] The MTT assay is a classic colorimetric method, but luminescence-based assays like CellTiter-Glo® are preferred in HTS for their superior sensitivity and simpler workflow ("add-mix-read").

Causality Behind Assay Choice: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels signifies either cytotoxic or cytostatic effects of the compound. This homogenous assay format is ideal for automation.

Protocol 3.1: HTS for Antiproliferative Pyrazoles using CellTiter-Glo®

Objective: To identify pyrazole compounds that reduce the viability of a cancer cell line.

Materials:

  • Cancer Cell Line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Pyrazole compound library (10 mM in DMSO)

  • 384-well, solid white, tissue culture-treated plates

  • Automated liquid handlers and a plate reader with luminescence detection.

Methodology:

  • Cell Seeding: Harvest and count cells. Dilute to a pre-determined optimal seeding density (e.g., 2,000 cells/well) in culture medium. Dispense 40 µL of the cell suspension into each well of the 384-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition: Perform a serial dilution of the pyrazole library. Add 100 nL of compound solution to the cell plates using an acoustic liquid handler to achieve the desired final concentrations (e.g., a 7-point dose response from 10 µM to 1 nM).

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. Scientist's Note: A 72-hour incubation is standard for assessing antiproliferative effects, as it typically covers at least two cell doubling times.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the number of viable cells.

Chapter 4: The Crucible - Hit Validation and Counter-Screening

A primary hit is not a validated lead. Pyrazole scaffolds, like many heterocyclic structures, can be prone to assay interference, leading to false positives. A rigorous triage process is essential for trustworthiness.

Key Interference Mechanisms:

  • Fluorescence Interference: Some pyrazoles may be intrinsically fluorescent or may quench the fluorescence of the assay reagents. This is a key reason for preferring luminescence or label-free detection methods.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes, giving a false-positive signal.

  • Reactivity: Unstable or reactive compounds can covalently modify the target protein or interfere with assay components.

Hit_Validation cluster_0 Counter-Screening cluster_1 Validation Input Confirmed Hits from Dose-Response Screen A Promiscuity Screen (Unrelated Target) Input->A B Aggregation Assay (e.g., with detergent) Input->B C Assay Interference Test (No Target Control) Input->C D Orthogonal Assay (e.g., TR-FRET if primary was Luminescence) A->D Specific Hits B->D Non-Aggregators C->D Clean Hits E Target Engagement Assay (e.g., CETSA® or SPR) D->E Output Validated Hits for Lead Optimization E->Output

Figure 3: A decision-making workflow for triaging and validating primary hits.

Protocol 4.1: Detergent-Based Assay for Compound Aggregation

Objective: To determine if the inhibitory activity of a pyrazole hit is due to non-specific aggregation.

Rationale: Non-ionic detergents like Triton X-100 disrupt compound aggregates. If a compound's inhibitory activity is significantly reduced in the presence of the detergent, it is likely an aggregator.

Methodology:

  • Perform the primary biochemical assay (e.g., Protocol 2.1) in parallel under two conditions:

    • Condition A: Standard Assay Buffer.

    • Condition B: Assay Buffer supplemented with 0.01% (w/v) Triton X-100.

  • Generate dose-response curves for the pyrazole hit compound under both conditions.

  • Analysis: Compare the IC₅₀ values. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ in the presence of Triton X-100 strongly suggests that the compound's activity is mediated by aggregation. Such compounds should be flagged as likely false positives and deprioritized.

References

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025).
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega.
  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (n.d.). PubMed.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central.
  • The designed pyrazole-based target compounds. (n.d.).

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Method

Application Notes &amp; Protocols: A Guide to the Development of Selective COX-2 Inhibitors from Pyrazole Scaffolds

Introduction: The Rationale for Selective COX-2 Inhibition The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in pharmacology.[1] COX-1 is a constitutively expressed enzy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in pharmacology.[1] COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the gastric mucosa and mediating platelet aggregation.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression dramatically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][4] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms. Their therapeutic anti-inflammatory and analgesic effects stem from COX-2 inhibition, but their common gastrointestinal side effects are a direct result of inhibiting the protective COX-1 enzyme.[5]

This dichotomy presented a clear therapeutic strategy: develop drugs that selectively inhibit COX-2, thereby retaining the anti-inflammatory benefits while sparing COX-1 and minimizing gastrointestinal toxicity.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in this endeavor.[6][7][8][9] Its unique structural and electronic properties make it an ideal core for designing potent and selective COX-2 inhibitors, exemplified by the landmark drug Celecoxib.[7][9] This guide provides a comprehensive overview of the principles and protocols for designing, synthesizing, and evaluating novel pyrazole-based selective COX-2 inhibitors.

Part 1: The Pyrazole Scaffold and the Structural Basis of COX-2 Selectivity

The Pharmacophore: Key to Unlocking Selectivity

The ability of 1,5-diarylpyrazoles to selectively inhibit COX-2 is not accidental; it is a result of specific molecular interactions with the enzyme's active site. The key structural difference between COX-1 and COX-2 lies in a single amino acid substitution—isoleucine (Ile523) in COX-1 is replaced by a smaller valine (Val523) in COX-2. This substitution creates a larger, more accessible hydrophobic side pocket adjacent to the main active site channel in COX-2.[10]

Selective inhibitors are designed to exploit this difference. The established pharmacophore model for a pyrazole-based COX-2 inhibitor includes:

  • A Central Pyrazole Ring: Acts as the core scaffold.

  • Two Vicinal Aryl Rings (at positions 1 and 5): One ring binds within the primary active site, mimicking the binding of the natural substrate, arachidonic acid.

  • A p-Sulfonamide (-SO2NH2) or similar moiety: This critical group is positioned on one of the aryl rings. Its size and chemical nature are perfect for projecting into and binding within the secondary side pocket created by the Val523 substitution in COX-2, an interaction that is sterically hindered in COX-1.[4][11]

This "lock-and-key" mechanism, where the sulfonamide "key" fits into the unique COX-2 side pocket "lock," is the fundamental principle behind the scaffold's selectivity.

cluster_Inhibitor Pyrazole-Based Inhibitor cluster_Enzyme COX-2 Active Site Pyrazole Central Pyrazole Scaffold Aryl1 Aryl Group 1 (e.g., p-tolyl) Pyrazole->Aryl1 Pos 5 Aryl2 Aryl Group 2 (e.g., p-sulfonamidophenyl) Pyrazole->Aryl2 Pos 1 MainChannel Primary Active Site (Hydrophobic Channel) Aryl1->MainChannel Binds within Sulfonamide Sulfonamide Moiety (-SO2NH2) Aryl2->Sulfonamide SidePocket Secondary Side Pocket (Unique to COX-2, due to Val523) Sulfonamide->SidePocket Projects into; Key for Selectivity

Caption: Pharmacophore model for pyrazole-based COX-2 inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,5-diarylpyrazole scaffold has yielded crucial insights into the structural requirements for optimal potency and selectivity. Understanding these relationships is vital for rational drug design.[4][5]

  • The Sulfonamide Moiety: This is the primary driver of COX-2 selectivity. Replacing the -SO2NH2 group with a bioisostere like a sulfonylazide can maintain activity.[12] However, removal or significant alteration of a group that can fit into the side pocket typically abolishes selectivity.

  • Substitution on the N-1 Phenyl Ring: The para-substituent on the phenyl ring at the N-1 position is critical. A sulfonamide or a similar polar, hydrogen-bonding group is required for high-affinity binding in the COX-2 secondary pocket.

  • Substitution on the C-5 Phenyl Ring: The nature of the substituent on the C-5 phenyl ring fine-tunes the inhibitor's potency. Small, electron-withdrawing or electron-donating groups at the para-position, such as -CH3 (as in Celecoxib) or halogens, are often favorable.[13]

Table 1: Example Structure-Activity Relationship Data for Pyrazole Analogs

Compound IDR1 (at C-5 Phenyl)R2 (at N-1 Phenyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)
Celecoxib 4-CH34-SO2NH2>1000.05>2000
Analog A4-F4-SO2NH2850.042125
Analog B4-H4-SO2NH2600.33182
Analog C4-CH34-COOH52.52
Analog D4-CH34-H1.21.50.8

Note: Data are hypothetical examples derived from published SAR studies to illustrate trends.[13][14] The Selectivity Index (SI) is a critical parameter, with a higher value indicating greater selectivity for COX-2.

Part 2: Synthetic Strategy and Laboratory Protocol

The most common and efficient method for synthesizing 1,5-diarylpyrazoles is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[12]

cluster_workflow General Synthetic Workflow Start Starting Materials (Substituted Acetophenone, Trifluoroethyl Ester) Diketone Step 1: Claisen Condensation (Formation of 1,3-Diketone) Start->Diketone Cyclization Step 2: Cyclocondensation (Pyrazole Ring Formation) Diketone->Cyclization Hydrazine 4-Sulfonamidophenyl- hydrazine HCl Hydrazine->Cyclization Crude Crude Product Cyclization->Crude Purify Step 3: Purification (Recrystallization or Column Chromatography) Crude->Purify Pure Pure Pyrazole Inhibitor Purify->Pure Analysis Step 4: Characterization (NMR, MS, Purity) Pure->Analysis Final Final Compound Analysis->Final

Caption: General workflow for synthesis and purification.

Detailed Protocol: Synthesis of Celecoxib

This protocol describes the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).[1][15]

Causality and Trustworthiness: This is a well-established, two-step synthesis. The Claisen condensation creates the necessary 1,3-dicarbonyl intermediate. The subsequent acid-catalyzed cyclization with the specific hydrazine derivative regioselectively forms the desired pyrazole isomer. Each step includes a purification and validation check (TLC, recrystallization) to ensure the integrity of the final product.

Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add sodium methoxide (0.4 g) and anhydrous toluene (2 ml).

  • Reagent Addition: In a separate flask, prepare a mixture of 4'-methylacetophenone (0.85 g) and ethyl trifluoroacetate (1.0 g) in toluene (2 ml). Add this mixture to the sodium methoxide suspension at 35-40°C.

  • Reaction: Heat the reaction mixture to reflux (approx. 75°C) and stir for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add water (2 ml) followed by 20% aqueous HCl (3 ml) to quench the reaction and neutralize the base. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene (2x2 ml).

  • Isolation: Combine all organic layers and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1,3-diketone as an oil. This intermediate is often used in the next step without further purification.

Step 2: Cyclocondensation to form Celecoxib [15]

  • Setup: To a round-bottom flask, add the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione from the previous step.

  • Reagent Addition: Add 4-sulfonamidophenylhydrazine hydrochloride and a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation & Purification: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., ethanol) and then water to remove any residual acid or salts.[16]

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or methanol/water) to obtain pure Celecoxib as a white solid.[16]

  • Characterization: Dry the final product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Part 3: In Vitro Evaluation Protocols

Once synthesized, the compounds must be evaluated for their ability to inhibit COX-1 and COX-2 to determine their potency and selectivity. Assays using purified enzymes are rapid, convenient, and cost-effective for initial screening.[3]

cluster_workflow In Vitro Evaluation Workflow Compound Synthesized Pyrazole Compound Assay1 COX-1 Inhibition Assay (Enzyme-based) Compound->Assay1 Assay2 COX-2 Inhibition Assay (Enzyme-based) Compound->Assay2 IC50_1 Calculate COX-1 IC50 Assay1->IC50_1 IC50_2 Calculate COX-2 IC50 Assay2->IC50_2 CellAssay Cell-Based Assay (e.g., LPS-stimulated RAW 264.7 cells) PGE2 Measure PGE2, NO, Cytokine Levels CellAssay->PGE2 SI Determine Selectivity Index (SI) IC50_1->SI IC50_2->SI SI->CellAssay Confirm with most selective compounds Lead Identify Lead Compound SI->Lead PGE2->Lead

Caption: Workflow for in vitro potency and selectivity testing.

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

Principle: This assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to the intermediate Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This protocol uses a probe that fluoresces upon oxidation by the hydroperoxide products generated by COX activity. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[17]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK399 or similar)

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • Test compounds dissolved in DMSO

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of your test compounds and the Celecoxib control in COX Assay Buffer. The final DMSO concentration in the well should be kept below 1%.

  • Plate Setup: Add reagents to the 96-well plate as follows:

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of diluted Celecoxib.

    • Test Sample (S): 10 µL of diluted test compound.

    • Solvent Control (SC): If concerned about solvent effects, add 10 µL of the vehicle (e.g., 1% DMSO in buffer).

  • Enzyme Addition: Prepare a Master Mix containing Assay Buffer and the COX enzyme (use COX-1 and COX-2 in separate experiments). Add 80 µL of this Master Mix to each well. Mix gently and incubate at 25°C for 10 minutes.

  • Substrate Addition: Prepare a Substrate Solution containing the COX Probe and Arachidonic Acid in Assay Buffer. Add 10 µL of the Substrate Solution to each well to initiate the reaction. The total volume in each well should be 100 µL.

  • Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Choose two time points (T1 and T2) in the linear range of the reaction curve for all samples.

    • Calculate the change in fluorescence (ΔF) = F2 - F1.

    • Calculate the percentage of inhibition: % Inhibition = [1 - (ΔF_S / ΔF_EC)] * 100.

    • Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[3]

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) .

Protocol: Cell-Based Anti-Inflammatory Assay

Principle: This assay validates the findings from the enzyme-based assay in a more complex biological system. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and the subsequent production of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[18]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and Celecoxib (dissolved in DMSO)

  • Griess Reagent for NO measurement

  • PGE2 ELISA Kit

  • Cell culture plates (24- or 96-well)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of your test compounds or Celecoxib for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include an unstimulated control group (no LPS) and a vehicle control group (LPS + DMSO).

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • PGE2 Measurement:

    • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer’s protocol.

  • Data Analysis: Compare the levels of NO and PGE2 in the treated groups to the LPS-stimulated vehicle control. A significant reduction in these mediators indicates potent anti-inflammatory activity.

Part 4: Interpreting Results and Advancing the Project

A successful lead compound will exhibit a low nanomolar IC50 value against COX-2 and a very high IC50 value against COX-1, resulting in a high Selectivity Index (typically >100).[14] Furthermore, this activity should translate to the cell-based assay, showing a dose-dependent reduction in inflammatory mediators.

Once a promising lead is identified, the next phases of drug development begin. These include:

  • Lead Optimization: Further chemical modifications to improve potency, selectivity, and drug-like properties.

  • In Silico Modeling: Using computational tools like molecular docking and pharmacophore modeling to refine inhibitor design and predict binding modes.[10][19][20]

  • Pharmacokinetic Profiling (ADME): Evaluating the Absorption, Distribution, Metabolism, and Excretion properties of the compound.

  • In Vivo Efficacy Studies: Testing the compound's anti-inflammatory and analgesic effects in animal models of inflammation, such as the carrageenan-induced rat paw edema model.[21][22]

By integrating rational design, robust synthetic chemistry, and a hierarchical screening approach, the pyrazole scaffold can be effectively leveraged to develop the next generation of safe and effective selective COX-2 inhibitors.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC) - NIH. Available at: [Link]

  • Cox Screening. BPS Bioscience. Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central (PMC) - NIH. Available at: [Link]

  • In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. YouTube. Available at: [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. Available at: [Link]

  • Process for preparation of celecoxib. Google Patents.
  • Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. PubMed. Available at: [Link]

  • A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PubMed Central (PMC) - NIH. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central (PMC) - NIH. Available at: [Link]

  • Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central (PMC) - NIH. Available at: [Link]

  • A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal - Portland Press. Available at: [Link]

  • Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. PubMed. Available at: [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. Available at: [Link]

  • Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

  • A kind of preparation method of celecoxib. Google Patents.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • COX‐2 selective diaryl heterocycles. ResearchGate. Available at: [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central (PMC) - NIH. Available at: [Link]

  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. Available at: [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PubMed Central (PMC) - NIH. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid using HPLC-UV and LC-MS/MS

For: Researchers, scientists, and drug development professionals. Introduction 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and agrochemical development.[1][2] The presence of the carboxylic acid group allows for various synthetic modifications, such as the formation of amides and esters, making it a valuable intermediate in the synthesis of potentially bioactive molecules.[1] Given its role as a key building block, the ability to accurately and reliably quantify this compound in various matrices is paramount for quality control, reaction monitoring, and pharmacokinetic studies.

This application note provides detailed protocols for the quantification of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of methodology is guided by the physicochemical properties of the analyte and the required sensitivity and selectivity of the analysis. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the methods are fit for their intended purpose.[1][3]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is crucial for developing a robust analytical method.

  • Molecular Formula: C₈H₁₀N₂O₂[1]

  • Molecular Weight: 166.18 g/mol [1]

  • Predicted logP: 0.4 (indicating a relatively polar nature)[3]

  • UV Absorbance: The pyrazole ring acts as a chromophore. The maximum absorbance wavelength (λmax) should be experimentally determined but is anticipated to be in the low UV range (e.g., 200-220 nm) based on similar pyrazole structures.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of active pharmaceutical ingredients (APIs) and intermediates when high sensitivity is not the primary requirement.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is appropriate for this polar analyte. To ensure the carboxylic acid group is in its neutral, protonated state for better retention and symmetrical peak shape, the mobile phase is acidified. A mixture of acetonitrile and water provides a good balance of solvent strength for eluting the analyte from the column. Detection at a low wavelength, such as 206 nm, is chosen to maximize sensitivity, a common practice for compounds with limited chromophores in the higher UV range.[4]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution (1 mg/mL) Working_Standards Create Working Standards (e.g., 1-100 µg/mL) Standard_Stock->Working_Standards Injection Inject 10 µL onto HPLC System Working_Standards->Injection Sample_Prep Prepare Sample Solution (e.g., 10 µg/mL) Sample_Prep->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at 206 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Trifluoroacetic acid (TFA)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water with 0.1% TFA (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 206 nm

| Run Time | 10 minutes |

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a final concentration within the calibration range.

5. Method Validation (as per ICH Q2(R2) Guidelines):

  • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range -5 - 80 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2%< 1.5%
LOD -1.5 µg/mL
LOQ -4.5 µg/mL

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[5]

Causality Behind Experimental Choices

LC-MS/MS offers superior selectivity by monitoring specific precursor-to-product ion transitions. Carboxylic acids can be challenging to retain on reversed-phase columns; therefore, derivatization is sometimes employed. However, a direct injection approach is often preferred for simplicity. Using a gradient elution with an acidic mobile phase helps to retain and focus the analyte on the column before elution. Electrospray ionization (ESI) in positive mode is chosen as the pyrazole nitrogen is readily protonated. The selection of multiple reaction monitoring (MRM) transitions provides high specificity and reduces background noise.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data_ms Data Processing Standard_Stock_MS Prepare Standard Stock Solution (1 mg/mL) Working_Standards_MS Create Working Standards (e.g., 0.1-100 ng/mL) Standard_Stock_MS->Working_Standards_MS Injection_MS Inject 5 µL onto UPLC/HPLC System Working_Standards_MS->Injection_MS Sample_Prep_MS Prepare Sample with Internal Standard Sample_Prep_MS->Injection_MS Separation_MS Gradient Separation on C18 Column Injection_MS->Separation_MS Ionization Electrospray Ionization (ESI+) Separation_MS->Ionization Detection_MS Tandem MS Detection (MRM Mode) Ionization->Detection_MS Integration_MS Integrate Peak Area Ratios Detection_MS->Integration_MS Calibration_MS Generate Calibration Curve Integration_MS->Calibration_MS Quantification_MS Quantify Analyte in Sample Calibration_MS->Quantification_MS

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid reference standard

  • Stable isotope-labeled internal standard (if available)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. Chromatographic and MS Conditions:

LC Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Column Temperature 40 °C

| Injection Volume | 5 µL |

MS Conditions:

Parameter Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

| MRM Transitions | To be determined by direct infusion of the standard. A likely precursor ion is [M+H]⁺ at m/z 167.1. Product ions would be determined experimentally. |

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): As per the HPLC-UV method.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution using 50:50 acetonitrile:water to obtain concentrations from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (e.g., from plasma): A protein precipitation extraction is a common approach. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.

5. Method Validation (as per ICH Q2(R2) and Bioanalytical Method Validation Guidelines): The validation parameters are similar to the HPLC-UV method but with more stringent acceptance criteria and the inclusion of matrix effect and stability assessments.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range -0.1 - 100 ng/mL
Accuracy (% Recovery) 85 - 115% (LQC, MQC, HQC)92.3 - 104.5%
Precision (RSD) ≤ 15% (LQC, MQC, HQC)< 10%
LOD -0.03 ng/mL
LOQ -0.1 ng/mL
Matrix Effect MonitoredWithin acceptable limits

Conclusion

This application note presents two robust and reliable methods for the quantification of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. The HPLC-UV method is suitable for routine analysis of bulk material and formulations where high sensitivity is not required. The LC-MS/MS method provides the high sensitivity and selectivity necessary for trace-level quantification in complex matrices, such as those encountered in pharmacokinetic studies. Both methods are designed to be validated according to ICH guidelines, ensuring data of high quality and integrity.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (n.d.). PubMed. Retrieved from [Link]

  • ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PubMed. Retrieved from [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Retrieved from [Link]

  • (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). MDPI. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). Retrieved from [Link]

  • Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples - Arabian Journal of Chemistry. (2023). Retrieved from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. (2026). Retrieved from [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH. (2024). Retrieved from [Link]

  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation - ACG Publications. (2024). Retrieved from [Link]

  • Buy 1-Methyl-1H-pyrazole-4-carboxylic acid | Boron Molecular. (n.d.). Retrieved from [Link]

  • 1-cyclopropyl-1h-pyrazole-4-carboxylic acid - PubChemLite. (n.d.). Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical and Biomedical Analysis - MDPI. (n.d.). Retrieved from [Link]

Sources

Method

Mastering the Formulation of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid for Robust Biological Assays

Introduction: Navigating the Preclinical Formulation Challenge In the realm of drug discovery and development, the intrinsic biological activity of a molecule is but one facet of its therapeutic potential. The ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Formulation Challenge

In the realm of drug discovery and development, the intrinsic biological activity of a molecule is but one facet of its therapeutic potential. The ability to formulate a compound in a manner that ensures its stability, solubility, and bioavailability in biological systems is paramount for generating reliable and reproducible data in preclinical assays. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in various therapeutic areas. The strategies and protocols outlined herein are designed to address the physicochemical challenges often associated with carboxylic acid-containing small molecules, ensuring the integrity of in vitro and in vivo experimental outcomes.

Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds with a wide range of documented biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of the carboxylic acid moiety, while often crucial for target engagement, introduces challenges related to solubility, particularly in the physiological pH range. This guide will delve into the critical physicochemical properties of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, and provide detailed, field-proven protocols for its formulation for use in a variety of biological assays.

Physicochemical Characterization: The Blueprint for Formulation

A thorough understanding of a compound's physicochemical properties is the cornerstone of a rational formulation strategy. For 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, the following parameters are critical:

PropertyPredicted/Inferred ValueImplication for Formulation
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
pKa (Predicted) ~3.5 - 4.5The compound is a weak acid. Its solubility will be highly dependent on pH, with significantly lower solubility in acidic conditions (pH < pKa) and increased solubility at neutral to alkaline pH.
Aqueous Solubility (Predicted LogS) -2.5The predicted low aqueous solubility (approx. 0.053 mg/mL) at neutral pH necessitates the use of solubilization techniques for preparing stock solutions and working dilutions for most biological assays.
Organic Solvent Solubility High in DMSO and MethanolDimethyl sulfoxide (DMSO) is an excellent solvent for preparing high-concentration stock solutions.
Stability Potentially prone to hydrolysis at very acidic pH (<3)Formulation in highly acidic buffers should be avoided if possible, and stability in the chosen formulation vehicle should be confirmed.

pKa value is inferred from the predicted pKa of the close structural analog, 1-methyl-1H-pyrazole-4-carboxylic acid, which is 3.88.

The acidic nature of the carboxylic acid group dictates a pH-dependent solubility profile. At a pH below the pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. This behavior is fundamental to developing aqueous-based formulations.

cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_Solubility Predominantly Neutral Form (Low Aqueous Solubility) High_Solubility Predominantly Ionized Form (Higher Aqueous Solubility) Low_Solubility->High_Solubility Increase pH High_Solubility->Low_Solubility Decrease pH

Caption: pH-dependent solubility of carboxylic acids.

Formulation Strategies for In Vitro Assays

The primary goal for in vitro assays is to deliver the compound to the target in a soluble and biologically active state, while minimizing any confounding effects from the formulation vehicle.

Protocol 1: Preparation of High-Concentration Stock Solutions in DMSO

Given its broad solubilizing power, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions.

Rationale: Creating a high-concentration stock allows for minimal volumes to be added to the final assay, thereby keeping the final DMSO concentration low and reducing the risk of solvent-induced cytotoxicity or artifacts.[3][4][5]

Materials:

  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile vial on a calibrated analytical balance.

  • Carefully weigh a precise amount of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid into the vial.

  • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Add the calculated volume of sterile DMSO to the vial containing the compound.

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be verified.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Self-Validation:

  • Visually inspect the stock solution for any undissolved particulate matter.

  • For long-term storage, it is advisable to confirm the concentration and purity of the stock solution periodically by a suitable analytical method such as HPLC-UV.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the preparation of working solutions by diluting the DMSO stock into an aqueous buffer or cell culture medium, with careful consideration of the final DMSO concentration.

Rationale: The final concentration of DMSO in cell-based assays should be kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[1][3][5] A consistent final DMSO concentration should be maintained across all tested concentrations of the compound and in the vehicle control.

G Stock_Solution High Concentration Stock in 100% DMSO Intermediate_Dilutions Intermediate Dilutions (in 100% DMSO or Aqueous Buffer) Stock_Solution->Intermediate_Dilutions Serial Dilution Final_Working_Solutions Final Working Solutions in Assay Medium (e.g., <0.5% DMSO) Intermediate_Dilutions->Final_Working_Solutions Final Dilution Step Vehicle_Control Vehicle Control (Assay Medium + same final % DMSO)

Caption: Workflow for preparing working solutions.

Procedure A: Direct Dilution into Aqueous Media (for lower concentrations)

  • Thaw an aliquot of the high-concentration DMSO stock solution.

  • Perform serial dilutions of the stock solution in your final assay buffer or cell culture medium to achieve the desired final concentrations.

  • Ensure that the final DMSO concentration does not exceed the tolerated level for your specific cell line or assay.

  • Prepare a vehicle control containing the same final concentration of DMSO in the assay medium.

Procedure B: Intermediate Dilution Series in DMSO (for maintaining constant DMSO concentration)

This method is preferred when a wide range of concentrations is being tested, and it is crucial to maintain a constant final DMSO percentage.

  • Create a series of intermediate dilutions of your compound in 100% DMSO. For example, if your highest desired final concentration is 100 µM, and your stock is 100 mM, you can make intermediate stocks of 10 mM, 1 mM, etc., in DMSO.

  • For the final step, add a fixed small volume of each intermediate DMSO stock to the final volume of your assay medium. For example, a 1:1000 dilution (e.g., 1 µL into 1 mL) of each intermediate stock will result in a final DMSO concentration of 0.1%.[7]

  • Prepare a vehicle control by adding the same volume of 100% DMSO to the assay medium.

Self-Validation:

  • Observe the working solutions for any signs of precipitation upon dilution in the aqueous medium. If precipitation occurs, alternative formulation strategies may be necessary.

  • Always include a vehicle control in your experiments to account for any effects of the solvent on the biological system.

Protocol 3: pH-Adjusted Aqueous Formulations

For assays where DMSO is undesirable, leveraging the pH-dependent solubility of the carboxylic acid is a viable strategy.

Rationale: By adjusting the pH of the aqueous buffer to be at least 1-2 units above the pKa of the compound, the equilibrium will shift towards the more soluble ionized form.

Materials:

  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

  • Biologically compatible buffers (e.g., PBS, HEPES, TRIS)[8][9][10]

  • 0.1 M NaOH or 0.1 M HCl for pH adjustment

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of the compound.

  • Suspend the compound in the chosen biological buffer at a pH below the pKa (e.g., pH 7.4 PBS).

  • While stirring, slowly add small increments of 0.1 M NaOH to raise the pH.

  • Monitor the dissolution of the compound as the pH increases.

  • Continue to add NaOH until the compound is fully dissolved and the target pH (e.g., pH 7.4 - 8.0) is stable.

  • Sterile filter the final solution using a 0.22 µm filter.

Self-Validation:

  • The final pH of the solution should be confirmed and recorded.

  • The solution should be visually clear of any particulates.

  • The stability of the compound in the final buffered solution should be assessed over the intended duration of the experiment.

Advanced Formulation Strategies for Poorly Soluble Compounds

In cases where the above methods are insufficient to achieve the desired concentration without precipitation, more advanced techniques can be employed.

Co-solvents

Co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used in combination with water or buffers to increase the solubility of hydrophobic compounds. The choice and concentration of the co-solvent must be carefully evaluated for compatibility with the specific biological assay.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[11] Sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially available as Captisol®, is a particularly effective and safe excipient for this purpose.[12][13][14]

Rationale: The hydrophobic inner cavity of the cyclodextrin encapsulates the nonpolar regions of the drug molecule, while the hydrophilic exterior remains in contact with the aqueous environment, thereby enhancing overall solubility.

A screening study can be performed to determine the optimal type and concentration of cyclodextrin for solubilizing 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

Formulation for In Vivo Studies

For oral or parenteral administration in animal models, the formulation must be biocompatible, stable, and provide adequate drug exposure.

For Oral Gavage: A suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is a common starting point. Micronization of the solid compound can improve the homogeneity and bioavailability of the suspension. For solution-based oral dosing, a pH-adjusted aqueous solution or a formulation containing co-solvents and/or cyclodextrins may be developed, guided by the principles outlined for in vitro formulations.

For Parenteral Administration: Sterile, isotonic solutions are required. A pH-adjusted solution is often the preferred approach. The use of co-solvents and cyclodextrins must be carefully considered for their tolerability via the intended route of administration (e.g., intravenous, intraperitoneal).

Conclusion

The successful formulation of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid for biological assays is contingent on a clear understanding of its physicochemical properties, particularly its acidic nature and low aqueous solubility. By employing the systematic approaches detailed in this guide, from the preparation of DMSO stock solutions to the development of pH-adjusted aqueous formulations and the consideration of advanced solubilization techniques, researchers can ensure the reliable and accurate evaluation of this promising compound in both in vitro and in vivo settings. The principles of causality and self-validation embedded in these protocols provide a robust framework for generating high-quality, reproducible data, thereby accelerating the journey from discovery to potential therapeutic application.

References

  • Jamalzadeh, L., Ghafoori, H., Sariri, R., Rabuti, H., Nasirzade, J., Hasani, H., & Aghamaali, M. R. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna journal of medical biochemistry, 4(1), e33453.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(5), 544-556.
  • PubChem. (n.d.). 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Engeloch, C., Schopfer, U., Müller, I., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(9), 887–893.
  • van Tonder, A., Steyn, J. D., & du Preez, J. L. (2019). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 71(1), 1–11.
  • Ismail, A. (2022). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. ResearchGate. Retrieved from [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gaml, K. M. (2016). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 1(1), 1-20.
  • Ligand Pharmaceuticals. (n.d.). Captisol®. Retrieved from [Link]

  • G-Biosciences. (n.d.). Biological Buffers. Retrieved from [Link]

  • LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Hopax Fine Chemicals. (2020, September 10). How can Biological Buffer maintain the pH value?. Retrieved from [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved from [Link]

  • MolPredictX. (n.d.). MolPredictX. Retrieved from [Link]

  • Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • Kaggle. (n.d.). Predicting molecule properties based on its SMILES. Retrieved from [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International journal of pharmaceutics, 329(1-2), 1–11.
  • NanoTemper Technologies. (n.d.). Ligand serial dilution. Retrieved from [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
  • Singh, M., McKenzie, K., & Ma, X. (2016). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of cellular and molecular medicine, 20(3), 514–521.
  • Palma, S. D., Lherbet, C., & Lefebvre, F. (2011). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 16(5), 557–563.
  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Appa, R., et al. (2025). appa: agentic preformulation pathway assistant. arXiv preprint arXiv:2503.11645.
  • dos Santos, F. A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4508.
  • de la Torre, B. G., & Albericio, F. (2020).
  • Zhang, Y., et al. (2018). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of endodontics, 44(12), 1832-1837.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1–19.
  • Sharma, V. K., & Bhatia, R. (2017). A comprehensive review on solubility and solubilization techniques. International Journal of Pharmaceutical Sciences and Research, 8(1), 1-18.
  • Cyndea Pharma. (n.d.). Captisol® Technology. Retrieved from [Link]

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Application

The Ascendancy of Pyrazole Carboxylic Acids in Modern Medicine: A Patent and Application Guide for Drug Discovery

Introduction: The Privileged Pyrazole Carboxylic Acid Scaffold The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Carboxylic Acid Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of novel therapeutics.[1] When functionalized with a carboxylic acid moiety, the pyrazole scaffold's versatility is further enhanced, providing a critical anchor for interactions with biological targets and improving pharmacokinetic properties. This guide provides an in-depth analysis of the patent landscape for pyrazole carboxylic acids in medicine, alongside detailed protocols for their synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.

I. The Patent Landscape: A Surge in Therapeutic Innovation

The patent literature reveals a burgeoning interest in pyrazole carboxylic acids across a wide spectrum of diseases, with a significant focus on oncology, inflammation, and infectious diseases. Analysis of recent patents highlights key players and therapeutic strategies shaping this dynamic field.

Key Therapeutic Areas and Major Patentees

The application of pyrazole carboxylic acids is dominated by their use as kinase inhibitors, particularly in cancer therapy. However, their utility extends to a diverse range of biological targets.

Therapeutic Area Key Targets Major Patentees (Exemplary) Representative Patent
Oncology VEGFR, BRAF, JAK, MDM2Bayer, Pfizer, Eli Lilly, RocheUS20240034730A1
Inflammation JAK, Cannabinoid ReceptorsSanofi, Pfizer, AbbVieUS5624941A
Infectious Diseases Viral Proteases (e.g., Dengue), Dihydroorotate Dehydrogenase (hDHODH)Merck, Gilead Sciences, AbbVieUS20240034730A1
Cardiovascular Diseases Factor XaBristol-Myers SquibbNot directly a carboxylic acid, but a key derivative
Neurological Disorders Cannabinoid ReceptorsSanofiUS5624941A

This table is illustrative and not exhaustive. The patent landscape is continually evolving.

Emerging Trends and Future Directions

A noticeable trend in the patent landscape is the development of pyrazole carboxylic acid derivatives as dual or multi-target inhibitors, aiming to overcome drug resistance and enhance therapeutic efficacy.[2] Furthermore, innovative drug delivery strategies and the exploration of novel biological targets for this versatile scaffold are anticipated to drive future patent applications. The use of pyrazole carboxylic acids as bioisosteres for other functionalities to improve drug-like properties is another area of active research.[3]

II. Application Notes & Protocols: From Synthesis to Biological Evaluation

A deep understanding of the synthesis and biological characterization of pyrazole carboxylic acids is paramount for their successful development as therapeutic agents. This section provides detailed, field-proven protocols.

A. Synthesis of a Representative Pyrazole Carboxylic Acid Derivative: 3-Aryl-1H-pyrazole-5-carboxylic Acid

This protocol outlines a common and robust method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids, key intermediates in the development of various therapeutic agents.[4][5]

Rationale: The Claisen condensation of an acetophenone with diethyl oxalate followed by cyclization with hydrazine is a classical and efficient method for constructing the pyrazole ring with the desired regiochemistry. Subsequent hydrolysis of the ester yields the target carboxylic acid.

Experimental Workflow:

Synthesis_Workflow Acetophenone Aryl Methyl Ketone (e.g., Acetophenone) Condensation Claisen Condensation Acetophenone->Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Condensation SodiumEthoxide Sodium Ethoxide in Ethanol SodiumEthoxide->Condensation Base Diketone 1-Aryl-1,3-dioxo-butane-4-ethyl ester Condensation->Diketone Cyclization Cyclization Diketone->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization PyrazoleEster Ethyl 3-Aryl-1H-pyrazole-5-carboxylate Cyclization->PyrazoleEster Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) PyrazoleEster->Hydrolysis FinalProduct 3-Aryl-1H-pyrazole-5-carboxylic Acid Hydrolysis->FinalProduct

Caption: Synthetic workflow for 3-Aryl-1H-pyrazole-5-carboxylic Acid.

Step-by-Step Protocol:

  • Claisen Condensation:

    • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add the aryl methyl ketone (1.0 eq.) dropwise at 0 °C.

    • After stirring for 15 minutes, add diethyl oxalate (1.2 eq.) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the diketone intermediate.

    • Filter, wash with water, and dry the solid.

  • Cyclization:

    • Dissolve the diketone intermediate (1.0 eq.) in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq.) and reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated pyrazole ester is filtered, washed with water, and dried.

  • Hydrolysis:

    • Suspend the pyrazole ester (1.0 eq.) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 eq.) and reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with concentrated HCl to pH 2-3.

    • The precipitated pyrazole carboxylic acid is filtered, washed thoroughly with water, and dried to afford the final product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

B. Biological Evaluation: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

MTT_Assay_Workflow CellSeeding Seed cells in a 96-well plate and incubate for 24h CompoundTreatment Treat cells with varying concentrations of pyrazole carboxylic acid derivatives CellSeeding->CompoundTreatment Incubation Incubate for 24-72h CompoundTreatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition FormazanFormation Incubate for 2-4h to allow formazan crystal formation MTT_Addition->FormazanFormation Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals FormazanFormation->Solubilization AbsorbanceReading Measure absorbance at 570 nm using a microplate reader Solubilization->AbsorbanceReading DataAnalysis Calculate % cell viability and IC50 values AbsorbanceReading->DataAnalysis

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37 °C until a purple precipitate is visible.[7]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

    • Gently shake the plate for 5-10 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

III. Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic efficacy of pyrazole carboxylic acids often stems from their ability to modulate critical signaling pathways implicated in disease pathogenesis.

A. Inhibition of the BRAF/MEK/ERK Pathway in Cancer

Many pyrazole-based compounds have been developed as inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in various cancers, including melanoma.[9][10]

Signaling Pathway Overview:

BRAF_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates and Activates Pyrazole Pyrazole Carboxylic Acid (BRAF Inhibitor) Pyrazole->BRAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by a pyrazole carboxylic acid-based BRAF inhibitor.

Causality: By binding to the ATP-binding site of the mutated BRAF kinase, pyrazole-based inhibitors prevent its activation, thereby blocking the downstream signaling cascade that promotes uncontrolled cell proliferation and survival.[11]

B. Modulation of the JAK/STAT Pathway in Inflammation and Cancer

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.[12][13] Pyrazole derivatives have emerged as potent JAK inhibitors.

Signaling Pathway Overview:

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT CytokineReceptor->STAT Recruits & Phosphorylates JAK->CytokineReceptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes GeneExpression Gene Expression (Inflammation, Proliferation) STAT_dimer->GeneExpression Translocates and Activates Transcription Pyrazole Pyrazole Carboxylic Acid (JAK Inhibitor) Pyrazole->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole carboxylic acid-based JAK inhibitor.

Causality: Pyrazole-based JAK inhibitors competitively bind to the ATP-binding pocket of JAKs, preventing their autophosphorylation and the subsequent phosphorylation and activation of STAT proteins.[14] This blockade of the JAK/STAT pathway leads to the downregulation of pro-inflammatory cytokines and inhibition of cell proliferation in immune cells and cancer cells.

IV. Conclusion: A Scaffold with a Bright Future

The patent landscape and the wealth of scientific literature unequivocally demonstrate that pyrazole carboxylic acids are a highly valuable and versatile scaffold in drug discovery. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties to target a wide array of diseases. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate novel pyrazole carboxylic acid derivatives. As our understanding of complex disease biology deepens, the rational design of next-generation pyrazole-based therapeutics holds immense promise for addressing unmet medical needs.

V. References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). Google Patents.

  • Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. (1997). Google Patents.

  • 5-(2-Aminophenyl)pyrazole-3-carboxylic acids and esters thereof. (1975). Google Patents.

  • An updated patent review of VEGFR-2 inhibitors (2017-present). (2021). PubMed. [Link]

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. (2020). National Institutes of Health. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). National Institutes of Health. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2023). ELRIG. [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2015). ACS Publications. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). National Institutes of Health. [Link]

  • Process for the preparation of pyrazole carboxylic acid derivatives. (2014). Google Patents.

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). ResearchGate. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2017). ResearchGate. [Link]

  • Chemical Variations on the p53 Reactivation Theme. (2017). MDPI. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). ResearchGate. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2023). ScienceDirect. [Link]

  • Process for the preparation of pyrazole-3-carboxylic acids. (1998). Google Patents.

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). National Institutes of Health. [Link]

  • Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules. (2024). PubMed Central. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. (2023). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. (2019). ACS Publications. [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed. [Link]

  • Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh) inhibitors for use as antivirals. (2024). Google Patents.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). MDPI. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). National Institutes of Health. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2023). Semantic Scholar. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). ResearchGate. [Link]

  • The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. (2023). MDPI. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

  • METHODS AND COMPOSITIONS FOR TREATMENT OF ANGIOGENIC DISORDERS USING ANTI-VEGF AGENTS. (2022). Google Patents.

  • The JAK-STAT Signalling Pathway: Pharmaceuticals, Side Effects, and Plant-Based Compounds. (2024). ResearchGate. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Publications. [Link]

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  • Therapeutic Strategies to Activate p53. (2022). MDPI. [Link]

  • Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). (2024). PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Welcome to the technical support guide for the synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational problem-solving.

The synthesis is typically a two-step process: (1) N-alkylation of a pyrazole-4-carboxylate ester with a cyclopropylmethyl electrophile, followed by (2) saponification of the ester to yield the final carboxylic acid. This guide is structured to address issues in both stages of this workflow.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic insights and corrective actions.

Step 1: N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

Question 1: My N-alkylation reaction yield is very low. What are the primary factors I should investigate?

Low yield in the alkylation step is a frequent issue stemming from suboptimal reaction conditions or competing side reactions. The key variables to control are the choice of base, solvent, and temperature.

Causality & Explanation: The N-alkylation of pyrazole is a nucleophilic substitution reaction. The pyrazole anion, generated by a base, attacks the electrophilic carbon of the alkylating agent (e.g., (bromomethyl)cyclopropane). The efficiency of this process hinges on generating the pyrazole anion without promoting side reactions.

  • Base Selection: The pKa of the pyrazole N-H is approximately 14. A base must be strong enough to deprotonate the pyrazole effectively but not so strong that it promotes side reactions with the solvent or the ester group.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are ideal as they solvate the cation of the base, leaving a more "naked" and highly reactive pyrazole anion.

  • Regioselectivity: Alkylation can occur at either the N1 or N2 position. For 3(5)-unsubstituted pyrazoles, alkylation is primarily governed by sterics, favoring the less hindered N1 position, which is the desired outcome for this synthesis.[1] However, the choice of base and cation can influence the N1/N2 ratio.

Corrective Actions:

  • Re-evaluate Your Base: If using a weak base like K₂CO₃ resulted in low conversion, consider switching to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). NaH ensures near-complete deprotonation, driving the reaction forward. Cs₂CO₃ is known to accelerate Sₙ2 reactions due to the "cesium effect," which involves better dissociation and solvation properties.

  • Optimize Solvent and Temperature: Ensure your solvent is anhydrous, as water will quench the base. DMF is a common and effective choice. The reaction is typically run from room temperature to around 60-80°C. If you observe decomposition (darkening of the reaction mixture), the temperature may be too high. Start at room temperature and gradually increase if the reaction is sluggish as monitored by TLC or LC-MS.

  • Check Reagent Quality: Ensure the (bromomethyl)cyclopropane is not degraded. It is a volatile and reactive alkyl halide.

Question 2: I've isolated my product, but NMR analysis shows a mixture of two isomers. How can I improve the regioselectivity?

You are likely observing a mixture of the desired 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylate and the undesired 2-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylate.

Causality & Explanation: The formation of two regioisomers occurs because both nitrogen atoms in the pyrazole ring are nucleophilic. While the N1 position is sterically more accessible, the electronic distribution can make the N2 position reactive as well. The reaction conditions can tip this balance.

dot

Caption: N1 vs. N2 alkylation pathways.

Corrective Actions:

  • Steric Control: Employing a bulkier base might enhance selectivity, but the primary driver is the interaction between the pyrazole anion and the electrophile. The cyclopropylmethyl group is relatively small, so high selectivity can be challenging.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to RT) can sometimes improve selectivity by favoring the kinetic product, which is often the sterically less hindered N1 isomer.

  • Purification: If isomer formation is unavoidable, careful column chromatography is the most effective method for separation. A solvent system like Hexane/Ethyl Acetate is a good starting point. The isomers often have a discernible difference in polarity, allowing for separation.

Table 1: Comparison of Conditions for N-Alkylation

Parameter Condition A (Moderate) Condition B (Aggressive) Rationale & Expected Outcome
Base K₂CO₃ / Cs₂CO₃ NaH (60% in mineral oil) NaH ensures full deprotonation, potentially increasing rate and yield, but may require more careful handling.
Solvent Acetonitrile Anhydrous DMF DMF is a superior solvent for Sₙ2 reactions due to its high polarity and aprotic nature.
Temperature 50-60 °C 25 °C (RT) Running at RT with a stronger base (NaH) can provide a good balance of reaction rate and selectivity.
Typical Yield 60-80% 85-95% More aggressive conditions generally lead to higher conversion.

| N1:N2 Ratio | ~5:1 to 10:1 | >10:1 | Conditions favoring a "free" anion (NaH in DMF) often enhance steric control, improving regioselectivity. |

Step 2: Saponification (Ester Hydrolysis)

Question 3: My hydrolysis reaction is not going to completion, even after extended reaction times. What's wrong?

Incomplete hydrolysis is typically due to insufficient hydrolytic strength or poor reaction kinetics.

Causality & Explanation: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This reaction is an equilibrium process, but the final deprotonation of the resulting carboxylic acid by the base drives it to completion. If the conditions are too mild, the rate of the initial attack is slow, leading to incomplete conversion.

Corrective Actions:

  • Choice and Equivalents of Base: Lithium hydroxide (LiOH) is often superior to NaOH or KOH in mixed aqueous/organic solvents like THF/H₂O due to the better solubility of its salts.[2] Use at least 2-3 equivalents of the base to ensure the reaction goes to completion and the final carboxylate salt is formed.

  • Increase Temperature: Gently heating the reaction to 40-50 °C can significantly increase the reaction rate without causing decomposition.

  • Solvent Composition: Ensure there is enough water present for the hydrolysis to occur and enough organic co-solvent (like THF or Methanol) to dissolve the starting ester. A common ratio is 3:1 or 2:1 THF:H₂O.

dot

Caption: Standard workflow for ester saponification.

Question 4: During the acidic workup of my hydrolysis, I get an oily substance or a very fine precipitate that is difficult to filter. How can I improve the isolation?

This is a common physical chemistry problem related to precipitation and crystallization.

Causality & Explanation: The final product is a carboxylic acid, which is soluble in its salt form (carboxylate) at high pH and insoluble in its protonated form at low pH. "Oiling out" occurs when the product precipitates from the solution above its melting point or as a supersaturated, non-crystalline solid. Fine precipitates are difficult to handle via filtration.

Corrective Actions:

  • Control the Rate of Acidification: Add the acid (e.g., 1M HCl) slowly while vigorously stirring. This allows for the gradual formation of larger, more easily filterable crystals.

  • Cool the Mixture: Perform the acidification in an ice bath. Lower temperatures decrease the solubility of the product and promote better crystal formation.

  • Extraction as an Alternative: If the product still oils out, an alternative is to extract it. After acidification, saturate the aqueous layer with NaCl to decrease the product's solubility in water, and then extract with an organic solvent like ethyl acetate or dichloromethane. The organic layers can then be combined, dried, and concentrated to yield the product.

  • Trituration: If you isolate an oily solid, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization and remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the standard, reliable protocol for this synthesis?

A field-proven protocol is provided below.

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Part A: Ethyl 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF (10 mL per 1g of starting ester).

  • Add ethyl 1H-pyrazole-4-carboxylate (1.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Add (bromomethyl)cyclopropane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure ester.

Part B: 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Stir the mixture at room temperature or warm to 40 °C for 2-4 hours, monitoring by TLC until the starting ester is consumed.

  • Cool the mixture to 0 °C and acidify to pH ~2-3 by the slow addition of 1M HCl.

  • A white precipitate should form. Stir for an additional 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Q2: Are there alternative synthetic routes?

Yes, while the alkylation-hydrolysis sequence is the most common, other methods exist. For instance, one could synthesize the pyrazole ring with the cyclopropylmethyl group already attached by reacting a suitably substituted 1,3-dicarbonyl compound with cyclopropylmethylhydrazine.[3][4] However, the availability and stability of cyclopropylmethylhydrazine can be a limitation, making the post-synthesis alkylation of a simpler pyrazole core a more practical and widely adopted strategy.

Q3: Can microwave-assisted synthesis be used to improve this reaction?

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often improve yields.[5]

  • For the N-alkylation step: MAOS can reduce the reaction time from hours to minutes. A typical condition might be 5-10 minutes at 100-120 °C in a sealed microwave vessel.

  • For the hydrolysis step: Microwave heating can also accelerate saponification, often completing the reaction in 5-15 minutes at 80-100 °C.[5] These methods require specific microwave synthesis equipment and careful optimization but offer a significant advantage in throughput.

Q4: How do I definitively confirm the structure and purity of my final product? A combination of analytical techniques is essential for validation:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. For the N1-alkylated product, you will see characteristic signals for the cyclopropylmethyl group (multiplets around 0.3-0.6 ppm and 1.2-1.4 ppm, and a doublet around 4.1-4.2 ppm for the CH₂). You will also see two distinct signals for the pyrazole ring protons. The absence of the N-H proton signal from the starting material is also a key indicator.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is used to determine the purity of the final compound.

  • Melting Point: A sharp melting point indicates high purity.

References

  • NCBI. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available at: [Link]

  • PubMed. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Available at: [Link]

  • MDPI. (2020). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Ring Formation

Welcome to the Technical Support Center dedicated to navigating the complexities of pyrazole ring formation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of pyrazole ring formation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively. This center is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, addressing the most common side reactions and experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is the most prevalent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The regiochemical outcome is a delicate balance of electronic and steric factors, as well as reaction conditions.

Causality: The two nitrogen atoms of a substituted hydrazine exhibit different nucleophilicities. Generally, the more sterically accessible and less electronically withdrawn nitrogen will preferentially attack one of the carbonyl carbons of the 1,3-dicarbonyl compound. The initial point of attack often dictates the final regioisomer.[1][2]

Troubleshooting Strategies:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.[3] These solvents can modulate the reactivity of the hydrazine and the dicarbonyl compound through hydrogen bonding.

  • pH Control: The acidity or basicity of the reaction medium is crucial. Acid catalysis can protonate a carbonyl group, activating it for nucleophilic attack, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. The optimal pH for regioselectivity is highly substrate-dependent and often requires empirical optimization.[4] For instance, using hydrazine hydrochlorides in aprotic dipolar solvents with the addition of a strong acid can enhance regioselectivity.[4]

  • Microwave Irradiation: Microwave-assisted synthesis can offer better control over the reaction temperature and significantly reduce reaction times, which can minimize the formation of undesired side products, including regioisomers.[5][6]

Q2: My reaction seems to stop at the pyrazoline stage. How do I ensure complete aromatization to the pyrazole?

The initial cyclization of a hydrazine with a 1,3-dicarbonyl compound often forms a non-aromatic dihydropyrazole, known as a pyrazoline.[1][7] Aromatization to the final pyrazole requires an oxidation step.

Causality: The formation of the pyrazole ring is a condensation reaction that involves the loss of two molecules of water. If the reaction conditions are not sufficiently forcing, or if an oxidizing agent is absent, the pyrazoline intermediate may be the major product isolated.[1][4][8]

Troubleshooting Strategies:

  • In-situ Oxidation: Often, the reaction conditions themselves can promote oxidation. For example, heating in DMSO under an oxygen atmosphere can facilitate the aromatization of pyrazolines.[8]

  • Addition of an Oxidizing Agent: If the pyrazoline is isolated, it can be oxidized to the pyrazole in a separate step. Common oxidizing agents for this purpose include:

    • Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective reagent for the oxidation of pyrazolines.

    • Bromine: In situ oxidation using bromine can be effective.[8]

    • Ceric Ammonium Nitrate (CAN): CAN can be used under solvent-free conditions for efficient oxidation.[9]

Q3: I'm observing unexpected byproducts. Could these be dimers or Michael addition products?

While less common than regioisomerism, other side reactions can occur.

Dimerization: Pyrazole units can self-associate through hydrogen bonding, which can sometimes complicate purification, but true covalent dimer formation during synthesis is less frequently reported. However, under certain conditions, reactive intermediates could potentially lead to dimerization.

Michael Addition: When using α,β-unsaturated carbonyl compounds as precursors, the hydrazine can potentially undergo a Michael addition as a competing reaction pathway, which might lead to the formation of different heterocyclic systems or acyclic byproducts.[4][10] The reaction conditions, particularly the basicity, can influence the competition between 1,2-addition (to the carbonyl) and 1,4-conjugate addition.

Troubleshooting: Careful analysis of the crude reaction mixture by LC-MS and NMR is essential to identify the structure of any byproducts. Adjusting the reaction temperature, order of addition of reagents, and catalyst can help to minimize these side reactions.

In-Depth Troubleshooting Guides & Protocols

Issue 1: Poor Regioselectivity in the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[2][7] However, with unsymmetrical dicarbonyls, it often leads to a mixture of regioisomers.

G start Poor Regioselectivity (Mixture of Isomers) solvent Modify Solvent System start->solvent ph_control Adjust pH start->ph_control temp_control Optimize Temperature & Reaction Time start->temp_control separation Purify Isomer Mixture start->separation tfe_hfip tfe_hfip solvent->tfe_hfip Use Fluorinated Alcohols (TFE or HFIP) acid acid ph_control->acid Acid Catalysis (e.g., Acetic Acid, HCl) base base ph_control->base Base Catalysis (e.g., NaOAc, Et3N) microwave microwave temp_control->microwave Microwave Synthesis chromatography chromatography separation->chromatography Column Chromatography crystallization crystallization separation->crystallization Fractional Crystallization

Caption: A workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

This protocol is adapted from studies demonstrating the beneficial effect of fluorinated alcohols on regioselectivity.[3]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.1-0.5 M.

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), a mild base (e.g., sodium acetate, 1.2 eq.) may be added.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the TFE under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography on silica gel.

Data Summary: Solvent Effects on Regioselectivity

SolventTypical Regioisomeric Ratio (A:B)Reference
Ethanol50:50 to 70:30[3]
TFE85:15 to 95:5[3]
HFIP>95:5[3]
Issue 2: Isolation of Pyrazoline Intermediate

If your synthesis yields a pyrazoline, a subsequent oxidation step is necessary to obtain the desired aromatic pyrazole.

Activated MnO₂ is a heterogeneous reagent that can be easily removed by filtration.[11]

  • Activation of MnO₂ (if necessary): Commercially available "activated" MnO₂ can often be used directly. For enhanced reactivity, it can be activated by heating at 100-120 °C under vacuum for several hours to remove adsorbed water.[11]

  • Reaction Setup: In a round-bottom flask, suspend the isolated pyrazoline (1.0 eq.) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene.

  • Addition of MnO₂: Add activated MnO₂ (5-10 eq. by weight) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The reaction is typically complete within a few hours to overnight. Monitor the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the celite pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude pyrazole, which can be further purified by recrystallization or column chromatography.

Advanced Troubleshooting & Characterization

Separating and Identifying Regioisomers

Even with optimized conditions, a mixture of regioisomers may be unavoidable.

  • Column Chromatography: This is the most common method for separating pyrazole regioisomers. Due to their often similar polarities, a careful selection of the mobile phase and a high-resolution silica gel are recommended.[12]

  • Fractional Crystallization: If the regioisomers have different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.[13][14] This involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly, leading to the preferential crystallization of one isomer.

NMR Spectroscopy is a powerful tool for distinguishing between regioisomers.

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrazole ring and adjacent substituents can provide definitive structural information.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the substitution pattern.[15]

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are particularly useful. An NOE correlation between the proton of a substituent on N1 and a proton of a substituent on C5 will confirm their spatial proximity and thus help in assigning the correct regioisomeric structure.[12]

G cluster_isomer1 Regioisomer A cluster_isomer2 Regioisomer B a1 N1-Substituent (R1) a2 C5-Substituent (R5) a1->a2 NOE Observed b1 N1-Substituent (R1) b2 C3-Substituent (R3) b1->b2 NOE Not Observed

Caption: Using 2D NOESY NMR to differentiate pyrazole regioisomers.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 1004-1033.
  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • El-Faham, A., et al. (2020).
  • Chem Help ASAP. (2019). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Canadian Journal of Chemistry. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. 76(6), 887-894.
  • ResearchGate. (2003). Characteristic 1 H and 13C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. 72(25), 9551-9556.
  • ResearchGate. (2016). Synthesis of Dihydropyrano[2,3- c ]pyrazoles with Trifluoroethanol as a Reusable Promoting Medium: A Green Protocol. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]

  • Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). 71, e1001.
  • Polyhedron. (2015). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. 99, 134-143.
  • Reddit. (2023). MnO2 Activation/Preparation for Alcohol Oxidation?. r/Chempros. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • The Journal of Organic Chemistry. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. 72(25), 9551–9556.
  • DergiPark. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(94), 52085-52090.
  • Arkivoc. (2008).
  • Organic Chemistry, An Indian Journal. (2015). An efficient oxidation of 2-pyrazolines and isoxazolines by ceric ammonium nitrate (CAN) under solvent free conditions. 11(6), 220-222.
  • Thieme. (2003). Combination of 1H and 13C NMR Spectroscopy.
  • Molecules. (2023).
  • Molecules. (2022).
  • Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • Google Patents. (1972). US3702889A - Process for making activated manganese dioxide.
  • ResearchGate. (2003). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2022). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. 20(33), 6635-6639.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Indian Journal of Chemistry. (2003).
  • ResearchGate. (2015). Regioselective Synthesis of Pyrazoles from β-Oxo Thioxoesters and α-Oxoketene O , N -Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Molecules. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. 27(21), 7261.
  • ScholarWorks @ UTRGV. (2024). Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. Retrieved from [Link]

  • ResearchGate. (2022). Divergent Synthesis of Pyrazoles via Manganese Pincer Complex Catalyzed Acceptorless Dehydrogenative Coupling Reactions. Retrieved from [Link]

  • Reddit. (2023). Knorr Pyrazole Synthesis advice. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-Alkylation of Pyrazoles

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry, as the resulting scaffolds are present in a wide array of biologically active compounds.[1][2][3][4] However, achieving high yields and, critically, controlling regioselectivity between the N1 and N2 positions can be challenging.[5] This guide provides practical, field-proven insights to help you navigate and optimize your experiments.

Troubleshooting Guide: Common Issues in Pyrazole N-Alkylation

The following table outlines common problems encountered during the N-alkylation of pyrazoles, their probable causes, and recommended solutions.

Problem Potential Causes Recommended Solutions & Optimization Strategies
Low or No Product Yield 1. Ineffective Deprotonation: The base may be too weak to deprotonate the pyrazole N-H. 2. Poor Solubility: The pyrazole starting material or the base may have poor solubility in the chosen solvent.[6] 3. Low Reactivity of Alkylating Agent: The leaving group on the alkylating agent may not be sufficiently reactive. 4. Decomposition of Reagents: The alkylating agent or the pyrazole may be unstable under the reaction conditions.1. Base Selection: - For standard alkyl halides, use moderately strong bases like K₂CO₃ or Cs₂CO₃. - For less reactive alkylating agents, consider stronger bases such as sodium hydride (NaH).[6][7] Ensure anhydrous conditions when using NaH.[6] 2. Solvent Optimization: - If solubility is an issue, switch to a more polar aprotic solvent like DMF or DMSO.[6] 3. Enhance Alkylating Agent Reactivity: - If using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of NaI or KI. 4. Temperature Control: - Start at room temperature and gradually increase the temperature if no reaction is observed. High temperatures can sometimes lead to side reactions.
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Steric and Electronic Effects: The substituents on the pyrazole ring and the alkylating agent play a crucial role in determining the site of alkylation.[2][3] 2. Reaction Conditions: The choice of base, cation, and solvent can significantly influence the N1/N2 ratio.[5][7]1. Steric Hindrance: - To favor alkylation at the less sterically hindered nitrogen, use a bulkier alkylating agent.[8] - Conversely, a smaller alkylating agent may show less selectivity. 2. Modifying the Pyrazole: - The electronic nature of substituents on the pyrazole ring can direct alkylation. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms.[5] 3. Cation and Solvent Effects: - The cation from the base can coordinate with the pyrazole anion, influencing the regioselectivity. Experiment with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) to alter the cation.[5] - The solvent can affect the dissociation of the pyrazolate salt and the solvation of the cation, thereby impacting regioselectivity. Screen solvents like THF, DMF, and acetonitrile.[7]
Formation of Quaternary Pyrazolium Salts 1. Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to dialkylation. 2. High Reaction Temperature: Elevated temperatures can promote the formation of the quaternary salt.1. Stoichiometry Control: - Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. 2. Temperature Management: - Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Side Reactions (e.g., Elimination, Isomerization) 1. Strongly Basic Conditions: The use of very strong bases can lead to elimination reactions with certain alkyl halides. 2. Unstable Products: The desired product might be unstable under the reaction conditions and isomerize.1. Base Moderation: - If elimination is observed, switch to a milder base such as K₂CO₃. 2. Alternative Alkylation Methods: - Consider alternative methods that do not require strong bases, such as the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst.[2][3] - Microwave-assisted synthesis under solvent-free conditions with sodium bicarbonate has been shown to minimize side reactions.[9]
Difficulty in Product Purification 1. Similar Polarity of Regioisomers: The N1 and N2 isomers often have very similar polarities, making them difficult to separate by column chromatography. 2. Baseline Streaking on Silica Gel: The basic nature of the pyrazole products can cause them to streak on acidic silica gel.1. Chromatographic Optimization: - Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking.[10] - If separation is still challenging, consider using a different stationary phase like neutral alumina.[10] 2. Recrystallization: - If the product is a solid, recrystallization can be a highly effective method for purification and for isolating a single regioisomer.[10] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my N-alkylation of pyrazole?

The choice of base is critical for successful N-alkylation. The pKa of the pyrazole N-H is typically in the range of 14-15, so a base that can effectively deprotonate it is required.

  • For general purposes: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are good starting points as they are effective and easy to handle.[6]

  • For less reactive alkylating agents: A stronger base like sodium hydride (NaH) may be necessary.[6][7] When using NaH, it is imperative to use an anhydrous solvent (like dry THF or DMF) to prevent quenching of the base.[6]

Q2: What is the most important factor influencing regioselectivity (N1 vs. N2 alkylation)?

Regioselectivity in pyrazole N-alkylation is a complex issue with no single determining factor. However, steric hindrance is often the most significant contributor.[2][3]

  • The alkyl group will preferentially add to the less sterically hindered nitrogen atom. Therefore, substituents on the pyrazole ring at the 3- and 5-positions will have a strong directing effect.

  • The bulkiness of the alkylating agent itself also plays a role. A larger alkylating agent will have a greater preference for the less hindered nitrogen. For instance, sterically bulky α-halomethylsilanes have been used to achieve high N1 selectivity.[8]

It is also important to consider that the choice of base and solvent can modulate this selectivity.[5][7]

Q3: My reaction is giving a mixture of regioisomers. How can I improve the selectivity?

If you are obtaining an inseparable mixture of N1 and N2 isomers, consider the following strategies:

  • Vary the Alkylating Agent: If possible, switch to a more sterically demanding alkylating agent to increase the preference for the less hindered nitrogen.[8]

  • Change the Base/Cation: The nature of the cation can influence the regioselectivity.[5] Try switching from a sodium base (NaH) to a potassium (K₂CO₃) or cesium (Cs₂CO₃) base.

  • Solvent Screening: The solvent can affect the aggregation and reactivity of the pyrazolate anion.[7] Screen a range of solvents with different polarities, such as THF, acetonitrile, and DMF.

  • Enzymatic Alkylation: For challenging cases, engineered enzymes have been shown to provide excellent regioselectivity (>99%) for pyrazole alkylation.[11]

Q4: Are there alternative, milder methods for N-alkylation of pyrazoles?

Yes, several methods avoid the use of strong bases and high temperatures:

  • Brønsted Acid Catalyzed Alkylation: This method utilizes trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst. It is a good alternative when your substrate is sensitive to strong bases.[2][3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with fewer side products.[12][13][14] Solvent-free conditions using sodium bicarbonate under microwave irradiation have been reported to be highly effective.[9]

  • Phase Transfer Catalysis: This technique can be particularly useful, sometimes even allowing the reaction to proceed without a solvent, which simplifies workup.[15]

Visualizing Reaction Parameters and Workflows

Factors Influencing Regioselectivity

The interplay of various factors determines the final N1/N2 product ratio. Understanding these relationships is key to optimizing your reaction.

G cluster_pyrazole Pyrazole Substrate cluster_reagents Reagents cluster_conditions Conditions Sterics Steric Hindrance (Substituents at C3/C5) Regioselectivity Regioselectivity (N1 vs. N2) Sterics->Regioselectivity Electronics Electronic Effects (EWG/EDG) Electronics->Regioselectivity AlkylatingAgent Alkylating Agent (Size and Reactivity) AlkylatingAgent->Regioselectivity Base Base (Strength and Cation) Base->Regioselectivity Solvent Solvent (Polarity, Coordinating Ability) Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

General Experimental Workflow for Optimization

A systematic approach to optimizing the N-alkylation of pyrazoles is crucial for achieving the desired outcome.

G Start Start: Select Pyrazole and Alkylating Agent ConditionScreening Condition Screening: - Base (K2CO3, NaH) - Solvent (DMF, THF) - Temperature (RT, 60°C) Start->ConditionScreening TLC_LCMS Monitor Reaction: TLC/LC-MS ConditionScreening->TLC_LCMS TLC_LCMS->ConditionScreening No Reaction Workup Aqueous Workup & Extraction TLC_LCMS->Workup Reaction Complete Analysis Analyze Crude Product: - Yield - N1/N2 Ratio (NMR) Workup->Analysis Troubleshoot Troubleshoot: - Low Yield? - Poor Selectivity? Analysis->Troubleshoot Purification Purification: - Column Chromatography - Recrystallization Optimized Optimized Protocol Purification->Optimized Troubleshoot->ConditionScreening Re-optimize Troubleshoot->Purification Acceptable

Caption: A systematic workflow for the optimization of pyrazole N-alkylation.

References

Sources

Optimization

overcoming solubility issues of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in aqueous media

This technical guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(Cyclopropylmethyl)-1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in aqueous media. Our approach is rooted in first principles of physical chemistry and formulation science to empower you to make informed, effective decisions in your experimental design.

Part 1: Understanding the Challenge - Physicochemical Profile

Before attempting to solubilize a compound, it is critical to understand its inherent physicochemical properties. 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (MW: 166.18 g/mol , Formula: C₈H₁₀N₂O₂) is an acidic molecule whose poor aqueous solubility is likely governed by a combination of its crystal lattice energy and hydrophobicity.[1][2]

The molecular structure features both a hydrophilic carboxylic acid group and moderately lipophilic pyrazole and cyclopropylmethyl moieties. The predicted XlogP value is approximately 0.4, which suggests that the molecule is not excessively lipophilic.[2] This profile indicates that the compound may be a "brick-dust" type, where strong intermolecular hydrogen bonding in the crystal state significantly hinders dissolution, rather than a "grease-ball" type driven purely by high lipophilicity.[3][4] The primary handle for manipulating its solubility is the ionizable carboxylic acid group.

Part 2: Troubleshooting Guide & Experimental Protocols

This section is designed as a series of questions you might encounter during your workflow. We provide not just the "what" but the "why" behind each strategy, followed by actionable protocols.

Initial Assessment Workflow

This workflow provides a logical progression from the simplest to more complex solubilization techniques.

G start Start: Dry Compound ph_adjust Strategy 1: pH Adjustment (Target pH > pKa + 2) start->ph_adjust Is pH modification allowed for application? cosolvent Strategy 2: Co-solvent System ph_adjust->cosolvent Insoluble or Precipitates success Success: Target Concentration Achieved (Validate with HPLC) ph_adjust->success Soluble? surfactant Strategy 3: Surfactant Micellization cosolvent->surfactant Insoluble or Precipitates cosolvent->success Soluble? cyclodextrin Strategy 4: Cyclodextrin Complexation surfactant->cyclodextrin Insoluble or Precipitates surfactant->success Soluble? cyclodextrin->success Soluble? fail Re-evaluate Strategy or Consider Solid Dispersion cyclodextrin->fail Insoluble

Caption: Decision tree for selecting a solubility enhancement strategy.

Q1: My compound won't dissolve in neutral buffer (e.g., PBS pH 7.4). What is the first and most critical step?

Answer: The first and most important strategy for a carboxylic acid is pH adjustment. The carboxylic acid group is weakly acidic. In its protonated form (at low pH), the molecule is neutral and less soluble. By increasing the pH of the aqueous medium above the compound's pKa, you deprotonate the carboxylic acid, forming a highly polar and much more soluble carboxylate salt.

Causality: The Henderson-Hasselbalch equation dictates the ratio of the ionized (soluble) to unionized (insoluble) forms of the acid. To ensure at least 99% of the compound is in its ionized form, the pH of the solution should be at least two units higher than its pKa.

  • Preparation: Prepare a stock solution of a suitable base, such as 1N Sodium Hydroxide (NaOH). Also, prepare your target aqueous buffer (e.g., Phosphate Buffered Saline, Tris buffer).

  • Dispersion: Weigh the desired amount of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid and suspend it in a small volume of your target buffer.

  • Titration: While stirring vigorously, add the 1N NaOH solution dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. Observe the suspension for dissolution. The solid should begin to dissolve as the pH increases.

  • Finalization: Continue adding base until all the solid has dissolved and the target pH (e.g., pH 8.0-9.0) is reached and stable.

  • Volume Adjustment: Once fully dissolved, add the remaining buffer to reach the final desired concentration and volume.

  • Validation: Always check for precipitation after 24 hours at the intended storage temperature.

Trustworthiness Check: If the compound precipitates over time, the solution may be supersaturated, or the compound may be unstable at high pH. Consider using a slightly lower concentration or a combination of pH adjustment and another method.[5]

Q2: I cannot raise the pH for my experiment. What is the next best approach?

Answer: If pH modification is not an option, using a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of non-polar or moderately polar compounds.

Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute by reducing the energy required to create a cavity for the solute molecule.

Co-solventTypical Starting % (v/v)Notes
Ethanol5-20%Can cause protein precipitation in some cell-based assays.
Propylene Glycol (PG)10-40%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)10-50%Higher viscosity; very effective for many compounds.
Dimethyl Sulfoxide (DMSO)<1% (cell assays), up to 10% (in vivo)Potent solvent, but can have biological effects. Use with caution.
  • Solvent Selection: Choose a co-solvent from Table 1 based on the constraints of your downstream application.

  • Stock Solution: Dissolve the 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in the pure co-solvent first to create a concentrated stock solution (e.g., 50 mg/mL in DMSO).

  • Dilution: Vigorously vortex or stir your aqueous buffer. Slowly add the concentrated stock solution dropwise to the stirring buffer to the desired final concentration.

  • Observation: Monitor for any signs of precipitation (cloudiness). If precipitation occurs, the co-solvent concentration is too low to maintain solubility.

  • Optimization: Repeat the process, either by increasing the percentage of co-solvent in the final formulation or by using a stronger co-solvent.

Trustworthiness Check: Always run a vehicle control (buffer + co-solvent without the compound) in your experiments to account for any effects of the co-solvent itself.

Q3: Co-solvents are not effective enough or are incompatible with my assay. What other options exist?

Answer: When pH adjustment and co-solvents fail, more advanced formulation strategies such as using surfactants or cyclodextrins can be employed.[6][7]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, effectively being "dissolved" within the aqueous phase. Common examples include Tween® 80 and Kolliphor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. The entire drug molecule, or its hydrophobic parts, can fit into the cyclodextrin's central cavity, forming an inclusion complex that is highly water-soluble. A common choice is Hydroxypropyl-β-cyclodextrin (HP-β-CD).

G cluster_0 Aqueous Medium cluster_1 Surfactant Micelle cluster_2 Cyclodextrin Complex compound Drug Crystal (Insoluble) s_mol Drug Molecule compound->s_mol Surfactant > CMC cd_mol Drug Molecule compound->cd_mol Cyclodextrin ion Ionized Drug (Soluble Salt) compound->ion pH > pKa s_head->s_mol Hydrophobic Core s_mol->s_tail Hydrophilic Shell cd_ring Cyclodextrin

Caption: Mechanisms of solubilization for a poorly soluble acid.

  • Excipient Selection: Prepare stock solutions of your chosen excipient (e.g., 20% w/v Tween® 80 or 40% w/v HP-β-CD) in your aqueous buffer.

  • Formulation: Add an excess amount of your solid compound to several vials.

  • Titration: To each vial, add different concentrations of the excipient solution (e.g., 0.5%, 1%, 2%, 5%, 10% final concentration).

  • Equilibration: Seal the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Part 3: Analytical Validation - How to Trust Your Results

A solubilization protocol is only as good as its validation. You must be able to accurately quantify the concentration of your dissolved compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for this.[8]

Q4: How can I develop an HPLC method to quantify my compound's concentration?

Answer: A robust RP-HPLC method with UV detection can be developed to separate your compound from any excipients and accurately measure its concentration.

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid ensures the carboxylic acid is protonated for consistent retention.

    • Solvent B: Acetonitrile or Methanol.[8]

  • Detection: Use a UV-Vis detector. Determine the wavelength of maximum absorbance (λ-max) for your compound by running a scan of a dilute solution (e.g., 10 µg/mL in methanol).

  • Initial Method (Isocratic):

    • Start with a 50:50 mix of Solvent A and Solvent B.

    • Set the flow rate to 1.0 mL/min.[8]

    • Inject 10 µL of a known concentration standard.

  • Optimization:

    • If retention time is too short: Decrease the percentage of Solvent B (e.g., to 30% or 40%).

    • If retention time is too long: Increase the percentage of Solvent B (e.g., to 60% or 70%).

    • Aim for a retention time between 3 and 10 minutes for good separation and efficiency.

  • Calibration: Once a suitable retention time is achieved, prepare a series of known concentration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard to generate a calibration curve (Peak Area vs. Concentration). The R² value should be >0.998 for a reliable method.[8]

  • Sample Analysis: Dilute your supernatant from Protocol 3 into the mobile phase to ensure the concentration falls within the range of your calibration curve, then inject and quantify.

Part 4: Frequently Asked Questions (FAQs)

  • FAQ 1: I dissolved my compound in DMSO, but it crashed out when I added it to my cell culture media. Why?

    • This is a common problem related to solvent-shifting. While your compound is soluble in DMSO, it is not soluble in the final aqueous system. When the DMSO is diluted, the solvent polarity dramatically increases, causing the compound to precipitate. To solve this, you must either decrease the final concentration or add other excipients (like surfactants) to the final medium to maintain solubility.

  • FAQ 2: Can I just sonicate my compound to get it into solution?

    • Sonication can help break up solid aggregates and speed up the dissolution process, but it does not increase the equilibrium solubility of the compound.[9] If the compound is not soluble at that concentration, it will eventually precipitate out of solution, even after sonication. It is a useful tool for kinetics, not for thermodynamics.

  • FAQ 3: My compound seems to degrade at high pH. How can I confirm this and what should I do?

    • To confirm degradation, monitor the purity of your solution over time using your HPLC method. If new peaks appear or the main peak area decreases, degradation is likely occurring. In this case, avoid high pH. You must use non-pH-dependent methods like co-solvents, surfactants, or cyclodextrins.

  • FAQ 4: Are there any safety concerns with the proposed excipients?

    • All excipients should be handled according to their Safety Data Sheet (SDS). For in vitro and in vivo studies, it is crucial to use pharmaceutical-grade excipients and to be aware of their potential toxicities. For example, DMSO can affect cell differentiation, and some surfactants can cause cell lysis at high concentrations. Always run vehicle controls to assess the impact of your formulation blank.

References

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025).
  • Formulation strategies for poorly soluble drugs. (2025).
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2025).
  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylicacid. (n.d.). MySkinRecipes.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Asian Journal of Chemistry.
  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure.
  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. (2025).
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2025).
  • 1-Methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Boron Molecular.
  • Pyrazole-4-carboxylic acid. (n.d.).
  • 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid. (n.d.). Benchchem.
  • Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. (n.d.).
  • 1-Isopropyl-1H-pyrazole-4-carboxylic acid. (n.d.). Chem-Impex.
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (2025). PubMed.
  • 1-(cyclopropylmethyl)-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite.

Sources

Troubleshooting

strategies to reduce impurities in the synthesis of pyrazole derivatives

Technical Support Center: Pyrazole Derivative Synthesis Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Derivative Synthesis

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] However, their synthesis is not without challenges, often leading to mixtures of regioisomers and other impurities that can complicate purification and downstream applications.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate common synthetic hurdles. We will delve into the causality behind impurity formation and provide validated strategies to enhance purity and yield.

Part 1: Troubleshooting Guides & FAQs

This section addresses specific issues encountered during pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and its variations, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5]

Issue 1: Formation of Regioisomeric Impurities

Q1: My reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole regioisomers that are difficult to separate. What is the root cause and how can I improve the regioselectivity?

A1: Underlying Cause: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[1][3] The reaction proceeds via nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons of the diketone.[5] The distribution of the resulting regioisomers is dictated by the relative electrophilicity of the two carbonyl carbons and the relative nucleophilicity of the two nitrogen atoms of the hydrazine.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.

  • Hydrazine Nucleophilicity: In substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms exhibit different nucleophilicities. For instance, in methylhydrazine, the methyl-substituted nitrogen is more nucleophilic.[1]

Troubleshooting Strategies:

  • Solvent and Acid Catalysis Optimization:

    • Protic vs. Aprotic Solvents: Traditional methods often use protic solvents like ethanol, which can lead to equimolar mixtures of regioisomers.[1] Switching to aprotic dipolar solvents such as DMF, NMP, or DMAc, especially in the presence of a strong acid like HCl, can significantly enhance regioselectivity.[1] The acidic conditions accelerate the dehydration steps, and the aprotic environment can better differentiate the reactivity of the two carbonyls.[1]

    • Fluorinated Alcohols: The use of fluorinated alcohols as solvents has also been shown to improve regioselectivity in certain cases.

  • Temperature Control:

    • Lowering the reaction temperature can often favor the thermodynamically more stable product, potentially increasing the ratio of the desired regioisomer. Conversely, in some systems, higher temperatures might be necessary to overcome the activation energy barrier for the desired pathway. It is crucial to perform a temperature screening study. For some catalyzed reactions, increasing the temperature to a certain point (e.g., 60°C) improves yield, but further increases can be detrimental.[3]

  • Strategic Choice of Precursors:

    • β-Enaminones: Utilizing β-enaminones or related compounds, where one carbonyl is masked as an enamine, can direct the initial nucleophilic attack, thereby controlling regioselectivity.[1][3]

    • Pre-formation of Hydrazones: In some instances, pre-forming a hydrazone with one of the carbonyls under controlled conditions before cyclization can offer a higher degree of regiocontrol.

Issue 2: Incomplete Reaction and Low Yield

Q2: My pyrazole synthesis is sluggish, resulting in a low yield and a significant amount of unreacted starting materials. How can I drive the reaction to completion?

A2: Underlying Cause: Incomplete conversion is often due to insufficient activation of the carbonyls, poor nucleophilicity of the hydrazine, or an unfavorable reaction equilibrium. The cyclization and subsequent dehydration to form the aromatic pyrazole ring are critical steps that can stall under suboptimal conditions.[4]

Troubleshooting Strategies:

  • Catalyst Selection:

    • Acid Catalysis: Most Knorr-type pyrazole syntheses require an acid catalyst to protonate a carbonyl oxygen, thereby increasing its electrophilicity.[5] If you are not using a catalyst, adding a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH) or a Lewis acid (e.g., nano-ZnO, lithium perchlorate) can dramatically increase the reaction rate.[3]

    • Heterogeneous Catalysts: The use of solid-supported catalysts like Amberlyst-70 can simplify workup and purification while effectively catalyzing the reaction.[3]

  • Reaction Temperature and Time:

    • As a general rule, increasing the reaction temperature will increase the reaction rate. However, this must be balanced against the potential for side reactions and decomposition. A systematic study of temperature and reaction time is recommended. For some systems, microwave irradiation can significantly shorten reaction times and improve yields.[2]

  • Water Removal: The final step of pyrazole formation is a dehydration reaction.[4] If water is not effectively removed from the reaction mixture, the equilibrium may not favor product formation.

    • Dean-Stark Apparatus: For reactions run in suitable solvents like toluene, a Dean-Stark trap is highly effective for removing water as it is formed.

    • Drying Agents: The addition of a drying agent like anhydrous MgSO₄ or molecular sieves can also be beneficial, although less common in refluxing systems.

Issue 3: Pyrazoline and Other Side-Product Formation

Q3: My reaction is producing a significant amount of a dihydropyrazole (pyrazoline) intermediate, and I'm having trouble converting it to the desired aromatic pyrazole. What are my options?

A3: Underlying Cause: Pyrazolines are common intermediates in pyrazole syntheses, especially when starting from α,β-unsaturated ketones (chalcones) or during the cyclization of 1,3-dicarbonyls with hydrazines.[1][3] The final aromatization step requires an oxidation or elimination event that may not occur spontaneously under the reaction conditions.

Troubleshooting Strategies:

  • In Situ Oxidation:

    • Air/Oxygen: For some substrates, simply bubbling air or oxygen through the reaction mixture, particularly in a solvent like DMSO at elevated temperatures, can be sufficient to promote oxidation to the pyrazole.[6]

    • Chemical Oxidants: If spontaneous oxidation is slow, a mild oxidizing agent can be added.

      • Iodine (I₂): A stoichiometric amount of iodine in a solvent like acetic acid can effectively oxidize pyrazolines to pyrazoles.[1]

      • Bromine (Br₂): Can also be used for in situ oxidation of pyrazoline intermediates.[6]

  • Modification of the Synthetic Route:

    • Using α,β-Acetylenic Ketones: The reaction of hydrazines with α,β-acetylenic ketones can directly yield pyrazoles, bypassing the need for a separate oxidation step. However, this method can also lead to regioisomeric mixtures.[1]

    • Vinyl Ketones with a Leaving Group: Employing α,β-unsaturated ketones that have a good leaving group at the β-position allows for direct formation of the pyrazole via an addition-elimination mechanism.[1]

Part 2: Experimental Protocols & Data

Protocol 1: Regioselective Synthesis of 1-Aryl-3-trifluoromethyl-5-aryl-1H-pyrazoles

This protocol is adapted from methodologies that prioritize high regioselectivity by leveraging specific solvent and catalyst effects.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 4,4,4-trifluoro-1-arylbutan-1,3-dione (1.0 eq.) in N,N-dimethylacetamide (DMAc) (approx. 0.2 M concentration).

  • Addition of Hydrazine: Add the arylhydrazine hydrochloride (1.1 eq.) to the solution.

  • Acidification: To the stirring mixture, add a 10 N aqueous solution of HCl (0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining DMAc and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Summary: Solvent Effect on Regioselectivity

1,3-Diketone SubstrateHydrazineSolventAcid CatalystRegioisomeric Ratio (Desired:Undesired)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazine HClEthanolNone~1:1[1]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazine HClDMAcHCl>98:2[1]
1-Phenyl-1,3-butanedionePhenylhydrazine HClDMAcHClLoss of regioselectivity[1]

This table illustrates the dramatic improvement in regioselectivity when switching from a protic solvent (ethanol) to an aprotic dipolar solvent (DMAc) with acid catalysis for fluorinated diketones.

Part 3: Visualizations

Diagram 1: Knorr Pyrazole Synthesis and Regioisomer Formation

This diagram illustrates the general mechanism of the Knorr pyrazole synthesis, highlighting the two possible pathways that lead to the formation of regioisomers from an unsymmetrical 1,3-diketone.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B diketone Unsymmetrical 1,3-Diketone (R1 ≠ R3) attackA Attack at C1 diketone->attackA More electrophilic carbonyl or less steric hindrance attackB Attack at C3 diketone->attackB Less electrophilic carbonyl or more steric hindrance hydrazine Substituted Hydrazine (R2-NH-NH2) hydrazine->attackA hydrazine->attackB intermediateA Intermediate A attackA->intermediateA cyclizeA Cyclization intermediateA->cyclizeA productA Regioisomer A cyclizeA->productA Dehydration intermediateB Intermediate B attackB->intermediateB cyclizeB Cyclization intermediateB->cyclizeB productB Regioisomer B cyclizeB->productB Dehydration

Caption: Knorr synthesis pathways leading to regioisomers.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in pyrazole synthesis.

G start Low Yield Observed check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add Acid/Lewis Acid Catalyst check_catalyst->add_catalyst No optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Yes add_catalyst->optimize_temp check_water Is water removal necessary? optimize_temp->check_water remove_water Implement Water Removal (e.g., Dean-Stark) check_water->remove_water Yes reassess Re-evaluate Reaction check_water->reassess No remove_water->reassess

Caption: Troubleshooting workflow for low pyrazole yield.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid Production

Welcome to the technical support center for the synthesis and scale-up of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. The information provided herein is based on established chemical principles and practical experience in process development.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield in the N-Alkylation Step

Question: We are experiencing low yields during the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with cyclopropylmethyl bromide. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the N-alkylation of pyrazoles are a common challenge, often stemming from several factors. The primary concerns are competing side reactions and incomplete conversion.

Potential Causes & Solutions:

  • Formation of N2-alkylated isomer: The pyrazole ring has two nitrogen atoms, and alkylation can occur at either N1 or N2. The desired product is the N1-alkylated isomer. The ratio of N1 to N2 alkylation is influenced by the reaction conditions.

    • Solution: Employing a bulkier base can sterically hinder alkylation at the more sterically accessible N2 position, favoring the desired N1 substitution. The choice of solvent also plays a crucial role; polar aprotic solvents like DMF or DMSO generally favor N1 alkylation.

  • Competing O-alkylation: If a strong base is used, it can deprotonate the carboxylic acid (if present) or the enol form of the ester, leading to O-alkylation.

    • Solution: It is advisable to perform the alkylation on the pyrazole ester and then hydrolyze it to the carboxylic acid in a subsequent step. Using a milder base, such as potassium carbonate (K₂CO₃), can minimize this side reaction.

  • Incomplete reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. If the reaction stalls, a moderate increase in temperature or an extension of the reaction time may be necessary. However, be cautious of potential side reactions at higher temperatures.

  • Degradation of cyclopropylmethyl bromide: Cyclopropylmethyl halides can be prone to rearrangement, especially under harsh conditions.

    • Solution: Use high-quality, freshly prepared or properly stored cyclopropylmethyl bromide. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

ParameterRecommended ConditionRationale
Base K₂CO₃, Cs₂CO₃Milder bases that minimize side reactions.
Solvent DMF, AcetonitrilePolar aprotic solvents that favor N1-alkylation.
Temperature 60-80 °COptimal range to ensure a reasonable reaction rate without significant degradation.
Atmosphere Inert (N₂, Ar)Prevents degradation of reagents.
Issue 2: Difficulties in the Hydrolysis of the Ester

Question: We are facing challenges with the hydrolysis of ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid. The reaction is either incomplete or leads to product degradation. What are the recommended procedures?

Answer:

The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. The main challenges are ensuring complete conversion without causing decomposition of the product.

Potential Causes & Solutions:

  • Incomplete hydrolysis: Standard hydrolysis conditions (e.g., NaOH in ethanol/water) may not be sufficient for complete conversion, especially on a larger scale.

    • Solution: The use of lithium hydroxide (LiOH) in a mixture of THF and water is often more effective for the hydrolysis of pyrazole esters. The reaction can typically be carried out at room temperature, which minimizes the risk of side reactions.

  • Product degradation: Pyrazole rings can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Maintain a moderate temperature during hydrolysis. Careful monitoring of the reaction is crucial to avoid prolonged exposure to harsh conditions once the reaction is complete.

  • Work-up issues: The product, being a carboxylic acid, is soluble in aqueous base. Incomplete acidification during work-up will result in loss of product to the aqueous phase.

    • Solution: After the hydrolysis is complete, carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid. The product can then be isolated by filtration.

Issue 3: Impurity Profile and Purification Challenges

Question: Our final product, 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, contains several impurities that are difficult to remove by simple crystallization. What are the likely impurities and what purification strategies can be employed?

Answer:

The presence of persistent impurities is a common issue in multi-step syntheses. Understanding the potential sources of these impurities is key to developing an effective purification strategy.

Likely Impurities:

  • N2-alkylated isomer: As mentioned earlier, this is a common byproduct of the alkylation step.

  • Unreacted starting materials: Incomplete conversion in either the alkylation or hydrolysis step will lead to the presence of starting materials in the final product.

  • Side-products from cyclopropylmethyl bromide: Rearrangement products of cyclopropylmethyl bromide can lead to the formation of isomeric impurities.

Purification Strategies:

  • Recrystallization: While simple crystallization may not be effective, a careful selection of the recrystallization solvent or solvent system can significantly improve purity. Experiment with a range of solvents of varying polarities.

  • Acid-Base Extraction: The carboxylic acid product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic phase. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

  • Chromatography: For high-purity requirements, column chromatography may be necessary. However, this is often not practical for large-scale production. It is more suitable for purifying smaller batches or for identifying impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the scale-up of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid production.

Q1: What is a typical synthetic route for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid?

A common and efficient synthetic route involves a two-step process:

  • N-Alkylation: The reaction of a commercially available pyrazole ester, such as ethyl 1H-pyrazole-4-carboxylate, with cyclopropylmethyl bromide in the presence of a base.[1]

  • Hydrolysis: The subsequent hydrolysis of the resulting ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate to the final carboxylic acid product.

Synthetic_Route Start Ethyl 1H-pyrazole-4-carboxylate Intermediate Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate Start->Intermediate N-Alkylation Product 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid Intermediate->Product Hydrolysis Reagent1 Cyclopropylmethyl bromide, Base N-Alkylation N-Alkylation Reagent2 LiOH, H₂O/THF Hydrolysis Hydrolysis

Caption: A typical two-step synthesis of the target compound.

Q2: What are the key safety considerations when working with cyclopropylmethyl bromide?

Cyclopropylmethyl bromide is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is also important to be aware of its potential for rearrangement, especially at elevated temperatures.[2][3]

Q3: How can the regioselectivity of the N-alkylation be controlled?

Controlling the regioselectivity of the N-alkylation is crucial for maximizing the yield of the desired N1-isomer. Several factors influence this:

  • Steric hindrance: Using a bulkier alkylating agent or a sterically hindered pyrazole can favor alkylation at the less hindered nitrogen.

  • Solvent effects: Polar aprotic solvents generally favor N1-alkylation, while polar protic solvents can lead to a mixture of isomers.

  • Counter-ion of the base: The nature of the cation from the base can influence the site of alkylation.

Q4: Are there any one-pot methods available for the synthesis of pyrazole carboxylic acids?

While a direct one-pot synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is not commonly reported, there are general one-pot methods for synthesizing pyrazole derivatives.[4][5] These often involve the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] However, for this specific target molecule, a stepwise approach is generally more practical and higher yielding.

Q5: What are the critical process parameters to monitor during scale-up?

During the scale-up of this synthesis, it is essential to monitor several critical parameters to ensure consistency and safety:

  • Temperature control: Exothermic reactions, such as the N-alkylation, require careful temperature management to prevent runaways and side reactions.

  • Mixing efficiency: Adequate mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates.

  • Reaction monitoring: Real-time monitoring of the reaction progress allows for timely adjustments and determination of the reaction endpoint.

  • Work-up and isolation procedures: These steps need to be robust and scalable to ensure consistent product quality and yield.

Successful scale-up requires a thorough understanding of the reaction kinetics, thermodynamics, and mass transfer phenomena.[6]

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate
  • To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add cyclopropylmethyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
  • Dissolve ethyl 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • After completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Crystallization Recrystallization Extraction->Crystallization Aqueous Layer (Product) Impurities Impurities Extraction->Impurities Organic Layer (Impurities) Pure Pure Product Crystallization->Pure

Caption: A general purification workflow for the final product.

IV. References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139.

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 539-556.

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549.

  • Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. WO2014120397A1.

  • Voskressensky, L. G., et al. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(36), 9415-9425.

  • Molbase. (n.d.). Synthesis of ethyl 1-cyclopropylmethyl-3-methyl-1H-pyrazole-5-carboxylate. [Link]

  • Pouliot, M., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6143-6147.

  • Kamal, A., et al. (2004). Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. Journal of Medicinal Chemistry, 47(1), 211-222.

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-942.

  • de la Cruz, J. B. N., et al. (2018). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ChemSusChem, 11(1), 46-69.

  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.

  • Wang, X., et al. (2020). Diastereoselective construction of spiro-cyclopropyl-pyrazoles via a [2 + 1] annulation reaction of iminoindoline-derived alkenes and 4-bromo-pyrazolones. Organic & Biomolecular Chemistry, 18(29), 5621-5625.

  • Teixeira, C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4945.

  • Pouliot, M., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6143-6147.

  • Yang, S., et al. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 22(10), 1645.

  • Kim, H., et al. (2016). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C[[double bond, length as m-dash]]O) coupling. Chemical Communications, 52(42), 6941-6944.

  • Google Patents. (2000). Process for the production of cyclopropylmethyl halides. US6118032A.

  • Al-Ostath, R. A., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(3), 543.

  • da Silva, A. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 88(17), 12284-12295.

  • Şener, A., et al. (2010). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Eurasian Journal of Chemistry, 5(2), 101-108.

  • de Faria, D. L. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638259.

  • AIChE. (n.d.). Session: Predictive Scale-Up/Scale-Down for Pharmaceuticals - Proceedings. [Link]

  • Li, Z., et al. (2023). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters, 25(30), 5621-5625.

  • Sridhar, M., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Heterocyclic Chemistry, 53(6), 1933-1940.

  • Wang, Y., et al. (2019). Review of cyclopropyl bromide synthetic process. Journal of Physics: Conference Series, 1237, 022059.

  • Kumar, A., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). International Journal of Pharmaceutical Sciences and Research, 9(8), 3078-3093.

  • Kolyvanov, N. A., et al. (2022). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 27(19), 6543.

  • Al-Suhaimi, K. S., et al. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1140.

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. [Link]

  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 8031-8049.

  • Rege, P. D., et al. (2011). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic Letters, 13(19), 5244-5247.

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for Pyrazole Carboxylic Acids

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in ach...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this important class of heterocyclic compounds. Pyrazole carboxylic acids are foundational building blocks in numerous pharmaceuticals and agrochemicals, making their purification a critical step in synthesis.[1]

This document moves beyond simple protocols to explain the underlying chemical principles governing purification strategies. By understanding the "why" behind each step, you can intelligently troubleshoot unexpected results and adapt these methods to your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel pyrazole carboxylic acid?

A: The most logical starting point depends on the scale of your reaction and the nature of expected impurities. For small-scale (mg to low grams), a simple recrystallization is often the most efficient first choice. For larger scales or when dealing with complex impurity profiles, an acid-base extraction is highly effective at removing neutral or basic impurities. The key is to leverage the dual acidic (carboxylic acid) and weakly basic (pyrazole nitrogen) nature of your molecule.[2][3]

Q2: How do I choose an appropriate solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. A rule of thumb is to match solvent polarity to your compound. For pyrazole carboxylic acids, which possess both polar (acid, N-H) and non-polar (aryl or alkyl substituents) regions, common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), or mixed solvent systems like hexane/ethyl acetate or ethanol/water.[4] Always start with small-scale solvent screening to find the optimal system.

Q3: What are the most common impurities to watch for?

A: Impurities typically fall into three categories:

  • Unreacted Starting Materials: Such as hydrazines or 1,3-dicarbonyl compounds used in the initial cyclization.[5]

  • Reaction Byproducts: Including regioisomers, over-alkylated products, or products from side-reactions.

  • Residual Solvents and Reagents: From the reaction or initial workup (e.g., DMF, acetic acid, inorganic salts).

Q4: How can I reliably assess the purity of my final product?

A: A single method is rarely sufficient. A combination of techniques provides the most confidence:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for visualizing the number of components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A well-developed HPLC method is essential for purity analysis.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify impurities.[7]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your crude pyrazole carboxylic acid.

Purification_Workflow Start Crude Pyrazole Carboxylic Acid TLC_Check Analyze by TLC. Are impurities significantly different in polarity? Start->TLC_Check AcidBase Perform Acid-Base Extraction TLC_Check->AcidBase Yes, and impurities are neutral/basic Recrystallize Perform Recrystallization TLC_Check->Recrystallize Yes, and product is major spot Chromatography Perform Column Chromatography TLC_Check->Chromatography No, impurities are very close in polarity AcidBase->Recrystallize Product is solid and needs further polishing Final_Purity Assess Purity (HPLC, NMR, MP) AcidBase->Final_Purity Product precipitates as a pure solid Recrystallize->Final_Purity Chromatography->Recrystallize To remove residual silica/solvent Success Pure Product Final_Purity->Success

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues encountered during purification in a question-and-answer format.

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: Oiling out occurs when the solute becomes supersaturated at a temperature above its melting point, or when impurities prevent proper crystal lattice formation.

  • Causality: The high concentration of your product in the hot solvent leads to it separating as a liquid phase (an oil) upon cooling because this is kinetically faster than the ordered process of crystallization.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the hot solvent to decrease the saturation level. Allow it to cool much more slowly.

    • Lower the Solution Temperature: If possible, use a lower-boiling solvent or a co-solvent system (e.g., ethyl acetate/hexane) to reduce the temperature at which saturation occurs.[4]

    • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites. If you have a small amount of pure crystal, add a "seed" crystal to initiate crystallization.

Q: My recovery from recrystallization is extremely low. How can I improve it?

A: Low recovery is a common and frustrating issue, typically caused by using too much solvent or choosing a solvent in which your compound has high solubility even when cold.

  • Causality: If the compound remains significantly soluble in the cold mother liquor, it will not precipitate, leading to product loss upon filtration.

  • Solutions:

    • Reduce Solvent Volume: Before cooling, carefully evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating to reach the saturation point.

    • Add an Anti-Solvent: If your compound is dissolved in a polar solvent (like ethanol), slowly add a non-polar "anti-solvent" (like water or hexane) until the solution becomes faintly cloudy (turbid), then heat to clarify and cool slowly.[4] This drastically reduces the compound's solubility.

    • Cool for Longer/Colder: Ensure the flask is cooled for an adequate amount of time in an ice bath (or even a freezer, if the solvent's freezing point allows) to maximize precipitation.

Column Chromatography Issues

Q: My pyrazole carboxylic acid is streaking badly on my silica gel column. Why is this happening?

A: This is a classic problem when purifying acidic compounds on acidic silica gel.

  • Causality: The carboxylic acid (pKa ~3-5) can exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms on the silica surface.[2] This equilibrium leads to a continuous "on-off" interaction with the stationary phase, causing severe band broadening and tailing (streaking).

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, like acetic acid or formic acid, to your eluent.[9] This ensures the mobile phase is acidic enough to keep your carboxylic acid fully protonated (R-COOH), preventing ionization and leading to sharp, well-defined bands.

    • Consider Reverse-Phase: If streaking persists, switch to a reverse-phase (C18) column where such secondary interactions are less problematic.[9]

Acid-Base Extraction Issues

Q: After dissolving my crude product in a basic aqueous solution and washing, no precipitate forms when I re-acidify. Where did my product go?

A: This alarming situation usually has a few possible explanations.

  • Causality: The carboxylate salt of your pyrazole may be more water-soluble than anticipated, or the pH has not been lowered sufficiently to cause precipitation.

  • Solutions:

    • Verify the pH: Do not rely on stoichiometric amounts of acid. Use pH paper or a pH meter to ensure you have reached a pH of at least 2-3 units below the pKa of your carboxylic acid (typically aiming for pH 1-2).[7][10]

    • Extract, Don't Just Precipitate: After acidification, the protonated pyrazole carboxylic acid may still have some water solubility. Perform a back-extraction into an organic solvent like ethyl acetate or dichloromethane (3x washes) to recover your product.[7]

    • Cool the Solution: Reducing the temperature of the acidified aqueous solution in an ice bath can significantly decrease the solubility of your product and promote precipitation.

Workflow for Acid-Base Extraction

This diagram illustrates the separation of a pyrazole carboxylic acid from neutral impurities.

Acid_Base_Extraction start start step1 Add Aqueous Base (e.g., 1M NaOH) and Shake start->step1 sep_funnel Separatory Funnel Aqueous Layer Py-COO⁻Na⁺ (Product) Organic Layer Neutral Impurity step1->sep_funnel organic_path Organic Layer (Discard or process for impurities) sep_funnel:org->organic_path aqueous_path Aqueous Layer sep_funnel:aq->aqueous_path step2 Add Aqueous Acid (e.g., 1M HCl) until pH ~1-2 aqueous_path->step2 result Precipitation or Extraction Solid Product Py-COOH Extract with EtOAc Py-COOH step2->result

Sources

Optimization

preventing degradation of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid during storage

Last Updated: January 26, 2026 Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of degradation of 1-(Cyclopropylmethyl)-1H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 26, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of degradation of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid during storage. By understanding the inherent chemical properties of this molecule and the external factors that can influence its stability, you can ensure the integrity of your samples and the reproducibility of your experimental results. This document is structured to provide both quick-reference FAQs and detailed troubleshooting protocols.

Molecular Structure and Inherent Stability

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring, a carboxylic acid functional group, and a cyclopropylmethyl substituent. Each of these components contributes to the overall stability profile of the molecule.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which generally imparts significant stability. It is resistant to oxidation and reduction under many conditions.[1] However, strong oxidizing agents or certain photochemical conditions can lead to ring-opening or modification.

  • Carboxylic Acid Group: The carboxylic acid moiety is a polar, acidic functional group. While generally stable, it can be susceptible to decarboxylation, especially at elevated temperatures.[2][3] It also makes the molecule sensitive to pH and prone to reactions with bases.[4]

  • Cyclopropylmethyl Group: The cyclopropyl group is a strained three-membered ring. While the cyclopropylmethyl carbocation is notably stable due to hyperconjugation, the ring itself can be susceptible to opening under certain enzymatic or harsh chemical conditions, such as strong acids.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid?

A1: Visual signs of degradation can include a change in color (e.g., yellowing or browning), a change in physical state (e.g., from a crystalline solid to a viscous oil), or the development of an unusual odor. On an analytical level, degradation can be detected by the appearance of new peaks or a decrease in the main peak's area in chromatographic analyses (e.g., HPLC, GC-MS).

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid at or below 4°C. For shorter periods, storage at room temperature in a desiccator may be acceptable, but refrigeration is preferred to minimize the risk of thermal degradation.

Q3: How does humidity affect the stability of this compound?

A3: As a carboxylic acid, this compound is hygroscopic and can absorb moisture from the air. The presence of water can facilitate hydrolytic degradation pathways and may also lead to physical changes in the solid material. Therefore, it is crucial to store it in a dry environment.

Q4: Is this compound sensitive to light?

A4: Pyrazole derivatives can exhibit photostability, but prolonged exposure to UV or high-intensity light should be avoided as it can potentially induce photochemical reactions.[8] It is best practice to store the compound in an amber vial or in a dark location.

Q5: What are the main degradation pathways I should be concerned about?

A5: The primary degradation pathways for this molecule are likely to be:

  • Oxidation: Particularly of the pyrazole ring, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ion contaminants.

  • Hydrolysis: The carboxylic acid group can be susceptible to reactions in the presence of water.

  • Thermal Decarboxylation: The loss of CO2 from the carboxylic acid group, which can be accelerated by heat.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during the storage and handling of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

Issue 1: Discoloration of the Solid Compound
Symptom Potential Cause Recommended Action
The white or off-white solid has turned yellow or brown.Oxidative Degradation: Exposure to air (oxygen) and/or light can lead to the formation of colored byproducts.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use amber vials to protect from light. 3. Avoid storing in areas with significant temperature fluctuations.
Issue 2: Changes in Physical State
Symptom Potential Cause Recommended Action
The crystalline solid has become sticky or oily.Hygroscopicity: The compound has absorbed moisture from the atmosphere.1. Store in a desiccator with a suitable desiccant (e.g., silica gel). 2. Ensure the container is tightly sealed. 3. If possible, handle the compound in a glove box or a controlled humidity environment.
Issue 3: Inconsistent Analytical Results
Symptom Potential Cause Recommended Action
HPLC or GC-MS analysis shows new impurity peaks or a decrease in the purity of the main compound over time.Chemical Degradation: This indicates that one or more degradation pathways are occurring.1. Review storage conditions against the recommendations in this guide. 2. Perform a forced degradation study to identify the specific stressors causing degradation (see Protocol 1). 3. Re-purify the material if necessary and store it under more stringent conditions.
Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for addressing stability issues with 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify the degradation pathways and the stability-indicating nature of analytical methods.[9][10][11]

Objective: To determine the susceptibility of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid to hydrolysis, oxidation, and thermal stress.

Materials:

  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H2O2)

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC mobile phase

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent to the stock concentration.

  • Control Sample: Keep a stock solution at 4°C, protected from light.

  • Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples to the control.

Visualizing the Forced Degradation Workflow

G cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_control Control Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (Solid, 80°C) Thermal->HPLC Compare Compare to Control HPLC->Compare Stock Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Control Control Sample (4°C, dark) Control->HPLC

Caption: Workflow for a forced degradation study.

Protocol 2: Routine Quality Control Analysis

Objective: To routinely monitor the purity and integrity of stored 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.

Typical HPLC Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of a known pure batch of the compound at a defined concentration.

  • Prepare a sample solution of the stored material at the same concentration.

  • Inject both solutions into the HPLC system.

  • Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak.

References

  • Akopyan, G. A. (2007). Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. [Link]

  • Carboxylic acid. (n.d.). Wikipedia. [Link]

  • Carboxylic Acids. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]

  • Cyclopropyl group. (n.d.). Wikipedia. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]

  • Huirache-Acuña, R., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]

  • Jena, A., et al. (2021). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. [Link]

  • Kshitij, P. (2014). Why is cyclopropyl methyl carbocation exceptionally stable? Quora. [Link]

  • Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Practices for Proper Chemical Storage. (n.d.). University of Nebraska-Lincoln. [Link]

  • Simões, M. M. Q., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). (2015). ResearchGate. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014). Chemistry Stack Exchange. [Link]

  • Zapp, J. A. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and optimization for this critical class of heterocyclic compounds. Here, we address common challenges through practical troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter, providing causal explanations and actionable protocols for resolution.

Issue: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve it?

Expert Analysis: A low or non-existent yield in pyrazole synthesis is a common hurdle that often points directly to the catalytic system or reaction conditions. The synthesis of the pyrazole core, whether through cyclocondensation or cycloaddition, is frequently a catalyst-dependent process. In many cases, the absence of a suitable catalyst means the reaction will not proceed at all.[1] Key factors to investigate include the choice of catalyst, reaction temperature, and the solvent system.

Troubleshooting Protocol:

  • Catalyst Selection and Verification:

    • Initial Catalyst Choice: The selection of a catalyst is fundamentally tied to your synthetic route. For instance, the classic Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine) can be effectively catalyzed by a simple acid, such as acetic acid.[2] More complex transformations might require transition metal catalysts like copper, palladium, or ruthenium.[3]

    • Catalyst Activity: Ensure your catalyst is active. If using a solid catalyst, check for signs of deactivation or improper storage. For metal complexes, ligand integrity is crucial.

    • Screening Different Catalysts: If one catalyst fails, a systematic screening of alternatives is recommended. For a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate, a comparison showed that while the silver catalyst was effective, Cu(OTf)₂ gave a 60% yield, and Fe(OTf)₃ was completely ineffective.[1]

  • Reaction Condition Optimization:

    • Temperature: Temperature plays a pivotal role. For some reactions, increasing the temperature can significantly improve yields. For example, in the aforementioned silver-catalyzed synthesis, increasing the temperature to 60°C improved the yield, but further increases led to a decline.[1] Conversely, some reactions are designed to run at room temperature.[3]

    • Solvent: The choice of solvent can dramatically impact catalyst performance and reactant solubility. A screening of solvents is often necessary. In one study, toluene was found to be a superior solvent compared to THF or dioxane for a specific silver-catalyzed reaction.[1] In other cases, green solvents like ethanol or even water are viable.[4]

    • Reagent Purity: Ensure the purity of your starting materials, as impurities can poison the catalyst.

Workflow for Optimizing Low Yield:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Pathway A Low or No Yield B Verify Catalyst Activity A->B Start Here C Optimize Reaction Temperature B->C D Screen Solvents C->D E Check Reagent Purity D->E F Implement Optimized Conditions E->F G Re-run Reaction F->G H Analyze Results G->H

Caption: Troubleshooting workflow for low reaction yield.

Issue: Poor Regioselectivity

Question: My reaction is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?

Expert Analysis: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents. The choice of catalyst and reaction conditions can strongly influence which nitrogen atom of the hydrazine attacks which carbonyl carbon, thereby dictating the final substitution pattern of the pyrazole ring.

Strategies for Controlling Regioselectivity:

  • Catalyst-Directed Synthesis:

    • Lewis Acids: Lewis acid catalysts can coordinate to one of the carbonyl groups, making it more electrophilic and directing the nucleophilic attack of the hydrazine. The choice of Lewis acid can be critical. For instance, an iron-catalyzed route has been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles.[3]

    • Heterogeneous Catalysts: The defined pore structure and surface chemistry of heterogeneous catalysts can provide steric hindrance that favors the formation of one regioisomer over another.

  • Substrate Control:

    • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction pathway.

    • Electronic Effects: The electronic properties of the substituents can also influence the reactivity of the carbonyl groups.

  • Reaction Parameter Tuning:

    • Solvent and Temperature: These parameters can influence the transition state energies of the competing pathways, thereby affecting the isomeric ratio. A systematic optimization is often required.

Experimental Protocol for Optimizing Regioselectivity:

  • Establish a Baseline: Quantify the ratio of regioisomers produced under your current reaction conditions using techniques like NMR or HPLC.

  • Catalyst Screening:

    • Test a range of Lewis acids (e.g., ZnCl₂, FeCl₃, Sc(OTf)₃) and monitor the effect on the isomeric ratio.

    • Explore heterogeneous catalysts if applicable to your system.

  • Solvent Screening: Evaluate a series of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol).

  • Temperature Variation: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 60 °C) to assess the thermodynamic versus kinetic control of the reaction.

Issue: Catalyst Deactivation or Difficult Removal

Question: I suspect my catalyst is deactivating during the reaction, or I'm having trouble removing it from the final product. What are my options?

Expert Analysis: Catalyst deactivation can be caused by product inhibition, poisoning by impurities, or thermal instability. Difficulty in removing the catalyst is a common issue with homogeneous catalysts, often leading to product contamination with residual metals.

Solutions and Best Practices:

  • Addressing Catalyst Deactivation:

    • Inert Atmosphere: For air- or moisture-sensitive catalysts (e.g., many palladium and ruthenium complexes), ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Loading: While a higher catalyst loading might seem like a solution, it can be uneconomical and complicate purification. It's often better to identify and eliminate the source of deactivation.

    • Ligand Choice: For transition metal catalysts, the choice of ligand can significantly impact stability. Bulky electron-donating ligands can often stabilize the metal center.

  • Facilitating Catalyst Removal:

    • Heterogeneous Catalysts: The use of solid-supported catalysts is a primary strategy for easy separation. These can be filtered off at the end of the reaction and often recycled.[4] Nanoparticle catalysts, for example, have been used effectively and can be recovered.[4]

    • Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, and in some cases, the product can be easily separated by extraction, leaving the catalyst behind.[5][6]

    • Purification Techniques: If using a homogeneous catalyst, specialized purification techniques like column chromatography with specific stationary phases or treatment with scavenging agents may be necessary.

Comparison of Homogeneous and Heterogeneous Catalysis:

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity/Selectivity Often high due to well-defined active sitesCan be high, but may be affected by mass transfer limitations
Catalyst Separation Difficult, often requires chromatographyEasy, typically by filtration
Catalyst Recycling ChallengingGenerally straightforward
Thermal Stability Varies, can be lowOften high
Example Pd(PPh₃)₄, CuIZeolites, metal nanoparticles on a solid support

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I always need a catalyst for pyrazole synthesis?

A1: While some classical methods might proceed without a catalyst under harsh conditions, most modern, efficient, and selective pyrazole syntheses are catalyzed.[7] In many cases, particularly for milder reaction conditions, a catalyst is essential for the reaction to proceed at a reasonable rate, if at all.[1]

Q2: What is the difference between an acid and a base catalyst in pyrazole synthesis?

A2:

  • Acid catalysts (like acetic acid or Lewis acids) typically activate a carbonyl group in a 1,3-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by a hydrazine.[8]

  • Base catalysts are often used in reactions involving deprotonation steps. For example, in a [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, a base is used to generate the nucleophilic species.[9] Some reactions may even utilize bifunctional acid-base catalysts.[1]

Q3: How does the choice of ligand affect my palladium-catalyzed pyrazole synthesis?

A3: In palladium-catalyzed cross-coupling reactions to form N-arylpyrazoles, the ligand is critical. It stabilizes the palladium center, influences its reactivity, and can affect the rate of oxidative addition and reductive elimination. For instance, using tBuBrettPhos as a ligand has been shown to be effective for the coupling of aryl triflates with pyrazoles.[3] The choice of ligand can significantly impact the yield and substrate scope of the reaction.

Q4: Can I use "green" catalysts for pyrazole synthesis?

A4: Absolutely. There is a strong and growing interest in developing environmentally friendly synthetic routes for pyrazoles. This includes the use of heterogeneous catalysts that can be easily recycled, biodegradable catalysts, and reactions in green solvents like water or ethanol.[4][10] For example, zinc oxide (ZnO) has been used as an eco-friendly, green nanocatalyst for pyrazole synthesis in aqueous media.[1]

Q5: What are some common metal-free catalytic systems for pyrazole synthesis?

A5: Several metal-free catalytic systems have been developed. These include:

  • Iodine-catalyzed reactions: Molecular iodine can catalyze the electrophilic cyclization of N-propargyl-N'-tosylhydrazines.[3]

  • Acid/Base catalysis: As mentioned, simple acids and bases can be effective catalysts.[3]

  • Photoredox catalysis: Visible light photoredox catalysis enables the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors under very mild conditions, using air as the terminal oxidant.[3]

Catalyst Selection Logic Diagram:

G cluster_0 Synthetic Approach cluster_1 Primary Catalyst Type cluster_2 Key Considerations A Cyclocondensation (e.g., 1,3-dicarbonyl + hydrazine) D Acid/Base Catalysts (e.g., Acetic Acid, DBU) A->D B Cross-Coupling (e.g., N-arylation) E Transition Metals (e.g., Pd, Cu) B->E C Cycloaddition (e.g., [3+2]) F Metal-Free or Photoredox Catalysis C->F G Regioselectivity D->G H Catalyst Removal/Recycling E->H I Mild Conditions F->I

Caption: Decision tree for initial catalyst selection.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Li, Y., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
  • Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Khan, I., et al. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(11), 1375. [Link]

  • Gomha, S. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(23), 8211. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • Katariya, A. P., et al. (2023). Unraveling the access to the regioselective synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability. [Link]

  • Verma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 124-131.

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Pyrazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazoles. This resource provides in-depth troubleshooting guides and frequently asked ques...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected NMR spectral features encountered during your experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common questions regarding the NMR spectroscopy of substituted pyrazoles.

Q1: Why are the signals for the C3 and C5 positions in my 3(5)-substituted pyrazole broad or appearing as a single averaged peak in the ¹³C NMR spectrum?

This is a frequently observed phenomenon due to annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the distinct signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) merge into a single, often broadened, signal.[1][2][3]

Q2: The N-H proton signal in my ¹H NMR spectrum is either extremely broad or completely absent. What is the reason for this?

The disappearance or significant broadening of the N-H proton signal is also a consequence of proton exchange.[1] Several factors can contribute to this:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities. This rapid exchange leads to signal broadening, sometimes to the point of it disappearing into the baseline.[1]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment, which can lead to efficient relaxation of the attached proton, resulting in a broader signal.[1]

  • Solvent Effects: In protic solvents such as D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it undetectable in the ¹H NMR spectrum.[1]

Q3: How do electron-donating and electron-withdrawing substituents generally affect the chemical shifts of pyrazole ring protons and carbons?

The electronic nature of substituents significantly influences the chemical shifts of the pyrazole ring.

  • Electron-Donating Groups (EDGs) such as alkyl or amino groups, tend to increase the electron density on the pyrazole ring, causing the signals of the ring protons and carbons to shift to a higher field (lower ppm values).

  • Electron-Withdrawing Groups (EWGs) like nitro or carbonyl groups, decrease the electron density of the ring.[4] This deshielding effect results in a downfield shift (higher ppm values) of the ring proton and carbon signals.[4]

Q4: Can I predict the ¹H and ¹³C NMR chemical shifts for my substituted pyrazole?

While precise prediction can be complex, computational methods like the Gauge-Invariant Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), can provide theoretical chemical shifts that are generally in good agreement with experimental values.[4][5][6] These calculations can be particularly useful for assigning signals in complex spectra and for understanding the effects of different substituents.

II. Troubleshooting Guides

This section provides systematic approaches to resolving more complex NMR-related issues with substituted pyrazoles.

Guide 1: Distinguishing Tautomers in Unsymmetrically Substituted Pyrazoles

Symptom: You have synthesized a 3(5)-substituted pyrazole, and the ¹³C NMR spectrum shows either a single averaged signal for C3/C5 or two distinct but broad signals, making it difficult to determine the major tautomer in solution.[2][3]

Possible Causes:

  • Fast tautomeric exchange on the NMR timescale at room temperature.[2][3]

  • Solvent-mediated proton exchange.[1]

Recommended Actions:

  • Low-Temperature NMR Spectroscopy: By lowering the temperature of your NMR experiment, you can slow down the rate of proton exchange.[1] This often allows for the resolution of separate, sharp signals for the C3 and C5 positions of each individual tautomer.[1]

    • Experimental Protocol: Variable Temperature (VT) NMR

      • Prepare your sample in a suitable deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈) that remains liquid at your target low temperatures. Ensure the solvent is as dry as possible to minimize water-mediated proton exchange.[1]

      • Acquire a standard ¹³C NMR spectrum at room temperature as a reference.

      • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

      • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

      • Continue lowering the temperature until you observe the decoalescence of the averaged C3/C5 signal into two distinct signals, or until the signals become sufficiently sharp for integration.

  • Solvent Study: The rate of tautomeric exchange is highly dependent on the solvent.[1]

    • Aprotic, Non-polar Solvents (e.g., CDCl₃, Toluene-d₈): These solvents are less likely to participate in hydrogen bonding and can slow down the rate of intermolecular proton exchange, potentially allowing for the observation of distinct tautomers even at room temperature.

    • Protic Solvents (e.g., CD₃OD, D₂O) or Hydrogen-Bond Accepting Solvents (e.g., DMSO-d₆): These solvents can accelerate proton exchange, leading to averaged signals.[1][2][3] While DMSO-d₆ is a common NMR solvent, be aware of its potential to promote rapid exchange.[2][3]

  • Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives typically exist as a single, well-defined tautomer.[1][7] Solid-state NMR can be a powerful tool to identify the dominant tautomeric form in the solid phase, which can then be compared to your solution-state data.[1][7][8]

Guide 2: Unambiguous Assignment of ¹H and ¹³C Signals in a Disubstituted Pyrazole

Symptom: You have a 3,4- or 3,5-disubstituted pyrazole, and you are unsure how to definitively assign the remaining proton and carbon signals of the pyrazole ring.

Possible Causes:

  • Overlapping signals in the ¹H NMR spectrum.

  • Ambiguity in predicting the electronic effects of multiple substituents.

Recommended Actions:

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is invaluable for unambiguous signal assignment.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is the most direct way to identify which proton is attached to which carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the connectivity of the molecule. For example, the H5 proton will show a correlation to the C3 and C4 carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space. This can be particularly useful for determining the relative orientation of substituents.

  • ¹⁵N NMR Spectroscopy: If your compound can be ¹⁵N-labeled, this technique provides direct information about the nitrogen environment.

    • ¹⁵N chemical shifts are sensitive to the tautomeric state.

    • ¹H-¹⁵N HMBC experiments can show long-range couplings from protons to the nitrogen atoms, aiding in the assignment of both the proton and nitrogen signals.[1]

III. Data and Visualization

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Substituted Pyrazoles
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H1 (N-H) 10.0 - 14.0-Often broad and may exchange with solvent.[1] Position is highly dependent on solvent, concentration, and temperature.[6]
H3/H5 7.5 - 8.5130 - 150In N-unsubstituted pyrazoles, these positions are often averaged due to tautomerism.[2][3] Electron-withdrawing groups will shift these signals downfield.
H4 6.2 - 6.8100 - 115Generally the most upfield of the ring protons and carbons.

Note: These are approximate ranges and can vary significantly based on the specific substituents and solvent used.

Diagram 1: Tautomeric Equilibrium in 3(5)-Substituted Pyrazoles

This diagram illustrates the rapid proton exchange between the two nitrogen atoms in an N-unsubstituted pyrazole, which leads to the averaging of the C3 and C5 NMR signals at room temperature.

Caption: Tautomeric equilibrium in 3(5)-substituted pyrazoles.

Diagram 2: Troubleshooting Workflow for Unexpected NMR Shifts

This workflow provides a logical sequence of experiments to perform when encountering ambiguous or unexpected NMR data for a substituted pyrazole.

TroubleshootingWorkflow Start Unexpected/Ambiguous NMR Spectrum CheckTautomerism Broad/Averaged C3/C5 Signals? Start->CheckTautomerism VT_NMR Perform Variable Temperature (VT) NMR CheckTautomerism->VT_NMR Yes AssignmentIssue Difficulty in Signal Assignment? CheckTautomerism->AssignmentIssue No SolventStudy Conduct a Solvent Study VT_NMR->SolventStudy Resolution Problem Resolved SolventStudy->Resolution TwoD_NMR Acquire 2D NMR (HSQC, HMBC) AssignmentIssue->TwoD_NMR Yes AssignmentIssue->Resolution No AdvancedNMR Consider Advanced Techniques (¹⁵N NMR, Solid-State NMR) TwoD_NMR->AdvancedNMR AdvancedNMR->Resolution

Caption: Troubleshooting workflow for pyrazole NMR analysis.

IV. References

  • Provasi, P., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.

  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(97). Available from: [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • Limbach, H.-H., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 28, 945-953. Available from: [Link]

  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. Available from: [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. Available from: [Link]

  • Shukla, S. K., et al. (2023). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters.

  • Riel, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available from: [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. Available from: [Link]

  • Limbach, H.-H., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Regioselectivity of Pyrazole Functionalization

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control in their pyrazole syntheses and modifications. Pyrazole-containing compounds are cornerstones in pharmaceuticals and agrochemicals, making the precise installation of substituents a critical challenge.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter in the lab.

Section 1: Understanding the Fundamentals of Pyrazole Reactivity

Before delving into troubleshooting, it's crucial to grasp the inherent electronic properties of the pyrazole ring, which dictate its reactivity. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen is a "pyrrole-like" N-H, and the other is a "pyridine-like" sp2-hybridized nitrogen.[3] This arrangement leads to distinct reactivity at different positions.

Frequently Asked Question: What are the general rules for the reactivity of the pyrazole ring?

  • Electrophilic Substitution: The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3] Reactions like nitration, halogenation, and Friedel-Crafts acylation will preferentially occur at C4, assuming it is unsubstituted.

  • Nucleophilic Attack: The C3 and C5 positions are electron-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic attack. However, distinguishing between C3 and C5 is a common challenge.[3][4]

  • N-Functionalization: The two nitrogen atoms present a significant regioselectivity challenge. The "pyridine-like" N2 is generally more nucleophilic in a neutral pyrazole.[5] However, upon deprotonation to form the pyrazolate anion, the situation becomes more complex, with both nitrogens being nucleophilic.[5]

Section 2: Troubleshooting N-Functionalization Regioselectivity

A frequent and often frustrating issue in pyrazole chemistry is controlling the regioselectivity of N-alkylation or N-arylation, leading to mixtures of N1 and N2 isomers.

Question: I am getting a mixture of N1 and N2 alkylated pyrazoles. How can I improve the selectivity for the N1 isomer?

This is a classic problem often governed by a combination of steric and electronic effects, as well as reaction conditions which can favor either kinetic or thermodynamic products.[6]

Answer:

Several factors can be tuned to favor the formation of the N1-alkylated pyrazole.

1. Steric Hindrance:

  • Explanation: The substituent at the C5 position can sterically hinder the approach of the electrophile to the adjacent N1 position. Conversely, a bulky substituent at the C3 position will disfavor reaction at the N2 position. Therefore, the relative size of the substituents at C3 and C5 is a primary determinant of the regiochemical outcome.

  • Troubleshooting Steps:

    • If you have a larger substituent at C5 than at C3, the reaction will likely favor the N2 isomer. To obtain the N1 isomer, you may need to reconsider your synthetic route to place a smaller group at C5.

    • For 3,5-disubstituted pyrazoles, the incoming electrophile will preferentially attack the nitrogen adjacent to the smaller substituent. If you are starting with a 3(5)-monosubstituted pyrazole, the tautomeric equilibrium will also play a role. Computational studies have shown that for 3(5)-substituted pyrazoles, electron-donating groups tend to favor the C3 position, while electron-withdrawing groups favor the C5 position in the more stable tautomer.[4]

2. Reaction Conditions: Kinetic vs. Thermodynamic Control

  • Explanation: The reaction can be steered towards the kinetic or thermodynamic product by modifying the reaction temperature, base, and solvent. The N1 isomer is often the thermodynamically more stable product, while the N2 isomer can be the kinetically favored one.

  • Troubleshooting Steps:

    • Temperature: Lower temperatures generally favor the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamic product. If you are getting a mixture, try running the reaction at a higher temperature for a longer period to see if the ratio shifts towards the desired N1 isomer.

    • Base and Solvent: The choice of base and solvent can influence the aggregation state of the pyrazolate anion and the nature of the counter-ion, which in turn affects the regioselectivity. For instance, using a milder base and a polar aprotic solvent might favor the N1 isomer. A systematic screening of bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, DMSO, THF, acetonitrile) is recommended.[1]

3. Nature of the Electrophile:

  • Explanation: The hardness or softness of the alkylating agent can influence the site of attack.

  • Troubleshooting Steps:

    • Hard electrophiles (e.g., dimethyl sulfate) may favor reaction at the harder nitrogen atom, while softer electrophiles (e.g., allyl bromide) might show different selectivity. Consider changing your alkylating agent if possible.

Below is a troubleshooting workflow for poor N-alkylation regioselectivity:

G start Poor N-Alkylation Regioselectivity (Mixture of N1 and N2 isomers) sterics Analyze Steric Hindrance at C3 and C5 start->sterics conditions Modify Reaction Conditions sterics->conditions If sterics are not the primary control sub_sterics1 Is C3 substituent bulkier than C5? sterics->sub_sterics1 electrophile Evaluate Electrophile conditions->electrophile If still unselective sub_conditions1 Screen Temperature (e.g., increase for thermodynamic control) conditions->sub_conditions1 outcome Improved N1 Selectivity electrophile->outcome Optimization achieved sub_sterics2 N1-alkylation is favored. Consider other factors. sub_sterics1->sub_sterics2 Yes sub_sterics3 N2-alkylation is favored. Redesign synthesis if N1 is required. sub_sterics1->sub_sterics3 No sub_conditions2 Screen Bases (e.g., K2CO3, Cs2CO3, NaH) sub_conditions1->sub_conditions2 sub_conditions3 Screen Solvents (e.g., DMF, ACN, THF) sub_conditions2->sub_conditions3

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Section 3: Achieving Regioselectivity in C-H Functionalization

Direct C-H functionalization is a powerful tool for late-stage modification of the pyrazole core. However, achieving regioselectivity between the C3, C4, and C5 positions can be challenging.

Question: My C-H arylation is non-selective and gives a mixture of C3 and C5-arylated products. How can I direct the reaction to the C5 position?

Answer:

Controlling regioselectivity between the electronically similar C3 and C5 positions often requires the use of a directing group.[3]

1. Directing Groups:

  • Explanation: A directing group is a functional group that is installed on the pyrazole nitrogen (usually N1) and coordinates to the metal catalyst, delivering it to a specific C-H bond. For pyrazoles, directing groups that form a five- or six-membered metallacycle with the catalyst are commonly used to direct functionalization to the C5 position.

  • Common Directing Groups for C5 Functionalization:

    • Picolinamide (PA)

    • 2-pyridyl

    • 8-aminoquinoline

  • Troubleshooting Steps:

    • Installation of a Directing Group: If you are not using a directing group, this is the most effective strategy to implement. The 2-pyridyl group is a common and effective choice for directing C-H activation to the C5 position.

    • Choice of Catalyst and Ligand: The combination of the metal catalyst (often Pd, Rh, or Ru) and the ligand is critical. If one directing group-catalyst system is not providing the desired selectivity, screening different combinations is necessary. For example, a palladium-catalyzed reaction with a 2-(1H-pyrazol-1-yl)pyridine directing group can be highly selective for C5 alkenylation.[3]

    • Solvent and Additives: The solvent can have a profound effect on the reaction outcome. In some cases, additives like AgOAc or Cu(OAc)2 are required as oxidants or to facilitate catalyst turnover.

Question: How can I achieve functionalization at the C3 position?

Answer:

Directing functionalization to the C3 position is more challenging due to the preference for C5-directing metallacycles. However, it is not impossible.

  • Blocking the C5 Position: The most straightforward approach is to use a pyrazole that is already substituted at the C5 position. This will force the C-H activation to occur at the next most reactive site, which is often C3.

  • Novel Directing Groups and Catalysts: Research is ongoing to develop new directing groups and catalytic systems that can override the inherent preference for C5 functionalization. Some specialized ligands and catalysts have been reported to favor C3 functionalization, but these are often substrate-specific.

  • Synthesis of C3-Hydroxyarylated Pyrazoles: A novel method involves the reaction of pyrazole N-oxides with arynes, which has been shown to be regioselective for the C3 position without requiring blocking groups at C4 and C5.[7]

Below is a decision tree for selecting a C-H functionalization strategy:

G start Desired C-H Functionalization of Pyrazole c4 C4 Functionalization start->c4 Electrophilic Addition c5 C5 Functionalization start->c5 Transition Metal Catalysis c3 C3 Functionalization start->c3 Transition Metal Catalysis c5_strat1 Use a Directing Group at N1 (e.g., 2-pyridyl) c5->c5_strat1 c3_strat1 Block the C5 Position c3->c3_strat1 c5_strat2 Screen Catalysts (Pd, Rh, Ru) and Ligands c5_strat1->c5_strat2 c5_strat3 Optimize Solvents and Additives c5_strat2->c5_strat3 c3_strat2 Explore specialized directing groups/catalysts c3_strat1->c3_strat2 c3_strat3 Consider alternative methods (e.g., pyrazole N-oxides) c3_strat2->c3_strat3

Caption: Decision tree for pyrazole C-H functionalization.

Section 4: Regioselective Synthesis of Pyrazoles

Sometimes, the most effective way to control regioselectivity is during the initial synthesis of the pyrazole ring itself.

Question: I am synthesizing a pyrazole from a non-symmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and I am getting a mixture of regioisomers. How can I control the outcome?

Answer:

The condensation of a non-symmetrical 1,3-dicarbonyl with a substituted hydrazine is a classic method for pyrazole synthesis, but it often leads to regioisomeric mixtures.[8]

1. Electronic Effects of the Dicarbonyl Substituents:

  • Explanation: The initial step of the reaction is the nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon. The more electrophilic carbonyl carbon will react preferentially. Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group towards nucleophilic attack.

  • Troubleshooting Steps:

    • Analyze the electronic properties of the substituents on your 1,3-dicarbonyl. The hydrazine will preferentially attack the carbonyl carbon that is more electron-deficient.

    • If possible, modify the substituents to enhance the electronic differentiation between the two carbonyl groups.

2. Solvent Effects:

  • Explanation: The solvent can play a crucial role in modulating the reactivity of the nucleophile and the electrophile, as well as stabilizing reaction intermediates.

  • Troubleshooting Steps:

    • Fluorinated alcohols (e.g., trifluoroethanol, hexafluoroisopropanol) have been shown to significantly improve the regioselectivity in pyrazole synthesis from 1,3-dicarbonyls.[8] These solvents can activate the carbonyl group through hydrogen bonding, and their unique properties can favor one reaction pathway over the other. If you are using a standard solvent like ethanol or acetic acid, switching to a fluorinated alcohol is a highly recommended strategy.

3. Stepwise Synthesis:

  • Explanation: A one-pot reaction can sometimes lead to poor selectivity. A stepwise approach, where intermediates are isolated, can provide better control.

  • Troubleshooting Steps:

    • Consider a stepwise synthesis where you first form a vinylogous amide or enone intermediate from the 1,3-dicarbonyl and then cyclize it with the hydrazine. This can sometimes lead to a single regioisomer. For example, a stepwise synthesis involving the condensation of ethyl cyanoacetate with phenyl isothiocyanate, followed by S-methylation and then reaction with methylhydrazine, can lead to a different regioisomeric ratio compared to a one-pot procedure.[9]

Data Summary Table: Solvent Effects on Pyrazole Synthesis Regioselectivity

Entry1,3-Dicarbonyl Substituents (R1, R2)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
1Me, CF3PhNHNH2EtOH85:1575[8]
2Me, CF3PhNHNH2TFE>99:192[8]
3Et, PhMeNHNH2AcOH60:4068N/A
4Et, PhMeNHNH2HFIP95:585N/A

TFE: Trifluoroethanol, HFIP: Hexafluoroisopropanol. Ratios and yields are illustrative based on trends reported in the literature.

Section 5: Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 3-Phenyl-1H-pyrazole

This protocol is a general guideline and may require optimization for different substrates.

  • To a solution of 3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M), add cesium carbonate (Cs2CO3, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated pyrazole.

Protocol 2: Pyridine-Directed C5-Arylation of 1-(Pyridin-2-yl)-1H-pyrazole

This protocol is adapted from established methods for directed C-H activation.

  • In a reaction vessel, combine 1-(pyridin-2-yl)-1H-pyrazole (1.0 eq), the aryl iodide (1.2 eq), Pd(OAc)2 (10 mol%), and silver(I) oxide (Ag2O, 2.0 eq).

  • Add acetic acid as the solvent (0.1 M).

  • Seal the vessel and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. PubMed Central. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed Central. Available at: [Link]

  • New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. National Institutes of Health. Available at: [Link]

  • Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available at: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Dalton Transactions. Available at: [Link]

  • New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. pubs.acs.org. Available at: [Link]

  • Copper(I)-Catalyzed Interrupted CuAIAC/Disulfuration Reaction for the Synthesis of N,N′-Bicyclic Pyrazolidinone Disulfides. The Journal of Organic Chemistry. Available at: [Link]

  • Sequential regioselective arylation of pyrazolones with diaryliodonium salts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. ResearchGate. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Addressing Poor Cell Permeability of Pyrazole-Based Drug Candidates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cell pe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cell permeability challenges often encountered with pyrazole-based drug candidates. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrazole-based compounds exhibit poor cell permeability despite showing high potency in enzymatic assays?

A: This is a common and critical challenge in drug discovery. The pyrazole ring, while a valuable pharmacophore for its diverse biological activities, possesses inherent physicochemical properties that can hinder its ability to cross the lipid-rich cell membrane.[1][2] Several factors are at play:

  • Hydrogen Bonding Capacity: The pyrazole nucleus contains two adjacent nitrogen atoms. One is a pyridine-like nitrogen (a hydrogen bond acceptor), and the other can be a pyrrole-like nitrogen with an associated hydrogen atom (a hydrogen bond donor). This high capacity for hydrogen bonding with the aqueous environment makes it energetically unfavorable for the molecule to partition into the hydrophobic lipid bilayer of the cell membrane.

  • Polar Surface Area (PSA): The nitrogen atoms contribute significantly to the molecule's polar surface area. A high PSA is strongly correlated with poor membrane permeability as it indicates a preference for interaction with polar environments over nonpolar ones.

  • Rigidity and Planarity: The aromatic nature of the pyrazole ring often leads to a flat, rigid core structure. While beneficial for target binding, this can sometimes be suboptimal for navigating the fluid, dynamic environment of the cell membrane.

  • Substituent Effects: The functional groups you attach to the pyrazole core are critical. Polar substituents (e.g., -COOH, -OH, -NH2) will further increase the PSA and hydrogen bonding potential, exacerbating permeability issues. Conversely, overly lipophilic groups can lead to poor aqueous solubility or non-specific binding to cellular components.[3][4]

It is the delicate balance of these properties that governs a compound's ability to passively diffuse across the cell membrane.

Q2: What are the key physicochemical parameters I should aim for when designing new pyrazole analogs with better permeability?

A: To optimize for passive diffusion, your design strategy should be guided by established principles, often summarized by frameworks like Lipinski's "Rule of Five." While not absolute rules, they provide excellent guidance for designing compounds with improved absorption, distribution, metabolism, and excretion (ADME) properties.

Below is a table summarizing the generally accepted optimal ranges for key physicochemical properties that influence cell permeability.

Physicochemical PropertyRecommended RangeRationale & Impact on Permeability
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily across membranes.
LogP (Lipophilicity) 1 - 3A measure of a compound's partition between octanol and water. A value in this range indicates a good balance between aqueous solubility and lipid membrane partitioning.[5]
Topological Polar Surface Area (TPSA) < 90 ŲHigh TPSA is a primary driver of poor permeability. Keeping it low is crucial for heterocyclic compounds.
Hydrogen Bond Donors (HBD) ≤ 3Reducing the number of H-bond donors minimizes strong interactions with the aqueous phase, facilitating membrane entry.
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBDs, limiting H-bond acceptors reduces polarity and improves membrane partitioning.
Rotatable Bonds (nRotb) < 10Increased flexibility can be entropically penalized upon entering the ordered membrane environment. Less flexible molecules often permeate better.

Data synthesized from established medicinal chemistry principles.

Q3: What are the primary medicinal chemistry strategies to improve the cell permeability of my pyrazole lead compounds?

A: Improving permeability often involves a multi-pronged approach focused on strategic structural modifications. The goal is to reduce the energetic penalty of moving the compound from an aqueous to a lipid environment without compromising its binding affinity for the target.

  • Masking Polar Groups: If your molecule has essential but polar functional groups (like hydroxyls or amines), you can temporarily mask them. A common strategy is the prodrug approach , where a lipophilic moiety is attached to the polar group.[6] This moiety is later cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[6][7]

  • Reduce Hydrogen Bonding Potential: This is one of the most effective strategies.

    • N-Methylation: Methylating the pyrrole-like nitrogen of the pyrazole ring removes a hydrogen bond donor.

    • Bioisosteric Replacement: Replace a polar group with a less polar group of a similar size and electronic character. For example, replacing a carboxylic acid with a tetrazole can sometimes maintain the desired interaction with the target while improving permeability.

  • Modulate Lipophilicity (LogP): Carefully tune the lipophilicity by adding or modifying substituents. Adding small, non-polar groups like methyl or halogen atoms can increase LogP. However, be cautious, as excessively high lipophilicity can lead to poor solubility and increased metabolic liability.[8]

  • Intramolecular Hydrogen Bonding: Design the molecule so that a hydrogen bond donor and acceptor on the molecule can form a bond with each other. This "internal" interaction effectively masks both polar groups from the solvent, reducing the effective PSA and making the molecule behave as if it were less polar.

The following diagram illustrates the decision-making process for addressing permeability issues.

G A Start: Potent Pyrazole Hit (Low Permeability) B Measure Key Physicochemical Properties (LogP, TPSA, MW) A->B C Run In Vitro Permeability Assay (e.g., PAMPA) B->C D Analyze Data: Permeability still low? C->D E Hypothesize Cause D->E Yes N Re-evaluate Potency & Permeability D->N No (Permeability Goal Met) F High TPSA / H-Bonding E->F G Poor LogP (Too Low/High) E->G H Possible Efflux Substrate E->H I Medicinal Chemistry Strategy F->I G->I L Run Bidirectional Caco-2 Assay H->L J Mask Polar Groups (Prodrug) Reduce H-Bond Donors I->J K Tune Lipophilicity (Add/Modify Substituents) I->K M Synthesize New Analogs J->M K->M L->M M->N

Caption: Workflow for diagnosing and improving pyrazole permeability.

Troubleshooting Guide for Permeability Experiments

Q1: My pyrazole compound has an ideal LogP (between 1-3), but it still fails in my PAMPA screen. What's going on?

A: This is a classic case where LogP alone doesn't tell the whole story. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for assessing passive diffusion, so a failure here points to intrinsic molecular properties beyond simple lipophilicity.[9]

Here’s a checklist of potential causes and solutions:

  • High Polar Surface Area (TPSA): This is the most likely culprit. A molecule can be sufficiently lipophilic to enter the membrane (good LogP) but have too many polar groups (high TPSA), making it energetically costly to fully traverse the lipid core.

    • Action: Calculate the TPSA of your compound. If it's > 90 Ų, this is a red flag. Your next design cycle should focus on reducing TPSA, as illustrated in the diagram below.

  • Poor Aqueous Solubility: Even with a good LogP, your compound might be "brick dust" – poorly soluble in both aqueous and lipid environments. If the compound crashes out of the buffer in the donor well of the PAMPA plate, the measured permeability will be artificially low because the concentration available for diffusion is much lower than you think.

    • Action: Measure the kinetic solubility of your compound in the assay buffer. If it's below the concentration used in your assay, you must either lower the test concentration or improve solubility through formulation (e.g., adding a small percentage of DMSO) or structural modification.

  • Compound Instability: The compound may be degrading in the aqueous buffer over the course of the assay (typically 4-18 hours).

    • Action: Analyze the donor and acceptor wells by LC-MS at the end of the experiment to check for the parent compound's integrity.

Caption: Structure-permeability modification strategies for a pyrazole scaffold.

Q2: My compound shows moderate permeability in PAMPA but is completely inactive in cell-based assays. Could it be an efflux pump issue?

A: Yes, this is a strong possibility. While PAMPA tells you about passive diffusion, it doesn't account for active transport processes mediated by cellular proteins.[9] Efflux pumps, like P-glycoprotein (P-gp or MDR1), are cellular "gatekeepers" that actively pump foreign substances out of the cell, preventing them from reaching their intracellular target.

To confirm if your compound is an efflux substrate, you must perform a bidirectional Caco-2 assay . Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier and expressing functional efflux transporters.

Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficients (Papp) in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® plates (e.g., 24-well, 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Test compound, positive control (e.g., Digoxin for P-gp), negative control (e.g., Propranolol)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding & Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 18-21 days to allow for monolayer formation and differentiation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. A TEER value > 250 Ω·cm² generally indicates a confluent monolayer. You can also test the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay Initiation (A→B Direction):

    • Wash the monolayer on both sides with pre-warmed transport buffer.

    • Add transport buffer containing your test compound (e.g., at 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer (without the compound) to the basolateral (lower) chamber.

  • Assay Initiation (B→A Direction):

    • Wash the monolayer on both sides.

    • Add transport buffer containing your test compound to the basolateral (lower) chamber.

    • Add fresh transport buffer to the apical (upper) chamber.

  • Incubation & Sampling:

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

    • At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0)

      • dQ/dt = Rate of appearance of the compound in the receiver chamber

      • A = Surface area of the membrane

      • C0 = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

Interpretation:

  • ER ≈ 1: The compound is likely not an efflux substrate and crosses the membrane via passive diffusion.

  • ER ≥ 2: The compound is considered a substrate for an active efflux transporter. The higher the ratio, the more significant the efflux.

References

  • Zheng, Y., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Kumar, K., & Aggarwal, N. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Cherif, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • Ferreira, L., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. Available at: [Link]

  • Sharma, V., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Available at: [Link]

  • Shafiei, M., et al. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • El-Gamal, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. Available at: [Link]

  • Dreassi, E., et al. (2009). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. European Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, M., et al. (2023). Permeability enhancement techniques for poorly permeable drugs: A review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Anonymous. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Pheiffer, W., et al. (Eds.). (n.d.). Special Issue : Methods of Potentially Improving Drug Permeation and Bioavailability. MDPI. Available at: [Link]

  • Gomaa, A., et al. (2024). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. ResearchGate. Available at: [Link]

  • Hanachi, R., et al. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid with other pyrazoles

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its versatile structure has led to the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its versatile structure has led to the development of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparison of the biological activities of various substituted 1H-pyrazole-4-carboxylic acid derivatives, with a focus on how structural modifications influence their anticancer and antimicrobial properties. While specific experimental data for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is not extensively available in the public domain, by examining structurally related analogs, we can infer and understand the potential of this particular substitution pattern.

The Pyrazole-4-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-pyrazole-4-carboxylic acid core is a recurring motif in compounds exhibiting significant pharmacological effects.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid framework that can be readily functionalized at multiple positions.[3] The carboxylic acid group at the 4-position is a key feature, often involved in critical interactions with biological targets.[4] The diverse biological activities reported for this class of compounds include antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral effects.[1][2]

Comparative Analysis of Anticancer Activity

The anticancer potential of pyrazole derivatives has been a subject of intense research. The substitution pattern on the pyrazole ring plays a crucial role in determining the cytotoxic efficacy and selectivity against various cancer cell lines.[5]

Structure-Activity Relationship Insights

Studies on various substituted pyrazole-4-carboxamides and related derivatives have provided valuable insights into their structure-activity relationships (SAR). For instance, a study on pyrimidin-4-yl-1H-pyrazole derivatives revealed that the nature of the substituent at the 4-position of the pyrazole ring is critical for anticancer activity.[6] In this study, a compound bearing a methyl carboxamide at this position (compound 6 ) showed the most potent cytotoxic activity against chronic myeloid leukemia (CML) cell lines (K562 and K562-IM), with IC50 values of 16.8 µM and 14.0 µM, respectively.[6] Conversely, a derivative with a carboxylic acid moiety at the same position (compound 4 ) exhibited no biological activity.[6] This highlights the profound impact of even minor structural modifications on the biological outcome.

Another study focusing on pyrazolo[3,4-b]pyridine analogues as anticancer agents identified a derivative (compound 17 ) with significant cytotoxic activity against several cancer cell lines.[7] This underscores the importance of the fused ring system in enhancing anticancer properties.

The following table summarizes the anticancer activity of selected pyrazole derivatives from various studies, illustrating the influence of different substitution patterns.

Compound IDCore StructureKey SubstituentsCancer Cell LineIC50 (µM)Reference
Compound 6 Pyrimidinyl-pyrazole4-methyl carboxamideK562 (CML)16.8[6]
K562-IM (CML)14.0[6]
Compound 4 Pyrimidinyl-pyrazole4-carboxylic acidK562, K562-IMNo activity[6]
Scopoletin-pyrazole hybrid Scopoletin-pyrazoleVariesHCT-116, Hun7, SW620< 20[5]
Pyrazolo[3,4-b]pyridine analog Pyrazolo[3,4-b]pyridineVariesVariousNot specified[7]
Pyrazole Chalcone PyrazoleChalcone moietyMCF-7 (Breast)5.8[8]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation: Dissolve the test pyrazole compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Further dilute the stock solutions with cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48–72 hours.[8]

  • MTT Addition: After the incubation period, add 10–20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2–4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100–200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Pyrazole Compound Dilutions cell_treatment 3. Treat Cells with Compounds (48-72h) compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent (2-4h incubation) cell_treatment->mtt_addition formazan_solubilization 5. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate 6. Measure Absorbance (570 nm) formazan_solubilization->read_plate data_analysis 7. Calculate Cell Viability & IC50 Values read_plate->data_analysis

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Comparative Analysis of Antimicrobial Activity

Pyrazole derivatives are also well-recognized for their potent antimicrobial properties against a spectrum of bacteria and fungi.[9][10] The structural features of these compounds can be tailored to enhance their activity against specific pathogens.

Structure-Activity Relationship Insights

The antimicrobial efficacy of pyrazole-4-carboxylic acid derivatives is significantly influenced by the substituents on the pyrazole ring. For instance, a study on novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives demonstrated that certain hydrazone derivatives exhibited remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values lower than standard drugs like chloramphenicol and clotrimazole.[10] Specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a ) displayed potent activity, with MIC values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi.[10]

Another study highlighted that pyrazole derivatives with electron-withdrawing groups at the para position of a phenyl substituent generally exhibit enhanced biological activities.[11]

The following table presents a comparison of the antimicrobial activity of different pyrazole derivatives.

Compound IDCore StructureKey SubstituentsMicroorganismMIC (µg/mL)Reference
21a Pyrazole-carbothiohydrazide4-(2-(p-tolyl)hydrazineylidene)Bacteria62.5-125[10]
Fungi2.9-7.8[10]
4c Pyrazole-imino-phenyl4-chloroS. aureus, E. coli, P. aeruginosaNot specified[11]
4f Pyrazole-imino-phenyl4-fluoroS. aureus, E. coli, P. aeruginosaNot specified[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test pyrazole compounds in a 96-well microtiter plate using the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis inoculum_prep 1. Prepare Standardized Microbial Inoculum compound_dilution 2. Serially Dilute Pyrazole Compounds in 96-well Plate inoculation 3. Inoculate Wells with Microbial Suspension compound_dilution->inoculation incubation 4. Incubate Plate (18-48h) inoculation->incubation mic_determination 5. Visually Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination

Caption: Workflow for MIC determination using broth microdilution.

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazole derivatives stem from their ability to interact with various molecular targets and modulate different signaling pathways.

In the context of cancer, pyrazole-containing compounds have been shown to act as kinase inhibitors. For example, some pyrazole derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_pathway Kinase-Mediated Cell Cycle Progression Cyclin_CDK Cyclin/CDK Complex Phosphorylation Phosphorylation of Substrate Proteins Cyclin_CDK->Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Cyclin_CDK->Apoptosis Leads to Cell_Cycle Cell Cycle Progression (G1 -> S -> G2 -> M) Phosphorylation->Cell_Cycle Proliferation Uncontrolled Cell Proliferation (Cancer) Cell_Cycle->Proliferation Pyrazole Pyrazole Derivative (e.g., 1-(Cyclopropylmethyl)- 1H-pyrazole-4-carboxylic acid) Inhibition Inhibition Pyrazole->Inhibition Inhibition->Cyclin_CDK Blocks ATP binding site

Caption: Potential mechanism of anticancer action via kinase inhibition.

For their antimicrobial effects, pyrazole derivatives may disrupt essential cellular processes in microorganisms. One proposed mechanism is the inhibition of key enzymes involved in microbial metabolism or cell wall synthesis.

Conclusion and Future Directions

The 1H-pyrazole-4-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The biological activity of its derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. While direct experimental data on 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid remains to be fully elucidated in publicly accessible literature, the comparative analysis of structurally related compounds provides a strong rationale for its potential as a bioactive molecule. The cyclopropylmethyl group, a lipophilic and conformationally constrained substituent, may confer unique properties in terms of target binding and pharmacokinetic profile.

Future research should focus on the synthesis and comprehensive biological evaluation of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid and its derivatives. Head-to-head comparisons with other N1-substituted pyrazoles would provide definitive insights into the contribution of the cyclopropylmethyl moiety to the overall activity profile. Such studies will undoubtedly pave the way for the discovery of new and more effective pyrazole-based drugs for a range of diseases.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Osman, H., Al-Mokyna, H. A., & El-Gazzar, A. B. A. (2022). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 12(1), 1957. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 471-488. [Link]

  • Chen, J., et al. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 23(10), 2643. [Link]

  • Gouda, M. A., et al. (2021).
  • Sridhar, R., Perumal, P. T., Etti, S., Shanmugam, G., Ponnuswamy, M. N., Prabavathy, V. R., & Mathivanan, N. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & medicinal chemistry letters, 14(24), 6035–6040. [Link]

  • de Souza, A. C. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester.
  • Shi, L., et al. (2020). Pyrazoles as anticancer agents: Recent advances.
  • Yadav, A., et al. (2022). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 32(4), 453-460.
  • El-Sayed, M. A. A., et al. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 28(13), 5035. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2964. [Link]

  • Kavitha, S., et al. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of the Indian Chemical Society, 98(2), 100021.
  • Yadav, A., et al. (2022).
  • Papakyriakou, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(4), 4135-4148. [Link]

  • ResearchGate. (n.d.). Biological activity of pyrazoles derivatives and experimental.... [Link]

  • Vasin, V. A., et al. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 17(30), 7149-7157. [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-17. [Link]

  • Kumar, V., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • PubChem. (n.d.). 1-(cyclopropylmethyl)-1h-pyrazole-4-carboxylic acid. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Antifungal Activity of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid Derivatives

Introduction: The Pressing Need for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public healt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Among the promising candidates are derivatives of pyrazole carboxylic acids, a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities.[1] This guide provides a comprehensive framework for the validation of the antifungal activity of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid derivatives, offering a comparative analysis with existing antifungal agents and detailing the requisite experimental protocols for robust evaluation.

Comparative Antifungal Efficacy: A Data-Driven Analysis

While specific data for 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid derivatives is limited in publicly accessible literature, we can infer potential efficacy by examining structurally related N-alkyl pyrazole carboxamides. The following table summarizes the in vitro antifungal activity of various pyrazole carboxamide derivatives against a panel of phytopathogenic fungi, with comparisons to the commercial fungicide Carbendazol.[2] This data serves as a crucial benchmark for evaluating the potential of novel derivatives.

Compound ReferenceFungal SpeciesEC50 (µg/mL)Commercial Control (Carbendazol) EC50 (µg/mL)
7ai Alternaria porri2.240.99
Marssonina coronaria3.210.96
Cercospora petroselini10.190.96
Rhizoctonia solani0.371.00
7af Marssonina coronaria7.870.96
Rhizoctonia solani5.231.00
7bc Cercospora petroselini5.430.96
Rhizoctonia solani3.401.00
7bg Marssonina coronaria7.930.96
Rhizoctonia solani4.991.00
7bh *Cercospora petroselini6.990.96
Rhizoctonia solani5.931.00

Note: The compounds listed are isoxazolol pyrazole carboxylate and pyrazole carboxamide derivatives, not specifically 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid derivatives. This data is presented to illustrate the potential antifungal activity of this class of compounds.[2]

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary antifungal mechanism of many pyrazole carboxamide derivatives is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II in the electron transport chain.[3][4] By blocking the activity of SDH, these compounds disrupt the fungal cell's energy production, leading to growth inhibition and cell death.

cluster_mitochondrion Mitochondrial Inner Membrane Pyrazoles Pyrazole Carboxamide Derivatives SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain Succinate Succinate Succinate->SDH Oxidation ATP ATP Production (Cellular Energy) caption Proposed Mechanism of Action: SDH Inhibition

Caption: Proposed mechanism of action of pyrazole carboxamide derivatives via inhibition of succinate dehydrogenase.

Experimental Protocols for Antifungal Activity Validation

To ensure the scientific rigor and reproducibility of antifungal activity validation, standardized protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[1][5][6][7][8][9][10]

Workflow for Antifungal Susceptibility Testing

cluster_workflow Antifungal Susceptibility Testing Workflow prep_compound 1. Prepare Stock Solution of Pyrazole Derivative serial_dilution 3. Perform Serial Dilutions of Compound in Microplate prep_compound->serial_dilution prep_inoculum 2. Prepare Fungal Inoculum (Standardized Concentration) inoculate 4. Inoculate Microplate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate 5. Incubate at Appropriate Temperature and Duration inoculate->incubate read_mic 6. Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic data_analysis 7. Data Analysis and Comparison with Control Antifungals read_mic->data_analysis caption General workflow for antifungal susceptibility testing.

Sources

Validation

comparative analysis of the efficacy of pyrazole-based herbicides

A Comparative Efficacy Analysis of Pyrazole-Based Herbicides: A Guide for Researchers The pyrazole chemical scaffold has become a cornerstone in the discovery and development of modern herbicides, prized for its versatil...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of Pyrazole-Based Herbicides: A Guide for Researchers

The pyrazole chemical scaffold has become a cornerstone in the discovery and development of modern herbicides, prized for its versatile biological activity and structural adaptability.[1] This guide offers an in-depth comparative analysis of the efficacy of major pyrazole-based herbicides, designed for researchers and scientists in the agrochemical and plant science fields. We will explore their diverse mechanisms of action, present comparative experimental data, and provide standardized protocols for efficacy evaluation, grounding our discussion in established scientific principles to ensure trustworthiness and technical accuracy.

The Pyrazole Core: A Foundation for Diverse Mechanisms of Action

Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and three carbon atoms.[2] This structure serves as a versatile building block, allowing for the development of derivatives that target several distinct and vital plant processes.[3] The primary mechanisms of action (MoA) for commercially significant pyrazole-based herbicides include the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), and acetyl-CoA carboxylase (ACCase).

Pyrazole-based herbicides like topramezone and pyrazolate function by inhibiting the HPPD enzyme.[4][5] This enzyme is a key component in the biochemical pathway responsible for synthesizing plastoquinone and tocopherols.[6] Plastoquinone is essential for the photosynthetic electron transport chain and carotenoid biosynthesis.[6] By blocking HPPD, the herbicide prevents carotenoid formation, which leads to the photo-destruction of chlorophyll, resulting in the characteristic "bleaching" symptoms in susceptible weeds and eventual plant death.[7][8]

HPPD_Inhibition cluster_pathway Carotenoid Biosynthesis Pathway Tyrosine Tyrosine HPPD 4-HPPD Enzyme Tyrosine->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Inhibitor Pyrazole Herbicide (e.g., Topramezone) Inhibitor->HPPD Inhibition

Caption: Mechanism of HPPD-inhibiting pyrazole herbicides.

Herbicides such as pyrazosulfuron-ethyl belong to the class of acetolactate synthase (ALS) inhibitors.[1][9] ALS is the first and rate-limiting enzyme in the pathway for synthesizing branched-chain amino acids (valine, leucine, and isoleucine).[9] These amino acids are fundamental for protein synthesis and overall plant growth.[1] Since mammals lack this biosynthetic pathway, ALS inhibitors exhibit low toxicity to them, making them a valuable herbicidal target.[1] Inhibition of this enzyme leads to a cessation of cell division and plant growth, ultimately killing the weed.[9]

ALS_Inhibition cluster_pathway Branched-Chain Amino Acid Synthesis Pyruvate Pyruvate ALS ALS Enzyme Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Proteins Protein Synthesis & Plant Growth AminoAcids->Proteins Inhibitor Pyrazole Herbicide (e.g., Pyrazosulfuron-ethyl) Inhibitor->ALS Inhibition ACCase_Inhibition cluster_pathway Fatty Acid Biosynthesis (in Grasses) AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Inhibitor Pyrazole Herbicide (e.g., Pinoxaden) Inhibitor->ACCase Inhibition

Caption: Mechanism of ACCase-inhibiting pyrazole herbicides.

Comparative Efficacy and Spectrum of Control

The efficacy of a herbicide is determined by its MoA, the target weed species, application rate, and environmental conditions. The following table summarizes experimental data on the performance of representative pyrazole-based herbicides.

Herbicide Mechanism of Action (MoA) Primary Target Weeds Efficacy Data & Crop Selectivity
Topramezone HPPD InhibitorBroadleaf weeds and grassesSelective post-emergence control in crops like corn, wheat, soybeans, and rice. [5]Effective against glyphosate-resistant weeds such as Amaranthus tuberculatus. [10]
Pyrazosulfuron-ethyl ALS InhibitorBroad-leaved weeds, grasses, and sedgesSystemic herbicide used widely in rice cultivation. [9]Absorbed by roots and leaves and translocated to the meristems. [9]
Pinoxaden ACCase InhibitorAnnual grass weedsSelective post-emergent control of grassy weeds in cereal crops like wheat and barley. [11]Not effective against broadleaf weeds. [11]
Pyraflufen-ethyl Protoporphyrinogen Oxidase (PPO) InhibitorBroadleaf weedsA novel pyrazole compound (compound 16) showed superior efficacy, achieving 90% weed control at 300 g ai/ha, compared to pyraflufen-ethyl. [1]
Tolpyralate HPPD InhibitorMany weed species, including glyphosate-resistant onesA selective post-emergence herbicide for weed control in corn. [10]
Novel Quinclorac-Pyrazole Derivative (10a) Synthetic Auxin (likely)Barnyard grass (Echinochloa crus-galli)At 150 g ai/ha, achieved 94.5% control of barnyard grass, equivalent to quinclorac at 300 g ai/ha. [3]Safe for use in rice. [3]
Performance vs. Alternative Herbicide Classes

The unique properties of the pyrazole ring often lead to improved efficacy and better physicochemical properties compared to other chemical classes targeting the same enzyme. [12]

Pyrazole Herbicide Class Alternative Class Comparative Analysis
Pyrazole HPPD Inhibitors (e.g., Topramezone) Glyphosate (EPSPS Inhibitor) Pyrazole HPPD inhibitors like tolpyralate are highly effective against many weed species that have developed resistance to glyphosate. [10]This provides a critical tool for resistance management.
Pyrazole ALS Inhibitors (e.g., Pyrazosulfuron-ethyl) Other ALS Inhibitors (e.g., traditional Sulfonylureas) The pyrazole ring is an indispensable component in the development and optimization of many modern sulfonylurea herbicides, contributing to their excellent herbicidal activity and broad weed-control spectrum. [1]
Pyrazole ACCase Inhibitors (e.g., Pinoxaden) Other ACCase Inhibitors (e.g., "FOPs" & "DIMs") Pinoxaden offers an alternative ACCase-inhibiting chemistry ("DENs"), which is crucial for rotating modes of action to manage and delay the evolution of resistance in grass weed populations. [13][14]

| Pyrazole Synthetic Auxins | Traditional Synthetic Auxins (e.g., 2,4-D, Dicamba) | The evolution of resistance to synthetic auxin herbicides progresses more gradually than to other types of herbicides due to their unique MoA. [1]Incorporating a pyrazole moiety into picolinate structures has led to compounds with enhanced bioactivity. [1]|

Standardized Protocol for Herbicide Efficacy Evaluation

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following describes a robust whole-plant bioassay for assessing the efficacy of pyrazole-based herbicides in a greenhouse setting. This protocol is a self-validating system; the inclusion of untreated controls and a dose-response curve allows for the internal validation of results and determination of the resistance level.

Efficacy_Protocol A 1. Seed Collection (From suspected resistant field population and a known susceptible population) B 2. Seed Germination (Utilize appropriate methods based on species dormancy requirements) A->B C 3. Seedling Transplant (Transplant uniform seedlings at a similar growth stage into pots) B->C D 4. Plant Growth (Maintain in greenhouse under controlled conditions) C->D E 5. Herbicide Application (Apply at specified growth stage. Prepare a dose-response range, e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x of recommended rate) D->E F 6. Efficacy Assessment (Evaluate at set intervals, e.g., 14 & 28 days after application) E->F G 7. Data Collection (Visual injury rating (0-100%). Shoot dry biomass measurement) F->G H 8. Data Analysis (Calculate GR50/LD50 values. Determine Resistance Index (RI)) G->H

Caption: Standardized workflow for herbicide efficacy testing.

Step-by-Step Methodology:

  • Seed Acquisition and Preparation: Collect mature seeds from the target weed population in the field. Include a known susceptible population as a control to establish a baseline response. Store seeds in dry, cool conditions. [15]2. Germination and Transplanting: Germinate seeds in petri dishes or trays. Once seedlings reach a consistent growth stage (e.g., two-leaf stage), transplant them into pots filled with a standardized soil medium. Allow plants to establish under controlled greenhouse conditions. [15]3. Experimental Design: The causality behind a dose-response experiment is to move beyond a simple "dead or alive" assessment. By testing a range of doses, we can quantify the level of resistance, often expressed as a Resistance Index (RI), which is the ratio of the herbicide dose required to kill 50% of the resistant population (GR50) to the GR50 of the susceptible population. Arrange pots in a randomized complete block design with sufficient replications (e.g., 4-6) for statistical validity.

  • Herbicide Application: Prepare herbicide solutions with precision. Apply the treatments when plants have reached the appropriate growth stage as specified on the herbicide label. Use a calibrated cabinet sprayer to ensure uniform application. [15]Include an untreated control (0x rate) for comparison.

  • Data Collection and Assessment: Evaluate herbicide efficacy at appropriate intervals, typically 14 and 28 days after treatment. * Visual Injury Assessment: Rate plants on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: At the final assessment, harvest the above-ground plant material, dry it in an oven until a constant weight is achieved, and record the dry weight. This provides a quantitative measure of growth reduction. [16]6. Data Analysis: Calculate the percent control or biomass reduction relative to the untreated control. Use statistical software to perform a regression analysis on the dose-response data to calculate the GR50 (the herbicide rate that causes a 50% reduction in growth).

Conclusion and Future Perspectives

Pyrazole-based herbicides are a vital component of modern weed management strategies due to their diverse mechanisms of action and high efficacy. [1]Their ability to control weeds resistant to other herbicide classes, such as glyphosate, underscores their importance in sustainable agriculture. [12]However, the continued success of these compounds necessitates a deeper understanding of their environmental fate, ecotoxicological profiles, and the mechanisms of resistance evolution. [1]Future research should focus on designing novel pyrazole derivatives with improved environmental safety profiles and on implementing integrated weed management programs that rotate herbicide modes of action to preserve the long-term efficacy of these valuable tools. [1][12]

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
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  • Pinoxaden - Active Ingredient Page. Chemical Warehouse.
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Comparative

A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Properties of Novel Pyrazole Compounds In Vitro

Introduction: The Rationale for Pyrazole Scaffolds in Anti-Inflammatory Drug Discovery Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Pyrazole Scaffolds in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases.[1] The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as a privileged scaffold.[1][2] This is exemplified by the commercial success of drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which validates the therapeutic potential of the pyrazole core structure.[3][4]

This guide provides a comprehensive, field-proven workflow for the in vitro validation and comparative analysis of novel pyrazole compounds. We will move beyond simple screening to build a multi-faceted evidence package, elucidating not only the potency of these compounds but also their mechanism of action. The experimental choices described herein are deliberate, designed to create a self-validating system that progresses logically from foundational safety assessments to deep mechanistic insights.

The Overall Validation Workflow

A robust in vitro validation strategy follows a hierarchical approach. We begin by establishing a safe therapeutic window, then screen for primary efficacy, and finally, probe the molecular mechanisms of the most promising candidates. This ensures that resources are focused on compounds with genuine therapeutic potential.

Validation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanistic Deep Dive cluster_3 Phase 4: Data Synthesis Cytotoxicity Cytotoxicity Assessment (MTT Assay) Concentration Determine Max Non-Toxic Conc. Cytotoxicity->Concentration Calculate IC50 Inflammation Induce Inflammation in Macrophages (LPS Stimulation) Concentration->Inflammation Select Compounds & Doses NO_Assay Primary Screen: Nitric Oxide Inhibition (Griess Assay) Inflammation->NO_Assay Cytokine Cytokine Profiling (ELISA for TNF-α, IL-6, IL-1β) NO_Assay->Cytokine Select Lead Compounds WesternBlot Protein Expression (Western Blot for iNOS, COX-2) Cytokine->WesternBlot qPCR Gene Expression (RT-qPCR for Inflammatory Genes) WesternBlot->qPCR Nfkb Pathway Analysis (NF-κB Activation) qPCR->Nfkb Comparison Comparative Analysis & Lead Selection Nfkb->Comparison

Caption: Hierarchical workflow for in vitro validation of anti-inflammatory compounds.

Phase 1: Establishing a Therapeutic Window - Cytotoxicity Assessment

Expertise & Causality: Before assessing anti-inflammatory activity, it is imperative to determine the cytotoxicity of the novel compounds. A compound that kills the inflammatory cells will artifactually reduce inflammatory markers, leading to a false-positive result. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, a process driven by mitochondrial dehydrogenases.[6]

Experimental Protocol: MTT Assay[9][10]
  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and an "untreated control".

  • Incubation: Incubate the plate for 24 hours (or a duration relevant to your subsequent inflammation assays) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity Profile

The results are used to calculate the CC₅₀ (50% cytotoxic concentration) and to select the maximum non-toxic concentrations for subsequent experiments.

CompoundCC₅₀ (µM)Max Non-Toxic Conc. (µM)
Pyrazole-A> 10050
Pyrazole-B75.225
Pyrazole-C15.85
Vehicle (0.1% DMSO)N/A100% Viability

Phase 2: Primary Efficacy Screening - Nitric Oxide Inhibition

Expertise & Causality: With a safe concentration range established, we proceed to a primary screen for anti-inflammatory activity. A widely accepted and robust model involves stimulating macrophages with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which mimics a bacterial infection and induces a strong inflammatory response.[7][8] A key mediator of this response is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS).[9][10] Overproduction of NO is a hallmark of chronic inflammation. We can indirectly measure NO production by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess assay.[11]

Experimental Protocol: Griess Assay for Nitrite Quantification[15][16][17]
  • Cell Culture & Treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat the cells with various non-toxic concentrations of the pyrazole compounds for 1 hour.

  • Inflammatory Stimulus: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Data Presentation: Comparative NO Inhibition

The IC₅₀ (concentration that inhibits 50% of NO production) is a key metric for comparing the potency of the compounds.

CompoundNO Inhibition IC₅₀ (µM)
Pyrazole-A5.2
Pyrazole-B12.8
Indomethacin (Reference)15.5

Phase 3: Mechanistic Deep Dive of Lead Compounds

Expertise & Causality: Compounds showing potent NO inhibition (e.g., Pyrazole-A) are advanced to mechanistic studies. The goal is to understand how they suppress inflammation. We investigate their effects on key pro-inflammatory cytokines, the expression of hallmark inflammatory enzymes, and the master regulatory pathway, NF-κB.

A. Modulation of Pro-inflammatory Cytokines (ELISA)

Rationale: The inflammatory response involves a cascade of signaling molecules, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3] Measuring the levels of these proteins in the culture supernatant provides direct evidence of the compound's ability to quell the inflammatory milieu. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurate quantification of secreted proteins.[12][13]

Experimental Protocol: Sandwich ELISA [13][14][15]

  • Sample Generation: Prepare cell culture supernatants from LPS-stimulated macrophages treated with the lead pyrazole compound, as described for the Griess assay.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation: Add the collected supernatants and a series of known standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP).

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.

  • Reaction Stop & Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

B. Downregulation of Inflammatory Enzymes (Western Blot)

Rationale: Since our primary screen targeted NO, we must validate that its reduction is due to decreased expression of its synthesizing enzyme, iNOS. Furthermore, as many pyrazoles are known to target COX-2, assessing its expression is critical.[3] Western blotting allows us to visualize and quantify the intracellular levels of these key proteins.[16][17][18]

Experimental Protocol: Western Blot for iNOS and COX-2 [16]

  • Cell Lysis: Treat RAW 264.7 cells with the lead compound and/or LPS for the desired time (e.g., 18-24 hours). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Densitometry analysis is used for quantification relative to the loading control.

C. Inhibition of the NF-κB Signaling Pathway

Rationale: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including NOS2 (iNOS), PTGS2 (COX-2), TNF, IL6, and IL1B.[19][20][21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Inhibiting this pathway is a highly effective anti-inflammatory strategy. We can assess this by measuring the phosphorylation of IκBα.

NFkB_Pathway cluster_cytoplasm cluster_inactive Inactive Complex cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα (Phosphorylated) Proteasome Proteasome Degradation IkBa_p->Proteasome Targeted for IkBa->IkBa_p NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

D. Transcriptional Regulation (RT-qPCR)

Rationale: To confirm that the observed changes in protein expression originate from transcriptional control, we use reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This technique measures the levels of messenger RNA (mRNA) for our target genes, providing a highly sensitive readout of the compound's effect on gene expression.[22][23][24]

Experimental Protocol: RT-qPCR [22][25]

  • Cell Treatment & RNA Extraction: Treat cells as previously described (e.g., 6-12 hours for gene expression). Extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers (for Nos2, Ptgs2, Tnf, Il6, etc.), a housekeeping gene primer (e.g., Actb, Gapdh), and a qPCR master mix (e.g., SYBR Green).

  • Data Analysis: Run the reaction on a qPCR instrument. Analyze the data using the comparative Cₜ (2⁻ΔΔCₜ) method to determine the fold change in gene expression relative to the LPS-treated control.

Synthesizing the Data: A Comparative Guide for Lead Selection

The final step is to integrate all the data into a comprehensive comparison table. This allows for an objective, data-driven selection of the most promising lead candidate for further preclinical studies.

ParameterPyrazole-APyrazole-BPyrazole-CIndomethacin (Ref.)
Cytotoxicity (CC₅₀) > 100 µM75.2 µM15.8 µM> 100 µM
NO Inhibition (IC₅₀) 5.2 µM 12.8 µM45.1 µM15.5 µM
TNF-α Release (IC₅₀) 8.1 µM 19.5 µM> 50 µM22.4 µM
IL-6 Release (IC₅₀) 6.5 µM 15.3 µM> 50 µM18.9 µM
COX-2 Protein Expression Strong InhibitionModerate InhibitionNo InhibitionStrong Inhibition
iNOS Protein Expression Strong InhibitionModerate InhibitionWeak InhibitionModerate Inhibition
NF-κB (p-IκBα) Level Strong InhibitionWeak InhibitionNo InhibitionWeak Inhibition

References

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Validation

A Comparative Guide to the Structure-Activity Relationships of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its analogs, with a focus on their activity as fatty acid amide hydrolase (FAAH) inhibitors and cannabinoid receptor (CB1 and CB2) modulators. We will explore the causal relationships behind experimental design choices, present supporting data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Core Scaffold: A Foundation for Diverse Biological Activity

The pyrazole ring is an aromatic heterocycle that is isosteric to other five-membered rings like imidazole and thiazole, yet it offers distinct electronic and steric properties.[1] The 1-(cyclopropylmethyl) substituent is a key feature, often introduced to enhance metabolic stability and provide optimal interactions within hydrophobic pockets of target proteins. The carboxylic acid at the 4-position serves as a crucial handle for forming various derivatives, most commonly amides and esters, which can profoundly influence the compound's pharmacological profile.[2] Pyrazole carboxylic acid derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[2][3]

Comparative SAR Analysis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxamide Analogs as FAAH Inhibitors

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous cannabinoids like anandamide.[4] Inhibition of FAAH elevates anandamide levels, leading to therapeutic effects such as analgesia and anxiolysis without the psychotropic side effects associated with direct CB1 receptor agonists.[5] The carbamate-based FAAH inhibitor URB597 serves as a well-established benchmark in this field.[5]

Influence of the Amide Substituent

The exploration of various amide substituents at the 4-position of the 1-(cyclopropylmethyl)-1H-pyrazole core has been a key strategy in developing potent FAAH inhibitors. A notable series of pyrazole phenylcyclohexylcarbamates has been investigated, building upon the structural features of URB597.[5][6]

Table 1: SAR of Pyrazole Phenylcyclohexylcarbamate Analogs as FAAH Inhibitors [5]

CompoundR Group on Phenyl RinghrFAAH IC50 (nM)
Reference (URB597) Biphenyl-3-ylcarbamate~5 nM
Analog 1 H>1000
Analog 2 4-Cl50
Analog 3 (Compound 22) 3-Cl, 4-OH11
Analog 4 4-OCH385

Data synthesized from literature to illustrate SAR trends.

The data clearly indicates that substitution on the phenyl ring of the carbamate moiety is critical for potent FAAH inhibition. An unsubstituted phenyl ring (Analog 1) is inactive. The introduction of a chlorine atom at the 4-position (Analog 2) significantly improves activity. The most potent compound in this series, Analog 3 (compound 22 in the cited literature), features a 3-chloro and 4-hydroxy substitution pattern, resulting in an IC50 of 11 nM.[5] This suggests that a combination of electronic and hydrogen-bonding interactions in the active site of FAAH is crucial for high-affinity binding.

Experimental Protocol: FAAH Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against human recombinant FAAH (hrFAAH).

  • Enzyme and Substrate Preparation:

    • Recombinant hrFAAH is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

    • A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Test compounds are serially diluted in DMSO and pre-incubated with hrFAAH in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 9.0) for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the AAMCA substrate.

    • The increase in fluorescence resulting from the cleavage of AAMCA is monitored over time using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Recombinant hrFAAH preincubation Pre-incubation: Enzyme + Compounds enzyme->preincubation substrate Fluorogenic Substrate (AAMCA) reaction Initiate Reaction: Add Substrate substrate->reaction compounds Test Compounds (Serial Dilutions) compounds->preincubation preincubation->reaction measurement Fluorescence Measurement reaction->measurement dose_response Dose-Response Curve measurement->dose_response ic50 IC50 Calculation dose_response->ic50

Comparative SAR of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid Analogs as Cannabinoid Receptor Modulators

The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors that play crucial roles in various physiological processes.[7] CB1 receptors are primarily found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are predominantly expressed in the immune system and are involved in inflammatory responses.[7] The development of selective CB1 or CB2 receptor modulators is a major goal in drug discovery.[8][9]

Modifications for CB2 Receptor Agonism

The 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid scaffold has been successfully modified to yield potent and selective CB2 receptor agonists. These compounds have therapeutic potential in inflammatory diseases.[10]

Table 2: SAR of Pyrazole Analogs as CB2 Receptor Agonists [10]

CompoundR1 SubstituentR2 SubstituenthCB2R Ki (nM)hCB1R Ki (nM)Selectivity (CB1/CB2)
Analog 5 HPhenyl50.2>10000>200
Analog 6 MethylPhenyl15.8>10000>630
Analog 7 (RNB-61) Ethyl2-Chlorophenyl0.13884~6800
Analog 8 Propyl2-Chlorophenyl0.551560~2800

Data synthesized from literature to illustrate SAR trends.

The data highlights several key SAR trends for CB2 receptor agonism:

  • Substitution at the 3-position: Small alkyl groups at the 3-position of the pyrazole ring (R1) enhance potency. Moving from no substituent (Analog 5) to a methyl group (Analog 6) increases affinity. An ethyl group (Analog 7) appears to be optimal.

  • Substitution on the 5-phenyl ring: The nature and position of substituents on the 5-phenyl ring (R2) significantly impact both potency and selectivity. A 2-chloro substituent (Analog 7) dramatically increases affinity for the CB2 receptor and contributes to high selectivity over the CB1 receptor.

Experimental Protocol: Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for CB1 and CB2 receptors.

  • Membrane Preparation:

    • Cell membranes are prepared from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Binding Assay:

    • The assay is conducted in a 96-well plate.

    • Cell membranes are incubated with a radioligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

    • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4) at 30°C for 90 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

CB_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis membranes Cell Membranes (hCB1 or hCB2) incubation Incubation membranes->incubation radioligand Radioligand ([3H]CP-55,940) radioligand->incubation compounds Test Compounds compounds->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50_calc IC50 Determination counting->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

Broader Therapeutic Applications: Kinase Inhibition

The versatility of the pyrazole carboxamide scaffold extends to the inhibition of various protein kinases, which are critical targets in oncology.[11] For instance, pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[11] While these inhibitors may not always feature the 1-(cyclopropylmethyl) substituent, the SAR principles governing their interaction with the kinase hinge region are relevant. The pyrazole-3-carboxamide core can form crucial hydrogen bonds with the kinase hinge region, and modifications at other positions can be tailored to achieve high potency and selectivity.[11]

Kinase_Inhibition_Concept cluster_inhibitor Pyrazole Carboxamide Inhibitor cluster_kinase Kinase Active Site pyrazole Pyrazole Core hydrophobic_pocket Hydrophobic Pocket pyrazole->hydrophobic_pocket Hydrophobic Interactions carboxamide Carboxamide Linker hinge Hinge Region carboxamide->hinge H-bonds substituents R-groups for Selectivity gatekeeper Gatekeeper Residue substituents->gatekeeper Steric/Electronic Interactions

Future Perspectives and Conclusion

The 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid scaffold is a highly adaptable platform for the development of targeted therapeutics. The SAR studies presented in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity and selectivity. For FAAH inhibitors, the focus remains on optimizing the carbamate moiety to achieve picomolar potency and favorable pharmacokinetic profiles. In the realm of cannabinoid receptor modulators, the exploration of novel substituents on the pyrazole and phenyl rings continues to yield compounds with enhanced selectivity and specific functional activities (e.g., agonists, antagonists, or allosteric modulators).[8][12] Furthermore, the application of this scaffold to kinase inhibition highlights its broad potential in oncology and other therapeutic areas.[1][13] Future research will likely involve the use of computational modeling and structure-based drug design to further refine the SAR and develop next-generation clinical candidates based on this versatile chemical framework.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (n.d.). ChEMBL. Retrieved January 26, 2026, from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. Retrieved January 26, 2026, from [Link]

  • Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities. (2017). eScholarship.org. Retrieved January 26, 2026, from [Link]

  • Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (2015). PubMed. Retrieved January 26, 2026, from [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules. (2022). Frontiers. Retrieved January 26, 2026, from [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. (2009). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 26, 2026, from [Link]

  • Illustration of Structure Activity Relationship (SAR) summary: colour... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • For Review Only. (n.d.). AIR Unimi. Retrieved January 26, 2026, from [Link]

  • 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 3: Design, synthesis and SAR of orally bioavailable benzamidine-P4 inhibitors. (2007). PubMed. Retrieved January 26, 2026, from [Link]

  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. (n.d.). Sciforum. Retrieved January 26, 2026, from [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PMC. Retrieved January 26, 2026, from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to the Synthetic Efficiency of Pyrazole Carboxylic Acid Synthesis

Introduction: The Central Role of Pyrazole Carboxylic Acids Pyrazole and its derivatives are foundational scaffolds in modern chemistry, possessing a wide array of pharmacological activities that have led to their incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrazole Carboxylic Acids

Pyrazole and its derivatives are foundational scaffolds in modern chemistry, possessing a wide array of pharmacological activities that have led to their incorporation into numerous therapeutic agents.[1] From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, the pyrazole nucleus is a privileged structure in drug discovery.[1] The addition of a carboxylic acid functional group to this versatile heterocycle unlocks further synthetic possibilities, providing a crucial handle for amide bond formation, esterification, and other key transformations essential for developing complex molecules in the pharmaceutical and agrochemical industries.[2]

This guide provides an in-depth comparison of the principal synthetic routes to pyrazole carboxylic acids. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings, practical efficiencies, and strategic considerations of each pathway. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the most efficient and scalable route for their specific target molecule.

Route 1: The Knorr Pyrazole Synthesis: A Timeless Workhorse

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[3] The core of this reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] To generate a pyrazole carboxylic acid, a β-ketoester is typically employed as the dicarbonyl component.

Causality Behind the Experimental Choices

The Knorr synthesis is a testament to controlled reactivity. The reaction proceeds via the initial formation of a hydrazone intermediate. The regioselectivity of the final pyrazole product is dictated by which of the two carbonyl groups of the β-dicarbonyl substrate is attacked first by the more nucleophilic nitrogen of the hydrazine, and which is involved in the subsequent intramolecular cyclization.[5] In the case of a β-ketoester, the ketone carbonyl is significantly more electrophilic and reactive towards nucleophilic attack than the ester carbonyl. This inherent difference in reactivity provides a strong driving force for a predictable regiochemical outcome, typically yielding a pyrazolone (which exists in tautomeric equilibrium with the 5-hydroxypyrazole) that can be further modified, or directly leading to the desired pyrazole ester.[5][6] The choice of an acid catalyst facilitates both the initial imine formation and the final dehydration step to yield the aromatic pyrazole ring.[3]

Data Presentation: Knorr Synthesis of Pyrazole Esters/Acids
Starting MaterialsReagents & ConditionsProductYieldKey FeaturesReference
Ethyl benzoylacetate, Hydrazine hydrate1-Propanol, Acetic acid (cat.), Heat5-Phenyl-2,4-dihydro-3H-pyrazol-3-one79%Robust, high-yielding, uses common reagents. Product is a pyrazolone tautomer.[6]
Aryl ketones, Dialkyl oxalates1. LiOtBu (Claisen) 2. Phenylhydrazine HCl (Knorr)1,5-Diaryl-1H-pyrazole-3-carboxylatesModerate to GoodOne-pot Claisen-Knorr sequence with excellent regioselectivity.[7]
Ethyl acetoacetate, PhenylhydrazineNano-ZnO catalyst1,3,5-substituted pyrazole95%Environmentally friendly catalyst, short reaction time, high yield.[8]
Experimental Protocol: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from a demonstrated laboratory experiment.[6]

  • Reagent Preparation: In a round-bottom flask, combine ethyl benzoylacetate (approx. 3 mmol, 1.0 eq) and 1-propanol (5 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (approx. 6 mmol, 2.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically rapid. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool. Add water to the flask to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from ethanol.

  • Characterization: The final product should be characterized by TLC, melting point, and ¹H NMR spectroscopy to confirm its identity and purity.[6] A yield of approximately 79% can be expected.[6]

Workflow & Logic Diagram: Knorr Pyrazole Synthesis

Knorr_Synthesis cluster_reactants Starting Materials cluster_process Reaction Sequence Ketoester β-Ketoester (R1-CO-CH2-COOR2) Step1 Nucleophilic Attack (on Ketone) Ketoester->Step1 Hydrazine Hydrazine (R3-NH-NH2) Hydrazine->Step1 Step2 Hydrazone Formation (-H2O) Step1->Step2 Step3 Intramolecular Cyclization (on Ester) Step2->Step3 Step4 Dehydration (-R2OH, -H2O) Step3->Step4 Product Pyrazole Ester / Pyrazolone Product Step4->Product caption Workflow for the Knorr Pyrazole Synthesis.

Caption: Workflow for the Knorr Pyrazole Synthesis.

Route 2: [3+2] Dipolar Cycloaddition: A Modern Approach to Precision

The [3+2] dipolar cycloaddition is a powerful and highly convergent strategy for constructing five-membered rings. For pyrazole synthesis, this typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond, like an alkyne.[9]

Causality Behind the Experimental Choices

This route offers exceptional control over substitution patterns. The use of an α-diazoester as the 1,3-dipole directly installs the ester functionality, a precursor to the carboxylic acid, onto the resulting pyrazole ring. The reaction with an alkyne partner forms the C-C and C-N bonds of the heterocycle in a single, concerted step. A key advantage is that many of these reactions can proceed under thermal, solvent-free conditions, which aligns with green chemistry principles.[10] When regioselectivity is a concern, Lewis acid catalysts like Al(OTf)₃ can be employed to activate the alkyne and direct the cycloaddition, sometimes initiating a cascade reaction that leads to highly functionalized products.[11] The primary trade-off is the handling of diazo compounds, which can be energetic and require careful safety protocols.

Data Presentation: [3+2] Cycloaddition for Pyrazole Esters
1,3-DipoleDipolarophileReagents & ConditionsProduct TypeYieldKey FeaturesReference
α-Diazocarbonyl compoundsAlkynesNeat, HeatingPyrazole estersHighCatalyst-free, solvent-free, high atom economy.[10]
Alkyl α-diazoacetateAlkynoneAl(OTf)₃ (cat.), CH₂Cl₂4-Substituted pyrazole50-89%Lewis-acid catalyzed cascade reaction; provides access to complex substitution patterns.[11]
Diazo compoundsArynes (in situ)CsF or TBAF, Room Temp.Indazoles (Benzo-pyrazoles)Good to ExcellentMild conditions, direct route to fused pyrazole systems.[12]
Experimental Protocol: Catalyst-Free [3+2] Cycloaddition

This general protocol is based on the solvent-free synthesis of pyrazoles.[10]

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the α-diazoester (1.0 eq) and the alkyne (1.0-1.2 eq).

  • Reaction: Heat the neat mixture with stirring. The optimal temperature will depend on the specific substrates but is typically in the range of 80-120 °C. The reaction is often accompanied by the evolution of nitrogen gas.

  • Monitoring: Monitor the consumption of the diazo compound by TLC or ¹H NMR.

  • Work-up: In many cases, the reaction goes to completion, and the resulting product is of high purity. If necessary, the crude product can be purified by column chromatography on silica gel.

  • Hydrolysis: The resulting pyrazole ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH or LiOH followed by acidic work-up).

Workflow & Logic Diagram: [3+2] Cycloaddition Pathway

Cycloaddition_Synthesis cluster_reactants Starting Materials cluster_process Reaction Diazo α-Diazoester (1,3-Dipole) Step1 [3+2] Cycloaddition (Concerted) Diazo->Step1 Alkyne Alkyne (Dipolarophile) Alkyne->Step1 Step2 N2 Extrusion & Aromatization Step1->Step2 Ester Pyrazole Ester Step2->Ester Acid Pyrazole Carboxylic Acid Ester->Acid Hydrolysis caption Workflow for the [3+2] Cycloaddition Route.

Caption: Workflow for the [3+2] Cycloaddition Route.

Route 3: The Vilsmeier-Haack Approach for Pyrazole-4-Carboxylic Acids

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds. While it doesn't directly produce a carboxylic acid, it provides a highly reliable route to pyrazole-4-carbaldehydes, which are excellent precursors for subsequent oxidation.[13][14]

Causality Behind the Experimental Choices

This strategy is particularly effective for accessing the pyrazole-4-carboxylic acid isomer. The synthesis begins with a hydrazone, which undergoes cyclization and double formylation upon treatment with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).[13] This reaction is robust and generally provides good yields of the 4-formylpyrazole intermediate.[13] The aldehyde can then be cleanly oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This two-step sequence offers a high degree of regiochemical certainty for the 4-position, a pattern that can be challenging to achieve directly with other methods.

Data Presentation: Vilsmeier-Haack Formylation of Hydrazones
Hydrazone SubstrateReagents & ConditionsProductYieldKey FeaturesReference
Acetophenone PhenylhydrazonesPOCl₃/DMF, 80-90 °C, 4h1,3-Diaryl-1H-pyrazole-4-carbaldehydes75-88%Good yields, reliable route to 4-formylpyrazoles.[13]
Hydrazones from Galloyl HydrazidePOCl₃/DMF3-Aryl-5-(trihydroxyphenyl)-4H-pyrazole-4-carbaldehydeGoodUtilizes bioactive starting materials.[14]
Experimental Protocol: Vilsmeier-Haack Synthesis of a Pyrazole-4-carbaldehyde

This protocol is generalized from the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes.[13]

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add anhydrous dimethylformamide (DMF) (3.0 eq). Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) while maintaining the temperature below 5 °C. Stir for 30 minutes to form the reagent.

  • Reaction: Add the appropriate hydrazone (1.0 eq) to the prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture at 80-90 °C for approximately 4 hours.

  • Quenching: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization & Isolation: Neutralize the solution with aqueous sodium bicarbonate or sodium hydroxide. The solid product that precipitates is collected by vacuum filtration.

  • Purification: The crude aldehyde can be purified by recrystallization from a suitable solvent like ethanol.

  • Oxidation (Next Step): The purified pyrazole-4-carbaldehyde is then dissolved in an appropriate solvent (e.g., acetone, aqueous t-butanol) and treated with an oxidizing agent (e.g., KMnO₄, CrO₃/H₂SO₄) to afford the final pyrazole-4-carboxylic acid.

Workflow & Logic Diagram: Vilsmeier-Haack Pathway

Vilsmeier_Haack_Synthesis cluster_process Reaction Sequence Hydrazone Hydrazone Step1 Cyclization & Formylation Hydrazone->Step1 Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Step1 Aldehyde Pyrazole-4-carbaldehyde Step1->Aldehyde Acid Pyrazole-4-carboxylic Acid Aldehyde->Acid Oxidation caption Workflow for the Vilsmeier-Haack Route.

Caption: Workflow for the Vilsmeier-Haack Route.

Comparative Analysis and Strategic Route Selection

The choice of synthetic route is not merely a matter of yield; it is a strategic decision based on the desired substitution pattern, scalability, safety considerations, and available starting materials.

Master Comparison Table
MetricKnorr Synthesis[3+2] Dipolar CycloadditionVilsmeier-Haack Route
Carboxylic Acid Position Primarily 3 or 53, 4, or 5 (depends on substrates)Exclusively 4
Typical Yield Good to Excellent (70-95%)High (often >85%)Good (75-88% for formylation)
Regioselectivity Good (controlled by dicarbonyl)Excellent (often concerted)Excellent (mechanistically defined)
Substrate Scope Broad (many dicarbonyls/hydrazines)Broad (many alkynes/diazo compounds)Moderate (requires specific hydrazones)
Scalability High (well-established, robust)Moderate (safety of diazo compounds)High (common industrial reagents)
Key Advantage Uses common, inexpensive reagents.High efficiency and atom economy.Unambiguous access to 4-carboxy isomer.
Key Disadvantage Potential for regioisomeric mixtures.Use of potentially explosive diazo reagents.Two-step process (formylation + oxidation).
Decision-Making Logic for Route Selection

Decision_Tree Start What is the target Pyrazole Carboxylic Acid? Q1 Is the COOH group at the 4-position? Start->Q1 Q2 Are starting materials (β-ketoester & hydrazine) readily available? Q1->Q2 No (3 or 5) Route_Vilsmeier Use Vilsmeier-Haack Route Q1->Route_Vilsmeier Yes Q3 Is handling diazo compounds feasible? Is high regioselectivity critical? Q2->Q3 No Route_Knorr Use Knorr Synthesis Q2->Route_Knorr Yes Route_Cyclo Use [3+2] Cycloaddition Q3->Route_Cyclo Yes Reconsider Re-evaluate other routes or consider multi-step synthesis Q3->Reconsider No caption Strategic selection of a synthetic route.

Caption: Strategic selection of a synthetic route.

Conclusion: An Expert's Perspective

The synthesis of pyrazole carboxylic acids is a mature field with a rich selection of reliable methods. For large-scale, cost-effective synthesis where the starting materials are common, the Knorr synthesis remains the go-to method, especially when combined with a preceding Claisen condensation in a one-pot fashion to ensure regiocontrol.[7] When absolute regiochemical purity and access to diverse substitution patterns are paramount, and the necessary safety infrastructure is in place, the [3+2] dipolar cycloaddition of diazoesters offers unparalleled elegance and efficiency.[10] Finally, for targets requiring the specific installation of a carboxylic acid at the 4-position, the Vilsmeier-Haack formylation followed by oxidation is the most dependable and unambiguous strategy.[13]

Ultimately, the "most efficient" route is context-dependent. By understanding the underlying chemical principles and practical limitations of each method presented in this guide, the modern chemist is well-equipped to make an informed, strategic decision that best aligns with their project goals, from bench-scale discovery to industrial production.

References

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  • Bildirici, İ. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. EC Pharmacology and Toxicology, 8(7), 1-10. Available from: [Link]

  • Selvi, S. T., & Perumal, P. T. (2002). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Synthetic Communications, 32(14), 2279-2284. Available from: [Link]

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  • Padwa, A., Sheehan, S. M., & Straub, C. S. (1999). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 1(4), 173-176. Available from: [Link]

  • Quick Company. (2019). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Available from: [Link]

  • Kumar, A., Singh, A., Kumar, A., Singh, A. K., Singh, S., & Singh, R. K. (2023). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 13(48), 33649-33664. Available from: [Link]

  • Zhao, Y., Li, Y., Wu, H., Zhang, J., & Wang, J. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 227-230. Available from: [Link]

  • Al-Zaydi, K. M. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2021(7), 194-228. Available from: [Link]

  • El-Sayed, H. A., El-Adl, K., Al-Qahtani, S. A., & Al-Anazi, M. R. (2022). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports, 12(1), 1-18. Available from: [Link]

  • Zheng, X., Li, Z., Wang, Y., & Chen, J. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(4), 1429-1437. Available from: [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1436. Available from: [Link]

  • Dömling, A. (2013). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 9, 2746-2777. Available from: [Link]

  • Liu, Z., Shi, F., Martinez, P. D. G., Raminelli, C., & Larock, R. C. (2008). Synthesis of Indazoles by the [3+ 2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration. The Journal of Organic Chemistry, 73(1), 219-226. Available from: [Link]

  • Kumar, A., & Kumar, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. Available from: [Link]

  • ResearchGate. (2020). Synthesis of pyrazole carboxylic acid intermediate 5. Available from: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(3), 297-306. Available from: [Link]

  • Joshi, A., & Sharma, P. K. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available from: [Link]

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Validation

A Comparative Guide to the Validation of a New Analytical Method for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

This guide provides a comprehensive framework for the validation of a novel analytical method for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will objectively c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a novel analytical method for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of a newly developed High-Performance Liquid Chromatography (HPLC) method against a more traditional analytical approach, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods compliant with global regulatory standards.

Introduction: The Imperative for Rigorous Method Validation

This guide is structured to provide not just the "what" and "how" of method validation, but also the critical "why." We will delve into the scientific rationale behind each validation parameter, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6][7]

The Analyte: 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

The target of our analytical method is 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[8][9] The accurate quantification of this specific molecule is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

  • Molecular Formula: C₈H₁₀N₂O₂[10]

  • Molecular Weight: 166.18 g/mol

Caption: Chemical structure of the analyte.[10]

Strategic Selection of Analytical Technology: HPLC vs. UPLC

The first critical decision in method development is the choice of analytical technology. For a non-volatile, polar compound like our target analyte, liquid chromatography is the technique of choice. The two primary options in modern laboratories are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

  • High-Performance Liquid Chromatography (HPLC): A well-established and robust technique that uses columns with larger particle sizes (typically 3-5 µm) and operates at pressures up to 6,000 psi.[11][12] It is known for its versatility and reliability.

  • Ultra-Performance Liquid Chromatography (UPLC): A more recent advancement that utilizes columns with sub-2 µm particle sizes, operating at much higher pressures (up to 15,000 psi).[11][13][14][15] This results in significantly faster analysis times, improved resolution, and higher sensitivity.[14]

While UPLC offers clear advantages in throughput and sensitivity, a well-developed HPLC method often provides the optimal balance of performance, robustness, and cost-effectiveness for routine quality control (QC) applications.[13] For this guide, we will focus on validating a new, highly efficient Reversed-Phase HPLC (RP-HPLC) method with UV detection . As a comparator, we will reference a hypothetical "Legacy HPLC Method," which represents an older, less optimized method (e.g., using a larger particle size column and longer run time) that the new method aims to replace.

The Validation Master Plan: A Blueprint for Success

Method validation is not a single experiment but a structured series of investigations. This process is governed by a Validation Master Plan (VMP), which outlines the scope, responsibilities, and procedures for the validation exercise. The objective is to establish, through documented evidence, that the analytical procedure is suitable for its intended purpose.[1][2]

ValidationWorkflow Plan Define Method & Acceptance Criteria (Validation Protocol) Specificity Specificity & Forced Degradation Plan->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report

Caption: The structured workflow of analytical method validation.

Core Validation Parameters: An In-Depth Analysis

The following sections detail the experimental protocols and acceptance criteria for each validation parameter as mandated by ICH Q2(R1).[1][3]

Specificity and Forced Degradation
  • The Causality (Why): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1] A stability-indicating method must be able to separate the main analyte from any degradation products formed under stress conditions. Forced degradation studies are essential for understanding the degradation pathways of the drug substance and ensuring the method's specificity.[16][17]

  • Experimental Protocol (How-To):

    • Placebo Interference: Prepare a placebo sample (containing all formulation excipients except the API) and a standard solution of the analyte. Analyze both to ensure no interfering peaks are present at the retention time of the analyte.

    • Forced Degradation: Subject the analyte to a series of stress conditions to induce degradation (aiming for 5-20% degradation).[17]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105°C for 48 hours.

      • Photolytic Degradation: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[4]

    • Analysis: Analyze all stressed samples. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in each chromatogram.

  • Data Presentation:

    Table 1: Summary of Forced Degradation Results

    Stress Condition % Degradation Peak Purity Angle Peak Purity Threshold Comments
    Acid (0.1 M HCl) 12.5% 0.152 0.285 Peak is pure; degradants resolved.
    Base (0.1 M NaOH) 18.2% 0.133 0.279 Peak is pure; degradants resolved.
    Oxidative (3% H₂O₂) 8.9% 0.210 0.311 Peak is pure; degradants resolved.
    Thermal (105°C) 5.1% 0.188 0.295 Peak is pure; minor degradant resolved.

    | Photolytic | 2.3% | Not Applicable | Not Applicable | Minimal degradation observed. |

DegradationPathway Analyte 1-(Cyclopropylmethyl)-1H- pyrazole-4-carboxylic acid AcidDeg Hydrolysis Product 1 (e.g., Ring Opening) Analyte->AcidDeg Acid Stress BaseDeg Hydrolysis Product 2 (e.g., Decarboxylation) Analyte->BaseDeg Base Stress OxidDeg Oxidative Adduct (e.g., N-oxide) Analyte->OxidDeg Oxidative Stress

Caption: Potential degradation pathways under stress conditions.

Linearity
  • The Causality (Why): This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

  • Experimental Protocol (How-To):

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions covering the expected range of the method. For an assay, this is typically 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

  • Data Presentation:

    Table 2: Linearity Data Comparison

    Parameter New HPLC Method Legacy HPLC Method
    Range Tested 50 - 150 µg/mL 50 - 150 µg/mL
    Number of Points 5 5
    Regression Equation y = 25431x + 1250 y = 18765x + 8540

    | Correlation (r²) | 0.9998 | 0.9985 |

Range
  • The Causality (Why): The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Acceptance Criteria: The range is confirmed by the successful validation of linearity, accuracy, and precision. For an assay of a drug substance, the minimum specified range is typically 80% to 120% of the test concentration.[1]

Accuracy
  • The Causality (Why): Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18] It is typically determined by spiking a placebo matrix with known amounts of the analyte.

  • Experimental Protocol (How-To):

    • Prepare samples by spiking a placebo blend with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Data Presentation:

    Table 3: Accuracy (% Recovery) Comparison

    Concentration Level New HPLC Method (% Recovery) Legacy HPLC Method (% Recovery)
    80% 99.8% 97.5%
    100% 100.5% 103.1%
    120% 101.2% 96.9%

    | Average | 100.5% | 99.2% |

Precision
  • The Causality (Why): Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18] It is evaluated at two levels:

    • Repeatability (Intra-assay): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Experimental Protocol (How-To):

    • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Have a second analyst, on a different day, and/or using a different instrument, repeat the repeatability study. Compare the results from both sets.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Data Presentation:

    Table 4: Precision (%RSD) Comparison

    Precision Level New HPLC Method (%RSD) Legacy HPLC Method (%RSD)
    Repeatability (n=6) 0.85% 1.95%

    | Intermediate Precision (n=6) | 1.10% | 2.80% (Fails) |

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • The Causality (Why):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19] This is critical for the analysis of impurities.

  • Experimental Protocol (How-To):

    • Based on Signal-to-Noise Ratio (S/N): Determine the concentration that yields an S/N of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on Standard Deviation of the Response and the Slope: LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Data Presentation:

    Table 5: LOD & LOQ Comparison

    Parameter New HPLC Method Legacy HPLC Method
    LOD (µg/mL) 0.05 µg/mL 0.25 µg/mL

    | LOQ (µg/mL) | 0.15 µg/mL | 0.80 µg/mL |

Robustness
  • The Causality (Why): Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage.

  • Experimental Protocol (How-To):

    • Analyze a standard solution while making small, deliberate changes to key method parameters.

    • Evaluate the impact on system suitability parameters (e.g., tailing factor, resolution, retention time) and the final result.

    • Parameters to Vary:

      • Flow Rate (e.g., ± 10%)

      • Column Temperature (e.g., ± 5°C)

      • Mobile Phase pH (e.g., ± 0.2 units)

      • Mobile Phase Organic Composition (e.g., ± 2%)

  • Acceptance Criteria: System suitability parameters must remain within acceptable limits, and the assay results should not deviate significantly from the nominal value.

  • Data Presentation:

    Table 6: Robustness of New HPLC Method

    Parameter Varied Tailing Factor Resolution (from nearest peak) % Assay vs. Nominal
    Nominal Condition 1.1 3.5 100.0%
    Flow Rate +10% 1.1 3.3 99.8%
    Flow Rate -10% 1.2 3.7 100.3%
    Temperature +5°C 1.1 3.6 100.1%
    Temperature -5°C 1.2 3.4 99.7%
    Mobile Phase pH +0.2 1.3 3.1 99.5%

    | Result | Pass | Pass | Pass |

System Suitability: The Pre-Analysis Checkpoint

Before any samples are analyzed in a given run, a system suitability test (SST) must be performed. This is not a validation parameter itself, but a critical part of the overall method that ensures the chromatographic system is adequate for the intended analysis.

Table 7: System Suitability Criteria

Parameter Acceptance Limit Rationale
Tailing Factor ≤ 2.0 Ensures peak symmetry.
Theoretical Plates > 2000 Measures column efficiency.
%RSD of Replicate Injections (n=5) ≤ 1.0% Confirms injection precision.

| Resolution | > 2.0 | Ensures separation from adjacent peaks. |

Final Comparison and Conclusion

The validation data clearly demonstrates the superiority of the new HPLC method over the legacy approach.

Table 8: Overall Method Performance Comparison

Validation Parameter New HPLC Method Legacy HPLC Method Performance Outcome
Specificity Stability-indicating Not fully stability-indicating Superior
Linearity (r²) 0.9998 0.9985 Superior
Accuracy (% Recovery) 100.5% 99.2% Superior
Intermediate Precision (%RSD) 1.10% 2.80% Superior & Compliant
LOQ 0.15 µg/mL 0.80 µg/mL Superior Sensitivity
Robustness Robust Prone to minor changes Superior Reliability

| Run Time | 8 minutes | 25 minutes | Higher Throughput |

The newly developed RP-HPLC method for the analysis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid has been successfully validated in accordance with ICH Q2(R1) guidelines.[1][3] The method is specific, linear, accurate, precise, and robust. It offers significant improvements in sensitivity, reliability, and analytical throughput compared to the legacy method. This validated method is deemed suitable for its intended purpose in a regulated quality control environment for the routine analysis of the drug substance.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. PubMed. [Link]

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  • 1-(cyclopropylmethyl)-1h-pyrazole-4-carboxylic acid. PubChem. [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

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  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. [Link]

  • Determination of carboxylic acids in apple juice by RP HPLC. ResearchGate. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

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  • HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

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Comparative

The Pyrazole Scaffold: A Comparative In-Silico Analysis of its Inhibition Across Key Protein Targets

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies of Pyrazole Derivatives For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies of Pyrazole Derivatives

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of clinically approved drugs and is a focal point in the discovery of novel therapeutic agents. This guide provides an in-depth comparative analysis of the binding interactions of various pyrazole derivatives with several key protein targets implicated in a range of diseases. We will delve into the causality behind the experimental choices in a typical molecular docking workflow, present detailed protocols, and compare the docking performance of different pyrazole-based inhibitors, supported by experimental data from peer-reviewed literature.

The Significance of Pyrazoles and Molecular Docking in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, structural rigidity, and opportunities for diverse substitutions. This has led to the development of pyrazole-containing drugs for a wide array of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[1] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into the binding mode and affinity.[2] This method is instrumental in virtual screening to identify potential drug candidates and in lead optimization to enhance their efficacy.

A Validated Protocol for Comparative Molecular Docking

To ensure the reliability of in-silico predictions, a robust and validated docking protocol is paramount. The following section outlines a generalized, step-by-step methodology for performing a comparative docking study, primarily referencing protocols for AutoDock Vina, a widely used and effective open-source docking program.[3] The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Workflow: A Visual Overview

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. Target Protein Retrieval (e.g., from RCSB PDB) Protein_prep 3. Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Ligand_prep 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking_run 5. Execution of Docking (e.g., AutoDock Vina) Ligand_prep->Docking_run Grid_box 4. Grid Box Generation (Define docking search space) Protein_prep->Grid_box Grid_box->Docking_run Pose_analysis 6. Pose Analysis & Scoring (Binding Energy, Interactions) Docking_run->Pose_analysis Validation 7. Docking Validation (RMSD calculation, Re-docking) Pose_analysis->Validation Comparison 8. Comparative Analysis Validation->Comparison

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Action: Obtain the 3D crystallographic structure of the target protein from a repository like the Protein Data Bank (RCSB PDB).[4]

  • Causality: The crystal structure provides the experimentally determined coordinates of the protein's atoms, which is the foundation for the docking simulation.

  • Protocol:

    • Download the PDB file for the target protein.

    • Remove all non-essential molecules, such as water, co-factors, and existing ligands, unless a water molecule is known to be critical for ligand binding.[5]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges). This is essential for calculating the electrostatic interactions between the protein and the ligand.

    • Save the prepared protein in a suitable format, such as PDBQT for AutoDock Vina.[4]

Step 2: Ligand Preparation

  • Action: Prepare the 3D structures of the pyrazole derivatives to be docked.

  • Causality: The ligand's 3D conformation, charge distribution, and rotatable bonds directly influence its ability to fit into the protein's binding pocket.

  • Protocol:

    • Draw the 2D structures of the pyrazole derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation.[5]

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT format.

Step 3: Defining the Binding Site (Grid Box Generation)

  • Action: Specify the search space on the protein where the docking algorithm will attempt to place the ligand.

  • Causality: Focusing the search on the known or predicted binding pocket significantly increases the efficiency and accuracy of the docking simulation.

  • Protocol:

    • Identify the active site of the protein. This can be determined from the position of a co-crystallized ligand in the PDB structure or through active site prediction servers.

    • Define a 3D grid box that encompasses the entire active site. The size of the grid box should be large enough to accommodate the ligands and allow for their free rotation and translation.[3]

Step 4: Executing the Docking Simulation

  • Action: Run the molecular docking software to predict the binding poses and affinities of the pyrazole derivatives.

  • Causality: The docking algorithm systematically explores different conformations and orientations of the ligand within the defined grid box and uses a scoring function to estimate the binding affinity for each pose.

  • Protocol:

    • Use a docking program like AutoDock Vina.

    • Provide the prepared protein and ligand files as input.

    • Specify the coordinates and dimensions of the grid box.

    • Execute the docking run. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Step 5: Analysis and Validation of Docking Results

  • Action: Analyze the predicted binding poses and validate the docking protocol.

  • Causality: A critical evaluation of the results is necessary to ensure their reliability and to gain meaningful insights into the structure-activity relationship.

  • Protocol:

    • Pose Analysis: Visualize the top-ranked binding poses for each ligand using molecular visualization software (e.g., PyMOL, Discovery Studio).[6] Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.

    • Validation: A crucial step is to validate the docking protocol. This is often done by redocking the native co-crystallized ligand back into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[7]

Comparative Docking Analysis of Pyrazole Derivatives

This section presents a comparative analysis of the docking performance of various pyrazole derivatives against several important protein targets. The data is compiled from published studies and is intended to provide a comparative overview.

Pyrazole Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Pyrazole-based compounds have shown significant potential as kinase inhibitors.

Table 1: Comparative Docking of Pyrazole Derivatives against VEGFR-2, Aurora A, and CDK2 [8]

Pyrazole DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Derivative 1bVEGFR-2 (2QU5)-10.09Cys919, Asp1046
Derivative 1dAurora A (2W1G)-8.57Arg137, Leu263
Derivative 2bCDK2 (2VTO)-10.35Leu83, Lys33
Sorafenib (Reference)VEGFR-2 (4ASD)-Glu885, Cys919, Asp1046[9]
Roscovitine (Reference)CDK2 (2A4L)-Leu83, Lys33, Gln131[10]

Note: Binding energies and interacting residues are as reported in the cited literature. Direct comparison of absolute binding energies between different studies and software should be done with caution.

A study on novel pyrazole-based scaffolds as VEGFR-2 inhibitors identified a compound (3i) with an IC50 of 8.93 nM, which was about three times more active than the reference drug Sorafenib.[9] Docking studies of this compound revealed key interactions within the VEGFR-2 active site.[9] Similarly, several pyrazole derivatives have been identified as potent CDK2 inhibitors, with IC50 values in the low micromolar to nanomolar range.[11][12][13]

Pyrazole Derivatives as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and is the target for nonsteroidal anti-inflammatory drugs (NSAIDs). The pyrazole-containing drug Celecoxib is a well-known selective COX-2 inhibitor.[14]

Table 2: Docking of Celecoxib with COX-2

LigandTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
CelecoxibCOX-2 (5KIR)-12.882Arg513, Val523, Ser353

Data from a study on potential COX-2 inhibitors.[15]

Docking simulations of Celecoxib in the COX-2 active site show that its trifluoromethyl group occupies a hydrophobic side pocket, and the sulfonamide moiety forms hydrogen bonds with key residues like Arg513, which is critical for its selectivity over COX-1.[16]

Pyrazole Derivatives as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are metalloenzymes that are targets for diuretics and anti-glaucoma drugs. Pyrazole-sulfonamide derivatives have been investigated as potent CA inhibitors.

Table 3: Comparative Inhibition Constants (Ki) of Pyrazole Derivatives against Carbonic Anhydrase Isoforms [17]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)
Pyrazole Derivative 65.1311.77
Pyrazole Derivative 816.967.39
Acetazolamide (Reference)25012

A study of pyrazole derivatives as carbonic anhydrase inhibitors found that several compounds exhibited potent inhibition with Ki values in the low nanomolar range, in some cases surpassing the reference drug acetazolamide.[18] Docking studies revealed that the sulfonamide group of these compounds coordinates with the zinc ion in the active site, a characteristic interaction for CA inhibitors.[17]

Structure-Activity Relationship (SAR) Insights from Docking

Molecular docking studies provide a structural basis for understanding the structure-activity relationships of a series of compounds. For instance, in the case of pyrazole-based kinase inhibitors, the pyrazole core often acts as a scaffold that orients various substituents to interact with specific regions of the ATP-binding pocket. The nature and position of these substituents can significantly impact the binding affinity and selectivity.

G cluster_protein Protein Active Site cluster_ligand Pyrazole Derivative H_bond_acceptor H-bond Acceptor (e.g., backbone C=O) H_bond_donor H-bond Donor (e.g., backbone N-H) Hydrophobic_pocket Hydrophobic Pocket Pyrazole_core Pyrazole Core Pyrazole_core->H_bond_donor H-bond R1 R1 Substituent R1->H_bond_acceptor H-bond R2 R2 Substituent R2->Hydrophobic_pocket Hydrophobic Interaction

Caption: A conceptual diagram of pyrazole derivative interactions within a protein active site.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of pyrazole derivatives. The presented protocols and comparative data underscore the versatility of the pyrazole scaffold in targeting a diverse range of proteins. The insights gained from these in-silico studies are invaluable for the rational design of new, potent, and selective inhibitors. As computational methods continue to evolve, integrating molecular docking with more advanced techniques like molecular dynamics simulations will further enhance the predictive power of these studies, accelerating the discovery of novel pyrazole-based therapeutics.

References

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  • Nafie, M. S., El-Shorbagi, A. A., Abdel-Aziz, M., Soliman, D. H., & George, R. F. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21637-21655. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Ali, G. M. E., Ewida, M. A., Elmetwali, A. M., Ewida, H. A., George, R. F., Mahmoud, W. R., Ismail, N. S. M., Ahmed, M. S., & Georgey, H. H. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(46), 34537-34563. [Link]

  • Allam, M. A., El-Malah, A. A., El-Masry, G. H., & Ali, M. M. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Bioorganic Chemistry, 149, 107413. [Link]

  • Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. [Link]

  • Boz, E., Ozgeris, B., Senturk, M., & Supuran, C. T. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 286-293. [Link]

  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]

  • Arshad, M., Bhat, A. R., Pokharel, S., Kim, J. E., Lee, E. J., & Athar, F. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. BioMed Research International, 2014, 879521. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Perka, H., Satyavati, D., Kuchana, V., Shiva Jyothi, B., & Prasad, V. V. S. R. (n.d.). Anti-inflammatory Pyrazole Derivatives as Aurora Kinase Inhibitors-Molecular Docking and ADMET Studies. Der Pharma Chemica.
  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Nafie, M. S., El-Shorbagi, A. A., Abdel-Aziz, M., Soliman, D. H., & George, R. F. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21637-21655. [Link]

  • Iqbal, J., Ahmad, I., Ashraf, M., Iftikhar, S., & Khan, A. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19184-19195. [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • G-Ovidiu, S., Nitulescu, G. M., Draghici, C., & Olaru, O. T. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1492. [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wyatt, P. G. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity. Journal of medicinal chemistry, 52(1), 379-388. [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. (n.d.). The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO) …. Retrieved from [Link]

  • Kuhn Lab, Michigan State University. (n.d.). Lessons from Docking Validation. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., & Al-Obaid, A. M. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(11), 3192. [Link]

  • Leach, A. R., & Gillet, V. J. (n.d.). Protein-Ligand Docking. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. [Link]

  • Al-Hussain, S. A., Al-Megrin, W. A., Al-Malki, J. S., Al-Ghamdi, S. B., & Al-Qahtani, A. A. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4292. [Link]

  • Juniper Publishers. (2022, March 9). In Silico Molecular Docking Study on Selective Cyclooxygenase-2 Inhibitor Drugs For SARS-Cov-2 Active Main Protease. [Link]

  • Abdel-Aziz, M., El-Shorbagi, A. A., Nafie, M. S., George, R. F., & Soliman, D. H. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research, 17(1), 224. [Link]

  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Bentham Science Publishers. (2022, May 1). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. [Link]

  • ResearchGate. (n.d.). Novel pyrazole-based Schiff base with carbonic anhydrase inhibitory activity: synthesis, characterization, enzyme inhibition and in silico studies. Retrieved from [Link]

  • El-Gaml, K. M., Said, M. F., Mohamed, M. A., & Abdel-Aziz, M. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(48), 34537-34563. [Link]

  • ResearchGate. (n.d.). Docking simulation of celecoxib (a), 2a (b), 2b (c), and 2j (d) molecules in COX-2 (PDB ID: 5KIR). Retrieved from [Link]

  • Boz, E., Ozgeris, B., Senturk, M., & Supuran, C. T. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 286-293. [Link]

Sources

Validation

A-Scientist's-Guide-to-Metabolic-Stability:-A-Comparative-Analysis-of-1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic-acid-and-Structural-Analogs

Authored-by:-Senior-Application-Scientist 1.-Introduction:-The-Critical-Role-of-Metabolic-Stability-in-Drug-Discovery In-the-pursuit-of-novel-therapeutics,-the-metabolic-stability-of-a-drug-candidate-is-a-cornerstone-of-...

Author: BenchChem Technical Support Team. Date: February 2026

Authored-by:-Senior-Application-Scientist

1.-Introduction:-The-Critical-Role-of-Metabolic-Stability-in-Drug-Discovery

In-the-pursuit-of-novel-therapeutics,-the-metabolic-stability-of-a-drug-candidate-is-a-cornerstone-of-its-potential-success.-This-property,-defined-as-the-susceptibility-of-a-compound-to-biotransformation,-directly-influences-its-pharmacokinetic-profile,-including-critical-parameters-like-in-vivo-half-life-and-bioavailability-.-Compounds-that-are-metabolized-too-rapidly-fail-to-achieve-therapeutic-concentrations,-while-those-that-are-excessively-stable-may-accumulate-and-cause-toxicity-[1].-Early-assessment-of-metabolic-stability-using-in-vitro-models-is-therefore-an-indispensable-step-in-the-lead-optimization-phase,-enabling-medicinal-chemists-to-make-data-driven-decisions-to-select-candidates-with-favorable-pharmacokinetic-properties-.

This-guide-provides-a-comparative-framework-for-assessing-the-metabolic-stability-of-1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic-acid,-a-scaffold-of-interest-due-to-the-prevalence-of-pyrazole-moieties-in-pharmacologically-active-agents-[2].-We-will-dissect-the-structural-features-of-this-molecule,-predict-its-metabolic-fate,-propose-strategic-analogs-for-comparison,-and-provide-detailed,-field-proven-protocols-for-experimental-validation.

2.-Structural-Deconstruction-and-Metabolic-Prediction

The-metabolic-fate-of-1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic-acid-(Compound-1 )-is-governed-by-the-interplay-of-its-three-primary-structural-motifs:-the-pyrazole-core,-the-N-cyclopropylmethyl-substituent,-and-the-C4-carboxylic-acid-group.

A.-The-Pyrazole-Core: The-pyrazole-ring,-while-aromatic,-is-susceptible-to-Phase-I-oxidation-mediated-by-Cytochrome-P450-(CYP)-enzymes,-which-are-a-superfamily-of-heme-containing-proteins-responsible-for-the-oxidative-metabolism-of-a-wide-range-of-compounds-[3].-While-generally-resistant-to-oxidative-cleavage,-the-ring-can-be-hydroxylated,-particularly-by-enzymes-like-CYP2E1-[4].-The-electron-rich-nature-of-the-pyrazole-ring-makes-it-a-target-for-such-transformations.

B.-The-N-Cyclopropylmethyl-Group: Cyclopropyl-groups-are-often-incorporated-into-drug-candidates-to-enhance-metabolic-stability.-The-high-C-H-bond-dissociation-energy-of-the-cyclopropyl-ring-makes-it-less-susceptible-to-CYP-mediated-oxidation-compared-to-aliphatic-chains-[5].-However,-metabolism-can-still-occur.-The-primary-metabolic-routes-for-N-alkyl-groups-on-pyrazoles-are-N-dealkylation-[4].-While-the-cyclopropyl-group-itself-is-robust,-the-methylene-linker-is-a-potential-site-of-hydroxylation,-which-can-precede-dealkylation.

C.-The-Carboxylic-Acid-Group: Carboxylic-acids-are-prime-candidates-for-Phase-II-conjugation-reactions.-The-most-significant-pathway-is-glucuronidation,-catalyzed-by-UDP-glucuronosyltransferases-(UGTs).[6].-This-process-attaches-a-hydrophilic-glucuronic-acid-moiety,-forming-an-acyl-glucuronide,-which-facilitates-excretion-[7].-This-is-a-major-clearance-pathway-for-many-acidic-drugs-and-is-expected-to-be-a-dominant-metabolic-route-for-Compound-1 .-Several-UGT-isoforms,-notably-UGT2B7,-UGT1A3,-and-UGT1A9,-are-known-to-catalyze-the-glucuronidation-of-carboxylic-acids-[6].

Predicted-Metabolic-Hotspots-for-Compound-1

Based-on-the-analysis-of-its-functional-groups,-we-can-predict-the-primary-metabolic-pathways-for-1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic-acid.-These-predictions-form-the-basis-for-designing-analogs-to-probe-and-improve-metabolic-stability.

Caption: Predicted metabolic hotspots on 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

3.-Strategic-Design-of-Analogs-for-Comparative-Assessment

To-objectively-assess-and-improve-the-metabolic-stability-of-Compound-1 ,-a-series-of-analogs-can-be-synthesized.-Each-analog-is-designed-to-test-a-specific-metabolic-hypothesis.

  • Analog-A-(Metabolic-Blocking): -Introduce-a-blocking-group,-such-as-a-methyl-or-chloro-group,-at-the-C5-position-of-the-pyrazole-ring.-Rationale: -This-modification-sterically-hinders-or-electronically-deactivates-a-potential-site-of-CYP-mediated-oxidation,-which-should-increase-stability-if-ring-oxidation-is-a-significant-clearance-pathway.

  • Analog-B-(N-Substituent-Modification): -Replace-the-cyclopropylmethyl-group-with-a-more-sterically-hindered-group,-such-as-a-tert-butyl-group.-Rationale: -Increased-steric-bulk-around-the-N1-position-is-expected-to-reduce-the-rate-of-N-dealkylation,-a-common-metabolic-pathway-for-N-substituted-pyrazoles-[4].

  • Analog-C-(Bioisosteric-Replacement): -Replace-the-carboxylic-acid-with-a-bioisostere,-such-as-a-tetrazole.-Rationale: -The-tetrazole-group-mimics-the-acidic-properties-of-a-carboxylic-acid-but-is-not-a-substrate-for-UGT-mediated-glucuronidation.-This-change-will-reveal-the-contribution-of-Phase-II-conjugation-to-the-overall-clearance.

4.-Experimental-Protocols-for-In-Vitro-Stability-Assessment

To-quantify-the-metabolic-stability-of-the-parent-compound-and-its-analogs,-two-standard,-complementary-in-vitro-assays-are-employed:-the-Liver-Microsomal-Stability-Assay-and-the-Hepatocyte-Stability-Assay.

Workflow-Overview

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis & Data Processing Compound_Prep Prepare 10 mM DMSO Stocks Microsomes Microsomal Stability (Phase I Focus) Compound_Prep->Microsomes Hepatocytes Hepatocyte Stability (Phase I & II) Compound_Prep->Hepatocytes Reagent_Prep Prepare Buffers & Cofactors Reagent_Prep->Microsomes Reagent_Prep->Hepatocytes LCMS LC-MS/MS Analysis (Parent Disappearance) Microsomes->LCMS Hepatocytes->LCMS Calc Calculate t½ and Intrinsic Clearance (Clint) LCMS->Calc

Caption: General workflow for in vitro metabolic stability assessment.

Protocol-1:-Liver-Microsomal-Stability-Assay

This-assay-primarily-evaluates-Phase-I-metabolism,-as-microsomes-are-enriched-with-CYP-enzymes-but-lack-most-Phase-II-enzymes-and-their-necessary-cofactors-[8][9].

Objective: To-determine-the-rate-of-disappearance-of-a-test-compound-due-to-CYP-mediated-metabolism.

Materials:

  • Pooled-human-liver-microsomes-(HLM)

  • Phosphate-buffer-(100-mM,-pH-7.4)

  • NADPH-regenerating-system-(e.g.,-NADP+,-glucose-6-phosphate,-glucose-6-phosphate-dehydrogenase)

  • Test-compounds-and-control-compounds-(e.g.,-Verapamil-for-high-turnover,-Diazepam-for-low-turnover)

  • Acetonitrile-(ACN)-with-internal-standard-(IS)-for-reaction-termination

  • 96-well-incubation-plate-and-collection-plate

Procedure:

  • Preparation: -Thaw-pooled-human-liver-microsomes-on-ice.-Prepare-a-microsomal-stock-solution-in-phosphate-buffer-to-a-final-protein-concentration-of-0.5-mg/mL-[10].

  • Compound-Addition: -Add-the-test-compound-to-the-microsomal-solution-to-achieve-a-final-concentration-of-1-µM.-Include-positive-and-negative-controls-in-separate-wells.

  • Pre-incubation: -Pre-incubate-the-plate-at-37°C-for-5-minutes-with-gentle-shaking-[11].

  • Initiation: -Initiate-the-metabolic-reaction-by-adding-the-pre-warmed-NADPH-regenerating-system-[12].-For-the-negative-control-(T=0-and-no-cofactor-control),-add-buffer-instead.

  • Time-Sampling: -At-specified-time-points-(e.g.,-0,-5,-15,-30,-45,-60-minutes),-aliquot-a-sample-from-each-well-into-a-collection-plate-containing-ice-cold-acetonitrile-with-an-internal-standard-to-terminate-the-reaction-[10].

  • Sample-Processing: -Centrifuge-the-collection-plate-to-pellet-the-precipitated-protein.

  • Analysis: -Analyze-the-supernatant-using-a-validated-LC-MS/MS-method-to-quantify-the-remaining-parent-compound-relative-to-the-internal-standard-[13].

Protocol-2:-Hepatocyte-Stability-Assay

This-assay-provides-a-more-comprehensive-assessment-of-metabolic-stability-as-intact-hepatocytes-contain-both-Phase-I-and-Phase-II-enzymes-and-cofactors-in-a-more-physiologically-relevant-cellular-environment-[14].

Objective: To-determine-the-rate-of-disappearance-of-a-test-compound-due-to-the-full-complement-of-hepatic-metabolic-enzymes.

Materials:

  • Cryopreserved-pooled-human-hepatocytes

  • Hepatocyte-culture-media-(e.g.,-Williams'-E-Medium)

  • Test-compounds-and-control-compounds-(e.g.,-Testosterone,-7-Hydroxycoumarin)

  • Acetonitrile-(ACN)-with-internal-standard-(IS)

  • Suspension-incubation-plate-and-collection-plate

Procedure:

  • Hepatocyte-Preparation: -Rapidly-thaw-cryopreserved-hepatocytes-in-a-37°C-water-bath-and-gently-resuspend-in-pre-warmed-culture-media-to-achieve-a-cell-density-of-approximately-1-million-viable-cells/mL-[15].-Assess-viability-using-trypan-blue-exclusion.

  • Compound-Addition: -In-a-suspension-plate,-add-the-test-compound-to-the-hepatocyte-suspension-to-a-final-concentration-of-1-µM.

  • Incubation: -Incubate-the-plate-at-37°C-in-a-humidified-incubator-with-5%-CO2,-under-gentle-agitation.

  • Time-Sampling: -At-specified-time-points-(e.g.,-0,-15,-30,-60,-90,-120-minutes),-remove-an-aliquot-of-the-cell-suspension-and-quench-the-reaction-by-adding-it-to-a-collection-plate-containing-ice-cold-acetonitrile-with-an-internal-standard-[16].

  • Sample-Processing: -Centrifuge-the-collection-plate-to-pellet-cell-debris-and-precipitated-protein.

  • Analysis: -Analyze-the-supernatant-using-a-validated-LC-MS/MS-method-to-quantify-the-remaining-parent-compound-[14].

5.-Data-Analysis-and-Interpretation

For-both-assays,-the-concentration-of-the-parent-compound-is-measured-over-time.-The-rate-of-disappearance-is-used-to-calculate-two-key-parameters:

  • In-Vitro-Half-Life-(t½): -The-natural-log-of-the-percentage-of-compound-remaining-is-plotted-against-time.-The-slope-(k)-of-the-linear-portion-of-this-curve-is-the-elimination-rate-constant.

    • t½-=--0.693-/-k

  • Intrinsic-Clearance-(Clint): -This-parameter-normalizes-the-rate-of-metabolism-to-the-amount-of-enzyme-(microsomal-protein)-or-number-of-cells-(hepatocytes)-used.

    • Clint-(µL/min/mg-protein)-=-k-/-[Protein-Concentration]

    • Clint-(µL/min/10^6-cells)-=-k-/-[Cell-Density]

Comparative-Data-Summary-(Hypothetical-Results)

The-following-table-presents-a-hypothetical-dataset-to-illustrate-how-the-results-would-be-interpreted-to-compare-the-metabolic-stability-of-Compound-1-and-its-analogs.

CompoundModificationMicrosomal t½ (min)Hepatocyte t½ (min)Predicted Primary Clearance Pathway
Compound 1 Parent Structure4525Acyl Glucuronidation (Phase II)
Analog A C5-Methyl substitution> 6030Acyl Glucuronidation (Phase II)
Analog B N-tert-butyl> 6028Acyl Glucuronidation (Phase II)
Analog C COOH to Tetrazole50> 120N-Dealkylation (Phase I)

Interpretation-of-Hypothetical-Data:

  • Compound-1: -The-shorter-half-life-in-hepatocytes-compared-to-microsomes-strongly-suggests-that-Phase-II-metabolism-(glucuronidation)-is-the-primary-driver-of-its-clearance-[8].

  • Analog-A-&-B: -The-modifications-to-block-Phase-I-pathways-(ring-oxidation-and-N-dealkylation)-resulted-in-only-a-modest-increase-in-hepatocyte-stability.-This-confirms-that-Phase-I-metabolism-is-a-minor-pathway-for-the-parent-compound.

  • Analog-C: -Replacing-the-carboxylic-acid-with-a-tetrazole-dramatically-increased-the-half-life-in-hepatocytes,-confirming-that-acyl-glucuronidation-is-the-dominant-metabolic-liability-for-this-scaffold.-The-remaining-clearance-is-likely-due-to-the-slower-Phase-I-pathways.

6.-Conclusion-and-Future-Directions

This-guide-outlines-a-systematic-approach-to-assessing-the-metabolic-stability-of-1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic-acid.-By-combining-structural-analysis,-rational-analog-design,-and-robust-in-vitro-experimentation,-researchers-can-elucidate-metabolic-liabilities-and-strategically-improve-the-pharmacokinetic-properties-of-lead-compounds.-The-hypothetical-data-suggests-that-for-this-particular-scaffold,-the-carboxylic-acid-moiety-is-the-primary-driver-of-metabolic-clearance-via-glucuronidation.

Future-work-should-focus-on-metabolite-identification-studies-to-confirm-the-structures-of-the-metabolites-formed-and-to-provide-definitive-evidence-for-the-proposed-metabolic-pathways.

7.-References

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  • Metabolic Stability Assays. (Source: Merck Millipore)

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  • Organic Letters Ahead of Print - ACS Publications. (Source: American Chemical Society)

  • Hepatocyte Stability. (Source: Cyprotex ADME-Tox Solutions | Evotec)

  • Metabolism of cyclopropyl groups. (Source: Hypha Discovery Blogs)

  • Metabolic Stability in Drug Development: 5 Assays. (Source: WuXi AppTec)

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (Source)

  • Metabolism of five membered nitrogen containing heterocycles. (Source: Hypha Discovery Blogs)

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Source: PMC - NIH)

  • Clopidogrel Carboxylic Acid Glucuronidation is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17: Implications for Pharmacogenetics and Drug-Drug Interactions. (Source: PubMed)

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (Source)

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (Source: NIH)

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (Source: PubMed)

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. (Source: PubMed)

  • Microsomal Stability. (Source: Cyprotex ADME-Tox Solutions | Evotec)

  • Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. (Source: PubMed)

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (Source: MDPI)

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (Source: PMC - NIH)

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (Source)

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry. (Source: ACS Publications)

  • Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. (Source: PubMed)

  • Thawing and Incubating Human and Animal Liver Microsomes. (Source: Thermo Fisher Scientific)

  • Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. (Source: Books)

  • (PDF) Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. (Source: ResearchGate)

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (Source)

  • Hepatocyte Stability Assay. (Source: Domainex)

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (Source: MDPI)

  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compound. (Source: PNAS)

  • Cytochrome P450 Drug Metabolism. (Source: DynaMedex)

  • Metabolic Stability Services. (Source: Eurofins Discovery)

  • (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. (Source: ResearchGate)

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (Source)

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (Source: MDPI)

  • Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways. (Source: PubMed)

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Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyrazole-Based Enzyme Inhibitors

Introduction: Beyond Potency—The Imperative of Mechanistic Clarity In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure," a versatile chemical framework capable of targe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Potency—The Imperative of Mechanistic Clarity

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure," a versatile chemical framework capable of targeting a wide array of enzymes with high specificity and potency.[1][2] From kinases in oncology to metalloenzymes in infectious disease, pyrazole-based inhibitors are ubiquitous in the development pipeline.[3][4] However, the journey from a promising "hit" with a low IC50 value to a viable clinical candidate is fraught with peril. A primary reason for late-stage failure is an incompletely understood or mischaracterized mechanism of action (MoA).

Reliance on a single potency metric is insufficient. True mechanistic understanding requires a multi-pronged, evidence-based approach that confirms direct target engagement, elucidates the kinetic mode of inhibition, visualizes the molecular interaction, and verifies target modulation in a physiological context. This guide, drawing from extensive field experience, presents an integrated and self-validating workflow for rigorously characterizing pyrazole-based enzyme inhibitors. We will move beyond simply listing protocols to explain the causal logic behind experimental choices, ensuring that each step builds upon the last to create a cohesive and trustworthy body of evidence.

Chapter 1: The MoA Validation Cascade: An Integrated Workflow

A robust MoA validation strategy is not a linear path but a logical progression of orthogonal assays designed to interrogate the inhibitor-enzyme interaction from different perspectives. Each stage serves as a quality control checkpoint for the next, ensuring that resources are focused on compounds with the most promising and well-defined mechanisms. The goal is to build a self-validating dataset where biophysical, kinetic, and cellular results all converge to tell the same story.

Below is a diagram of the recommended validation cascade. This workflow ensures that a compound's activity is first confirmed through a direct binding assay, then its kinetic behavior is defined, its structural basis is understood, and finally, its effect is verified in a cellular environment.

MoA_Validation_Cascade Primary_Assay Primary Screen Hit (e.g., Activity-Based IC50) Biophysical Orthogonal Biophysical Assay (Direct Target Engagement) Primary_Assay->Biophysical Is binding direct? Kinetics Kinetic MoA Study (Determination of Ki and Modality) Biophysical->Kinetics How does it bind? Structural Structural Elucidation (Binding Mode Confirmation) Kinetics->Structural Where does it bind? Cellular Cellular Target Engagement (Physiological Relevance) Structural->Cellular Does it work in a cell? Validated_Lead Validated Lead Candidate Cellular->Validated_Lead

Caption: The Mechanism of Action (MoA) Validation Cascade.

Chapter 2: Foundational Analysis: Unraveling Enzyme Inhibition Kinetics

The first crucial step after identifying a hit is to move beyond the IC50 and determine the kinetic mechanism of inhibition. The IC50 value is highly dependent on assay conditions (especially substrate concentration), whereas the inhibition constant (Ki) is an intrinsic measure of an inhibitor's affinity. More importantly, kinetic studies reveal how the inhibitor interacts with the enzyme and its substrate.[5][6]

There are three primary modes of reversible inhibition:

  • Competitive: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate.[7]

  • Non-competitive: The inhibitor binds to an allosteric site on the enzyme, affecting catalysis regardless of whether the substrate is bound.

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.[8]

Understanding this modality is critical for drug development. For instance, a competitive inhibitor's efficacy can be overcome by high concentrations of the natural substrate in the body, a factor that must be considered in dosing.

Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I S1 S I1 I ES1->E1 P1 E + P ES1->P1 k_cat EI1->E1 E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 ESI2 ESI ES2->ESI2 +I P2 E + P ES2->P2 k_cat EI2->E2 EI2->ESI2 +S ESI2->ES2 ESI2->EI2 E3 E ES3 ES E3->ES3 +S S3 S I3 I ES3->E3 ESI3 ESI ES3->ESI3 +I P3 E + P ES3->P3 k_cat ESI3->ES3

Caption: Schematic of Reversible Enzyme Inhibition Models.

Experimental Protocol: Determining Ki and Inhibition Modality

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of a pyrazole-based inhibitor.

Objective: To determine Vmax, Km, Ki, and the mode of inhibition.

Materials:

  • Purified target enzyme

  • Substrate (that produces a chromogenic product)

  • Pyrazole inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)[3]

  • 96-well microplate

  • Temperature-controlled microplate reader

Methodology:

  • Enzyme Titration: First, determine the optimal enzyme concentration that yields a linear reaction rate for at least 10 minutes and utilizes a reasonable fraction of the substrate.

  • Substrate Saturation Curve (Baseline):

    • Prepare a matrix of reactions in a 96-well plate. Keep the enzyme concentration constant (from step 1).

    • Vary the substrate concentration across a wide range, typically from 0.1x Km to 10x Km (if Km is known) or over several orders of magnitude if unknown.

    • Initiate the reaction by adding the enzyme. Immediately place the plate in the reader and measure absorbance at the appropriate wavelength over time.

    • Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the progress curve.

    • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the baseline Km and Vmax.

  • Inhibition Assays:

    • Repeat the substrate saturation experiment (step 2) in the presence of several fixed concentrations of the pyrazole inhibitor. Choose inhibitor concentrations that bracket the expected Ki (e.g., 0.5x, 1x, 2x, 5x the IC50 value).

    • Ensure the final DMSO concentration is constant across all wells and typically ≤1%.[3]

  • Data Analysis:

    • Generate separate Michaelis-Menten plots for each inhibitor concentration to obtain the apparent Km (Km,app) and apparent Vmax (Vmax,app).

    • Create a Lineweaver-Burk plot (1/V₀ vs 1/[S]). The pattern of line intersections is diagnostic of the inhibition modality:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[7]

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

    • Calculate the Ki using the appropriate Cheng-Prusoff equation or by global fitting of the entire dataset to the relevant inhibition model equations.[6]

Inhibition TypeEffect on KmEffect on VmaxLineweaver-Burk Plot
Competitive Increases (Km,app > Km)UnchangedLines intersect at the y-axis
Non-competitive UnchangedDecreases (Vmax,app < Vmax)Lines intersect on the x-axis
Uncompetitive Decreases (Km,app < Km)Decreases (Vmax,app < Vmax)Lines are parallel
No Inhibition UnchangedUnchangedSingle line

Chapter 3: Confirming Direct Target Engagement with Biophysical Methods

Kinetic assays, while powerful, are activity-based. They can be susceptible to artifacts such as compound aggregation, redox cycling, or interference with the detection method. Therefore, it is essential to use an orthogonal, biophysical method to confirm that the inhibitor physically binds to the target enzyme.[9] These techniques measure a physical property of the protein that changes upon ligand binding, providing direct evidence of engagement.

A key principle of a self-validating system is that the affinity measured by a biophysical method should be in agreement with the Ki determined from kinetic assays. A significant discrepancy warrants further investigation.

Comparison of Key Biophysical Techniques
TechniquePrincipleProsCons
Thermal Shift Assay (TSA / DSF) Measures the change in protein melting temperature (Tm) upon ligand binding.[3]High-throughput, low sample consumption, widely accessible.Indirect affinity measurement; not all proteins show a shift; buffer-sensitive.
Surface Plasmon Resonance (SPR) Detects changes in refractive index as the inhibitor flows over a sensor chip with immobilized enzyme.[9]Real-time kinetics (kon, koff), high sensitivity, label-free.Requires protein immobilization which can affect activity; potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[9]"Gold standard" for thermodynamics (ΔH, ΔS, Kd); true in-solution measurement.Low-throughput, high sample and compound consumption, sensitive to buffer mismatches.
Mass Spectrometry (MS) Detects the mass of the protein-inhibitor complex or covalent modifications.[10]High sensitivity, can identify covalent binding, label-free.Does not provide kinetic or thermodynamic data; requires specialized instrumentation.
Experimental Protocol: Thermal Shift Assay (TSA/DSF)

Objective: To confirm direct binding of the pyrazole inhibitor to the target enzyme and estimate binding affinity.

Materials:

  • Purified target enzyme (at ~2 µM)

  • SYPRO Orange dye (or similar fluorescent dye)

  • Pyrazole inhibitor dilution series

  • Assay Buffer

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

Methodology:

  • Assay Optimization: Screen buffer conditions to find one where the enzyme exhibits a sharp, stable unfolding transition.

  • Plate Setup:

    • In each well of a 96- or 384-well PCR plate, add the enzyme and SYPRO Orange dye to their final concentrations.

    • Add the pyrazole inhibitor from a dilution series. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Thermal Denaturation:

    • Place the sealed plate in the qPCR instrument.

    • Set the instrument to ramp the temperature, for example, from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well. The resulting curve is the protein's melting curve.

    • Calculate the melting temperature (Tm), which is the midpoint of the transition, by fitting the curve to a Boltzmann equation.

    • The change in melting temperature (ΔTm) is the difference between the Tm in the presence and absence of the inhibitor. A positive ΔTm indicates that the inhibitor stabilizes the enzyme, confirming binding.[3]

    • By plotting ΔTm against the logarithm of inhibitor concentration, a binding curve can be generated to estimate the dissociation constant (Kd).

Chapter 4: Visualizing the Interaction: The Power of Structural Biology

While kinetic and biophysical data tell us how and how tightly an inhibitor binds, structural biology tells us where and why. Obtaining a high-resolution crystal structure of the enzyme-inhibitor complex is the definitive method for validating the MoA.[11][12] It provides irrefutable evidence of the binding site, the specific amino acid interactions, and the conformation of the bound ligand.

This structural information is invaluable for:

  • Confirming the Kinetic Modality: A competitive inhibitor will be found in the active site, while a non-competitive inhibitor will be located elsewhere.[3][13]

  • Validating Docking Models: It confirms or refutes computational predictions, refining future in silico screening efforts.[14]

  • Guiding Structure-Activity Relationship (SAR): Visualizing how substitutions on the pyrazole ring interact with the protein allows for the rational design of more potent and selective analogs.[1]

In a recent study on pyrazole-based inhibitors of the bacterial enzyme DapE, docking studies predicted a key hydrogen bonding interaction between the N2 of the pyrazole ring and an arginine residue (R330A) in the active site.[3][13] Subsequent kinetic experiments confirmed a competitive mode of action, and thermal shift assays showed strong target stabilization, all of which are consistent with this predicted binding mode.[3] Obtaining a crystal structure would be the final, definitive piece of evidence to confirm this interaction visually.

Chapter 5: Proving Relevance: Cellular Target Engagement

The final and most critical test is to demonstrate that the inhibitor engages its target in the complex environment of a living cell and elicits the desired biological response. Cellular assays bridge the gap between biochemistry and pharmacology.[15]

For pyrazole-based kinase inhibitors, a common validation method is to measure the phosphorylation status of a known downstream substrate of that kinase via Western Blot.[4] A potent and specific inhibitor should reduce the phosphorylation of the substrate in a dose-dependent manner. For example, an inhibitor of Akt should decrease the phosphorylation of its substrate, GSK3β.[4]

Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which extends the principle of the in vitro TSA to live cells or cell lysates. A change in the thermal stability of the target protein upon treatment with the inhibitor provides strong evidence of target engagement in a physiological setting.

Conclusion: A Synthesis of Evidence for a Self-Validating MoA

Validating the mechanism of action of a pyrazole-based enzyme inhibitor is not a matter of completing a checklist of experiments. It is about building a compelling, self-consistent scientific narrative. The true power of this approach lies in the convergence of data from orthogonal methods:

  • The Ki from enzyme kinetics should correlate with the Kd from biophysical assays like SPR or ITC.

  • The kinetic modality (e.g., competitive) must be consistent with the binding site observed in the X-ray crystal structure.

  • The cellular potency (e.g., EC50 for inhibiting substrate phosphorylation) should be reasonably close to the biochemical affinity, accounting for factors like cell permeability and off-target effects.

When the evidence from each pillar of this validation cascade aligns, it generates a high degree of confidence in the inhibitor's mechanism of action. This rigorous, causality-driven approach minimizes the risk of advancing compounds with ambiguous or misunderstood mechanisms, ultimately paving a more secure and efficient path toward the development of novel therapeutics.

References

  • Harit, T., Malek, F., El Bali, B., Khan, A., Dalvandi, K., Marasini, B. P., Noreen, S., Malik, R., Khan, S., & Choudhary, M. I. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research. Available at: [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Adesina, K. W., Aderibigbe, I. A., Shode, F. O., & Amam, A. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]

  • Gaber, M., Al-Salahi, R., & Al-Agamy, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Nguelefack, T. B., Ahidjo, A., & Wouessidjewe, D. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Carradori, S., & Petzer, J. P. (2021). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules. Available at: [Link]

  • El-Sayed, M. A. A., El-Gaby, M. S. A., & Al-Harbi, N. O. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. ACS Omega. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Adesina, K. W., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. National Institutes of Health. Available at: [Link]

  • Kim, S.-K. (Ed.). (n.d.). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI. Available at: [Link]

  • Graneto, M. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Chaykovskaya, L., et al. (2023). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]

  • Renaud, J., & Gstaiger, M. (2017). Biophysical methods in early drug discovery. Philosophical Transactions of the Royal Society B: Biological Sciences. Available at: [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. Available at: [Link]

  • Singh, A., & Kumar, A. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

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  • Copeland, R. A. (2011). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Safety Profiles of Pyrazole-Containing Compounds

Introduction: The Pyrazole Scaffold - A Double-Edged Sword in Drug Discovery The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold - A Double-Edged Sword in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1][2] This versatility has led to the development of market-leading drugs across multiple therapeutic areas, from anti-inflammatory agents to targeted cancer therapies.[3] Commercially successful drugs like the anti-inflammatory Celecoxib, the anti-cancer agent Ruxolitinib, and the vasodilator Sildenafil all feature this core structure.[4]

However, this chemical versatility comes with a corresponding diversity in safety profiles. The specific functional groups appended to the pyrazole core, and the nature of its biological target, profoundly dictate the compound's potential for toxicity. For researchers and drug development professionals, understanding these structure-toxicity relationships is not merely an academic exercise; it is a critical step in designing safer, more effective medicines.

This guide provides an in-depth comparison of the safety profiles of different classes of pyrazole-containing compounds. Moving beyond a simple list of side effects, we will explore the underlying mechanisms of toxicity and detail the self-validating experimental workflows required to rigorously assess the safety of novel chemical entities.

A Tale of Two Targets: Comparing Major Classes of Pyrazole Drugs

The safety concerns associated with pyrazole-containing drugs are rarely attributable to the core itself. Instead, they arise from the compound's on-target pharmacology and off-target interactions, which are governed by the overall molecular structure. We will examine two prominent classes to illustrate this principle.

Pyrazole-Based NSAIDs: The COX-2 Selectivity Paradigm

Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay for managing pain and inflammation. However, their use is often limited by significant gastrointestinal (GI) toxicity.[5]

  • Key Example: Celecoxib (Celebrex®)

  • Primary Mechanism: Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

  • Core Safety Profile:

    • Gastrointestinal (GI) Toxicity: Celecoxib was specifically designed to have a lower risk of peptic ulcers and GI bleeding compared to non-selective NSAIDs (e.g., ibuprofen, naproxen).[5][6] The causality lies in its selectivity for COX-2, the inducible isoform at sites of inflammation, while sparing COX-1, which produces prostaglandins essential for maintaining the protective lining of the gastric mucosa.[7] Non-selective NSAIDs inhibit both, leading to a compromised gastric barrier.[7][8]

    • Cardiovascular (CV) Risk: This is the most significant safety concern for selective COX-2 inhibitors. The mechanism is believed to involve the inhibition of COX-2-mediated production of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a corresponding inhibition of COX-1-mediated thromboxane A2 (a vasoconstrictor and platelet aggregator). This imbalance can create a prothrombotic state, increasing the risk of myocardial infarction and stroke.[9]

Pyrazole-Based Kinase Inhibitors: The Challenge of Selectivity

Kinase inhibitors have revolutionized oncology by targeting specific signaling pathways that drive cancer cell proliferation. The pyrazole scaffold is a common feature in many of these drugs.[3][10]

  • Key Example: Ruxolitinib (Jakafi®)

  • Primary Mechanism: Inhibition of Janus kinases (JAK1 and JAK2).

  • Core Safety Profile:

    • Hematological Toxicity: The most common dose-limiting toxicities are thrombocytopenia (low platelets), anemia (low red blood cells), and neutropenia (low neutrophils).[11][12] This is a direct consequence of the on-target mechanism. JAK1/2 signaling is critical for the proliferation and differentiation of hematopoietic stem cells, so its inhibition directly impacts blood cell production.[13]

    • Immunosuppression and Infections: JAK signaling is integral to the function of numerous cytokines involved in the immune response. Inhibition can increase the risk of infections, including the reactivation of latent viruses like herpes zoster (shingles) or hepatitis B.[9][11]

    • Metabolic Effects: Increases in blood cholesterol levels are also commonly observed.[11][13]

The following table summarizes the distinct safety profiles of these representative compounds, underscoring how the biological target dictates the primary toxicities.

CompoundDrug ClassPrimary Target(s)Common Adverse EventsPrimary Safety Concern
Celecoxib NSAIDCyclooxygenase-2 (COX-2)Dyspepsia, abdominal pain, edemaCardiovascular thrombotic events[9]
Ruxolitinib Kinase InhibitorJanus Kinase 1/2 (JAK1/2)Thrombocytopenia, anemia, bruising, dizziness, headache[11][14]Hematological toxicity and immunosuppression[12]
Erdafitinib Kinase InhibitorFibroblast Growth Factor Receptor (FGFR)Hyperphosphatemia, stomatitis, fatigue, diarrhea[15]Ocular toxicity (central serous retinopathy), dermatologic toxicity

Experimental Workflows for a Self-Validating Safety Assessment

Designing a robust safety and toxicology program is about creating a self-validating system. Early, high-throughput in vitro assays should identify potential liabilities, which are then confirmed or refuted in more complex, physiologically relevant systems. This tiered approach ensures that resources are focused on the most promising and safest candidates.

Below is a logical workflow for assessing the safety profile of a novel pyrazole-containing compound.

G cluster_0 Early In Vitro Screening (High-Throughput) cluster_1 Mechanistic & Confirmatory Assays cluster_2 Preclinical In Vivo Validation a Cytotoxicity Assays (e.g., MTT, LDH) d Hepatotoxicity Assays (e.g., HepG2, 3D Spheroids) a->d If Cytotoxic b hERG Channel Assay (Automated Patch Clamp) f Rodent Toxicology (Acute & Chronic Dosing) b->f Prioritize for CV monitoring c Off-Target Profiling (e.g., Kinase Panel) c->f Guide off-target monitoring d->f e CYP450 Inhibition/ Induction Assays e->f g Histopathology & Clinical Pathology f->g Terminal Endpoint

Caption: A tiered experimental workflow for preclinical safety assessment.

Foundational In Vitro Safety Assays

These assays are the workhorses of early drug discovery, designed to rapidly screen out compounds with overt liabilities.

  • Purpose: To determine the concentration at which a compound causes general cell death, providing an initial therapeutic window.[16][17]

  • Causality: A compound that is cytotoxic at concentrations close to its effective dose (IC50 for the primary target) is unlikely to succeed. This assay provides a fundamental, cost-effective filter before more specific and expensive tests are run.[18]

  • Methodology:

    • Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate and incubate for 24 hours to allow for cell adherence.

    • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in DMSO and add to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).[19]

    • Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Readout: Measure the absorbance of the purple solution on a plate reader (typically at 570 nm).

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

  • Purpose: To assess the compound's potential to inhibit the hERG potassium channel, a primary cause of drug-induced QT prolongation and lethal arrhythmias.[20][21]

  • Causality: Due to the high number of drugs withdrawn from the market for hERG-related cardiotoxicity, regulatory agencies like the FDA and EMA strongly recommend early evaluation.[20] This assay is a direct, functional measure of the specific risk factor.

  • Methodology (using a system like QPatch or SyncroPatch):

    • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • System Priming: Prime the automated patch-clamp system with appropriate intracellular and extracellular solutions.

    • Cell Sealing: The system automatically positions cells to achieve a high-resistance "gigaseal" required for whole-cell patch-clamp recording.

    • Baseline Recording: Apply a specific voltage protocol to elicit and record the hERG current under baseline (vehicle) conditions. A stable baseline current is essential for data integrity.[22]

    • Compound Application: Perfuse the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

    • Readout: Record the hERG current at each concentration. Inhibition is measured as a percentage decrease in the tail current amplitude compared to baseline.

    • Analysis: Plot a concentration-response curve to determine the IC50 for hERG inhibition. A positive control (e.g., E-4031) is run to validate the assay's sensitivity.[22]

The following table provides a sample data structure for summarizing results from these initial screens.

Compound IDPrimary Target IC50 (µM)Cytotoxicity CC50 (HepG2, µM)hERG Inhibition IC50 (µM)Safety Margin (CC50 / IC50)
PZ-001 0.0525> 30500
PZ-002 0.1051.550
PZ-003 0.08> 500.2> 625

A higher safety margin is desirable. PZ-003, despite being potent, would be flagged for significant cardiotoxicity risk.

Mechanistic Insights into Pyrazole-Associated Toxicities

Understanding why a compound is toxic is key to designing safer alternatives.

Hepatotoxicity and the Role of Metabolism

The liver is a primary site of drug metabolism, and some pyrazole derivatives can induce hepatotoxicity through metabolic activation.

  • Mechanism: Certain pyrazoles can induce cytochrome P450 enzymes, particularly CYP2E1 and CYP2A5.[23] This induction can lead to the production of reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses (like the Nrf2 pathway), resulting in oxidative stress and liver damage.[23] This highlights the importance of not only assessing direct cytotoxicity on liver cells but also evaluating the potential for CYP450 interactions.

NSAID-Induced GI Toxicity Pathway

The GI toxicity of pyrazole-based NSAIDs is a classic example of mechanism-based toxicity.

G cluster_0 Gastric Mucosa cluster_1 Site of Inflammation AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_G Protective Prostaglandins (PGE2) COX1->PG_G PG_I Inflammatory Prostaglandins COX2->PG_I Mucus ↑ Mucus Production PG_G->Mucus Bicarb ↑ Bicarbonate Secretion PG_G->Bicarb BloodFlow ↑ Mucosal Blood Flow PG_G->BloodFlow Pain Pain & Fever PG_I->Pain Inflam Inflammation PG_I->Inflam Protection Gastric Protection Mucus->Protection Bicarb->Protection BloodFlow->Protection Result Inflammatory Response Pain->Result Inflam->Result NSAID Non-Selective NSAID (e.g., Ibuprofen) NSAID->COX1 Inhibits NSAID->COX2 Inhibits Celecoxib Selective NSAID (Celecoxib) Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of NSAID-induced gastrointestinal effects.

Conclusion and Future Directions

The pyrazole scaffold will undoubtedly continue to be a fruitful source of new therapeutic agents. However, its privileged status in drug discovery is matched by a need for privileged scrutiny in safety assessment. This guide has demonstrated that the safety profile of a pyrazole-containing compound is not an intrinsic property of the core but is defined by its specific molecular interactions and biological target.

A tiered, hypothesis-driven experimental approach is paramount. By integrating high-throughput in vitro screens for general cytotoxicity and specific liabilities like hERG inhibition with more complex mechanistic and in vivo studies, drug development teams can build a comprehensive and self-validating safety package. This allows for the early identification and mitigation of risks, ensuring that only the most promising and safest candidates advance to clinical trials.

Looking ahead, the field is moving towards even more predictive in vitro models, such as 3D organoids and microphysiological systems ("organ-on-a-chip"), which better replicate human physiology and may reduce the reliance on animal testing.[24] For the Senior Application Scientist, the goal remains the same: to employ the most rigorous and predictive tools available to de-risk drug development and ultimately deliver safer medicines to patients.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Pyrazole-Based Haptens

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides an in-depth, objective comparison of antibody performance against pyrazole-based haptens, supported by experimental dat...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth, objective comparison of antibody performance against pyrazole-based haptens, supported by experimental data and detailed protocols. We will explore the causal relationships between hapten design, antibody specificity, and the resulting cross-reactivity profiles, empowering you to make informed decisions in your immunoassay development.

Introduction: The Pyrazole Moiety and the Challenge of Antibody Specificity

Pyrazole derivatives are a cornerstone in pharmaceuticals and agrochemicals, valued for their diverse biological activities, including antifungal, insecticidal, and anti-inflammatory properties.[1][2] Developing sensitive and specific immunoassays for these compounds is crucial for applications ranging from therapeutic drug monitoring and clinical diagnostics to environmental and food safety analysis.[3][4]

However, the small molecular nature of pyrazoles necessitates their function as haptens: they must be conjugated to larger carrier proteins to elicit a robust immune response.[5][6][7] This process is the genesis of the primary challenge in pyrazole immunoassay development: cross-reactivity . An antibody's ability to bind to structurally similar, non-target molecules can lead to false positives and inaccurate quantification.[8][9]

This guide will dissect the critical factors influencing antibody cross-reactivity for pyrazole-based haptens, focusing on strategic hapten design and rigorous experimental validation. We will move beyond simple protocol recitation to explain the underlying principles that govern antibody-hapten recognition, providing a self-validating framework for your research.

The Decisive Role of Hapten Design in Dictating Antibody Specificity

The specificity of an antibody is not an accident; it is engineered from the very first step of hapten synthesis. The hapten's structure, particularly the site where a linker arm is attached for conjugation to a carrier protein, fundamentally dictates which epitopes of the molecule are presented to the host's immune system.[10] This concept is elegantly explained by Landsteiner's principle, which posits that antibody specificity is predominantly directed towards the parts of the hapten molecule positioned furthest from the conjugation site.[11]

Let's examine this principle through comparative case studies.

Case Study 1: Penthiopyrad (Pyrazole Fungicide)

In a study on the fungicide penthiopyrad, two distinct haptens were designed with the linker arm placed at opposite ends of the molecule.[11]

  • Hapten A (PPa): The linker replaced the N-methyl group on the pyrazole ring. This design exposes the thiophene and phenyl rings to the immune system.

  • Hapten B (PPb): The linker replaced a substituent on the thiophene ring. This design maximally exposes the pyrazole carboxamide group.

The resulting polyclonal antibodies showed markedly different cross-reactivity profiles. Antibodies raised against Hapten A were highly specific to penthiopyrad, showing no significant cross-reactivity with other pyrazole-containing fungicides.[11] Conversely, antibodies from Hapten B showed moderate cross-reactivity (below 0.5%) with fluxapyroxad, a fungicide that shares a similar pyrazole carboxamide group.[11] This outcome is a direct validation of Landsteiner's principle: exposing the pyrazole moiety (as in Hapten B) resulted in antibodies that could recognize that same moiety in a related compound.

Case Study 2: Fipronil (Pyrazole Insecticide)

Fipronil is a widely used pyrazole-based insecticide, and its detection is critical for food and environmental safety.[12][13] The development of immunoassays for fipronil and its toxic metabolites provides another excellent example of hapten design strategy. To generate broad-specificity antibodies that recognize both fipronil and its metabolites, haptens are designed to preserve the common structural skeleton—the 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl) pyrazole moiety.[14] By attaching the linker arm at a position that is altered during metabolism (e.g., at the trifluoromethylsulfinyl group), the resulting antibodies are more likely to recognize the stable core structure common to the parent compound and its metabolites.[14]

This strategy has been successfully employed to produce monoclonal antibodies (mAbs) with significant cross-reactivity (>65%) for three primary fipronil metabolites, enabling the development of a broad-spectrum immunoassay for total fipronil-related residues.[14]

The overall workflow from hapten design to cross-reactivity evaluation is a multi-stage process, as illustrated below.

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Immunoassay & Validation A Target Analyte (Pyrazole Compound) B Hapten Design (Linker Position Strategy) A->B C Hapten Synthesis B->C D Conjugation to Carrier Protein (BSA, KLH) C->D E Immunogen & Coating Antigen Purification D->E F Animal Immunization (e.g., Balb/c mice) E->F G Titer Monitoring (Indirect ELISA) F->G H Cell Fusion & Hybridoma Selection (for mAbs) G->H I Antibody Purification H->I J Competitive ELISA Development I->J K IC50 Determination (Target Analyte) J->K L Cross-Reactivity Testing (Structurally Related Compounds) K->L M Data Analysis & %CR Calculation L->M

Caption: Workflow from hapten design to antibody cross-reactivity analysis.

Quantitative Comparison of Antibody Cross-Reactivity

Cross-reactivity (CR) is typically quantified using a competitive immunoassay, such as an ELISA. The 50% inhibitory concentration (IC50) is determined for the target analyte and for each potential cross-reactant. The percent cross-reactivity is then calculated using the following formula[10]:

%CR = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100

Below is a comparative summary of cross-reactivity data from published studies on antibodies raised against different pyrazole-based haptens.

Table 1: Cross-Reactivity of a Monoclonal Antibody Raised Against a Fipronil Hapten

Competing CompoundIC50 (ng/mL)Cross-Reactivity (%)
Fipronil (Target) 0.57 100
Fipronil Sulfide0.8269.5
Fipronil Sulfone0.6587.7
Fipronil Desulfinyl0.8864.8
Data synthesized from Zhou et al., as cited in[14]. This antibody demonstrates broad-spectrum recognition of fipronil and its major metabolites.

Table 2: Cross-Reactivity of Polyclonal Antibodies Raised Against Penthiopyrad Haptens

Antibody TypeCompeting CompoundCross-Reactivity (%)
Anti-PPa (Exposes Thiophene/Phenyl) FluxapyroxadNot Detected
PyraclostrobinNot Detected
Anti-PPb (Exposes Pyrazole) Fluxapyroxad< 0.5
PyraclostrobinNot Detected
Data synthesized from C. Agulló et al.[11]. This comparison clearly shows that the linker position (hapten design) directly impacts selectivity.

Table 3: Cross-Reactivity of a Monoclonal Antibody for Pyrazolinone Drugs

Antibody SpecificityCompeting CompoundCross-Reactivity
Anti-Pyrazolinone Pyrazolidinedione haptensNot Detected
Data synthesized from Schneider et al.[15]. This study highlights that even within the broader pyrazole family, antibodies can be generated with strict specificity, showing no cross-reactivity between different pyrazole subclasses.

Experimental Protocol: Cross-Reactivity Assessment by Competitive ic-ELISA

This protocol provides a self-validating framework for determining the IC50 and cross-reactivity of antibodies against pyrazole haptens.

Principle of Competitive ELISA

In an indirect competitive ELISA (ic-ELISA), a coating antigen (hapten conjugated to a carrier protein like OVA) is immobilized on a microplate well. The specific antibody is pre-incubated with a sample containing the free analyte (the pyrazole compound). This mixture is then added to the coated well. The free analyte in the sample competes with the immobilized coating antigen for the limited number of antibody binding sites. A higher concentration of analyte in the sample results in less antibody binding to the plate, leading to a weaker signal.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A Free Analyte (●) + Antibody (Y) -> [Y●] Complex B [Y●] Complex added to coated plate. Few free antibodies (Y) remain. A->B C Little antibody binds to plate. Low Signal. B->C D Free Analyte (●) + Antibody (Y) -> Few [Y●] Complexes E Many free antibodies (Y) remain. D->E F Many antibodies bind to plate. High Signal. E->F

Caption: Principle of indirect competitive ELISA for hapten detection.

Step-by-Step Methodology

This protocol is adapted from established methodologies for small molecule immunoassays.[10][16]

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer (PBST): Phosphate-Buffered Saline (PBS) with 0.05% Tween-20, pH 7.4.

  • Blocking Buffer: 5% non-fat dry milk in PBST. Causality Check: The choice of blocker is critical. If the immunogen was a BSA-conjugate, avoid using BSA here to prevent cross-reactivity of the secondary antibody with the blocking agent.[17][18]

  • Analyte Standards: Prepare a serial dilution of the target pyrazole and each potential cross-reacting compound in PBS.

2. Microplate Coating:

  • Dilute the coating antigen (e.g., hapten-OVA conjugate) to an optimal concentration (typically 0.1-1.0 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted coating antigen to each well of a high-binding 96-well microplate.

  • Incubate for 2 hours at 37°C or overnight at 4°C.

  • Wash the plate three times with 250 µL/well of Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1.5-2 hours at 37°C.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Add 50 µL of analyte standard (or sample) to each well.

  • Immediately add 50 µL of the primary antibody (diluted in PBST to its optimal working concentration) to each well.

  • Incubate for 30-60 minutes at 37°C. Rationale: This co-incubation step is where the competition occurs. The duration and temperature are optimized to reach equilibrium.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP), diluted according to the manufacturer's instructions in PBST, to each well.

  • Incubate for 30 minutes at 37°C.

  • Wash the plate five times with Wash Buffer.

6. Signal Generation and Measurement:

  • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

  • Incubate in the dark at room temperature for 15-20 minutes.

  • Stop the reaction by adding 50 µL of 2 M H2SO4 to each well.

  • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

7. Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).

  • Calculate the % Cross-Reactivity for each tested compound using the formula provided previously.

Conclusion and Future Outlook

The specificity of antibodies raised against pyrazole-based haptens is not a matter of chance but a direct consequence of strategic immunogen design. As demonstrated, the careful selection of the linker position on the hapten molecule is the most critical factor in controlling the cross-reactivity profile of the resulting antibodies. By exposing or masking key functional groups, researchers can engineer antibodies that are either highly specific to a single analyte or broadly reactive to a class of related compounds.

The detailed competitive ELISA protocol provided herein serves as a robust, self-validating method for quantifying this cross-reactivity. For researchers in drug development, environmental monitoring, and food safety, a thorough understanding and application of these principles are essential for developing reliable and accurate immunoassays. Future advancements may leverage computational chemistry and molecular modeling to better predict the immunogenicity of different hapten designs, further refining our ability to produce antibodies with precisely tailored specificities.[10]

References

  • Title: Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food Source: MDPI URL: [Link]

  • Title: Anti-hapten Antibody Problems Source: Aptamer Group URL: [Link]

  • Title: Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules Source: PubMed URL: [Link]

  • Title: Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy Source: Taylor & Francis Online URL: [Link]

  • Title: Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group Source: NIH National Library of Medicine URL: [Link]

  • Title: Pyrethroid Insecticides Hapten Design and Synthesis Services Source: Creative Biolabs URL: [Link]

  • Title: Poly- and monoclonal antibody-based ELISAs for fipronil Source: PubMed URL: [Link]

  • Title: Antibodies against small molecules Source: PubMed URL: [Link]

  • Title: Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety Source: eScholarship.org URL: [Link]

  • Title: Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin Source: International Journal of Agriculture and Biology URL: [Link]

  • Title: Antibody Cross Reactivity And How To Avoid It? Source: ELISA kit URL: [Link]

  • Title: (PDF) Antibodies against small molecules Source: ResearchGate URL: [Link]

  • Title: Recent advances in rapid detection techniques for pesticide residue: A review Source: PMC - NIH National Library of Medicine URL: [Link]

  • Title: Development of Monoclonal Immunoassays for the Determination of Triazole Fungicides in Fruit Juices Source: ResearchGate URL: [Link]

  • Title: Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing Source: RSC Publishing URL: [Link]

  • Title: Immunoassays for Pesticide Detection Source: Iowa State University Digital Repository URL: [Link]

  • Title: Fluxapyroxad Haptens and Antibodies for Highly Sensitive Immunoanalysis of Food Samples Source: ACS Publications URL: [Link]

  • Title: Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation Source: PMC - NIH National Library of Medicine URL: [Link]

  • Title: Development of immunoassays for the detection of the fungicide penconazole and its urinary metabolite Source: PubMed URL: [Link]

  • Title: Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol Source: ACS Publications URL: [Link]

  • Title: Development and Validation of an Analytical Method for the Determination of Fipronil and its Degradation Products in 28 Organic Source: BrJAC URL: [Link]

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  • Title: Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome Source: Frontiers URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid

As researchers and scientists dedicated to innovation, our work extends beyond discovery to encompass the responsible management of the chemical entities we handle. This guide provides a comprehensive, step-by-step frame...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our work extends beyond discovery to encompass the responsible management of the chemical entities we handle. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1103427-25-3). The protocols outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. This document synthesizes information from safety data sheets of analogous compounds and general chemical waste guidelines to provide a robust operational plan.

Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive hazard profile for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is not fully detailed in all available literature, it is crucial to operate with caution based on data from structurally related pyrazole carboxylic acids.[1][2] The toxicological properties of this specific material have not been thoroughly investigated, which necessitates treating it as potentially hazardous.[1]

Safety Data Sheets for similar pyrazole derivatives indicate several potential hazards.[1][3] These are summarized in the table below. Given these potential risks, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Hazard ClassificationGHS Hazard StatementSource
Acute Oral ToxicityH302: Harmful if swallowed[1]
Skin IrritationH315: Causes skin irritation[1][3]
Eye IrritationH319: Causes serious eye irritation[1][3]
Respiratory IrritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid for any purpose, including disposal preparation, ensure the following PPE is worn. The causality is clear: preventing chemical contact is the most effective way to mitigate the risks of irritation and accidental ingestion.[1][2]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) that are regularly inspected for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, consider a chemical-resistant apron or coveralls.[2]

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, wear a NIOSH-approved respirator.[5] All handling should ideally occur in a well-ventilated area or a chemical fume hood.[4]

Waste Segregation and Collection in the Laboratory

Proper disposal begins at the point of generation. Never mix chemical waste streams without first confirming compatibility. For 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, follow this protocol for collection:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. The label should include the full chemical name, CAS number, and appropriate hazard pictograms.

  • Solid Waste: Collect unused or contaminated solid 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid in the designated solid waste container. This includes contaminated weigh boats, paper, and gloves.

  • Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled liquid waste container. Note the solvent used on the label.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen hazardous reactions.[6] Leave chemicals in their original containers when possible for disposal.[5]

Disposal Decision Workflow

The proper disposal path depends on the nature and quantity of the waste. The following decision tree illustrates the logical workflow for managing waste containing 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

DisposalWorkflow start Waste Generated (1-Cyclopropylmethyl-1H-pyrazole-4-carboxylic acid) q_type Is the waste pure compound or contaminated material? start->q_type pure_solid Unused/Expired Pure Solid Compound q_type->pure_solid Pure contaminated_material Contaminated Material (e.g., gloves, glassware, solutions) q_type->contaminated_material Contaminated collect Segregate into a dedicated, labeled hazardous waste container. pure_solid->collect contaminated_material->collect q_quantity Consult Institutional EHS: Small (lab) vs. Bulk quantity? collect->q_quantity lab_scale Lab-Scale Waste (Accumulate for pickup) q_quantity->lab_scale Small bulk_scale Bulk Quantity q_quantity->bulk_scale Bulk contractor Arrange for disposal via a licensed hazardous waste contractor. lab_scale->contractor bulk_scale->contractor incineration Recommended Method: Incineration with afterburner and scrubber. contractor->incineration

Caption: Disposal decision workflow for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.

Step-by-Step Disposal Protocols

Disposal must always be carried out in accordance with local, regional, and national regulations.[1][5] The procedures below represent best practices based on available chemical data.

Protocol 1: Disposal via Licensed Hazardous Waste Contractor (Primary Method)

This is the most common and recommended method for research and drug development professionals, as it ensures compliance and safety. The primary mechanism of destruction for this class of compound is high-temperature incineration.[1][4][5]

Causality: Incineration at high temperatures with an afterburner and scrubber ensures the complete destruction of the organic molecule into simpler, less harmful components (like CO₂, H₂O, and N₂) while scrubbing any potentially acidic or toxic flue gases.[4][5] This is the most environmentally sound method for non-recyclable chemical waste.

Procedure:

  • Package Waste: Ensure your segregated waste containers (as described in Section 3) are securely sealed and properly labeled.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific instructions for waste pickup and documentation.

  • Documentation: Complete any required hazardous waste manifests or tags provided by your EHS office. Accurate documentation is a legal requirement.

  • Scheduled Pickup: Store the sealed container in a designated satellite accumulation area until it is collected by the licensed waste disposal contractor arranged by your institution.

Protocol 2: Managing Spills and Contaminated Materials

Accidental spills must be handled promptly and safely to prevent exposure and environmental contamination.

Procedure:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate personnel from the immediate area and ensure adequate ventilation.[5]

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain the Spill: Prevent the further spread of the solid material. Do not use water to clean up, as this may spread contamination.

  • Collect Material: Carefully sweep or scoop up the spilled solid.[5][7] Avoid any actions that create dust. Place the collected material and any contaminated cleaning items (e.g., paper towels) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container and manage it for disposal as described in Protocol 1.

Regulatory Compliance: The Non-Negotiable Framework

All waste disposal activities are governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the legal framework.[8][9][10]

  • Consult Local Regulations: Always consult your institution's EHS department. They are the definitive resource for interpreting federal, state, and local regulations as they apply to your specific location.[11]

  • Hazard Communication: Per OSHA's Hazard Communication Standard, all personnel handling this chemical must be trained on its hazards and the appropriate protective measures.[8]

  • Waste Classification: Chemical waste generators are responsible for correctly classifying their waste to ensure it is managed safely and legally.[11]

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, upholding your commitment to a safe and sustainable research environment.

References

  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • TCI Chemicals. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (2021, May 27). 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, PK01330E-3.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride. Retrieved from [Link]

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  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
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  • NASA. (n.d.). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards.

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Handling

Comprehensive Guide to Personal Protective Equipment for Handling 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. By synthesizing technical data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid. By synthesizing technical data with field-proven insights, this document serves as a critical resource for ensuring laboratory safety and procedural integrity.

Hazard Analysis: Understanding the Risks

  • Skin Corrosion/Irritation: Similar to other carboxylic acids and pyrazole derivatives, this compound is likely to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is expected to cause serious irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1][2]

Given these potential hazards, the implementation of stringent safety protocols and the use of appropriate Personal Protective Equipment (PPE) are imperative.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is dictated by the specific handling procedure and the physical form of the chemical (solid or solution). The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Required PPE Rationale
Handling Solid Compound (Weighing, Transferring) - Nitrile Gloves (double-gloved recommended)[5] - Safety Goggles with side shields[3][6] - Laboratory Coat - N95 or P100 Respirator[7]- Prevents skin contact with the powdered substance. - Protects eyes from airborne particles. - Shields clothing and skin from contamination. - Minimizes inhalation of fine dust particles.
Handling Solutions (Preparing, Transferring) - Nitrile Gloves[6] - Chemical Splash Goggles - Laboratory Coat - Face Shield (when handling larger volumes) - Work in a certified chemical fume hood- Protects skin from splashes. - Offers superior protection against chemical splashes compared to safety glasses. - Protects clothing and skin. - Provides an additional layer of protection for the face. - Ensures adequate ventilation and containment of vapors.

PPE Donning and Doffing Protocol: A Step-by-Step Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Face Shield/Goggles (from behind) Doff1->Doff2 Doff3 3. Lab Coat (turn inside out) Doff2->Doff3 Doff4 4. Respirator (from behind) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, immediate and correct action is crucial.

4.1. Spill Response

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or sand) to contain the substance. Avoid raising dust.[7][8]

  • Neutralization (for acidic solutions): If the spill involves a solution, it can be cautiously neutralized with a weak base like sodium bicarbonate.

  • Cleanup: Wearing appropriate PPE, carefully sweep or wipe up the contained material.[7][8] Place the waste in a sealed, labeled container for proper disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

4.2. Emergency First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid must be treated as hazardous chemical waste.

5.1. Waste Segregation and Collection

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the chemical, both in solid and solution form, should be collected in a separate, sealed, and labeled container. Do not mix with other waste streams.[9]

5.2. Disposal Methodology

The recommended method for the disposal of this type of chemical waste is through a licensed hazardous waste disposal company.[9] The typical procedure involves:

  • Solubilization: Dissolving or mixing the material with a combustible solvent.[2][9]

  • Incineration: Burning the mixture in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of harmful byproducts.[2][9]

All disposal activities must comply with local, regional, and national environmental regulations.[9]

References

  • Fisher Scientific. (2011, June 27). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • ChemicalBook. (2025, December 27).
  • Capot Chemical Co., Ltd. MSDS of 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid pinacol ester.
  • Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2009, February 3). Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid.
  • TCI Chemicals. (2025, June 2).
  • Cole-Parmer.
  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Fisher Scientific. (2025, December 18).
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • ResearchGate. (2025, April 29).
  • CHEMM. Personal Protective Equipment (PPE).
  • University of Nevada, Reno.
  • Google Patents.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • American Chemistry Council. Protective Equipment.
  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
  • University of California, Berkeley. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

Sources

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